Methyl 2,5-dibromonicotinate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2,5-dibromopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGNHPIJCKMPTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30506560 | |
| Record name | Methyl 2,5-dibromopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30506560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78686-82-5 | |
| Record name | Methyl 2,5-dibromopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30506560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Methyl 2,5-dibromonicotinate
Abstract
Methyl 2,5-dibromonicotinate is a pivotal heterocyclic building block in modern synthetic chemistry, particularly valued in the realms of pharmaceutical and agrochemical development. The strategic placement of two bromine atoms on the pyridine ring offers versatile handles for selective functionalization through cross-coupling reactions, enabling the construction of complex molecular architectures.[1] This guide provides a comprehensive overview of a robust synthetic route to this compound via Fischer esterification and details the essential analytical techniques required for its unambiguous characterization. The content herein is curated for researchers, medicinal chemists, and process development scientists, emphasizing the causal relationships behind experimental choices to ensure both reproducibility and a deep mechanistic understanding.
Strategic Approach to Synthesis
The preparation of this compound is most reliably achieved through the esterification of its corresponding carboxylic acid precursor, 2,5-dibromonicotinic acid. This precursor can be synthesized via several methods, often involving a Sandmeyer reaction on an appropriate aminonicotinic acid derivative to ensure regioselective installation of the bromine atoms.[2][3][4] This guide, however, focuses on the final, critical transformation: the conversion of the carboxylic acid to the methyl ester.
For this step, the Fischer-Speier esterification is the method of choice. This acid-catalyzed reaction between a carboxylic acid and an alcohol (in this case, methanol) is a cornerstone of organic synthesis due to its operational simplicity, cost-effectiveness, and the use of readily available reagents.[5][6]
The Causality of the Fischer Esterification Mechanism
Understanding the mechanism is key to optimizing the reaction. The process is an equilibrium-driven nucleophilic acyl substitution.[5]
-
Activation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄). This step is crucial as it significantly enhances the electrophilicity of the carbonyl carbon, making it susceptible to attack by a weak nucleophile like methanol.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of methanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: An intramolecular or solvent-mediated proton transfer occurs, converting one of the hydroxyl groups into a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.
-
Deprotonation: The final step involves the deprotonation of the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product.
To drive the equilibrium towards the product side, an excess of the alcohol (methanol) is typically used, acting as both reactant and solvent.
Synthesis Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure and should be adapted and optimized based on laboratory scale and equipment. All operations should be performed in a well-ventilated fume hood.
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dibromonicotinic acid (10.0 g, 35.6 mmol).
-
Reagent Addition: Add methanol (150 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (2.0 mL) with stirring. The addition of acid is exothermic and should be done carefully.
-
Reaction Execution: Heat the reaction mixture to a gentle reflux (approximately 65-70 °C) using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 300 mL of ice-cold water. A white precipitate may form. Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL). The choice of ethyl acetate is based on its good solvency for the product and its immiscibility with water.
-
Washing and Drying: Combine the organic extracts and wash them sequentially with water (100 mL) and brine (100 mL) to remove residual acid and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound as a white to off-white solid.[7]
Comprehensive Characterization
Unambiguous confirmation of the product's identity and purity is paramount. A multi-technique approach is employed, combining physical property measurement with spectroscopic analysis.
Characterization Workflow Diagram
Caption: A logical workflow for the comprehensive characterization of the final product.
Physicochemical Properties
The synthesized compound should be a white or off-white solid, consistent with literature reports.
| Property | Value | Source |
| IUPAC Name | methyl 2,5-dibromopyridine-3-carboxylate | [8] |
| CAS Number | 78686-82-5 | [1][8][9] |
| Molecular Formula | C₇H₅Br₂NO₂ | [1][8] |
| Molecular Weight | 294.93 g/mol | [1][8] |
| Melting Point | 48-49 °C | [1][9] |
Spectroscopic Analysis
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. The sample is typically dissolved in a deuterated solvent like CDCl₃.
-
¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms.
-
A singlet integrating to 3H is expected for the methyl ester (-OCH₃) protons, typically in the range of δ 3.9-4.0 ppm.
-
Two distinct signals in the aromatic region (δ 7.5-9.0 ppm) are expected for the two protons on the pyridine ring. These protons (at the C4 and C6 positions) will appear as doublets due to mutual coupling.
-
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments.
-
The methyl carbon of the ester will appear around δ 53 ppm.
-
The ester carbonyl carbon is highly deshielded and will be found around δ 163-165 ppm.
-
The four carbons of the pyridine ring will have distinct signals in the aromatic region (δ 120-160 ppm), with the bromine-substituted carbons showing characteristic shifts.
-
IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[10]
| Wavenumber (cm⁻¹) | Bond Vibration | Significance |
| ~3100-3000 | C-H (Aromatic) | Confirms the presence of the pyridine ring. |
| ~2950 | C-H (Aliphatic) | Confirms the methyl group of the ester. |
| ~1730-1715 | C=O (Ester) | Key signal confirming the ester functional group. |
| ~1600-1450 | C=C / C=N (Aromatic) | Skeletal vibrations of the pyridine ring. |
| ~1300-1100 | C-O (Ester) | Corroborates the presence of the ester group. |
| Below 800 | C-Br | Indicates carbon-bromine bonds. |
Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
-
Molecular Ion (M⁺): The most critical observation is the molecular ion peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), a molecule with two bromine atoms will exhibit a characteristic triplet pattern:
-
M⁺: Contains two ⁷⁹Br atoms.
-
M+2: Contains one ⁷⁹Br and one ⁸¹Br atom.
-
M+4: Contains two ⁸¹Br atoms.
-
The relative intensity of these peaks will be approximately 1:2:1, providing definitive evidence for the presence of two bromine atoms. For this compound, this cluster will appear around m/z 293, 295, and 297.
-
-
Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the alkoxy group or the entire ester group.[11]
-
[M - 31]⁺: Loss of the methoxy radical (•OCH₃), corresponding to a peak at m/z ~264.
-
[M - 59]⁺: Loss of the carbomethoxy radical (•COOCH₃), corresponding to a peak at m/z ~236.
-
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H315: Causes skin irritation.[8]
-
H319: Causes serious eye irritation.[8]
-
H335: May cause respiratory irritation.[8]
Handling Recommendations:
-
Always handle this compound within a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
Conclusion
This guide has outlined a reliable and well-understood pathway for the synthesis of this compound via Fischer esterification. The success of the synthesis is validated through a systematic characterization protocol employing NMR, IR, and Mass Spectrometry. By understanding the rationale behind each synthetic step and analytical method, researchers can confidently prepare and verify this valuable chemical intermediate, paving the way for its application in the discovery and development of novel chemical entities.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12677293, this compound. Retrieved from [Link]
-
LookChem (2024). 2,5-Dibromopyridine: Applications in Organic Chemistry and Green Synthesis. Retrieved from [Link]
-
Wikipedia (2024). Sandmeyer reaction. Retrieved from [Link]
-
ResearchGate (n.d.). IR spectroscopic modes and their assignations for compounds 1, 2, and 2-D. Retrieved from [Link]
-
Organic Syntheses (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Organic Syntheses (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
MySkinRecipes (n.d.). This compound. Retrieved from [Link]
-
Heterocyclic Letters (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Retrieved from [Link]
- Google Patents (2020). CN110759858A - Synthesis method of 2, 5-dibromopyridine.
- Google Patents (2015). CN105061301A - Synthesis method of 2,5-dibromopyridine.
-
L.S. College, Muzaffarpur (2022). Sandmeyer reaction. Retrieved from [Link]
-
Organic Chemistry Portal (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
The Royal Society of Chemistry (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
ResearchGate (2018). Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. Retrieved from [Link]
-
NRO Chemistry (2025). Sandmeyer Reaction - experimental procedure and set up. Retrieved from [Link]
-
Accounts of Chemical Research (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds. Retrieved from [Link]
-
ChemComplete (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. Retrieved from [Link]
-
Michigan State University Department of Chemistry (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
Chemcd (n.d.). This compound, 78686-82-5. Retrieved from [Link]
- Google Patents (2018). US10392364B2 - Process for synthesis of lenalidomide.
- Google Patents (2016). CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
-
Michigan State University Department of Chemistry (n.d.). Mass Spectrometry. Retrieved from [Link]
-
ScienceDirect (n.d.). Quantum chemical studies of FT-IR and Raman spectra of methyl 2,5-dichlorobenzoate. Retrieved from [Link]
-
ATAR Notes (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]
-
ResearchGate (n.d.). Conversion of Carboxylic Acids into Esters without Use of Alcohols. Retrieved from [Link]
-
Chemistry LibreTexts (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Master Organic Chemistry (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Doc Brown's Chemistry (n.d.). Infrared Spectroscopy Index. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]
-
RSC Publishing (n.d.). Dissociative photoionization of methyl crotonate: experimental and theoretical insights. Retrieved from [Link]
- Google Patents (2013). EP 2935229 B1 - ESTERIFICATION OF 2,5-FURAN-DICARBOXYLIC ACID.
-
The Royal Society of Chemistry (n.d.). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Retrieved from [Link]
-
MDPI (n.d.). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved from [Link]
-
The Organic Chemistry Tutor (2019). Esterification--Making Esters from Carboxylic Acids. Retrieved from [Link]
-
SlidePlayer (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Institute of Chemical Technology, Mumbai (n.d.). Supplementary Information. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. heteroletters.org [heteroletters.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound | C7H5Br2NO2 | CID 12677293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 11. youtube.com [youtube.com]
Methyl 2,5-dibromonicotinate spectroscopic data analysis
An In-depth Technical Guide to the Spectroscopic Analysis of Methyl 2,5-dibromonicotinate
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound is a halogenated pyridine derivative that serves as a versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a pyridine ring substituted with two bromine atoms and a methyl ester group, provides multiple reactive sites for further chemical transformations. Accurate structural confirmation and purity assessment are paramount for its effective use in multi-step syntheses. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and verify the structure of this compound. The focus is not merely on the data itself, but on the causal relationships between the molecular structure and the resulting spectral features, offering field-proven insights for researchers, scientists, and drug development professionals.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy is arguably the most powerful tool for determining the precise arrangement of hydrogen atoms in a molecule. By measuring the resonance frequencies of protons in a magnetic field, we can deduce their chemical environment, proximity to other protons, and relative numbers.
Experimental Protocol: Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum and provides a lock signal for the spectrometer.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard. TMS provides a reference signal at 0 ppm, against which all other proton signals are measured.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans to ensure a good signal-to-noise ratio.
Data Presentation & Interpretation
The ¹H NMR spectrum of this compound is relatively simple, displaying signals for the two aromatic protons and the three methyl protons.
| Signal Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | J-coupling (Hz) (Predicted) |
| H-4 | ~8.3 | Doublet (d) | 1H | ~2.2 |
| H-6 | ~8.7 | Doublet (d) | 1H | ~2.2 |
| -OCH₃ | ~3.9 | Singlet (s) | 3H | N/A |
Causality Behind the Observations:
-
Aromatic Protons (H-4 and H-6): Protons on an aromatic ring typically resonate in the 6.5-8.5 ppm region.[1][2][3] The signals for H-4 and H-6 are found significantly downfield due to the deshielding effects of the electronegative nitrogen atom in the pyridine ring and the electron-withdrawing bromine atoms and methyl ester group.
-
Splitting Pattern: The two aromatic protons, H-4 and H-6, are not adjacent. They are separated by three bonds (H-C4-C5-C6-H), leading to a small long-range coupling known as meta-coupling. This results in each signal appearing as a doublet with a small coupling constant (J) of approximately 2-3 Hz.[4] The absence of a larger ortho-coupling (typically 7-10 Hz) confirms their relative positions.
-
Methyl Protons (-OCH₃): The three protons of the methyl group are chemically equivalent and have no adjacent protons to couple with. Therefore, they appear as a sharp singlet.[5] Their chemical shift around 3.9 ppm is characteristic of a methyl group attached to an oxygen atom in an ester functionality.[6]
Visualization: Proton Assignments
Caption: ¹H NMR assignments for this compound.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR provides information about the number and type of carbon atoms in a molecule. In standard broadband-decoupled spectra, each unique carbon atom gives a single peak, allowing for a direct count of non-equivalent carbons.
Experimental Protocol: Data Acquisition
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Data Acquisition: The spectrum is acquired on the same spectrometer. ¹³C NMR requires more scans than ¹H NMR due to the low natural abundance of the ¹³C isotope (~1.1%). Typically, several hundred to a few thousand scans are accumulated over a period of 30 minutes to several hours. Broadband proton decoupling is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each carbon.
Data Presentation & Interpretation
The molecule has 7 carbon atoms, all in unique chemical environments, leading to 7 distinct signals in the ¹³C NMR spectrum.
| Signal Assignment | Chemical Shift (δ) ppm (Predicted) | Rationale |
| C=O (ester) | ~164 | Carbonyl carbons are highly deshielded and appear far downfield.[7][8] |
| C-3 | ~152 | Aromatic carbon attached to the ester group. |
| C-6 | ~148 | Aromatic carbon adjacent to nitrogen, significantly deshielded. |
| C-4 | ~140 | Aromatic carbon bearing a hydrogen atom. |
| C-5 | ~122 | Aromatic carbon attached to bromine. |
| C-2 | ~120 | Aromatic carbon attached to both nitrogen and bromine. |
| -OCH₃ | ~53 | Aliphatic carbon attached to an electronegative oxygen atom.[8] |
Causality Behind the Observations:
-
Carbonyl Carbon (C=O): The peak furthest downfield (~164 ppm) is characteristic of an ester carbonyl carbon. Its electron-deficient nature, due to being double-bonded to one oxygen and single-bonded to another, causes strong deshielding.[7]
-
Aromatic Carbons (C2-C6): Aromatic carbons typically resonate between 120-150 ppm.[2][3] The specific shifts are influenced by the attached substituents. Carbons bonded to electronegative atoms like nitrogen and bromine are shifted to different extents. Differentiating between the specific aromatic carbons often requires more advanced 2D NMR techniques (like HSQC/HMBC), but their presence in this region is a key indicator of the pyridine ring.
-
Methoxy Carbon (-OCH₃): The peak at ~53 ppm is in the typical range for a methyl carbon single-bonded to an oxygen atom.
Visualization: Carbon Assignments
Caption: ¹³C NMR assignments for this compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for functional group identification.
Experimental Protocol: Data Acquisition
-
Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, which is a common and simple method. Alternatively, the sample can be mixed with potassium bromide (KBr) powder and pressed into a thin pellet.
-
Data Acquisition: A background spectrum of the empty ATR crystal or the KBr pellet is recorded first. Then, the sample spectrum is recorded. The instrument plots transmittance or absorbance versus wavenumber (cm⁻¹).
Data Presentation & Interpretation
The IR spectrum confirms the presence of the key functional groups: the ester and the aromatic ring.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance |
| ~3100-3000 | Aromatic C-H Stretch | Medium-Weak | Confirms the presence of the pyridine ring.[2][3] |
| ~2950 | Aliphatic C-H Stretch | Weak | Corresponds to the methyl group C-H bonds.[9] |
| ~1730 | C=O Stretch (Ester) | Strong, Sharp | Definitive evidence for the carbonyl group of the ester.[9][10] |
| ~1600-1450 | C=C Aromatic Ring Stretch | Medium | Characteristic vibrations of the pyridine ring skeleton.[1][11] |
| ~1300-1100 | C-O Stretch (Ester) | Strong | Corresponds to the C-O single bonds of the ester group. |
| < 800 | C-Br Stretch | Medium | Found in the fingerprint region, indicative of carbon-bromine bonds. |
Causality Behind the Observations:
-
The "Sword" Peak (C=O): The most prominent feature in the spectrum is the strong, sharp absorption around 1730 cm⁻¹. This is a classic signature of a carbonyl (C=O) double bond in an ester.[10] Its high intensity is due to the large change in dipole moment during the stretching vibration.
-
The 3000 cm⁻¹ Line: The region around 3000 cm⁻¹ is a useful diagnostic landmark. Peaks appearing just above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized (aromatic), while peaks just below 3000 cm⁻¹ are from C-H bonds on sp³ hybridized carbons (aliphatic).[10][12] The presence of peaks in both regions supports the existence of both the aromatic ring and the methyl group.
Visualization: IR Analysis Workflow
Caption: Decision workflow for IR spectral interpretation.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of halogens.
Experimental Protocol: Data Acquisition
-
Sample Introduction: A dilute solution of the compound is injected into the mass spectrometer.
-
Ionization: Electron Ionization (EI) is a common method. The sample is bombarded with high-energy electrons, which ejects an electron from the molecule to form a radical cation known as the molecular ion (M⁺•).
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by an analyzer (e.g., a quadrupole or time-of-flight) and detected.
Data Presentation & Interpretation
The molecular formula of this compound is C₇H₅Br₂NO₂. The key to its mass spectrum is the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br (~50.7% abundance) and ⁸¹Br (~49.3% abundance), which are nearly equal in abundance.
| m/z Value | Proposed Identity | Significance |
| 293 | [M]⁺• (C₇H₅⁷⁹Br₂NO₂) | Molecular ion with two ⁷⁹Br isotopes. |
| 295 | [M+2]⁺• (C₇H₅⁷⁹Br⁸¹BrNO₂) | Molecular ion with one ⁷⁹Br and one ⁸¹Br. The most abundant peak in the cluster. |
| 297 | [M+4]⁺• (C₇H₅⁸¹Br₂NO₂) | Molecular ion with two ⁸¹Br isotopes. |
| 264/266/268 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester. |
| 214/216 | [M - Br]⁺ | Loss of a bromine radical. |
Causality Behind the Observations:
-
The Isotopic Cluster: The presence of two bromine atoms results in a characteristic molecular ion cluster with three peaks separated by 2 m/z units ([M]⁺•, [M+2]⁺•, and [M+4]⁺•). The relative intensity ratio of these peaks will be approximately 1:2:1. This pattern is a definitive signature for a dibrominated compound and provides strong evidence for the molecular formula.[13]
-
Fragmentation: In EI-MS, the molecular ion is a high-energy species that can fragment in predictable ways. A common fragmentation pathway for esters is the loss of the alkoxy group as a radical. The observation of a cluster at m/z 264/266/268 (corresponding to the loss of •OCH₃, mass 31) strongly supports the presence of the methyl ester.
Visualization: Key Fragmentation Pathways
Caption: Major fragmentation pathways for this compound in EI-MS.
Integrated Analysis and Conclusion
No single spectroscopic technique provides the complete structural picture. The true power of this analysis lies in the synergistic integration of all data.
-
Mass Spectrometry establishes the molecular weight (294.93 g/mol ) and elemental composition (C₇H₅Br₂NO₂), confirmed by the unique 1:2:1 isotopic pattern for two bromine atoms.[13]
-
IR Spectroscopy confirms the presence of the essential functional groups: an ester (C=O at ~1730 cm⁻¹, C-O at ~1200 cm⁻¹) and an aromatic ring (C-H > 3000 cm⁻¹, C=C at ~1500 cm⁻¹).[9][10]
-
¹³C NMR confirms the carbon skeleton, showing 7 unique carbons, including a downfield ester carbonyl, five aromatic carbons, and an upfield methoxy carbon.
-
¹H NMR provides the final, detailed structural map. It shows the three methyl ester protons as a singlet and two distinct aromatic protons that are meta-coupled, confirming the 2,5-dibromo and 3-carboxy substitution pattern on the pyridine ring.
Together, these techniques provide an unambiguous, self-validating confirmation of the structure of this compound. This rigorous analytical approach is fundamental in modern chemical research and drug development, ensuring the identity and quality of key chemical intermediates and final products.
References
- TheElkchemist. (2024). Interpreting H-NMR Spectra Aromatic Molecule. YouTube.
- University of Colorado Boulder. (n.d.). Aromatics - Organic Chemistry.
- Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.
- Chemistry LibreTexts. (2025). 2.10: Spectroscopy of Aromatic Compounds.
- University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- Katritzky, A. R., & Jones, R. A. (1959). Infrared Spectral-Structural Correlations of Some Substituted Pyridines. Applied Spectroscopy, 13(4), 85-88.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Michigan State University. (n.d.). Proton NMR Table. Department of Chemistry.
- eCampusOntario Pressbooks. (n.d.). 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
- Chemguide. (n.d.). Interpreting C-13 NMR spectra.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
- Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups.
- Clark, J. (n.d.). Table of Characteristic IR Absorptions.
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 6. Proton NMR Table [www2.chemistry.msu.edu]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Infrared Spectral-Structural Correlations of Some Substituted Pyridines [opg.optica.org]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. This compound | C7H5Br2NO2 | CID 12677293 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 2,5-dibromonicotinate
Introduction
Methyl 2,5-dibromonicotinate is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its rigid pyridine core, substituted with two bromine atoms and a methyl ester group, offers multiple reaction sites for further chemical modification. The precise structural characterization of this compound is paramount for its effective use in synthetic pathways and for ensuring the purity of the resulting products. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of organic molecules like this compound. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of this compound, alongside field-proven protocols for data acquisition.
Molecular Structure and NMR Assignment Strategy
To facilitate the discussion of the NMR spectra, the atoms in this compound are numbered as shown in the diagram below. The molecule lacks any rotational or planar symmetry that would make any of the aromatic protons or carbons chemically equivalent. Therefore, we expect to see distinct signals for each of the two aromatic protons and each of the seven carbon atoms.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
¹H NMR Spectral Analysis (Predicted)
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing three distinct signals corresponding to the two aromatic protons (H4 and H6) and the three methyl protons of the ester group.
-
Aromatic Protons (H4 and H6): The pyridine ring is an electron-deficient system, which generally results in the downfield chemical shifts of its protons compared to benzene. The presence of two electron-withdrawing bromine atoms and the methyl ester group further deshields the aromatic protons.
-
H4: This proton is situated between two bromine atoms (at positions 2 and 5), which are strongly electron-withdrawing. However, it is meta to the nitrogen atom. Its chemical shift is expected to be in the downfield region.
-
H6: This proton is ortho to the electron-deficient nitrogen atom, which causes significant deshielding. It is also meta to a bromine atom.
-
Multiplicity: H4 and H6 are on the same aromatic ring and are not chemically equivalent. They are four bonds apart, which will result in a long-range meta-coupling. This will cause each signal to appear as a doublet, with a small coupling constant (⁴J).
-
-
Methyl Protons (-OCH₃): The three protons of the methyl group are chemically equivalent and will appear as a single sharp signal. Being attached to an oxygen atom, they are deshielded and will appear downfield from typical alkane protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H6 | 8.5 - 8.7 | Doublet (d) | ~2.5 (⁴J) | 1H |
| H4 | 8.2 - 8.4 | Doublet (d) | ~2.5 (⁴J) | 1H |
| -OCH₃ | 3.9 - 4.1 | Singlet (s) | N/A | 3H |
¹³C NMR Spectral Analysis (Predicted)
The broadband proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, as all carbon atoms are in unique chemical environments.
-
Aromatic Carbons (C2, C3, C4, C5, C6):
-
C2 and C5: These carbons are directly bonded to bromine atoms, which typically cause a downfield shift. However, the "heavy atom effect" of bromine can sometimes lead to a slight shielding. In this case, being part of an aromatic system, the deshielding effect is likely to dominate.
-
C3: This carbon is attached to the electron-withdrawing carbonyl group of the ester, which will cause a significant downfield shift.
-
C4 and C6: These are protonated carbons. C6 is adjacent to the nitrogen atom, which will result in a downfield shift. C4 is influenced by the adjacent bromine and the meta-position to the nitrogen and ester group.
-
-
Carbonyl Carbon (C=O): The carbon of the carbonyl group in the ester is highly deshielded and will appear significantly downfield, typically in the 160-170 ppm range.
-
Methyl Carbon (-OCH₃): This sp³-hybridized carbon, being attached to an electronegative oxygen atom, will appear in the typical range for methoxy groups.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 162 - 165 |
| C6 | 150 - 153 |
| C4 | 145 - 148 |
| C3 | 135 - 138 |
| C2 | 128 - 132 |
| C5 | 120 - 124 |
| -OCH₃ | 52 - 55 |
Experimental Protocols for NMR Data Acquisition
The following protocols are designed to yield high-quality ¹H and ¹³C NMR spectra for this compound.
Sample Preparation
Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[1][2][3]
-
Weighing the Sample: For a standard 5 mm NMR tube, weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[1][3]
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.[2] Gentle warming or vortexing can aid dissolution.
-
Filtration and Transfer: To remove any particulate matter that can interfere with the magnetic field homogeneity, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4][5]
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. Alternatively, the residual solvent peak can be used as a secondary reference.[1]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Caption: Workflow for NMR sample preparation.
Data Acquisition
The following are typical acquisition parameters for a 400 MHz or 500 MHz NMR spectrometer.
¹H NMR Spectroscopy:
-
Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the solvent.
-
Shimming: Optimize the magnetic field homogeneity by shimming on the lock signal to obtain sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Pulse Width: A 30° or 45° pulse is recommended to ensure adequate relaxation between scans.[6]
-
Acquisition Time (at): ~4 seconds.[6]
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans (ns): 8-16 scans are typically sufficient for good signal-to-noise.
-
¹³C NMR Spectroscopy:
-
Setup: Use the same locked and shimmed sample.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Pulse Width: A 30° pulse is generally a good starting point.[6]
-
Acquisition Time (at): ~2-4 seconds.[6]
-
Relaxation Delay (d1): 2 seconds. For quantitative analysis, a longer delay may be necessary to ensure full relaxation of quaternary carbons.[7]
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be required to achieve a good signal-to-noise ratio.
-
Caption: General workflow for NMR data acquisition.
Conclusion
The predicted ¹H and ¹³C NMR spectra of this compound provide a clear spectral signature for the verification of its chemical structure. The ¹H spectrum is characterized by two meta-coupled doublets in the aromatic region and a singlet for the methyl ester protons. The ¹³C spectrum is expected to show seven distinct signals, with the chemical shifts being highly dependent on the electronic environment created by the nitrogen, bromine, and carbonyl substituents. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality NMR data, which is essential for routine quality control, reaction monitoring, and the comprehensive characterization of this important synthetic intermediate.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. [Link]
-
Scribd. NMR Sample Prep. [Link]
-
Hoyt, D. W., et al. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Modern NMR Techniques for Synthetic Chemistry. [Link]
-
University College London. Sample Preparation. [Link]
-
University of Cambridge. NMR Sample Prepara-on. [Link]
-
PubChem. This compound. [Link]
-
University of Colorado Boulder. Spin-spin splitting and coupling - Coupling in 1H NMR. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
University of Ottawa. Quantitative NMR Spectroscopy. [Link]
Sources
- 1. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 2. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 3. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 4. hmdb.ca [hmdb.ca]
- 5. hmdb.ca [hmdb.ca]
- 6. Spectral Database for Organic Compounds, SDBS - Библиотеки масс-спектров - Каталог сайтов - SUDMED MS [sudmed-ms.ru]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to Methyl 2,5-dibromonicotinate: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Medicinal Chemistry
Methyl 2,5-dibromonicotinate is a halogenated pyridine derivative that has emerged as a valuable and versatile building block in the synthesis of complex organic molecules, particularly within the realm of medicinal chemistry and drug discovery. Its strategic placement of two bromine atoms on the pyridine ring, coupled with a methyl ester functionality, offers a rich chemical handle for a variety of transformations, enabling the construction of diverse molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, a detailed exploration of its synthesis and reactivity, and an in-depth look at its applications in the development of novel therapeutic agents.
Physicochemical Properties: A Foundation for Application
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in research and development. The key properties of this compound are summarized below, providing a foundational dataset for its handling, reaction design, and purification.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅Br₂NO₂ | [1] |
| Molecular Weight | 294.93 g/mol | [1] |
| IUPAC Name | methyl 2,5-dibromopyridine-3-carboxylate | [1] |
| CAS Number | 78686-82-5 | [1] |
| Appearance | White to off-white crystalline solid | (Typical) |
| Melting Point | 48-49 °C | [2] |
| Boiling Point (Predicted) | 279.1 ± 20.0 °C | [2] |
| Density (Predicted) | 1.928 ± 0.06 g/cm³ | [2] |
| Solubility | Soluble in polar organic solvents such as ethanol, methanol, and dichloromethane. | [3] |
Safety and Handling: this compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is recommended to work in a well-ventilated fume hood. Store in a cool, dry place away from incompatible materials.
Synthesis and Reactivity: Forging New Molecular Pathways
The synthesis of this compound can be approached through a multi-step sequence, typically starting from a readily available picoline derivative. A plausible and commonly employed strategy involves the oxidation of the methyl group to a carboxylic acid, followed by esterification. The bromination of the pyridine ring can be achieved at different stages of the synthesis.
Proposed Synthetic Pathway
A representative synthetic route is outlined below, commencing with the bromination of 3-picoline, followed by oxidation and esterification.
Sources
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Crystal Structure of Methyl 2,5-dibromonicotinate: From Data Acquisition to Supramolecular Analysis
This guide provides a comprehensive overview of the methodologies and analyses involved in determining and interpreting the crystal structure of this compound. As a Senior Application Scientist, this document is structured to not only present protocols but to also provide the scientific rationale behind the experimental and computational choices, ensuring a deep understanding of the structural insights that can be gained.
Introduction: The Significance of Halogenated Heterocycles in Medicinal Chemistry
This compound, a halogenated derivative of nicotinic acid, represents a class of compounds of significant interest in drug discovery and development. The presence and positioning of bromine atoms on the pyridine ring introduce unique electronic and steric properties that can profoundly influence a molecule's interaction with biological targets. Understanding the three-dimensional arrangement of atoms in the solid state is paramount, as it dictates the compound's physicochemical properties, such as solubility, stability, and crystal packing, which in turn affect its bioavailability and formulation.
The bromine substituents are of particular interest due to their ability to participate in halogen bonding, a non-covalent interaction that is gaining increasing recognition as a powerful tool in crystal engineering and rational drug design.[1][2] This guide will walk through the process of elucidating the crystal structure of this compound, from initial data collection to the detailed analysis of its supramolecular architecture.
PART 1: Elucidating the Crystal Structure: An Experimental and Computational Workflow
The determination of a crystal structure is a multi-step process that integrates experimental X-ray diffraction with computational refinement and analysis.
Experimental Workflow: Single-Crystal X-ray Diffraction (SC-XRD)
The following diagram outlines the typical workflow for SC-XRD.
Step-by-Step Experimental Protocol:
-
Crystal Growth: High-quality single crystals of this compound are paramount for successful X-ray diffraction analysis. Slow evaporation of a saturated solution is a common technique. Solvents to consider would be methanol, ethanol, or acetone, given the predicted properties of the compound.[3]
-
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data is collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern on a detector.[4]
-
Data Processing and Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors.
-
Structure Solution: The processed data is used to solve the phase problem and obtain an initial electron density map. Programs like SHELXS are commonly used for this purpose.
-
Structure Refinement: The initial structural model is refined against the experimental data to improve the fit. This involves adjusting atomic positions, and thermal parameters. SHELXL is a widely used program for refinement.
-
Validation and CIF Generation: The final refined structure is validated using tools like checkCIF to ensure its quality and correctness. The final data is then compiled into a Crystallographic Information File (CIF).
PART 2: Molecular Geometry and Conformational Analysis
While a specific experimental structure is not publicly available, we can predict the molecular geometry of this compound based on known chemical principles and data from related structures.
Predicted Molecular Structure of this compound:
Table 1: Predicted Crystallographic Parameters for this compound
| Parameter | Predicted Value/System | Rationale |
| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for small organic molecules. |
| Space Group | P2₁/c or Pna2₁ | These are common centrosymmetric and non-centrosymmetric space groups, respectively. |
| Z | 4 | A common number of molecules in the unit cell for this size of molecule. |
| V (ų) | ~700-900 | Estimated based on similar sized molecules. |
PART 3: Supramolecular Architecture and Intermolecular Interactions
The crystal packing of this compound will be dictated by a variety of non-covalent interactions. A thorough analysis of these interactions is crucial for understanding the material's properties.
Halogen Bonding: A Key Interaction
The presence of two bromine atoms makes halogen bonding a primary consideration. A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site.[1]
Sources
- 1. A Comprehensive Ab Initio Study of Halogenated A···U and G···C Base Pair Geometries and Energies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Controlling the molecular arrangement of racemates through weak interactions: the synergy between π-interactions and halogen bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. This compound [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
Foreword: The Criticality of Purity in Drug Development
An In-Depth Technical Guide to the Purity Assessment of Methyl 2,5-dibromonicotinate
In the landscape of pharmaceutical research and drug development, the starting materials and intermediates used in the synthesis of Active Pharmaceutical Ingredients (APIs) are of paramount importance. This compound, a key heterocyclic building block, is frequently employed in the synthesis of complex molecules, including nicotinic receptor modulators and kinase inhibitors.[1] Its purity is not merely a quality metric; it is a critical determinant of the safety, efficacy, and reproducibility of the final drug substance. Undesired chemical substances, or impurities, can have no therapeutic benefit and may even pose a health risk.[2] This guide provides a comprehensive framework for the robust analytical assessment of this compound, grounding its methodologies in the principles of scientific integrity and regulatory compliance as outlined by the International Council for Harmonisation (ICH).
Physicochemical Profile of this compound
A thorough understanding of the analyte's properties is the foundation of any analytical strategy. These characteristics influence the choice of chromatographic conditions, solvents, and detection methods.
| Property | Value | Source |
| IUPAC Name | methyl 2,5-dibromopyridine-3-carboxylate | PubChem[3] |
| Molecular Formula | C₇H₅Br₂NO₂ | PubChem[3] |
| Molecular Weight | 294.93 g/mol | PubChem[3] |
| CAS Number | 78686-82-5 | PubChem[3] |
| Melting Point | 48-49 °C | MySkinRecipes[1] |
| Predicted Boiling Point | 279.1±20.0 °C | MySkinRecipes[1] |
| Predicted Density | 1.928±0.06 g/cm³ | MySkinRecipes[1] |
Chemical Structure:
Caption: Structure of this compound.
The Analytical Control Strategy: A Multi-modal Approach
No single analytical technique can provide a complete picture of a compound's purity. A robust control strategy employs a combination of orthogonal methods, each providing unique and complementary information. This ensures that all potential impurities—organic, inorganic, and residual solvents—are adequately controlled.[4][5]
Caption: A comprehensive analytical workflow for purity assessment.
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone of purity analysis, enabling the separation of the main compound from closely related impurities.
High-Performance Liquid Chromatography (HPLC)
Causality: Reversed-phase HPLC (RP-HPLC) is the primary technique for quantifying the purity of this compound and its non-volatile organic impurities. The C18 stationary phase provides excellent separation for moderately polar compounds like this halogenated pyridine derivative. UV detection is suitable due to the presence of the chromophoric pyridine ring.
Protocol: Purity Determination by RP-HPLC
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
Component A: 0.1% Phosphoric acid in Water.
-
Component B: Acetonitrile.
-
-
Elution Program: Isocratic elution with a mixture of Acetonitrile and Phosphate Buffer (e.g., 60:40 v/v) is a good starting point.[6] A gradient may be required to resolve all impurities.
-
Example Gradient: 0-25 min, 40-80% B; 25-30 min, 80% B; 30.1-35 min, 40% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220-260 nm. A DAD allows for peak purity assessment.[6][7]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of Acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary.
-
Analysis:
-
Inject a blank (diluent) to establish the baseline.
-
Inject the sample solution.
-
Calculate the purity by area normalization: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Quantify specific impurities using a reference standard if available.
-
Validation Considerations: The method must be validated according to ICH Q2(R2) guidelines, assessing parameters like specificity, linearity, range, accuracy, precision, and robustness.[8][9] Specificity is crucial and can be demonstrated through forced degradation studies to ensure degradation products do not co-elute with the main peak.[10]
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is ideal for identifying and quantifying volatile organic impurities and residual solvents. The compound's predicted boiling point makes it suitable for GC analysis.[1] The mass spectrometer provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns.
Protocol: Analysis of Volatile Impurities by GC-MS
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Column: HP-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.[11]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 amu.
-
Sample Preparation: Prepare a solution of ~1 mg/mL in a suitable solvent like Methanol or Dichloromethane.
-
Analysis:
-
Inject the sample.
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify using an internal standard or by area percent, assuming similar response factors for related impurities.
-
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide irrefutable proof of the compound's identity and structural integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for unambiguous structure determination.[12] ¹H NMR confirms the proton environment, including the number of protons and their connectivity, while ¹³C NMR confirms the carbon skeleton. It can detect impurities with different structural frameworks, even if they co-elute in chromatography.
-
¹H NMR: For this compound (C₇H₅Br₂NO₂), the spectrum is expected to show:
-
A singlet for the methyl (–OCH₃) protons (~3.9 ppm).
-
Two doublets in the aromatic region for the two pyridine ring protons (~8.0-8.5 ppm), showing coupling to each other.
-
-
¹³C NMR: The spectrum will show seven distinct carbon signals corresponding to the methyl group, the carbonyl group, and the five carbons of the pyridine ring.
The absence of unexpected signals is a strong indicator of high purity. Quantitative NMR (qNMR) can also be used for an accurate assay without the need for a specific reference standard of the compound itself.
Mass Spectrometry (MS)
Causality: High-resolution mass spectrometry (HRMS) provides an exact mass measurement, which can confirm the elemental composition of the molecule. For C₇H₅Br₂NO₂, the monoisotopic mass is 292.8687 Da.[3] A measured mass within a few ppm of this value confirms the molecular formula.
Impurity Profiling and Control
Understanding potential impurities is key to developing specific analytical methods to control them. Impurities can arise from starting materials, by-products of the synthesis, or degradation.[2]
Caption: Potential impurity pathways from synthesis and degradation.
ICH Q3A(R2) Thresholds: The control of these impurities is governed by ICH guidelines, which set thresholds for reporting, identification, and toxicological qualification based on the maximum daily dose of the final drug.[13]
| Threshold | Maximum Daily Dose ≤ 2 g/day |
| Reporting Threshold | 0.05% |
| Identification Threshold | 0.10% or 1.0 mg/day (whichever is lower) |
| Qualification Threshold | 0.15% or 1.0 mg/day (whichever is lower) |
Source: Adapted from ICH Q3A(R2) Guideline[13]
Any impurity observed at or above the identification threshold must be structurally characterized (e.g., using MS and NMR).[2] Any impurity exceeding the qualification threshold requires toxicological data to demonstrate its safety.[13]
Conclusion
The purity assessment of this compound is a multi-faceted process that requires a strategic combination of orthogonal analytical techniques. By integrating high-resolution chromatographic methods for separation and quantification with powerful spectroscopic techniques for identity confirmation, a complete and reliable purity profile can be established. Adherence to a robust validation strategy, framed by ICH guidelines, ensures that these methods are suitable for their intended purpose. This rigorous analytical oversight is fundamental to guaranteeing the quality of this critical intermediate and, ultimately, the safety and efficacy of the medicines it is used to create.
References
- Vertex AI Search. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- AMSbiopharma. Impurity guidelines in drug development under ICH Q3.
- ASEAN. ASEAN GUIDELINES FOR VALIDATION OF ANALYTICAL PROCEDURES.
- International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Purdue University. Live qualification/validation of purity methods for protein products.
- Medicines Control Agency, The Gambia. (2025, January 17). Guideline for Impurities in New Active Pharmaceutical Ingredient.
- ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
- A3P. Some good validation practices for analytical procedures.
- ICH. (2022, March 24). Q2(R2) Validation of Analytical Procedures.
- HELIX Chromatography. HPLC Methods for analysis of Pyridine.
- Agency for Toxic Substances and Disease Registry. Analytical Methods for Detecting Pyridine.
- OSHA. (1991, December). Pyridine Method PV2295.
- National Center for Biotechnology Information. Analytical Methods for Determining Pyridine in Biological Materials.
- National Center for Biotechnology Information. This compound. PubChem Compound Database.
- Agilent Technologies. Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI.
- Health Canada. (1999, December 31). Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke.
- ResearchGate. (2025, August 10). A gas chromatographic method for determination of nicotinamide, paraben esters and caffeine in commercial health drinks, tonic drinks and cold formulas.
- Food Research. (2025, January 10). Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry.
- MDPI. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.
- Chemistry LibreTexts. (2022, August 28). NMR Spectroscopy.
- PubMed. (2010, April 1). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
- Michigan State University Department of Chemistry. NMR Spectroscopy.
- MDPI. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes.
- National Center for Biotechnology Information. Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes.
- ChemicalBook. METHYL 2-CHLORONICOTINATE(40134-18-7) 1H NMR spectrum.
- MySkinRecipes. This compound.
- PubMed Central. (2023, July 15). Chromatographic reversed HPLC and TLC-densitometry methods for simultaneous determination of serdexmethylphenidate and dexmethylphenidate in presence of their degradation products—with computational assessment.
- ResearchGate. Development of RP-HPLC method for simultaneous determination of Brimonidine tartrate and Brinzolamide by QbD approach and its validation.
- ResearchGate. (2022, August 5). RIFM fragrance ingredient safety assessment, 2-methyl-5-(methylthio)furan, CAS Registry Number 13678-59-6.
- Thermo Fisher Scientific. Classification and characterization of impurities in phosphoramidites used in making therapeutic oligonucleotides.
- PubMed Central. (2020, November 3). Investigation into the Formation of Impurities during the Optimization of Brigatinib.
- JSM Central. RP-HPLC Method Development and Validation for the Simultaneous Estimation of Diphenhydramine and Bromhexine in Tablet Dosage Forms.
- ResearchGate. RIFM fragrance ingredient safety assessment, methyl 2-nonynoate, CAS Registry Number 111-80-8 | Request PDF.
- ResearchGate. (2025, August 6). HPLC method for determination of the purity of a mebrofenin-ligand for 99mTc-complexes.
- ResearchGate. RIFM fragrance ingredient safety assessment, 2-methyl-5-(methylthio)furan, CAS Registry Number 13678-59-6 | Request PDF.
- ResearchGate. RIFM fragrance ingredient safety assessment, methyl 2-octynoate, CAS Registry Number 111-12-6 | Request PDF.
Sources
- 1. This compound [myskinrecipes.com]
- 2. jpionline.org [jpionline.org]
- 3. This compound | C7H5Br2NO2 | CID 12677293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tasianinch.com [tasianinch.com]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. Chromatographic reversed HPLC and TLC-densitometry methods for simultaneous determination of serdexmethylphenidate and dexmethylphenidate in presence of their degradation products—with computational assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. gxp-academy.org [gxp-academy.org]
- 10. Some good validation practices for analytical procedures [a3p.org]
- 11. mdpi.com [mdpi.com]
- 12. NMR Spectroscopy [www2.chemistry.msu.edu]
- 13. database.ich.org [database.ich.org]
Introduction: The Strategic Importance of Methyl 2,5-dibromonicotinate in Modern Drug Discovery
An In-depth Technical Guide to Methyl 2,5-dibromonicotinate for Advanced Research
This compound (CAS No. 78686-82-5) is a halogenated pyridine derivative that has emerged as a pivotal building block for researchers in medicinal chemistry and pharmaceutical development. Its structural arrangement, featuring two bromine atoms on the pyridine ring, offers strategically positioned reactive sites for sophisticated molecular engineering. These bromine substituents serve as versatile handles for selective cross-coupling reactions, enabling chemists to construct complex heterocyclic systems with high precision.[1] This guide provides an in-depth analysis of its commercial availability, chemical properties, synthesis, and critical applications, offering a technical resource for scientists engaged in the design and synthesis of novel therapeutic agents.
Physicochemical Profile
A clear understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis and formulation. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 78686-82-5 | PubChem[2] |
| Molecular Formula | C₇H₅Br₂NO₂ | PubChem[2] |
| Molecular Weight | 294.93 g/mol | PubChem[2] |
| IUPAC Name | methyl 2,5-dibromopyridine-3-carboxylate | PubChem[2] |
| Melting Point | 48-49 °C | MySkinRecipes[1] |
| Boiling Point | 279.1±20.0 °C (Predicted) | MySkinRecipes[1] |
| Density | 1.928±0.06 g/cm³ (Predicted) | MySkinRecipes[1] |
Commercial Availability and Sourcing
This compound is readily available from a variety of chemical suppliers, catering to needs ranging from academic research to large-scale synthesis. The compound is typically offered in various purities and quantities. Below is a comparative table of prominent suppliers.
| Supplier | CAS Number | Purity/Grade | Notes |
| Chemsigma | 78686-82-5 | Research Grade | Distributor for research and bulk production.[3] |
| JHECHEM CO LTD | 78686-82-5 | Not Specified | China-based manufactory and supplier. |
| MySkinRecipes | 78686-82-5 | 95% | Offers quantities from 250mg to 5g.[1] |
| CHIRALEN | Not Specified | Research Grade | Leading supplier for scientific advancements.[4] |
| BLD Pharm | N/A | Research Use Only | Provides related compounds like Methyl 2,5-diaminonicotinate.[5] |
| Santa Cruz Biotechnology | 1150271-26-3 | Specialty Grade | Provides related dibromo-carboxylates for research.[6] |
Note: Availability and product specifications are subject to change. It is recommended to consult directly with suppliers for the most current information.
Synthetic Strategy and Workflow
While multiple synthetic routes exist, a common and logical approach to this compound involves the bromination of a suitable nicotinic acid precursor followed by esterification. The choice of a brominating agent is critical to control regioselectivity, and subsequent esterification is typically an acid-catalyzed reaction with methanol.
The causality behind this workflow is straightforward: installing the bromine atoms first provides the key reactive handles on the stable pyridine core. The esterification of the carboxylic acid to the methyl ester is a standard transformation that can protect the acid functionality or modify the compound's solubility and electronic properties for subsequent reactions.
Application in Drug Discovery and Development
The true value of this compound lies in its role as a versatile scaffold in the drug discovery pipeline. Its utility is grounded in the principles of modern medicinal chemistry, particularly in the construction of diverse compound libraries for screening and lead optimization.
-
Scaffold for Cross-Coupling: The two bromine atoms are ideal leaving groups for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This allows for the systematic and modular introduction of a wide range of substituents (aryl, heteroaryl, alkyl, amine groups), enabling extensive exploration of the chemical space around the pyridine core.
-
Structure-Activity Relationship (SAR) Studies: By selectively reacting one bromine atom over the other or by replacing both, chemists can systematically modify the molecule's structure. This is a cornerstone of SAR studies, helping to identify the specific molecular features responsible for biological activity, selectivity, and metabolic stability.[1]
-
Synthesis of Bioactive Molecules: This compound serves as a key intermediate in the synthesis of nicotinic receptor modulators, kinase inhibitors, and other neuroactive agents, which are important targets for a variety of diseases.[1] The introduction of a methyl group can also play a significant role in modulating physicochemical and pharmacokinetic properties.[7]
Experimental Protocol: Palladium-Catalyzed Suzuki Cross-Coupling
This protocol describes a representative, self-validating procedure for a Suzuki cross-coupling reaction using this compound. The rationale is to demonstrate its application in forming a C-C bond, a fundamental transformation in medicinal chemistry.
Objective: To synthesize Methyl 2-bromo-5-phenylnicotinate by selectively coupling phenylboronic acid at the C-5 position.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃) or a more advanced ligand (e.g., SPhos)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
Reaction Setup (Inert Atmosphere):
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.1 equiv), and potassium carbonate (3.0 equiv).
-
Causality: An inert atmosphere (Nitrogen or Argon) is crucial to prevent the oxidation and deactivation of the palladium catalyst. The excess base is required to activate the boronic acid for the transmetalation step.
-
-
Catalyst Preparation:
-
In a separate vial, pre-mix the palladium catalyst, such as Pd(OAc)₂ (0.02 equiv), and the ligand, PPh₃ (0.08 equiv), in a small amount of the reaction solvent.
-
Causality: Pre-mixing allows for the formation of the active Pd(0) species, which is essential for initiating the catalytic cycle. The ligand stabilizes the palladium center and facilitates the reaction.
-
-
Reagent Addition:
-
Evacuate and backfill the Schlenk flask with inert gas three times.
-
Add the catalyst/ligand mixture to the flask.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of solvent to water) via cannula or syringe.
-
Causality: Degassed solvents are used to minimize dissolved oxygen, which can interfere with the catalyst. Water is often necessary to dissolve the inorganic base and facilitate the reaction.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Self-Validation: A successful reaction will show the disappearance of the starting material spot on TLC and the appearance of a new, less polar product spot.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the desired product.
-
Safety and Handling
Based on available Safety Data Sheets (SDS), this compound requires careful handling.
-
Health Hazards: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Precautionary Measures:
-
Handling: Use only in a well-ventilated area, preferably in a fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9] Avoid breathing dust/fumes.[8] Wash hands thoroughly after handling.[9]
-
Storage: Store in a cool, well-ventilated place with the container tightly closed.[8] Some suppliers recommend storage at 2-8°C under an inert atmosphere.[1]
-
First Aid: In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes.[8] If inhaled, move the person to fresh air.[9] Seek medical attention if irritation persists.[8]
-
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for innovation in pharmaceutical research. Its well-defined reactive sites, coupled with its commercial availability, provide a reliable and versatile platform for synthesizing novel molecular architectures. This guide has detailed its properties, sourcing, and application, providing researchers and drug development professionals with the foundational knowledge required to effectively leverage this powerful building block in their quest for next-generation therapeutics.
References
-
This compound | C7H5Br2NO2 | CID 12677293. PubChem - NIH. [Link]
-
This compound [78686-82-5]. Chemsigma. [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
This compound. MySkinRecipes. [Link]
-
[Application of methyl in drug design]. (2013). PubMed. [Link]
-
Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. (2018). ResearchGate. [Link]
- Process for synthesis of lenalidomide. (2019).
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound | C7H5Br2NO2 | CID 12677293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [78686-82-5] | Chemsigma [chemsigma.com]
- 4. chiralen.com [chiralen.com]
- 5. Methyl 2,5-diaminonicotinate|BLD Pharm [bldpharm.com]
- 6. scbt.com [scbt.com]
- 7. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
The Synthesis of Substituted Nicotinic Acids: A Technical Guide to Achieving Regioselectivity
Abstract
Substituted nicotinic acids and their derivatives are foundational scaffolds in medicinal chemistry, agrochemicals, and materials science. The precise control of substituent placement on the pyridine ring—regioselectivity—is paramount to tuning the molecule's biological activity and physical properties. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core strategies for achieving regioselectivity in the synthesis of substituted nicotinic acids. We will delve into the mechanistic underpinnings of classical and modern synthetic methodologies, offering field-proven insights into experimental design and execution. This guide will move beyond a simple recitation of protocols to explain the "why" behind the "how," empowering the reader to make informed decisions in their synthetic endeavors.
Introduction: The Enduring Importance of the Nicotinic Acid Scaffold
The pyridine-3-carboxylic acid motif, the core of nicotinic acid (also known as niacin or vitamin B3), is a privileged structure in drug discovery.[1][2] Its presence in numerous FDA-approved drugs underscores its significance.[3] The ability to strategically introduce substituents onto this heterocyclic framework allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles. However, the inherent electronic nature of the pyridine ring presents significant challenges to achieving regioselective functionalization.[4][5] The electron-deficient character of the ring, a consequence of the electronegative nitrogen atom, deactivates it towards electrophilic aromatic substitution, which typically directs to the C3 position in benzene derivatives.[5][6] Conversely, nucleophilic aromatic substitution is favored at the C2 and C4 positions.[6] This guide will explore the key synthetic strategies that have been developed to navigate these inherent reactivity patterns and achieve the desired regiochemical outcomes.
Classical Approaches to Pyridine Ring Synthesis: Building in Regiocontrol
Historically, the most reliable method for achieving a specific substitution pattern on a nicotinic acid derivative has been to construct the pyridine ring from acyclic precursors with the desired substituents already in place. Two of the most venerable and effective methods are the Bohlmann-Rahtz pyridine synthesis and the Guareschi-Thorpe condensation.
The Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis offers a powerful route to 2,3,6-trisubstituted pyridines.[7][8] The reaction proceeds in two main steps: the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, followed by a heat-induced cyclodehydration.[7][8][9]
Mechanism and Regioselectivity:
The regioselectivity of the Bohlmann-Rahtz synthesis is dictated by the initial Michael addition of the enamine to the ethynylketone. The nucleophilic β-carbon of the enamine attacks the electrophilic β-carbon of the alkyne. The subsequent cyclization is then governed by the geometry of the resulting aminodiene intermediate.[7] A key feature of this synthesis is that it avoids the need for a separate oxidation step to achieve the aromatic pyridine ring, as is common in other methods like the Hantzsch synthesis.[7]
Experimental Protocol: One-Pot Three-Component Bohlmann-Rahtz Synthesis [10]
This modified procedure enhances the utility of the classical Bohlmann-Rahtz synthesis by avoiding the need to pre-form and isolate the enamine.
-
Reaction Setup: To a solution of a 1,3-dicarbonyl compound (1.0 equiv) in ethanol, add ammonium acetate (1.5 equiv).
-
In Situ Enamine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the in situ formation of the enamine.
-
Alkynone Addition: Add the desired alkynone (1.0 equiv) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford the polysubstituted pyridine.
Causality in Experimental Choices:
-
Ethanol as Solvent: The use of a protic solvent like ethanol is often favored as it can facilitate the proton transfer steps in the mechanism and, in some cases, spontaneous protodesilylation if silyl-protected alkynones are used.[7]
-
Ammonium Acetate: This serves as a convenient in situ source of ammonia for the formation of the enamine, simplifying the experimental procedure.[9]
-
Acid Catalysis (Optional): While the one-pot procedure can often be performed under neutral conditions, acid catalysis (e.g., with acetic acid or an ion-exchange resin like Amberlyst-15) can be employed to lower the temperature required for the cyclodehydration step.[7][9]
The Guareschi-Thorpe Condensation
The Guareschi-Thorpe condensation is a classic method for the synthesis of 2,6-dihydroxynicotinonitriles (which can be further elaborated) from the reaction of a β-ketoester with a cyanoacetamide in the presence of a base.[11][12] A more modern and versatile variation involves a three-component condensation of an alkyl cyanoacetate, a 1,3-dicarbonyl compound, and an ammonia source.[13]
Mechanism and Regioselectivity:
The reaction proceeds through a series of condensation and cyclization steps. The regioselectivity is established by the initial Knoevenagel condensation between the 1,3-dicarbonyl compound and the active methylene of the cyanoacetate, followed by a Michael addition of the enamine (formed from the second equivalent of the active methylene compound and ammonia) to the resulting α,β-unsaturated system. Subsequent cyclization and tautomerization afford the substituted pyridine. A recent advancement utilizes ammonium carbonate in an aqueous medium, which acts as both the nitrogen source and a promoter for the reaction.[13]
Experimental Protocol: Advanced Guareschi-Thorpe Synthesis in an Aqueous Medium [13]
-
Reactant Mixture: In a round-bottom flask, combine the 1,3-dicarbonyl compound (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and ammonium carbonate (1.5 mmol) in water (5 mL).
-
Reaction Conditions: Stir the mixture at 80 °C.
-
Product Isolation: Monitor the reaction by TLC. Upon completion, the product often precipitates from the reaction mixture.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry to afford the desired hydroxy-cyanopyridine.
Causality in Experimental Choices:
-
Aqueous Medium: The use of water as a solvent aligns with the principles of green chemistry and can facilitate the reaction through hydrophobic effects and hydrogen bonding.[13]
-
Ammonium Carbonate: This reagent serves a dual role as both the source of ammonia for the pyridine ring nitrogen and as a basic promoter for the condensation reactions.[13] This simplifies the reaction setup and avoids the need for stronger, less environmentally friendly bases.
-
Temperature: Heating to 80 °C provides the necessary activation energy for the condensation and cyclization steps to proceed at a reasonable rate.
Modern Strategies: Direct Functionalization of the Pyridine Ring
While classical ring-synthesis methods are robust, the ability to directly functionalize a pre-existing nicotinic acid scaffold offers greater flexibility and efficiency, particularly in late-stage diversification of drug candidates.[14] This section will explore contemporary approaches that leverage transition-metal catalysis and C-H activation to achieve regioselective substitution.
Transition Metal-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions have revolutionized the synthesis of biaryls and other complex molecules. In the context of nicotinic acid derivatives, these methods typically involve the coupling of a halogenated or otherwise activated pyridine with a suitable coupling partner.
Regiocontrol through Pre-functionalization:
The regioselectivity of cross-coupling reactions is predetermined by the position of the leaving group (e.g., halogen, triflate) on the pyridine ring. This necessitates the synthesis of regiochemically pure halonicotinic acid precursors.
Table 1: Common Cross-Coupling Reactions for Pyridine Functionalization
| Cross-Coupling Reaction | Coupling Partners | Catalyst (Typical) | Resulting Bond |
| Suzuki Coupling | Organoboron Reagent | Palladium | C-C |
| Stille Coupling | Organotin Reagent | Palladium | C-C |
| Heck Coupling | Alkene | Palladium | C-C |
| Buchwald-Hartwig Amination | Amine | Palladium | C-N |
| Sonogashira Coupling | Terminal Alkyne | Palladium/Copper | C-C |
Experimental Protocol: Suzuki Coupling of a Halonicotinic Acid Ester
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine the halonicotinic acid ester (1.0 equiv), the boronic acid or ester (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv) in a suitable solvent (e.g., 1,4-dioxane/water mixture).
-
Reaction Conditions: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography.
C-H Activation: The Frontier of Regioselective Functionalization
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic systems.[3][15] These methods avoid the need for pre-functionalization, offering a more direct route to substituted nicotinic acids. However, achieving high regioselectivity can be challenging due to the presence of multiple C-H bonds.[15]
Strategies for Regiocontrol in C-H Activation:
-
Directing Groups: A common strategy involves the use of a directing group that coordinates to the transition metal catalyst and positions it in close proximity to a specific C-H bond. For nicotinic acid derivatives, the carboxylic acid itself or a derived amide can serve as a directing group, often favoring functionalization at the C2 or C4 positions.
-
Inherent Electronic and Steric Bias: The intrinsic electronic properties of the pyridine ring can also influence regioselectivity. The C2 and C4 positions are the most electron-deficient and are often the most reactive towards certain C-H activation manifolds.[6] Steric hindrance can also be exploited to favor functionalization at a less hindered position.
-
Pyridine N-oxides: The oxidation of the pyridine nitrogen to an N-oxide can alter the electronic properties of the ring, making it more susceptible to electrophilic attack and directing functionalization to the C4 position.[6][16] The N-oxide can then be deoxygenated to restore the pyridine.
Diagram 1: C-H Functionalization Strategies
Caption: Strategies for achieving regioselectivity in C-H functionalization of pyridines.
Regioselectivity in Nucleophilic and Electrophilic Additions
While direct aromatic substitution is common, reactions involving addition to the pyridine ring, sometimes followed by rearomatization, offer alternative pathways to substituted nicotinic acids.
Nucleophilic Addition to N-Acyl Pyridinium Salts
Activation of the pyridine nitrogen with an acyl group generates a highly electrophilic pyridinium salt. Nucleophilic addition to this species can occur at either the C2 or C4 position. The regioselectivity is highly dependent on the nature of the nucleophile.[17]
-
Hard vs. Soft Nucleophiles: Hard nucleophiles, such as Grignard reagents, tend to favor addition at the C2 position.[17] In contrast, softer nucleophiles, like organocuprates, often exhibit a preference for C4 addition. This is often explained by the Hard and Soft Acids and Bases (HSAB) principle, where the C2 position is considered a harder electrophilic site and C4 is softer.[17]
-
Influence of Substituents: The presence of substituents on the pyridine ring can also influence the regioselectivity of nucleophilic addition through steric and electronic effects.[17] An electron-withdrawing group at the C3 position, such as the carboxylic acid or ester of a nicotinic acid derivative, can further activate the ring towards nucleophilic attack, particularly at the C4 position.[17]
Electrophilic Substitution: The Challenge of the C3 Position
As previously mentioned, electrophilic aromatic substitution on the electron-deficient pyridine ring is challenging.[5][6] Reactions typically require harsh conditions and often result in low yields.[4][5] When substitution does occur, it is generally directed to the C3 position, as this is the least deactivated position.
A novel and promising approach to achieving C3-halogenation involves a "ring-opening/ring-closing" strategy.[4][18][19] In this method, the pyridine ring is first dearomatized by reaction with an electrophile, which breaks a C-N bond to form a linear, electron-rich intermediate.[4] This intermediate can then be selectively halogenated, followed by ring closure to regenerate the aromatic pyridine with a halogen at the C3 position.[4][18][19] This innovative approach bypasses the inherent low reactivity of the pyridine ring towards electrophiles.
Conclusion and Future Outlook
The regioselective synthesis of substituted nicotinic acids remains a topic of significant interest in synthetic organic chemistry. While classical ring-forming reactions like the Bohlmann-Rahtz and Guareschi-Thorpe syntheses provide reliable, albeit sometimes lengthy, routes to specific substitution patterns, modern methods are increasingly focused on the direct and efficient functionalization of the pre-formed pyridine ring. Transition metal-catalyzed cross-coupling and, in particular, C-H activation are at the forefront of this endeavor, offering the promise of more atom-economical and environmentally benign syntheses. The continued development of new catalysts and synthetic methodologies that can overcome the inherent reactivity challenges of the pyridine nucleus will undoubtedly lead to the discovery of novel nicotinic acid derivatives with enhanced biological activity and valuable material properties.
References
-
Baran, P. (2004, June 9). Pyridine Synthesis: Cliff Notes. Baran Lab. Retrieved from [Link]
-
Purohit, A. C., & Patel, N. B. (2015). Synthesis and Biological Evaluation of Newer Nicotinic Acid Based 2,5-disubstituted 1,3,4-Oxadiazoles. Chemistry & Biology Interface, 5(1), 29-38. Retrieved from [Link]
-
Bull, J. A., Mousseau, J. J., Pelletier, G., & Charette, A. B. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 112(5), 2642-2713. [Link]
-
Gulevskaya, A. V., & Tyaglivy, A. S. (2024). Recent Progress in Functionalization of the Pyridine Ring through C−S Bond Formation under Transition Metal Catalyst Free Conditions. Chemistry – An Asian Journal. [Link]
-
Sheng, Z., & Che, C. (2020). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Accounts of Chemical Research, 53(6), 1185-1201. [Link]
-
Gande, A. (2022, November 21). 2 approaches to new pyridines. Chemical & Engineering News. Retrieved from [Link]
-
Das, S., & Maiti, D. (2022). Recent Advances in Direct Pyridine C-H Activation Strategies. Current Catalysis, 11(3), 204-220. [Link]
-
McNally, A. (2022, March 24). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. Morressier. Retrieved from [Link]
-
Bagley, M. C., Lunn, R., & Xiong, X. (2005). One-Pot Multistep Bohlmann−Rahtz Heteroannulation Reactions: Synthesis of Dimethyl Sulfomycinamate. The Journal of Organic Chemistry, 70(4), 1389–1399. [Link]
-
Maity, P., & Mandal, T. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 19(35), 7546-7560. [Link]
-
Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Bohlmann–Rahtz Pyridine Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Bohlmann–Rahtz pyridine synthesis. Retrieved from [Link]
-
McNally, A. (2022, March 24). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. Morressier. Retrieved from [Link]
-
Jin, X., Xing, L., Deng, D. D., Yan, J., Fu, Y., & Dong, W. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. The Journal of Organic Chemistry, 87(3), 1541–1544. [Link]
-
Dander, J. E., & Garg, N. K. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. Angewandte Chemie International Edition, 52(52), 14141-14144. [Link]
- Li, F., et al. (2004). Facile Synthesis of Nicotinic Acid Derivatives with Unsymmetrical Substitution Patterns.
- Sharma, P., et al. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology, 13.
-
Organic Chemistry Portal. (n.d.). Guareschi-Thorpe Condensation. Retrieved from [Link]
-
Drugfuture.com. (n.d.). Guareschi-Thorpe Condensation. Retrieved from [Link]
- Gulea, M., & Dondoni, A. (2021). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Molecules, 26(11), 3183.
- Pushparaju, S., & Raman, N. (2024). Transition metal complexes of substituted nicotinic acid and its nano metal oxides: synthesis and characterization.
- Shive, W., & Glenn, R. A. (1946). U.S. Patent No. 2,409,806. Washington, DC: U.S.
-
Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]
- Al-Ostath, A. I., et al. (2020).
- Chu, D. T. W., & Claiborne, A. K. (1998). Process for the preparation of nicotinic acids (Patent No. WO 1998/039298 A1).
- Sharma, P., et al. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology, 13.
- Kumar, A., et al. (2023). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. The Journal of Organic Chemistry, 88(15), 10609–10617.
- Zhang, Y., et al. (2019). Design, synthesis and activity of novel 2,6-disubstituted purine derivatives, potential small molecule inhibitors of signal transducer and activator of transcription 3. European Journal of Medicinal Chemistry, 180, 516-530.
- Chandorkar, J. G., et al. (2008). Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. Oriental Journal of Chemistry, 24(2), 565-568.
- Li, J., et al. (2015).
- Holder, R. W., et al. (1982). Guareschi-Thorpe Condensation. The Journal of Organic Chemistry, 47(8), 1445–1452.
-
e-PG Pathshala. (2018, May 25). Stereo and regioselectivity in retrosynthesis [Video]. YouTube. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-acetyl-nicotinic acid 4-phenylsemicarbazone. Retrieved from [Link]
-
Grafiati. (n.d.). Journal articles: 'Substituted Nicotinic acid'. Retrieved from [Link]
- Lisicki, D., et al. (2022).
- Wang, Y., et al. (2024). Catalytic synthesis of niacin from 3-methyl-pyridine and 30%H2O2 by Cu-based zeolite. Chemical Engineering Journal, 499, 148861.
- Tamaddon, F., & Maddah-Roodan, S. (2023).
Sources
- 1. cbijournal.com [cbijournal.com]
- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 3. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 8. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Guareschi-Thorpe Condensation [drugfuture.com]
- 12. Guareschi-Thorpe Condensation [drugfuture.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation - American Chemical Society [acs.digitellinc.com]
- 19. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation [morressier.com]
Reactivity of bromine atoms in 2,5-dibromopyridine derivatives
An In-Depth Technical Guide to the Reactivity and Selective Functionalization of 2,5-Dibromopyridine Derivatives
Abstract
2,5-Dibromopyridine is a cornerstone building block in modern synthetic chemistry, prized for its utility in constructing complex molecular architectures for pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The strategic placement of two bromine atoms on the pyridine ring offers a gateway to diverse functionalization, but their differential reactivity presents both a challenge and an opportunity for the synthetic chemist. This guide provides a comprehensive exploration of the electronic and steric factors governing the reactivity of the C2 and C5 positions. We will delve into the primary strategies for selective functionalization—including palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and halogen-metal exchange—supported by mechanistic insights, field-proven experimental protocols, and comparative data to empower researchers in drug development and materials science.
The Electronic and Steric Landscape of 2,5-Dibromopyridine
The reactivity of 2,5-dibromopyridine is not random; it is dictated by the inherent electronic properties of the pyridine ring. The nitrogen atom is highly electronegative, exerting a significant electron-withdrawing inductive effect across the ring. This effect renders the entire ring electron-deficient and influences the two bromine-substituted positions differently.
-
C2 Position (α to Nitrogen): This position is the most electron-deficient. The proximity to the nitrogen atom makes the C2-Br bond highly polarized and susceptible to nucleophilic attack. In nucleophilic aromatic substitution (SNAr) reactions, the intermediate formed by nucleophilic attack at C2 is significantly stabilized by delocalizing the negative charge onto the electronegative nitrogen atom, a stabilization not possible with attack at C5.[4][5] This makes the C2 position the kinetically and thermodynamically favored site for SNAr.
-
C5 Position (β to Nitrogen): While still on an electron-poor ring, the C5 position is less electronically perturbed by the nitrogen compared to C2. In palladium-catalyzed cross-coupling reactions, the relative reactivity is more nuanced. While the C2 position is often more reactive towards oxidative addition due to its higher electrophilicity, reaction conditions, particularly the choice of ligand on the palladium catalyst, can be tuned to favor reaction at the C5 position.[6][7]
Steric hindrance is generally a minor factor in differentiating the two positions on the unsubstituted 2,5-dibromopyridine core, but it can become significant with substituted derivatives or when using bulky reagents.
Palladium-Catalyzed Cross-Coupling Reactions: Forging C-C and C-N Bonds
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for derivatizing 2,5-dibromopyridine.[8] The general mechanism proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[9][10] The key to selectivity lies in controlling the initial oxidative addition step.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a robust method for forming C-C bonds.[11] While the C2 position is often intrinsically more reactive, selectivity can be steered by judicious choice of catalyst, ligand, and base.
Table 1: Conditions for Selective Suzuki-Miyaura Coupling of 2,5-Dibromopyridine
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Major Product | Approx. Yield (%) | Reference |
| 1 | Phenylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 16 | C2-Arylation | 70-80 | [12] |
| 2 | Arylboronic Acid | Pd(PPh₃)₄ (4) | - | K₃PO₄ (1.75) | 1,4-Dioxane/H₂O | 90 | 12 | C5-Arylation* | Variable | [13] |
| 3 | Phenylboronic Acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | Dioxane/H₂O | 100 | 24 | Di-Arylation** | >90 | [12] |
*Note: In the case of 2,5-dibromo-3-hexylthiophene, the C5 position was found to be more reactive under these conditions, highlighting the influence of substituents.[13] **Note: Using an excess of the boronic acid coupling partner promotes di-substitution.[12]
Diagram 1: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The Suzuki-Miyaura catalytic cycle.
Protocol 1: Selective Mono-C2-Arylation via Suzuki-Miyaura Coupling [12]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,5-dibromopyridine (1.0 equiv), the desired arylboronic acid (1.1 equiv), palladium(II) acetate (Pd(OAc)₂, 2 mol%), SPhos (4 mol%), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Solvent Addition: Add anhydrous toluene and degassed water to the flask in a 4:1 ratio (e.g., 4 mL toluene and 1 mL water per 1 mmol of 2,5-dibromopyridine).
-
Reaction Execution: Vigorously stir the reaction mixture and heat to 100 °C.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of starting material. The reaction is typically complete within 16 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the 2-aryl-5-bromopyridine product.
Sonogashira Coupling
The Sonogashira coupling is the premier method for installing alkyne functionalities, forming C(sp²)-C(sp) bonds.[14] The reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[15] Copper-free protocols have also been developed to prevent the undesired homocoupling of the terminal alkyne (Glaser coupling).[15]
Protocol 2: General Sonogashira Coupling of a Bromopyridine [16][17]
-
Catalyst Preparation: To a 10 mL round-bottomed flask under a nitrogen atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a phosphine ligand (e.g., PPh₃, 5 mol%), and copper(I) iodide (CuI, 5 mol%).
-
Solvent Addition: Add 2.0 mL of an appropriate solvent (e.g., DMF or THF/Et₃N mixture) and stir for 30 minutes at room temperature to form the active catalytic species.
-
Reagent Addition: Add the 2,5-dibromopyridine substrate (1.0 equiv), the terminal alkyne (1.2 equiv), and an amine base (e.g., Et₃N, 2.0 equiv).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) for 3-16 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The crude product is then purified by column chromatography.
Buchwald-Hartwig Amination
For the synthesis of aryl amines, the Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds.[18][19] The reaction couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong, non-nucleophilic base. The choice of a sterically hindered phosphine ligand is critical for reaction efficiency and selectivity.[19][20]
Diagram 2: Catalytic Cycle for Buchwald-Hartwig Amination
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nobelprize.org [nobelprize.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 17. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. research.rug.nl [research.rug.nl]
- 20. chem.libretexts.org [chem.libretexts.org]
Methyl 2,5-dibromonicotinate: A Versatile Heterocyclic Building Block for Organic Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Overview of Methyl 2,5-dibromonicotinate
This compound is a highly functionalized pyridine derivative that serves as a valuable and versatile building block in modern organic synthesis. Its structure, featuring two bromine atoms at positions 2 and 5 of the pyridine ring and a methyl ester at position 3, offers multiple reactive sites for strategic chemical modifications. This strategic placement of functional groups allows for selective and sequential transformations, making it an ideal scaffold for the construction of complex heterocyclic molecules with applications in medicinal chemistry, agrochemicals, and materials science. The differential reactivity of the two bromine atoms, influenced by the electronic effects of the pyridine nitrogen and the methyl ester, is a key feature that enables regioselective cross-coupling and substitution reactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.[1]
| Property | Value |
| IUPAC Name | methyl 2,5-dibromopyridine-3-carboxylate |
| CAS Number | 78686-82-5 |
| Molecular Formula | C₇H₅Br₂NO₂ |
| Molecular Weight | 294.93 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 48-52 °C |
| Boiling Point | 336.9±42.0 °C at 760 mmHg |
| Density | 1.928±0.06 g/cm³ |
| LogP | 2.4 |
Safety and Handling
This compound is an irritant and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is crucial to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Synthesis of this compound
Synthetic Strategy: A Two-Step Approach
A reliable and scalable synthesis of this compound can be achieved through a two-step sequence starting from 2-amino-5-bromopyridine. This strategy involves a Sandmeyer reaction to introduce the second bromine atom and a subsequent Fischer-Speier esterification to form the methyl ester.
Step 1: Synthesis of 2,5-dibromonicotinic acid via Sandmeyer Reaction
The Sandmeyer reaction is a classic and effective method for the conversion of an amino group on an aromatic ring to a halide. In this step, 2-amino-5-bromopyridine is diazotized with sodium nitrite in the presence of a strong acid, followed by decomposition of the diazonium salt with a copper(I) bromide catalyst to yield 2,5-dibromopyridine. Subsequent oxidation of the methyl group at the 3-position would be required, or starting from 2-amino-5-bromo-3-methylpyridine would be a more direct route to 2,5-dibromo-3-methylpyridine, which can then be oxidized to the carboxylic acid. A more direct approach starts from 2-amino-5-bromonicotinic acid.
Experimental Protocol: Synthesis of 2,5-dibromonicotinic acid
-
Materials: 2-Amino-5-bromonicotinic acid, Hydrobromic acid (48%), Sodium nitrite, Copper(I) bromide, Ice, Sodium hydroxide.
-
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-5-bromonicotinic acid (1.0 eq) in 48% hydrobromic acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, dissolve copper(I) bromide (0.2 eq) in 48% hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour, or until nitrogen evolution ceases.
-
Cool the mixture to room temperature and neutralize with a sodium hydroxide solution to pH 2-3 to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to afford 2,5-dibromonicotinic acid.
-
Sources
The Strategic Utility of Methyl 2,5-dibromonicotinate in Modern Medicinal Chemistry
A Senior Application Scientist's Guide to a Versatile Scaffolding Intermediate
In the landscape of contemporary drug discovery, the efficient construction of complex molecular architectures with precision and versatility is paramount. Medicinal chemists are constantly seeking robust starting materials that can serve as versatile platforms for the synthesis of diverse compound libraries. Methyl 2,5-dibromonicotinate, a di-halogenated pyridine derivative, has emerged as a key building block in this regard, offering strategically positioned reactive handles for the elaboration of novel therapeutic agents. This technical guide provides an in-depth analysis of the potential applications of this compound in medicinal chemistry, with a focus on its role in the synthesis of kinase inhibitors and nicotinic acetylcholine receptor (nAChR) modulators.
Core Attributes of this compound: A Foundation for Versatility
This compound (C₇H₅Br₂NO₂) is a crystalline solid with a molecular weight of 294.93 g/mol .[1] Its utility in medicinal chemistry is primarily derived from the presence of two bromine atoms at the 2 and 5 positions of the pyridine ring, and a methyl ester at the 3-position. This specific arrangement of functional groups provides a powerful toolkit for synthetic chemists.
The bromine atoms are particularly significant as they are amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[2][3][4][5] These reactions are foundational in modern drug discovery for their ability to form carbon-carbon and carbon-nitrogen bonds under relatively mild conditions, tolerating a wide array of functional groups.[2][3][4][5] The differential reactivity of the two bromine atoms can also be exploited for sequential, site-selective modifications, further enhancing the synthetic utility of this scaffold.
Application in the Synthesis of α7 Nicotinic Acetylcholine Receptor Agonists
A prominent application of this compound is in the synthesis of selective agonists for the α7 nicotinic acetylcholine receptor (nAChR).[6] These receptors are implicated in a variety of cognitive functions, and their modulation is a key strategy in the development of treatments for neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[6][7]
One notable example of a compound class whose synthesis can be envisioned starting from this compound is the pyridinyl-ether series of α7 nAChR agonists. The core structure of these molecules often features a pyridine ring linked to a diazabicyclic amine moiety via an ether linkage. This compound serves as an ideal precursor for the pyridine portion of these molecules.
Proposed Synthetic Workflow:
The following diagram illustrates a plausible synthetic pathway for the construction of a key intermediate for α7 nAChR agonists, starting from this compound.
Caption: Proposed synthetic workflow for α7 nAChR agonists.
Experimental Protocol: Suzuki-Miyaura Coupling
The first key transformation is a selective Suzuki-Miyaura coupling to introduce an aryl group at one of the bromine-bearing positions. The choice of reaction conditions, particularly the palladium catalyst and ligand, is crucial for achieving high selectivity and yield.
Step-by-Step Methodology:
-
To a reaction vessel under an inert atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a suitable base such as potassium carbonate (2.0-3.0 eq).[8]
-
Add a palladium catalyst, for instance, Palladium(II) acetate (3-5 mol%), and a phosphine ligand.[8]
-
Add a degassed solvent system, such as a mixture of isopropanol and water.[8]
-
Heat the reaction mixture to reflux (typically 85-90°C) and monitor the progress by TLC or LC-MS.[8]
-
Upon completion, cool the reaction to room temperature, and perform an aqueous workup.
-
Purify the crude product by column chromatography to yield the mono-arylated pyridine derivative.
Experimental Protocol: Buchwald-Hartwig Amination
The second key step involves a Buchwald-Hartwig amination to couple the remaining bromine position with a diazabicyclic amine, a common pharmacophore in nAChR ligands.
Step-by-Step Methodology:
-
In a glovebox or under an inert atmosphere, combine the mono-arylated intermediate (1.0 eq), the diazabicyclic amine (1.1-1.5 eq), and a strong base such as sodium tert-butoxide.
-
Add a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., XantPhos).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Heat the reaction mixture (typically 80-110°C) and monitor its progress.
-
After completion, cool the reaction and quench with a suitable aqueous solution.
-
Extract the product with an organic solvent and purify by column chromatography.
Structure-Activity Relationship (SAR) Insights
The use of this compound as a starting material allows for the systematic exploration of the structure-activity relationships of the resulting compounds. The ability to readily introduce diverse substituents at both the 2- and 5-positions of the pyridine ring through cross-coupling reactions enables the fine-tuning of the molecule's pharmacological properties. For nicotinic agonists, the nature of the aryl group and the specific diazabicyclic amine have been shown to be critical for receptor affinity and selectivity.[1][9][10]
Application in the Synthesis of Kinase Inhibitors
The pyridine scaffold is a common feature in many kinase inhibitors, where it often participates in hydrogen bonding interactions within the ATP-binding site of the kinase. The functional handles on this compound make it an attractive starting point for the synthesis of novel kinase inhibitors. The bromine atoms can be replaced with various aryl and heteroaryl groups, which can be designed to occupy specific pockets within the kinase active site. The methyl ester can be hydrolyzed and converted into an amide, providing an additional point for interaction with the target protein.
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₅Br₂NO₂ | PubChem[1] |
| Molecular Weight | 294.93 g/mol | PubChem[1] |
| Melting Point | 48-49 °C | MySkinRecipes |
| Boiling Point | 279.1±20.0 °C (Predicted) | MySkinRecipes |
| Density | 1.928±0.06 g/cm³ (Predicted) | MySkinRecipes |
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategically positioned reactive handles, particularly the two bromine atoms, allow for the efficient and controlled synthesis of complex molecular architectures through robust and well-established palladium-catalyzed cross-coupling reactions. The demonstrated and potential applications in the synthesis of α7 nicotinic acetylcholine receptor agonists and kinase inhibitors highlight its significance in the development of new therapeutics for a range of diseases. The ability to readily generate diverse libraries of compounds from this starting material makes it an indispensable tool for lead discovery and optimization in modern drug development.
References
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). MDPI.
- Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. (1996). Bioorganic & Medicinal Chemistry, 4(12), 2211-2217.
- Synthesis of Selective Agonists for the α7 Nicotinic Acetylcholine Receptor with In Situ Click-Chemistry on Acetylcholine-Binding Protein Templates. (2012). Molecular Pharmacology, 82(4), 638-649.
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2015). Organic Syntheses, 92, 26-37.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- Methyl 2,5-dibromonicotin
- Synthesis of selective agonists for the α7 nicotinic acetylcholine receptor with in situ click-chemistry on acetylcholine-binding protein templates. (2012). Molecular Pharmacology, 82(4), 638-649.
- Pyridine derivatives and their use in the treatment of psychotic disorders. (2007).
- Pyrimidine derivatives for treatment of alzheimer's disease. (2014).
- Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. (n.d.). Benchchem.
- Suzuki cross-coupling reaction. (2020, February 14). [Video]. YouTube.
- Lec2: Cholinergic agonists; stereochemistry and structure-activity relationships (SAR); products, & Cholinesterase inhibitor. (2021, October 25). [Slides]. SlideShare.
- Structure-activity Relationships for the Irreversible Blockade of Nicotinic Receptor Agonist Sites by Lophotoxin and Congeneric Diterpene Lactones. (1985). Molecular Pharmacology, 27(1), 24-31.
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (2022).
- Suzuki–Miyaura coupling of alkyl boronic acids: scope of aryl chlorides... (2019).
- DIHYDRO-PYRROLO-PYRIDINE DERIVATIVES. (2021).
- Exploring the nature of molecular recognition in nicotinic acetylcholine receptors. (2003). Journal of Medicinal Chemistry, 46(14), 2895-2907.
- B-Alkyl Suzuki Couplings. (2005).
- Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors. (2023). ACS Chemical Neuroscience, 14(6), 1085-1093.
- Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology. (2012). International Journal of Molecular Sciences, 13(3), 3477-3492.
- Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. (2016). Molecular Pharmacology, 89(6), 628-637.
- Compounds and their use for treatment of hemoglobinopathies. (2024).
Sources
- 1. Nicotinic pharmacology of anatoxin analogs. II. Side chain structure-activity relationships at neuronal nicotinic ligand binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. data.epo.org [data.epo.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. mdpi.com [mdpi.com]
- 7. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uomus.edu.iq [uomus.edu.iq]
A Technical Guide to the Structure-Activity Relationship (SAR) of Nicotinic Acid Esters: From Molecular Design to Therapeutic Application
Preamble: Beyond the Core Moiety
Nicotinic acid (Niacin, Vitamin B3) is a molecule of remarkable therapeutic versatility. For decades, it has been a cornerstone in managing dyslipidemia due to its unique ability to lower "bad" cholesterol (LDL-C, VLDL-C) and triglycerides while significantly raising "good" cholesterol (HDL-C).[1][2][3] However, the parent molecule's utility is often hampered by challenging pharmacokinetics and a prominent, compliance-limiting side effect: cutaneous vasodilation, or flushing.[3][4] This has driven extensive research into its derivatives, with nicotinic acid esters emerging as a highly fruitful area of investigation.
This technical guide delves into the structure-activity relationship (SAR) of these esters. We will move beyond a simple catalog of compounds to explore the causal relationships between molecular structure and biological effect. By understanding why certain structural modifications lead to desired (or undesired) outcomes, researchers and drug developers can more rationally design next-generation compounds with tailored therapeutic profiles—whether for systemic lipid modulation, topical pain relief, or enhanced transdermal delivery.
The Foundational Pharmacology of Nicotinic Acid
To comprehend the SAR of the esters, one must first master the mechanism of the parent acid. Nicotinic acid's primary effects are mediated through the activation of a specific G protein-coupled receptor, GPR109A (also known as HCA₂).[2][3]
-
In Adipocytes (Anti-lipolytic Effect): Activation of GPR109A in fat cells inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[1][5] This reduction in cAMP suppresses lipolysis, the breakdown of triglycerides into free fatty acids (FFAs). The resulting decrease in plasma FFAs reduces the substrate available to the liver for synthesizing new triglycerides and, consequently, VLDL and LDL particles.[1][6]
-
In Dermal Langerhans Cells (Vasodilation/Flushing Effect): The same receptor, GPR109A, is present on epidermal Langerhans cells. Its activation by nicotinic acid triggers a cascade that results in the synthesis and release of prostaglandins, primarily Prostaglandin D₂ (PGD₂) and Prostaglandin E₂ (PGE₂).[1][6] These prostaglandins then act on dermal blood vessels to cause vasodilation, leading to the characteristic flushing and sensation of warmth.[1][7]
This dual activity through a single receptor is the central challenge and opportunity in nicotinic acid pharmacology. Esterification is a key strategy to dissociate these effects or to harness the vasodilatory effect for localized therapeutic benefit.
The Strategic Imperative of Esterification
Esterification of nicotinic acid's carboxylic acid group is a classic prodrug strategy. The ester linkage is designed to be cleaved by endogenous esterase enzymes in the skin or blood, releasing the active nicotinic acid. The primary goals of this modification are:
-
Modulating Physicochemical Properties: Converting the polar carboxylic acid to a less polar ester dramatically increases lipophilicity. This is the cornerstone of enhancing transdermal absorption for topical applications.
-
Altering Pharmacokinetics: By creating an ester prodrug, the rate of release of active nicotinic acid can be controlled. Slower hydrolysis can lead to more sustained plasma concentrations and potentially bypass the sharp concentration spikes that trigger intense flushing.[8]
-
Targeting Delivery: For topical applications, the goal is to have the ester penetrate the stratum corneum and then be hydrolyzed to nicotinic acid in situ, concentrating the vasodilatory effect locally while minimizing systemic absorption.[1][9]
Structure-Activity Relationship (SAR) Analysis
The key to understanding the SAR of nicotinic acid esters lies in the nature of the alcohol-derived 'R' group.
SAR for Topical Vasodilation (Rubefacient Activity)
For topical use as rubefacients (agents that cause redness and warmth) to relieve musculoskeletal pain, the primary goal is efficient skin penetration followed by local release of nicotinic acid.[10][11]
-
Alkyl Chain Length: Short-chain alkyl esters like methyl nicotinate and ethyl nicotinate are potent rubefacients.[12] They possess a favorable balance of lipophilicity to cross the stratum corneum and sufficient aqueous solubility to partition into the viable epidermis where esterases are present.
-
Lipophilicity Threshold: As the alkyl chain length increases (e.g., propyl, butyl), lipophilicity rises. While this can enhance partitioning into the lipid-rich stratum corneum, it can also lead to the molecule being "trapped" there, slowing its progress to the viable epidermis for hydrolysis. Very long-chain esters (e.g., > C10) may show reduced rubefacient effect due to this retention.
-
Aromatic and Bulky Groups: Esters like benzyl nicotinate are also effective.[12] The aromatic ring increases lipophilicity, aiding penetration. The steric bulk of the benzyl group may also influence the rate of hydrolysis by esterases compared to simple alkyl esters.
-
Polar Substituents: Introducing polar groups into the 'R' chain generally decreases skin penetration and, therefore, the rubefacient activity, by reducing the molecule's ability to cross the lipid barrier of the skin.
| Ester Derivative | 'R' Group | Key Structural Feature | Relative Rubefacient/Vasodilatory Activity | Rationale |
| Methyl Nicotinate | -CH₃ | Short, simple alkyl | High | Balanced lipophilicity and aqueous solubility for optimal penetration and hydrolysis.[1] |
| Ethyl Nicotinate | -CH₂CH₃ | Short alkyl | High | Similar properties to methyl nicotinate. |
| Benzyl Nicotinate | -CH₂-Ph | Aromatic, bulky | High | Increased lipophilicity from the phenyl ring aids skin penetration.[1] |
| Hexyl Nicotinate | -(CH₂)₅CH₃ | Medium-length alkyl | Moderate to High | Increased lipophilicity enhances partitioning into the stratum corneum. |
| Myristyl Nicotinate | -(CH₂)₁₃CH₃ | Long alkyl chain | Low (as a rubefacient) | High lipophilicity leads to retention in the stratum corneum, slowing release of nicotinic acid. |
SAR for Systemic Hypolipidemic Activity
For systemic effects, the ester acts as a prodrug to improve the pharmacokinetic profile of nicotinic acid. The goal is controlled, sustained release of the parent drug to maintain therapeutic levels while avoiding the sharp peak concentrations that cause flushing.
-
Rate of Hydrolysis: The key SAR determinant is the ester's susceptibility to plasma and tissue esterases. Sterically hindered esters are hydrolyzed more slowly, leading to a prolonged duration of action.
-
Example - Niceritrol: Niceritrol is a tetra-ester of nicotinic acid and pentaerythritol.[8] This large, multi-ester molecule is slowly hydrolyzed in the body to release nicotinic acid molecules over time, providing a smoother and more sustained therapeutic effect compared to immediate-release niacin.[8]
SAR for Transdermal Drug Delivery
Beyond simple rubefacient action, there is interest in using esters to deliver nicotinic acid transdermally for systemic lipid-lowering effects, thereby avoiding first-pass metabolism and reducing side effects like hepatotoxicity.[13]
-
Optimal Lipophilicity (Log P): The relationship between lipophilicity and skin permeation often follows a parabolic curve. A Log P value in the range of 1-3 is often considered optimal. Esters must be lipophilic enough to enter the stratum corneum but not so lipophilic that they cannot partition out into the more aqueous epidermis.
-
Ester Chain Length: For systemic transdermal delivery, longer-chain esters (C10-C16) are often more suitable.[9] While they may be poor rubefacients due to slow hydrolysis, their high lipophilicity allows them to form a reservoir within the stratum corneum, from which the drug can slowly partition and be absorbed into systemic circulation over a prolonged period.
| Ester Chain Length | Approx. Log P | Primary Effect | Permeation Characteristic | Rationale |
| C1 - C4 (Methyl, Ethyl) | Low-Moderate | Topical Vasodilation | Rapid onset, short duration | Balances penetration and partitioning for local effect. |
| C8 - C12 (Octyl, Decyl) | High | Transdermal Delivery | Forms a depot in the stratum corneum for sustained release.[9] | Optimal lipophilicity for creating a drug reservoir. |
| > C16 (Cetyl) | Very High | Penetration Enhancer | May act more as a lipid fluidizer than a direct prodrug. | High lipophilicity disrupts ordered skin lipids, enhancing permeability for other molecules.[14] |
Experimental Protocols for SAR Evaluation
A robust SAR study requires a systematic workflow from synthesis to biological evaluation. Trustworthiness in this field comes from self-validating protocols where each step confirms the hypothesis of the previous one.
Protocol 1: Synthesis of an Alkyl Nicotinate Ester (General Procedure)
Causality: This standard Fischer esterification is a reliable method for generating a series of esters for SAR comparison. Using an excess of the alcohol drives the equilibrium towards the product.
-
Reactant Preparation: To a round-bottom flask, add nicotinic acid (1.0 eq).
-
Solvent/Reagent Addition: Add the desired alcohol (e.g., ethanol, butanol; 10-20 eq) which also serves as the solvent.
-
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, slowly neutralize the mixture with a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield the pure ester.[15]
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Transdermal Penetration using Franz Diffusion Cells
Causality: This assay is the gold standard for evaluating the passage of a topical compound through the skin barrier. It provides quantitative data on both the rate (flux) and extent of penetration, which is crucial for SAR.[16]
-
Apparatus: Assemble vertical Franz diffusion cells. The receptor chamber is filled with phosphate-buffered saline (PBS, pH 7.4) maintained at 37°C to simulate physiological conditions. A small magnetic stir bar ensures homogeneity.
-
Membrane Preparation: Use excised human or porcine skin as the membrane. Shave the hair and remove subcutaneous fat. Mount the skin sample between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.
-
Dosing: Apply a finite dose (e.g., 5-10 mg/cm²) of the test nicotinic acid ester, formulated in a simple vehicle (e.g., ethanol/propylene glycol), to the surface of the skin.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from the receptor chamber and immediately replace it with an equal volume of fresh, pre-warmed PBS.
-
Quantification: Analyze the concentration of the nicotinic acid ester (and its hydrolyzed metabolite, nicotinic acid) in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time. The steady-state flux (Jss) is determined from the slope of the linear portion of this curve.
Protocol 3: In Vitro Vasodilation using Isolated Rat Thoracic Aorta
Causality: This ex vivo model directly assesses the biological effect (vasodilation) on vascular smooth muscle, providing a functional measure of potency for SAR. The protocol is designed to differentiate between endothelium-dependent and -independent mechanisms.[15][17]
-
Tissue Preparation: Humanely euthanize a Wistar rat and carefully dissect the thoracic aorta. Place it in cold, oxygenated Krebs-Henseleit buffer.
-
Mounting: Cut the aorta into 2-3 mm rings and mount them in an isolated tissue bath chamber containing Krebs-Henseleit buffer at 37°C, continuously bubbled with 95% O₂ / 5% CO₂.
-
Contraction: After an equilibration period, pre-contract the aortic rings with a submaximal concentration of phenylephrine to induce a stable, sustained contraction.
-
Cumulative Dosing: Once the contraction is stable, add the test nicotinic acid ester in a cumulative, log-increasing concentration manner. Record the relaxation response after each addition.
-
Endothelium-Intact vs. Denuded: Perform parallel experiments on rings where the endothelium has been gently removed to determine if the vasodilatory effect is dependent on the release of factors like nitric oxide (NO).[17]
-
Data Analysis: Express the relaxation as a percentage of the initial phenylephrine-induced contraction. Plot the concentration-response curve and calculate the IC₅₀ (the concentration required to produce 50% of the maximal relaxation) for each ester to compare potency.
Conclusion and Future Perspectives
The structure-activity relationship of nicotinic acid esters is a compelling example of how medicinal chemistry principles can be applied to refine the therapeutic profile of an established drug. The 'R' group of the ester is not merely a placeholder but a critical determinant of the compound's destiny in a biological system.
-
Short-chain alkyl and benzyl esters are optimized for rapid transdermal penetration and local vasodilation, making them ideal for topical rubefacient formulations.
-
Large, multi-ester prodrugs like niceritrol are designed for slow, systemic release of nicotinic acid, aiming to improve the therapeutic window for treating dyslipidemia.
-
Long-chain (C10-C16) esters represent a promising avenue for systemic transdermal delivery, leveraging high lipophilicity to create a drug reservoir in the skin.
Future research will likely focus on more advanced prodrug strategies, including the development of esters that are selectively cleaved by enzymes at the target site. Furthermore, the application of quantitative structure-activity relationship (QSAR) modeling will enable the in silico prediction of permeability and activity, accelerating the design of novel esters with even more precisely tailored properties.[18][19][20] By continuing to explore the elegant interplay between chemical structure and biological function, the full potential of the nicotinic acid scaffold can be realized.
References
-
El-Gazzar, M. G., Abu-Hashem, A. A., & Al-Salahi, R. A. (2015). Synthesis of novel vasodilatory active nicotinate esters with amino acid function. PubMed. Available at: [Link]
-
Bodor, E. T., & Offermanns, S. (2008). Nicotinic acid: an old drug with a promising future. British Journal of Pharmacology, 153(Suppl 1), S68–S75. Available at: [Link]
-
Derry, S., Matthews, P., Wiffen, P. J., & Moore, R. A. (2009). Topical rubefacients for acute and chronic pain in adults. Cochrane Database of Systematic Reviews. Available at: [Link]
-
Mason, L., Moore, R. A., Edwards, J. E., & McQuay, H. J. (2004). Systematic review of efficacy of topical rubefacients containing salicylates for the treatment of acute and chronic pain. BMJ, 328(7446), 995. Available at: [Link]
-
Offermanns, S. (2007). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Review of Pharmacology and Toxicology. Available at: [Link]
-
Jacobson, M. K., & Jacobson, E. L. (2004). Topical Formulations for the Transdermal Delivery of Niacin and Methods of Treating Hyperlipidemia. University of Kentucky. Available at: [Link]
-
Derry, S., Matthews, P., Wiffen, P. J., & Moore, R. A. (2009). Topical rubefacients for acute and chronic pain in adults. Cochrane Database of Systematic Reviews. Available at: [Link]
-
Fumagalli, A. (1972). Observations on some pharmacologic properties of a new ester of the nicotinic acid: mesoinositol-pentanicotinate. PubMed. Available at: [Link]
-
Kalsoom, S., Asim, M. H., & Abid, A. D. (2021). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 15, 2345–2398. Available at: [Link]
-
Wikipedia contributors. (2024). Nicotinic acid. Wikipedia. Available at: [Link]
-
Lin, C. H., Yang, C. M., & Chen, C. M. (2010). Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. Bioorganic & Medicinal Chemistry, 18(1), 183–190. Available at: [Link]
-
Pharmacy 180. (n.d.). Structural Activity Relationship - Cholinergic Drugs. Pharmacy 180. Available at: [Link]
-
National Center for Advancing Translational Sciences. (n.d.). A transdermal hypolipidemic niacin prodrug. SBIR Award. Available at: [Link]
-
Wikipedia contributors. (2023). Niceritrol. Wikipedia. Available at: [Link]
-
Offermanns, S. (2008). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. ResearchGate. Available at: [Link]
-
Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. Available at: [Link]
-
Dukat, M., et al. (2000). Synthesis, receptor binding and QSAR studies on 6-substituted nicotine derivatives as cholinergic ligands. ResearchGate. Available at: [Link]
-
Jain, S. V., et al. (2012). 2D and 3D QSAR study on amino nicotinic acid and isonicotinic acid derivatives as potential inhibitors of dihydroorotate dehydrogenase (DHODH). ResearchGate. Available at: [Link]
-
Pluta, R., et al. (2020). Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets. AAPS PharmSciTech. Available at: [Link]
-
Grundy, S. M., et al. (2008). Mechanism of action of niacin. The American Journal of Cardiology. Available at: [Link]
-
Drugs.com. (n.d.). List of Topical rubefacient. Drugs.com. Available at: [Link]
-
da Silva, A. F., et al. (2019). QSAR analysis of nicotinamidic compounds and design of potential Bruton's tyrosine kinase (Btk) inhibitors. Journal of Biomolecular Structure & Dynamics. Available at: [Link]
-
Zhang, Y., et al. (2022). Study on Influencing Factors of Nicotinamide Transdermal Absorption In Vitro and the Establishment of an Evaluation Method. MDPI. Available at: [Link]
-
Gnerre, C., et al. (2002). Ligands of Neuronal Nicotinic Acetylcholine Receptor (nAChR): Inferences From the Hansch and 3-D Quantitative Structure-Activity Relationship (QSAR) Models. Journal of Medicinal Chemistry. Available at: [Link]
-
Pluta, R., et al. (2020). Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets. ResearchGate. Available at: [Link]
-
Lee, S., et al. (2022). Ex Vivo Transdermal Delivery of Nicotinamide Mononucleotide Using Polyvinyl Alcohol Microneedles. MDPI. Available at: [Link]
-
Tirnaksiz, F., & Yuce, Z. (2005). Development of transdermal system containing nicotine by using sustained release dosage design. ResearchGate. Available at: [Link]
-
Bariana, D. S., & Savic, M. (1971). Nicotinic acid esters as coronary vasodilators. Journal of Medicinal Chemistry. Available at: [Link]
-
Murawska, N., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. Available at: [Link]
-
Medicosis Perfectionalis. (2019). 10. Nicotinic acid: Pharmacology Video Lectures USMLE Step 1. YouTube. Available at: [Link]
-
Ammar, H. O., et al. (2007). Evaluation of chemical penetration enhancers for transdermal delivery of aspirin. Asian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Klaidman, L. K., et al. (2001). Structure Activity Relationships for Nicotinamide in the Treatment of Stroke. ResearchGate. Available at: [Link]
-
Lin, S., et al. (1996). Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Kumar, L., & Verma, S. (2010). Synergistic action of penetration enhancers in transdermal drug delivery. Journal of Global Pharma Technology. Available at: [Link]
-
El-Gazzar, M. G., et al. (2015). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. ResearchGate. Available at: [Link]
- Horrobin, D. F. (1996). Nicotinic acid esters and pharmaceutical compositions containing them. Google Patents.
-
Liu, P., & Chen, C. S. (2007). Efficiency of Fatty Acids as Chemical Penetration Enhancers: Mechanisms and Structure Enhancement Relationship. The AAPS Journal. Available at: [Link]
-
Bakr, R. B., et al. (2021). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry. Available at: [Link]
-
Al-Suhaimi, E. A., et al. (2022). Evaluating the Release of Different Commercial Orally Modified Niacin Formulations In Vitro. Molecules. Available at: [Link]
-
National Research Council (US) Committee on Passive Smoking. (1986). In Vivo and in Vitro Assays To Assess the Health Effects of Environmental Tobacco Smoke. National Academies Press (US). Available at: [Link]
-
FDA. (2021). In Vitro and In Vivo BE Approaches: Challenges and Opportunities – Session 3A. YouTube. Available at: [Link]
Sources
- 1. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 3. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. annualreviews.org [annualreviews.org]
- 6. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Niceritrol - Wikipedia [en.wikipedia.org]
- 9. uknowledge.uky.edu [uknowledge.uky.edu]
- 10. researchgate.net [researchgate.net]
- 11. drugs.com [drugs.com]
- 12. Methyl Nicotinate - Methyl Nicotinate (Antirheumatic/ Rubefacient) | Biesterfeld SE [biesterfeld.com]
- 13. Award | SBIR [sbir.gov]
- 14. Efficiency of Fatty Acids as Chemical Penetration Enhancers: Mechanisms and Structure Enhancement Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of novel vasodilatory active nicotinate esters with amino acid function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. QSAR analysis of nicotinamidic compounds and design of potential Bruton's tyrosine kinase (Btk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyridine Scaffold: A Privileged Core for Novel Biologically Active Agents
An In-depth Technical Guide for Drug Discovery Professionals
Introduction: The Enduring Relevance of the Pyridine Ring
The pyridine ring, a simple six-membered aromatic heterocycle containing one nitrogen atom, represents one of medicinal chemistry's most enduring and versatile scaffolds.[1][2] Its presence is ubiquitous, found in essential natural products like vitamins and coenzymes, and forming the core of numerous FDA-approved drugs.[3][4] The unique physicochemical properties of the pyridine nucleus—its basicity, ability to form hydrogen bonds, and capacity for diverse substitutions—allow it to interact with a wide array of biological targets, making it a "privileged structure" in drug design.[5][6]
Recent years have seen a surge in the development of novel pyridine derivatives, demonstrating a remarkable breadth of biological activities. These compounds are at the forefront of research in oncology, infectious diseases, neurodegenerative disorders, and inflammatory conditions.[7][8][9] This guide, intended for researchers and drug development scientists, moves beyond a simple catalog of activities. It aims to provide a deeper understanding of the causality behind the design of these molecules and the experimental workflows used to validate their function, empowering teams to accelerate their own discovery programs.
Chapter 1: Key Therapeutic Areas and Mechanisms of Action
The therapeutic potential of pyridine derivatives is vast. This chapter will explore select, high-impact areas, using novel compound classes as case studies to illustrate specific mechanisms of action.
Oncology: Targeting Aberrant Cell Signaling
The dysregulation of signaling pathways is a hallmark of cancer, and pyridine derivatives have proven exceptionally effective as inhibitors of key oncogenic drivers, particularly protein kinases.[10]
Case Study: Pyridine-Urea Derivatives as VEGFR-2 Inhibitors
A novel class of pyridine-ureas has demonstrated potent anti-proliferative activity, particularly against breast cancer cell lines like MCF-7.[5][11] Certain derivatives exhibit inhibitory concentrations (IC₅₀) in the nanomolar range, surpassing the potency of reference drugs like Doxorubicin and Sorafenib.[11]
Mechanism of Action: Inhibition of Angiogenesis
The primary mechanism for many of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis—the formation of new blood vessels that tumors require to grow and metastasize.[11] By binding to the ATP-binding site of the VEGFR-2 kinase domain, these pyridine derivatives block its autophosphorylation and subsequent activation of downstream signaling cascades. This effectively cuts off the tumor's blood supply.
The VEGFR-2 signaling pathway is a complex cascade. Upon binding its ligand (VEGF), the receptor dimerizes and autophosphorylates key tyrosine residues. This creates docking sites for adaptor proteins that activate major downstream pathways like the PLCγ-PKC-MAPK route for proliferation and the PI3K-Akt pathway for cell survival.[4][12] A pyridine-based inhibitor blocking the initial phosphorylation event can shut down all these downstream effects.
Establishing Structure-Activity Relationships (SAR)
SAR is the process of correlating specific changes in a molecule's chemical structure with its effect on biological activity. [13]By synthesizing and testing a series of related pyridine analogues, researchers can identify which functional groups and positions on the ring are critical for potency, selectivity, and other desirable properties. [14] Illustrative SAR Table for Anticancer Pyridine-Ureas
The following table, based on published data, illustrates how small structural modifications can dramatically impact biological activity against the MCF-7 breast cancer cell line and the VEGFR-2 target. [5]
| Compound ID | R Group (Substitution on Phenylurea) | IC₅₀ on MCF-7 (48h, µM) [5] | VEGFR-2 Inhibition IC₅₀ (µM) [11] |
|---|---|---|---|
| 8a | H (Unsubstituted) | 4.53 | Not Reported |
| 8b | 4-Cl (para-Chloro) | 3.03 | 5.0 |
| 8d | 4-CH₃ (para-Methyl) | 3.98 | Not Reported |
| 8e | 3-CF₃ (meta-Trifluoromethyl) | 0.22 | 3.93 |
| 8n | 3-Cl (meta-Chloro) | 1.88 | Not Reported |
Causality and Interpretation:
-
Impact of Electron-Withdrawing Groups: The most potent compound, 8e , features a strong electron-withdrawing trifluoromethyl (-CF₃) group at the meta-position of the phenylurea ring. This suggests that the electronic properties of this part of the molecule are crucial for high-affinity binding to the target. [5]* Positional Importance: A chloro group at the meta-position (8n) yields higher potency than one at the para-position (8b), highlighting the importance of substituent placement for optimal interaction within the receptor's binding pocket. [5]* Rationale for Future Design: Based on this SAR, a medicinal chemist would hypothesize that exploring other strong, meta-positioned electron-withdrawing groups could lead to even more potent inhibitors. This data-driven approach is fundamental to lead optimization. [13]A review of pyridine derivatives found that the presence and position of groups like -OMe, -OH, and -C=O often enhance antiproliferative activity, while bulky groups or halogens can sometimes decrease it, depending on the specific target and scaffold. [15][16]
Conclusion: The Future of Pyridine Derivatives in Medicine
The pyridine scaffold continues to be a cornerstone of modern drug discovery. Its synthetic tractability and ability to engage a wide range of biological targets ensure its relevance for years to come. The success of future research will depend not only on the innovative synthesis of novel derivatives but also on the rigorous and logical application of biological validation assays and medicinal chemistry principles. By understanding the "why" behind experimental design—from the molecular mechanism of an assay to the rationale for a specific chemical modification—research organizations can more effectively and efficiently translate promising chemical matter into the next generation of therapeutics.
References
-
Molecules. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]
-
Austin Journal of Drug Discovery, Development and Delivery. (n.d.). Commentary on Pyridine Compounds & its Antimicrobial Activities. [Link]
-
Organic and Unconventional Chemistry International. (2024). Recent advances in the synthesis and biological activity studies of pyridine and pyrimidine derivatives: A review. [Link]
-
IRJET. (2023). Recent Studies of Pyridine derivatives as an anticancer agent: Mini review. [Link]
-
Molecules. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. [Link]
-
SciSpace. (2022). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. [Link]
-
Austin Publishing Group. (n.d.). Commentary on Pyridine Compounds & its Antimicrobial Activities. [Link]
-
PubMed. (2021). Current status of novel pyridine fused derivatives as anticancer agents: An insight into future perspectives and structure activity relationship (SAR). [Link]
-
ResearchGate. (2024). Recent advances in the synthesis and biological activity studies of pyridine and pyrimidine derivatives: A review. [Link]
-
Journal of Pharmaceutical Research International. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. [Link]
-
MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]
-
PubMed. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]
-
Advanced Biomedical Research. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. [Link]
-
NIH. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. [Link]
-
NIH. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]
-
NIH. (n.d.). Pyridine alkaloids with activity in the central nervous system. [Link]
-
PubMed. (2020). Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line. [Link]
-
NIH. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]
-
NIH. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. [Link]
-
RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. [Link]
-
MDPI. (2020). Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line. [Link]
-
ResearchGate. (2024). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti‐Inflammatory Agents: Design, Synthesis, and LPS‐Induced RAW 264.7 Macrophages. [Link]
-
ResearchGate. (n.d.). Pyridine derivatives 46a–50 reported as anti-inflammatory agents. [Link]
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]
-
UKHSA Research Portal. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. [Link]
-
Frontiers. (n.d.). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. [Link]
-
PubMed. (n.d.). A three-stage biophysical screening cascade for fragment-based drug discovery. [Link]
-
NIH. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]
-
Protocols.io. (2023). MTT (Assay protocol). [Link]
-
NIH. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]
-
ResearchGate. (n.d.). VEGF/VEGFR-2 mediated signaling pathways during angiogenesis. [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]
-
GARDP Revive. (n.d.). Screening cascade. [Link]
-
NIH. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]
-
Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy. [Link]
-
PubMed. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]
-
Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. [Link]
-
ResearchGate. (n.d.). Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. [Link]
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. A three-stage biophysical screening cascade for fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
- 12. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 13. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 14. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 16. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery of Neuroactive Compounds from Pyridine Scaffolds: An In-depth Technical Guide
Introduction: The Pyridine Scaffold's Privileged Role in Neuropharmacology
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to interact with multiple biological targets in a specific and high-affinity manner. The pyridine ring is a quintessential example of such a scaffold, particularly in the discovery of drugs active in the central nervous system (CNS).[1][2][3][4] Its prevalence is not accidental; the pyridine heterocycle possesses a unique combination of electronic properties, hydrogen bonding capability, and structural rigidity that makes it an ideal building block for crafting sophisticated neuroactive compounds.[1][3]
The nitrogen atom within the six-membered aromatic ring imparts a dipole moment and serves as a hydrogen bond acceptor, a critical feature for molecular recognition at receptor binding sites.[5][6][7] Unlike a simple phenyl ring, the pyridine nitrogen allows for tailored interactions and can significantly influence a molecule's physicochemical properties, such as polarity and basicity, which are crucial for navigating the blood-brain barrier and achieving desired pharmacokinetic profiles.[3][8] This guide provides a technical overview of the strategic considerations, synthetic methodologies, and screening workflows employed in the discovery of novel neuroactive compounds built upon the versatile pyridine scaffold.
Section 1: The Medicinal Chemist's Strategy: Designing Pyridine-Based Ligands
The design of a successful CNS drug candidate is a multifactorial challenge. The pyridine scaffold offers a robust starting point, but its utility is realized through precise chemical modification.
Strategic Functionalization
The reactivity of the pyridine ring is distinct from benzene. It is less susceptible to electrophilic substitution but more prone to nucleophilic substitution, particularly at the C2 and C4 positions.[9] Modern synthetic chemistry, however, provides a vast toolkit for functionalizing any position on the ring, often with high chemo- and regioselectivity.[10]
-
Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki, Heck, and Buchwald-Hartwig amination are workhorses for decorating halopyridines with a wide array of substituents. These methods are favored for their broad functional group tolerance, allowing for the late-stage diversification of complex molecular intermediates.
-
C-H Functionalization: More recent advances allow for the direct attachment of new functional groups to the C-H bonds of the pyridine ring.[10] These methods are atom-economical and can significantly shorten synthetic routes, accelerating the design-make-test-analyze cycle.
The Pyridine Ring as a Bioisostere
A common strategy in drug design is bioisosteric replacement, where one functional group is swapped for another with similar steric and electronic properties to improve potency, selectivity, or metabolic stability. The pyridine ring is frequently used as a bioisostere for a phenyl ring. This substitution can:
-
Introduce a Hydrogen Bond Acceptor: The ring nitrogen can form a crucial hydrogen bond with a donor residue (like a backbone NH) in a protein's binding pocket, significantly enhancing affinity.[5][6][7]
-
Modulate Physicochemical Properties: Introducing a nitrogen atom increases polarity, which can be tuned to optimize solubility and permeability.
-
Block Metabolic Hotspots: A common site of metabolism on a phenyl ring is para-hydroxylation by cytochrome P450 enzymes. Replacing this position with a nitrogen atom (as in a 4-substituted pyridine) can block this metabolic pathway, increasing the compound's half-life.
Case Study: Varenicline (Chantix®)
A prime example of a pyridine-based neuroactive drug is Varenicline, a smoking cessation aid.[11][12][13] Its mechanism of action relies on its role as a partial agonist at the α4β2 nicotinic acetylcholine receptors (nAChRs).[12][14][15] The pyridine ring is a key component of the pharmacophore, mimicking the essential interactions of the natural ligand, acetylcholine.[5][6][7] Varenicline's structure demonstrates the fusion of a pyridine ring with another cyclic system to create a rigid conformation that presents the key interacting features—the basic nitrogen and the hydrogen bond accepting pyridine nitrogen—in the optimal orientation for high-affinity binding to the α4β2 receptor.[5][6][7][14]
Section 2: Key CNS Targets for Pyridine Scaffolds
The versatility of the pyridine scaffold allows it to be tailored for a wide range of CNS targets.
Ligand-Gated Ion Channels
-
Nicotinic Acetylcholine Receptors (nAChRs): As discussed with varenicline, nAChRs are a major target.[11][12][14] Natural alkaloids like nicotine and anabasine feature the pyridine motif.[1][16] Synthetic efforts have produced highly potent and subtype-selective ligands by modifying the pyridine core, aiming to treat addiction and cognitive disorders.[5][17]
G-Protein Coupled Receptors (GPCRs)
GPCRs are the largest family of cell surface receptors and are the target of roughly a third of all marketed drugs.[18][19][20] Pyridine derivatives have been developed as potent and selective modulators for numerous GPCRs involved in neurotransmission, including muscarinic, GABA, and serotonin receptors.
Enzymes
-
Monoamine Oxidases (MAO): MAO-A and MAO-B are critical enzymes in the metabolism of monoamine neurotransmitters (e.g., serotonin, dopamine). Inhibitors of these enzymes are used to treat depression and Parkinson's disease.[21] Numerous studies have shown that pyridine-containing scaffolds, such as pyridazinones and thiazolyl hydrazones, can yield potent and selective MAO inhibitors.[21][22][23][24][25] The pyridine nitrogen can be crucial for orienting the inhibitor within the enzyme's active site.[21]
Other Targets
The antiepileptic drug Levetiracetam (Keppra®) represents a unique case. While it does not contain a pyridine ring, its core pyrrolidinone structure is a related nitrogen heterocycle. Its discovery highlights the value of exploring diverse heterocyclic scaffolds in CNS drug discovery.[26][27][28][29] Levetiracetam's mechanism involves binding to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.[29]
Section 3: The Experimental Workflow: From Hit to Lead
This section details a generalized, yet practical, workflow for the discovery and initial validation of novel pyridine-based neuroactive compounds.
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a representative Suzuki coupling to functionalize a bromopyridine, a common step in building a chemical library.
Objective: To synthesize 2-phenylpyridine from 2-bromopyridine and phenylboronic acid.
Materials:
-
2-Bromopyridine (1.0 mmol, 1 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromopyridine, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Scientist's Note: The palladium catalyst is sensitive to oxygen, especially at high temperatures. It is critical to evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment, preventing catalyst degradation and maximizing yield.
-
-
Solvent Addition: Add the dioxane and water via syringe.
-
Scientist's Note: This is a biphasic reaction. The aqueous phase is necessary to dissolve the inorganic base (K₂CO₃), which is essential for the catalytic cycle.
-
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure 2-phenylpyridine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro Screening Cascade
3.2.1. Primary Screen: Radioligand Binding Assay
This assay determines if a synthesized compound can displace a known, radioactively labeled ligand from its target receptor, providing affinity data (Kᵢ).[30][31][32]
Objective: To determine the binding affinity (Kᵢ) of a test compound for a target GPCR expressed in cell membranes.
Protocol:
-
Membrane Preparation: Prepare membrane homogenates from cells stably expressing the target receptor.[33] Protein concentration is determined via a BCA or Bradford assay.
-
Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membrane homogenate + radioligand (at a concentration near its Kₔ) + assay buffer.
-
Non-Specific Binding (NSB): Membrane homogenate + radioligand + a high concentration of a known, unlabeled competitor (displaces all specific binding).[34]
-
Test Compound Wells: Membrane homogenate + radioligand + varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a set temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes) to reach equilibrium.[33]
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat, which traps the cell membranes.[31][33] Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.
-
Counting: Place the filter mat in a scintillation vial with scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding CPM - NSB CPM.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[33]
-
3.2.2. Secondary Screen: Cell-Based Functional Assay
A binding hit must be evaluated for function: is it an agonist (activates the receptor), an antagonist (blocks the receptor), or an allosteric modulator? Cell-based assays measuring downstream signaling are used for this.[18][19][20][35][36]
Protocol Example (Calcium Flux for a Gq-coupled receptor):
-
Cell Plating: Plate cells expressing the target Gq-coupled GPCR into a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits low fluorescence in the absence of calcium but fluoresces brightly upon binding it.
-
Compound Addition: Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation). The instrument will first add the test compounds (to test for agonist activity) or a known agonist plus the test compounds (to test for antagonist activity).
-
Fluorescence Reading: The instrument measures the fluorescence intensity in each well in real-time, both before and after compound addition.
-
Data Analysis:
-
Agonist Mode: An increase in fluorescence after the addition of the test compound indicates agonist activity. The potency (EC₅₀) can be determined from a dose-response curve.
-
Antagonist Mode: A reduction in the fluorescence signal produced by the known agonist indicates antagonist activity. The potency (IC₅₀) can be determined from a dose-response curve.
-
Early ADME-Tox Profiling
Promising hits from functional assays must be evaluated for drug-like properties. Early in vitro Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME-Tox) assays are crucial for identifying candidates with a higher probability of success in later stages.[37]
| Assay Category | Specific Assay | Parameter Measured | Desired Outcome for a CNS Drug |
| Absorption | PAMPA (Parallel Artificial Membrane Permeability Assay) | Passive Permeability (Pₑ) | High Permeability (Pₑ > 10 x 10⁻⁶ cm/s) |
| Caco-2 / MDCK Permeability | Apparent Permeability (Papp); Efflux Ratio | High Papp (A to B), Low Efflux Ratio (<2) | |
| Distribution | Plasma Protein Binding (PPB) | Percent Bound | Moderate to Low Binding (High free fraction) |
| Metabolism | Liver Microsomal Stability | Intrinsic Clearance (Clᵢₙₜ), Half-life (t₁/₂) | Low Clearance, Long Half-life |
| Cytochrome P450 (CYP) Inhibition | IC₅₀ against major CYP isoforms (e.g., 3A4, 2D6) | High IC₅₀ (>10 µM) to avoid drug-drug interactions | |
| Toxicology | hERG Channel Assay | IC₅₀ for hERG channel block | High IC₅₀ (>30 µM) to avoid cardiotoxicity risk |
| Cytotoxicity Assay | CC₅₀ in a relevant cell line (e.g., HepG2) | High CC₅₀ (>50 µM) |
Data table summarizing key in vitro ADME-Tox assays for CNS drug candidates.[37][38][39]
Conclusion and Future Directions
The pyridine scaffold remains a cornerstone of neuroactive drug discovery, celebrated for its proven track record and chemical tractability. Its ability to engage in key hydrogen bonding and cation-π interactions, coupled with its favorable physicochemical properties, ensures its continued relevance. Future research will likely focus on leveraging novel synthetic methodologies, such as late-stage C-H functionalization, to more rapidly explore chemical space and generate highly complex and diverse pyridine-based libraries. Furthermore, as our understanding of the nuanced pharmacology of CNS targets deepens—including concepts like biased agonism and allosteric modulation—the pyridine scaffold will undoubtedly serve as a foundational element in the design of the next generation of safer and more effective therapies for neurological and psychiatric disorders.
References
- Pharmacology of Varenicline (Chantix, Champix); Mechanism of action, Pharmacokinetics, Uses, Effects - YouTube. (2025). YouTube.
- Tonstad, S., et al. (2020).
- Chantix Label. (n.d.).
- Varenicline (Champix): Mechanism of Action, Interactions, and Clinical Relevance. (2023). Psych Scene Hub.
- Serrano-Blesa, E., et al. (2022). Chemical and Biological Evaluation of Novel 1H-Chromeno[3,2-c]pyridine Derivatives as MAO Inhibitors Endowed with Potential Anticancer Activity. MDPI.
- Wh
- Recent progress in assays for GPCR drug discovery. (n.d.). [No Source Found].
- Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI.
- Blum, A. P., et al. (n.d.). The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. PubMed Central.
- Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed.
- Recent Progress in Functionalization of the Pyridine Ring through C−S Bond Formation under Transition Metal Catalyst Free Conditions. (2024).
- Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. (n.d.). Caltech Authors.
- GPCRs: Cell based label-free assays in GPCR drug discovery. (2013). European Pharmaceutical Review.
- GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery.
- The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing. (2025). ChemAnalyst.
- Advance on synthesis, pharmacokinetics, and pharmacodynamics of the anti-epileptic drug: Levetiracetam. (n.d.). E3S Web of Conferences.
- Radioligand Binding Detection of Receptors in Brain Membranes. (n.d.). [No Source Found].
- Lin, S. X., et al. (2020). Pyridine alkaloids with activity in the central nervous system. PubMed Central.
- Osmaniye, D., et al. (2021). Design, Synthesis and Biological Evaluation of Novel N-Pyridyl-Hydrazone Derivatives as Potential Monoamine Oxidase (MAO) Inhibitors. MDPI.
- Blum, A. P., et al. (2010). the pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. PubMed.
- Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
- Various routes for the synthesis of functionalized pyridines. (n.d.).
- Radioligand Binding Assay. (n.d.). Gifford Bioscience.
- Green, B. T., et al. (2016). Activation and Desensitization of Peripheral Muscle and Neuronal Nicotinic Acetylcholine Receptors by Selected, Naturally-Occurring Pyridine Alkaloids. MDPI.
- Rahman, M., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PubMed Central.
- Osmaniye, D., et al. (2022). Synthesis of new derivatives containing pyridine, investigation of MAO inhibitory activities and molecular docking studies. PubMed.
- Sargsyan, A. S., et al. (2023). New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity and Molecular Docking. PubMed Central.
- Le, V. S., et al. (2024).
- Total synthesis of levetiracetam. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Pyridine alkaloids with activity in the central nervous system. (n.d.).
- Industrial process for preparation of Levetiracetam. Dr.Krishna sarma.
- Löscher, W., et al. (2016). Levetiracetam Mechanisms of Action: From Molecules to Systems. PubMed Central.
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). PubMed Central.
- Caccia, C., et al. (2002).
- Mukherjee, J., et al. (1999). Synthesis and Nicotinic Acetylcholine Receptor in Vivo Binding Properties of 2-Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine.
- In Vitro ADME and Toxicology Assays. (n.d.). Eurofins Discovery.
- Schmidt, T. J., et al. (1996). Pyridine derivatives: structure-activity relationships causing parkinsonism-like symptoms. PubMed.
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (n.d.). [No Source Found].
- Lin, S. X., et al. (2020). Pyridine alkaloids with activity in the central nervous system. PubMed.
- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (n.d.). Sarchem Labs.
- Wang, N., et al. (2012). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PubMed Central.
- Pyridine: the scaffolds with significant clinical diversity. (n.d.).
- Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. (n.d.). Brieflands.
- Methodology for the Synthesis of Pyridines and Pyridones: Development and Applic
- The Chromenopyridine Scaffold: A Privileged Pl
- In Vitro ADME Assays. (2019). Alera Labs, LLC.
- In Vitro ADME-tox Services | Integr
Sources
- 1. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs [systems.enpress-publisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH [authors.library.caltech.edu]
- 7. Nicotinic pharmacophore: the pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyridine derivatives: structure-activity relationships causing parkinsonism-like symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Varenicline: mode of action, efficacy, safety and accumulated experience salient for clinical populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. psychscenehub.com [psychscenehub.com]
- 16. Pyridine alkaloids with activity in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. journals.physiology.org [journals.physiology.org]
- 19. mdpi.com [mdpi.com]
- 20. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design, Synthesis and Biological Evaluation of Novel N-Pyridyl-Hydrazone Derivatives as Potential Monoamine Oxidase (MAO) Inhibitors [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. Synthesis of new derivatives containing pyridine, investigation of MAO inhibitory activities and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Inhibition of monoamine oxidase-B by condensed pyridazines and pyrimidines: effects of lipophilicity and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing [chemanalyst.com]
- 27. e3s-conferences.org [e3s-conferences.org]
- 28. myexperiment.org [myexperiment.org]
- 29. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]
- 31. giffordbioscience.com [giffordbioscience.com]
- 32. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 33. giffordbioscience.com [giffordbioscience.com]
- 34. brieflands.com [brieflands.com]
- 35. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 36. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 37. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 38. In Vitro ADME Assays - Alera Labs, LLC [aleralabs.com]
- 39. symeres.com [symeres.com]
Methodological & Application
Application Notes and Protocols for Sonogashira Coupling Reactions of 2,5-Dibromopyridines
Introduction: The Strategic Importance of Alkynylpyridines in Modern Chemistry
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation, typically catalyzed by palladium and a copper co-catalyst, proceeds under mild conditions, displaying remarkable tolerance for a wide array of functional groups.[1][2] These features have cemented its role in the synthesis of complex molecules across numerous scientific disciplines.
Within the vast landscape of synthetic targets, the pyridine scaffold holds a privileged position. As a fundamental heterocyclic motif, it is a key structural component in a multitude of natural products, pharmaceuticals, and advanced materials. The introduction of alkynyl groups onto the pyridine ring via the Sonogashira coupling provides a versatile handle for further chemical elaboration, making 2,5-dibromopyridine a particularly valuable and strategic starting material for the synthesis of disubstituted pyridine derivatives. These derivatives are crucial intermediates in the development of novel therapeutic agents and functional materials.
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the Sonogashira coupling of 2,5-dibromopyridines, delving into the mechanistic intricacies, the rationale behind experimental design, and detailed, field-proven protocols for achieving both selective mono- and di-alkynylation.
Mechanistic Insights: The Dual Catalytic Cycle
The Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] While the precise mechanism can be influenced by the specific reaction conditions, the generally accepted pathway provides a robust framework for understanding and optimizing this transformation.
The Palladium Cycle: The Engine of C-C Bond Formation
The palladium cycle is the central process where the aryl halide and the alkyne are brought together to form the new carbon-carbon bond. It typically involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide. In the case of 2,5-dibromopyridine, this step forms a Pd(II)-pyridyl complex. This is often the rate-limiting step of the reaction.[1]
-
Transmetalation: The alkynyl group, activated by the copper co-catalyst, is transferred from copper to the palladium center. This step regenerates the copper catalyst, allowing it to participate in subsequent cycles.
-
Reductive Elimination: The newly formed di-organopalladium(II) complex undergoes reductive elimination, releasing the final alkynylpyridine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
The Copper Cycle: Activating the Alkyne
The role of the copper(I) co-catalyst is to activate the terminal alkyne. In the presence of a base, the copper(I) salt reacts with the alkyne to form a copper(I) acetylide intermediate. This copper acetylide is significantly more nucleophilic than the parent alkyne, facilitating the crucial transmetalation step with the palladium complex.[1]
A visual representation of this dual catalytic cycle is provided below:
Controlling Regioselectivity with 2,5-Dibromopyridine
A key challenge and opportunity when working with 2,5-dibromopyridine is controlling the regioselectivity of the coupling reaction. The two bromine atoms at the C2 and C5 positions exhibit different reactivities, which can be exploited to achieve selective mono-alkynylation or complete di-alkynylation.
The reactivity of the C-Br bonds in dihalopyridines is influenced by the electronic properties of the pyridine ring. The nitrogen atom is electron-withdrawing, which generally makes the positions ortho (C2/C6) and para (C4) to the nitrogen more electron-deficient and thus more susceptible to oxidative addition by the palladium catalyst.[4] For 2,5-dibromopyridine, the C2-Br bond is expected to be more reactive than the C5-Br bond.[4] This difference in reactivity allows for a stepwise functionalization strategy.
By carefully controlling the reaction conditions, such as the stoichiometry of the alkyne, reaction temperature, and time, it is possible to favor the formation of the mono-alkynylated product, primarily 2-alkynyl-5-bromopyridine. Subsequent reaction of the isolated mono-alkynylated intermediate under more forcing conditions or with a different alkyne allows for the synthesis of unsymmetrical 2,5-dialkynylpyridines.
Key Reaction Parameters and Optimization
The success of the Sonogashira coupling of 2,5-dibromopyridine hinges on the careful selection and optimization of several critical parameters.
| Parameter | Options & Considerations | Rationale & Field-Proven Insights |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is a common choice but can be air-sensitive. PdCl₂(PPh₃)₂ is more stable and is often reduced in situ to the active Pd(0) species.[1] For challenging couplings, more active catalysts generated from Pd(OAc)₂ or Pd₂(dba)₃ with specialized phosphine ligands may be necessary.[3] |
| Copper(I) Co-catalyst | CuI | Copper(I) iodide is the most frequently used co-catalyst. Its presence is crucial for the formation of the copper acetylide, which accelerates the transmetalation step.[1] |
| Ligand | Triphenylphosphine (PPh₃), Tri(tert-butyl)phosphine (P(t-Bu)₃), XPhos, SPhos | PPh₃ is a standard ligand that is often part of the palladium precursor. For less reactive bromides or to enhance reaction rates, bulky and electron-rich phosphine ligands like P(t-Bu)₃ or Buchwald-type biaryl phosphine ligands (XPhos, SPhos) can be highly effective.[3] |
| Base | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), Piperidine, Cs₂CO₃, K₂CO₃ | Amine bases like Et₃N and DIPEA are commonly used as they also serve as the solvent in some cases. They deprotonate the alkyne and neutralize the HBr byproduct.[5] Inorganic bases can also be effective, particularly in copper-free protocols. |
| Solvent | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Toluene | The choice of solvent can significantly impact the reaction rate and yield. THF is a good general-purpose solvent for room temperature reactions. For less reactive substrates that require heating, higher boiling point solvents like DMF or toluene are often used.[5] |
| Temperature | Room Temperature to 100 °C | Selective mono-alkynylation at the more reactive C2 position can often be achieved at room temperature or with gentle heating. Di-alkynylation typically requires higher temperatures and longer reaction times.[5] |
Experimental Protocols
The following protocols are provided as a robust starting point for the Sonogashira coupling of 2,5-dibromopyridine. Optimization may be required for specific substrates and desired outcomes.
Protocol 1: Selective Mono-Sonogashira Coupling of 2,5-Dibromopyridine
This protocol is designed to favor the formation of 2-alkynyl-5-bromopyridine by exploiting the higher reactivity of the C2-Br bond and using a slight excess of the pyridine substrate.
Materials:
-
2,5-Dibromopyridine (1.2 equiv.)
-
Terminal Alkyne (1.0 equiv.)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Copper(I) Iodide (CuI) (3-10 mol%)
-
Triethylamine (Et₃N) (2-3 equiv.)
-
Anhydrous and degassed THF or DMF
Procedure:
-
To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,5-dibromopyridine, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent (THF for room temperature reactions, DMF for elevated temperatures) via syringe, followed by triethylamine.
-
Stir the mixture at room temperature for 10-15 minutes until the solids have dissolved.
-
Add the terminal alkyne dropwise to the reaction mixture via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-alkynyl-5-bromopyridine.
Protocol 2: Di-Sonogashira Coupling of 2,5-Dibromopyridine
This protocol is designed for the synthesis of symmetrical 2,5-dialkynylpyridines. For unsymmetrical derivatives, this protocol can be adapted by starting with the isolated 2-alkynyl-5-bromopyridine from Protocol 1.
Materials:
-
2,5-Dibromopyridine (1.0 equiv.)
-
Terminal Alkyne (2.2-2.5 equiv.)
-
PdCl₂(PPh₃)₂ (3-5 mol%)
-
Copper(I) Iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) (3-4 equiv.)
-
Anhydrous and degassed DMF or Toluene
Procedure:
-
To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dibromopyridine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent (DMF or Toluene) via syringe, followed by triethylamine.
-
Add the terminal alkyne to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for complete conversion.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,5-dialkynylpyridine.
Workflow and Troubleshooting
A typical experimental workflow for the Sonogashira coupling of 2,5-dibromopyridine is illustrated below.
Troubleshooting Common Issues:
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure the conditions are suitable for its in situ reduction. Consider using a more active catalyst system.
-
Poor Reagent Quality: Use anhydrous and degassed solvents and ensure the terminal alkyne is pure.
-
Insufficient Base: Ensure an adequate amount of base is present to deprotonate the alkyne and neutralize the acid byproduct.
-
-
Formation of Alkyne Homocoupling (Glaser Coupling) Product:
-
This is a common side reaction, often promoted by the presence of oxygen. Ensure the reaction is performed under strictly anaerobic conditions.
-
Consider a copper-free Sonogashira protocol if homocoupling is a persistent issue.
-
-
Mixture of Mono- and Di-substituted Products:
-
For selective mono-alkynylation, carefully control the stoichiometry of the alkyne and consider using a slight excess of 2,5-dibromopyridine. Lowering the reaction temperature and time can also improve selectivity.
-
For di-alkynylation, ensure a sufficient excess of the alkyne is used and that the reaction is allowed to proceed to completion at an elevated temperature.
-
Conclusion
The Sonogashira coupling of 2,5-dibromopyridines is a powerful and versatile strategy for the synthesis of functionalized pyridine derivatives that are of significant interest in drug discovery and materials science. By understanding the underlying reaction mechanism and the principles of regioselectivity, and by carefully controlling the key reaction parameters, researchers can effectively synthesize a diverse range of mono- and di-alkynylated pyridines. The protocols and insights provided in this guide serve as a valuable resource for the successful application of this important transformation.
References
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine.
- BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of (2,6-Dibromopyridin-3-yl)methanol.
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
- Fairlamb, I. J. S., O'Brien, C. T., Lin, Z., & Lam, K. C. (2006). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. Organic & Biomolecular Chemistry, 4(7), 1213–1216.
-
Song, M., et al. (2023). Synthesis of 2,5-difunctionalized pyridines via sequential chemoselective amination and Suzuki–Miyaura reactions. ResearchGate. Retrieved from [Link]
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
- Razafindrainibe, F., et al. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. ePrints Soton.
-
Arodes. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]
-
PubMed. (2010). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 2-Bromopyrazine.
-
ResearchGate. (n.d.). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5‐Alkynyl and 2,5‐Dialkynyl‐L‐histidines | Request PDF. Retrieved from [Link]
-
PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Retrieved from [Link]
-
PubMed. (2020). Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Retrieved from [Link]
-
ResearchGate. (n.d.). 2,5-Di(het)arylpyridines: synthesis by ''1,2,4-triazine'' methodology and photophysical properties. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved from [Link]
-
White Rose Research Online. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Retrieved from [Link]
Sources
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Methyl 2,5-Dibromonicotinate
Abstract
The functionalization of pyridine scaffolds is a cornerstone of modern drug discovery and development. Among these, nicotinic acid and its derivatives are privileged structures found in numerous pharmaceuticals.[1][2] Methyl 2,5-dibromonicotinate serves as a versatile and strategic starting material for the synthesis of complex, polysubstituted pyridine derivatives through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—applied to this compound. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and discuss the critical parameters that govern regioselectivity and reaction efficiency. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.
Introduction: The Strategic Importance of Functionalized Nicotinates
Nicotinic acid (Niacin) and its derivatives have a long-standing history in medicine, primarily for treating dyslipidemia.[1] The pyridine ring is a common motif in a vast array of FDA-approved drugs and biologically active compounds, valued for its ability to engage in hydrogen bonding and its metabolic stability.[2] The strategic introduction of diverse substituents onto the pyridine core allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
This compound is a particularly valuable building block due to the differential reactivity of its two bromine atoms. The bromine at the 5-position is generally more susceptible to oxidative addition to palladium(0) compared to the more sterically hindered and electronically deactivated bromine at the 2-position. This inherent difference in reactivity allows for selective, sequential functionalization, providing a powerful platform for the synthesis of diverse libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.
Mechanistic Foundations of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds.[3] The general catalytic cycle for these reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[4][5]
Figure 1: Generalized catalytic cycle for palladium cross-coupling reactions.
A Pd(0) species initiates the cycle by undergoing oxidative addition into the aryl halide (Ar-X) bond, forming a Pd(II) complex.[6] This is followed by a transmetalation step with an organometallic reagent (e.g., organoboron in Suzuki coupling) or coordination and deprotonation of an amine (Buchwald-Hartwig).[5][7] The final step is reductive elimination, which forms the desired C-C or C-N bond and regenerates the active Pd(0) catalyst.[4]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a highly versatile method for the formation of biaryl structures, which are prevalent in pharmaceuticals.[3][8] The reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an aryl or vinyl halide.[7]
Causality Behind Experimental Choices
-
Catalyst System: The choice of palladium source and ligand is crucial. For substrates like this compound, a combination of a Pd(0) precursor like Pd(PPh₃)₄ or an in-situ generated Pd(0) from Pd(OAc)₂ with a suitable phosphine ligand is effective. Buchwald's biarylphosphine ligands or bulky, electron-rich phosphines like P(t-Bu)₃ often enhance catalytic activity, especially for less reactive aryl chlorides or bromides.
-
Base: A base is required to activate the boronic acid for transmetalation.[7] Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can influence the reaction rate and the suppression of side reactions like protodeboronation.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically employed to dissolve both the organic and inorganic reagents.
Regioselectivity
In the case of this compound, the Suzuki coupling can be directed to selectively occur at the more reactive 5-position by carefully controlling the stoichiometry of the boronic acid (typically 1.0-1.2 equivalents). This regioselectivity is attributed to the lower steric hindrance and higher electrophilicity of the C5 position compared to the C2 position. Mono-substituted products can be synthesized with high selectivity under these conditions.[9][10] Double substitution can be achieved by using an excess of the boronic acid (≥ 2.2 equivalents).[9]
Experimental Protocol: Monoselective Suzuki-Miyaura Coupling
Figure 2: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
| Reagent/Material | M.W. | Amount (mmol) | Equivalents |
| This compound | 296.94 | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.2 | 1.2 |
| K₂CO₃ | 138.21 | 2.0 | 2.0 |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 |
| 1,4-Dioxane | - | 10 mL | - |
| Water | - | 2 mL | - |
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add 1,4-dioxane (10 mL) and water (2 mL) to the flask.
-
Sparge the solution with the inert gas for 15-20 minutes to ensure anaerobic conditions.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture.
-
Heat the reaction to 90 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 5-aryl-2-bromonicotinate.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is a reliable method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[11] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important intermediates in organic synthesis and can be found in various natural products and pharmaceuticals.[12]
Causality Behind Experimental Choices
-
Dual Catalysis: The classical Sonogashira reaction employs a dual catalytic system consisting of a palladium complex and a copper(I) salt (typically CuI).[12] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[13]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used. The base serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
-
Copper-Free Conditions: Concerns over homocoupling of the alkyne (Glaser coupling) and the potential for copper contamination in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols.[14] These often require more specialized ligands and reaction conditions.
Experimental Protocol: Copper-Cocatalyzed Sonogashira Coupling
Figure 3: Experimental workflow for Sonogashira coupling.
Materials:
| Reagent/Material | M.W. | Amount (mmol) | Equivalents |
| Methyl 5-aryl-2-bromonicotinate | - | 1.0 | 1.0 |
| Terminal Alkyne | - | 1.5 | 1.5 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.03 | 0.03 |
| Copper(I) Iodide (CuI) | 190.45 | 0.05 | 0.05 |
| Triethylamine (TEA) | - | 5 mL | - |
| Tetrahydrofuran (THF) | - | 10 mL | - |
Procedure:
-
To a flame-dried Schlenk flask, add the mono-substituted methyl 5-aryl-2-bromonicotinate (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF (10 mL) and triethylamine (5 mL).
-
Sparge the solution with the inert gas for 10-15 minutes.
-
Add the terminal alkyne (1.5 mmol) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or gently heat to 40-50 °C for 2-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired disubstituted nicotinate derivative.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in the synthesis of pharmaceuticals and other functional materials.[15][16] This reaction allows for the coupling of aryl halides with a wide range of amines, including primary and secondary amines, under relatively mild conditions.[6]
Causality Behind Experimental Choices
-
Ligand Selection: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand.[5] Sterically hindered, electron-rich biarylphosphine ligands, such as XPhos, SPhos, or RuPhos, are often required to promote the reductive elimination step and prevent catalyst decomposition.
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine or the intermediate palladium-amido complex.[5] Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate are commonly employed.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to prevent unwanted side reactions.
Experimental Protocol: Buchwald-Hartwig Amination
Sources
- 1. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 9. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Use of Methyl 2,5-dibromonicotinate in Kinase Inhibitor Synthesis
Introduction: The Strategic Importance of Methyl 2,5-dibromonicotinate in Kinase Inhibitor Scaffolding
In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, protein kinases have emerged as a pivotal class of therapeutic targets. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous malignancies and autoimmune disorders. A key determinant of success in this area lies in the rational design and efficient synthesis of novel molecular scaffolds that can potently and selectively engage the ATP-binding site of a target kinase. This compound has been identified as a highly versatile and strategically valuable starting material in the synthesis of a diverse array of kinase inhibitors.[1][2]
This substituted pyridine derivative offers medicinal chemists a robust platform for the construction of complex heterocyclic systems. The two bromine atoms at the C2 and C5 positions of the pyridine ring possess differential reactivity, allowing for selective and sequential functionalization through modern cross-coupling methodologies. This feature is paramount for the systematic exploration of the chemical space around the core scaffold, a process central to optimizing a drug candidate's potency, selectivity, and pharmacokinetic profile. The ester moiety at the C3 position provides a convenient handle for further chemical transformations, such as amidation or reduction, enabling the introduction of additional points of diversity.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of kinase inhibitors. We will delve into the underlying principles of its reactivity, provide detailed, field-proven protocols for its use in key synthetic transformations, and present a case study on its application in the synthesis of a scaffold for Bruton's Tyrosine Kinase (BTK) inhibitors.
Core Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in complex synthetic sequences.
| Property | Value | Source |
| Molecular Formula | C₇H₅Br₂NO₂ | [3] |
| Molecular Weight | 294.93 g/mol | [3] |
| CAS Number | 78686-82-5 | [3] |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | 48-49 °C | [2] |
| Boiling Point | 279.1±20.0 °C (Predicted) | [2] |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF, Dioxane) |
Strategic Synthesis of Kinase Inhibitor Scaffolds: Key Methodologies
The synthetic utility of this compound in kinase inhibitor synthesis is primarily harnessed through two powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The differential reactivity of the bromine atoms at the C2 and C5 positions, influenced by the electronic nature of the pyridine ring and the ester group, can be exploited to achieve regioselective functionalization.
Suzuki-Miyaura Cross-Coupling: Forging Key Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the formation of C-C bonds between aryl or vinyl halides/triflates and organoboron compounds.[4][5] In the context of kinase inhibitor synthesis, this reaction is instrumental in introducing aryl or heteroaryl moieties that can occupy hydrophobic pockets within the kinase active site, thereby enhancing binding affinity and selectivity.
Conceptual Workflow for Sequential Suzuki-Miyaura Coupling
Caption: Sequential Suzuki-Miyaura coupling strategy.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C5 Position
This protocol describes a general procedure for the selective introduction of an aryl group at the C5 position of this compound. The C5-Br bond is generally more reactive towards oxidative addition to the palladium(0) catalyst due to its less sterically hindered environment compared to the C2-Br bond, which is flanked by the pyridine nitrogen and the ester group.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add Pd(dppf)Cl₂ (0.03 mmol) to the flask.
-
Add the degassed 1,4-dioxane/water mixture (10 mL).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Wash the organic phase with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Methyl 2-bromo-5-aryl-nicotinate.
Buchwald-Hartwig Amination: Introducing Key Hydrogen-Bonding Moieties
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, a crucial linkage in many kinase inhibitors.[3][4] The amino group often serves as a key hydrogen bond donor, interacting with the "hinge region" of the kinase active site, which is a critical determinant of binding affinity.
Conceptual Workflow for Sequential Coupling and Amination
Caption: Suzuki coupling followed by Buchwald-Hartwig amination.
Protocol 2: Buchwald-Hartwig Amination at the C2 Position
This protocol details the amination of the C2 position of a 5-aryl-substituted 2-bromonicotinate intermediate. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and can be substrate-dependent.
Materials:
-
Methyl 2-bromo-5-aryl-nicotinate (from Protocol 1)
-
Amine (primary or secondary, 1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equivalents)
-
Cesium carbonate (Cs₂CO₃) (1.5 equivalents)
-
Anhydrous toluene or 1,4-dioxane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add Methyl 2-bromo-5-aryl-nicotinate (1.0 mmol), cesium carbonate (1.5 mmol), and Xantphos (0.04 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (argon or nitrogen) three times.
-
Add anhydrous toluene or 1,4-dioxane (10 mL) and the amine (1.2 mmol).
-
Add Pd₂(dba)₃ (0.02 mmol) to the flask.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 6-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Wash the organic phase with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired Methyl 2-amino-5-aryl-nicotinate derivative.
Case Study: Synthesis of a 1,4,6-Trisubstituted Imidazo[4,5-c]pyridine Scaffold for BTK Inhibitors
Bruton's Tyrosine Kinase (BTK) is a clinically validated target for the treatment of B-cell malignancies. The synthesis of 1,4,6-trisubstituted imidazo[4,5-c]pyridines has been reported as a promising scaffold for novel BTK inhibitors.[3] this compound serves as an excellent starting point for the construction of this heterocyclic system.
Synthetic Rationale and Strategy
The overall strategy involves a sequential functionalization of the this compound core, followed by reduction of the nitro group (introduced via the amine in the Buchwald-Hartwig step), and subsequent cyclization to form the fused imidazole ring.
Synthetic Pathway to Imidazo[4,5-c]pyridine Scaffold
Caption: Plausible synthetic route to a BTK inhibitor scaffold.
Detailed Experimental Protocol
Step 1: Buchwald-Hartwig Amination with 4-nitro-1,2-phenylenediamine
Following a modified version of Protocol 2, this compound is reacted with 4-nitro-1,2-phenylenediamine. The C2-Br is generally more susceptible to nucleophilic aromatic substitution, especially with electron-rich anilines.
Step 2: Suzuki-Miyaura Coupling
The resulting Methyl 2-((2-amino-4-nitrophenyl)amino)-5-bromonicotinate is then subjected to a Suzuki-Miyaura coupling as described in Protocol 1 to introduce the desired aryl group at the C5 position.
Step 3: Reduction of the Nitro Group
The nitro group is reduced to an amine, which is a prerequisite for the subsequent cyclization.
Materials:
-
Methyl 2-((2-amino-4-nitrophenyl)amino)-5-arylnicotinate
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 equivalents)
-
Ethanol or Ethyl Acetate
Procedure:
-
Dissolve the nitro compound (1.0 mmol) in ethanol or ethyl acetate (15 mL).
-
Add SnCl₂·2H₂O (5.0 mmol) in one portion.
-
Heat the mixture to reflux (60-70 °C) for 2-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude diamine, which is often used in the next step without further purification.
Step 4: Cyclization to form the Imidazo[4,5-c]pyridine Core
The final step involves the condensation of the newly formed diamine with a suitable one-carbon electrophile, such as an aldehyde or an orthoester, to construct the imidazole ring.
Materials:
-
Crude Methyl 2-((2,4-diaminophenyl)amino)-5-arylnicotinate
-
Triethyl orthoformate or a suitable aldehyde
-
Acetic acid or p-toluenesulfonic acid (catalytic)
Procedure:
-
Dissolve the crude diamine in triethyl orthoformate (used as both reagent and solvent) or in a suitable solvent like ethanol with the addition of an aldehyde.
-
Add a catalytic amount of acetic acid or p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux for 4-8 hours.
-
Monitor the formation of the cyclized product by LC-MS.
-
Cool the reaction and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the target 1,4,6-trisubstituted imidazo[4,5-c]pyridine scaffold.
Structure-Activity Relationship (SAR) Insights
The synthetic flexibility afforded by this compound allows for a systematic exploration of the structure-activity relationship (SAR) of the resulting kinase inhibitors.
-
The C2-substituent: The amino group introduced at this position is often crucial for hinge-binding. Modifications to the amine can modulate this interaction and impact selectivity.
-
The C5-substituent: The aryl or heteroaryl group at this position can be varied to probe different hydrophobic pockets in the kinase active site. The nature of this substituent can significantly influence potency and selectivity.
-
The C6-substituent (from the fused imidazole): This position, derived from the aldehyde or orthoester in the cyclization step, can be modified to fine-tune the physicochemical properties of the inhibitor, such as solubility and metabolic stability.
Conclusion
This compound is a powerful and versatile building block for the synthesis of kinase inhibitors. Its di-brominated nature allows for selective and sequential functionalization via robust and well-established cross-coupling reactions. The protocols and strategies outlined in this document provide a solid foundation for researchers to leverage the unique reactivity of this starting material in the design and synthesis of novel and potent kinase inhibitors for a range of therapeutic applications. The ability to systematically modify the core scaffold at multiple positions makes this compound an invaluable tool in the iterative process of drug discovery and development.
References
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12677293, this compound. Retrieved from [Link]
-
MDPI. (2021). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Retrieved from [Link]
-
MDPI. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]
-
PubMed Central. (2020). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. Retrieved from [Link]
-
MDPI. (2022). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Retrieved from [Link]
-
PubMed Central. (2021). The Development of BTK Inhibitors: A Five-Year Update. Retrieved from [Link]
-
MDPI. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure–activity relationship (SAR) and docking studies of.... Retrieved from [Link]
-
Sci-Hub. (2016). Structure–activity relationships study of mTOR kinase inhibition using QSAR and structure-based drug design approaches. Retrieved from [Link]
-
PubMed. (2014). Discovery of a series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity. Retrieved from [Link]
-
MDPI. (2019). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Retrieved from [Link]
-
PubMed. (2022). Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. Retrieved from [Link]
-
PubMed Central. (2021). SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs. Retrieved from [Link]
-
PubMed. (2021). 1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase. Retrieved from [Link]
-
European Journal of Medicinal Chemistry. (2025). ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Semantic Scholar. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]
- Google Patents. (n.d.). MX2017009154A - Synthesis of a bruton's tyrosine kinase inhibitor.
- Google Patents. (n.d.). US8008309B2 - Inhibitors of bruton's tyrosine kinase.
Sources
- 1. Synthesis method of ibrutinib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 2. Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Google Patents [patents.google.com]
Application Note & Protocol: Synthesis of 5-Aryl-2-Bromonicotinates via Suzuki-Miyaura Cross-Coupling
Introduction
5-Aryl-2-bromonicotinates are a pivotal class of heterocyclic compounds, serving as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their utility stems from the strategic placement of three key functional groups: the ester, which can be hydrolyzed or further modified; the bromine atom, a reactive handle for subsequent cross-coupling reactions or nucleophilic substitutions; and the newly introduced aryl group, which allows for the systematic exploration of structure-activity relationships. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for the construction of the C-C bond between the pyridine core and the aryl moiety, lauded for its high efficiency, broad functional group tolerance, and relatively mild reaction conditions.[1][2][3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 5-aryl-2-bromonicotinates using the palladium-catalyzed Suzuki-Miyaura coupling. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step protocol, present a comparative analysis of reaction parameters, and provide troubleshooting guidance to ensure successful and reproducible outcomes.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forges a carbon-carbon bond between an organoboron species (typically a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium(0) complex.[4][5] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][6][7]
-
Oxidative Addition: The cycle commences with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of the 2-bromonicotinate substrate.[7] This step, often rate-determining, forms a Pd(II) intermediate.[3] The electron-deficient nature of the pyridine ring can facilitate this step.
-
Transmetalation: This is a crucial step where the organic moiety is transferred from the boron atom to the palladium center. The presence of a base is essential for this process.[8][9] The base activates the boronic acid, forming a more nucleophilic boronate species, which then readily undergoes ligand exchange with the halide on the palladium complex.[5][9][10]
-
Reductive Elimination: In the final step, the two organic ligands on the palladium(II) complex couple, forming the desired C-C bond of the 5-aryl-2-bromonicotinate product.[6][7] This process regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[4]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of Methyl 5-Phenyl-2-bromonicotinate
This protocol provides a general procedure for the Suzuki-Miyaura coupling of methyl 2,5-dibromonicotinate with phenylboronic acid. The conditions can be adapted for other arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)[2]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)[2]
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.[2]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[2][11]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.[2]
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.[2]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 5-aryl-2-bromonicotinate.
Visualizing the Experimental Workflow
Caption: A step-by-step workflow for the synthesis of 5-aryl-2-bromonicotinates.
Data Presentation: Comparative Analysis of Reaction Parameters
The choice of catalyst, base, and solvent can significantly influence the yield and efficiency of the Suzuki-Miyaura coupling. The following table summarizes typical conditions and outcomes for the synthesis of various 5-aryl-2-bromonicotinates.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85[2] |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 89[2] |
| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 82[2] |
| 4 | 2-Methylphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 78 |
| 5 | 4-Acetylphenylboronic acid | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ | Toluene/H₂O (5:1) | 100 | 8 | 91 |
Note: Yields are illustrative and highly dependent on the specific substrates and precise reaction conditions.
Expert Insights and Troubleshooting
Catalyst Selection:
-
Pd(PPh₃)₄: A versatile and commonly used catalyst, suitable for a wide range of substrates.[2]
-
Pd(dppf)Cl₂: Often employed for more challenging couplings, including those with sterically hindered substrates.
-
Buchwald Ligands (e.g., SPhos, XPhos): Bulky, electron-rich phosphine ligands that can significantly enhance catalytic activity, especially for less reactive aryl chlorides or bromides.[11]
Base Selection:
-
The base plays a critical role in activating the boronic acid.[9][12]
-
Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are generally effective.[9] K₃PO₄ is often a good choice for pyridine-containing substrates.[2]
-
The use of anhydrous, finely ground base is crucial for optimal reactivity.[11]
Solvent System:
-
A mixture of an organic solvent and water is often employed to dissolve both the organic and inorganic reagents.[6]
-
Common solvent systems include dioxane/water, toluene/water, and DMF .[2][6]
-
Thoroughly degassing the solvent is imperative to prevent oxidation and deactivation of the Pd(0) catalyst.[11]
Common Issues and Solutions:
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents (water, oxygen) | - Use a fresh batch of catalyst- Ensure thorough degassing and a tight inert seal[11]- Use anhydrous solvents and high-purity reagents |
| Homocoupling of Boronic Acid | - Presence of oxygen oxidizing Pd(0) to Pd(II) | - Rigorously exclude oxygen through proper degassing techniques[11] |
| Protodeboronation | - Presence of water or other proton sources | - Use anhydrous conditions and a non-aqueous solvent system if necessary- Choose a base that is less prone to promoting this side reaction |
| Difficulty with Heteroarylboronic Acids | - Lewis basic nitrogen can coordinate to and inhibit the palladium catalyst | - Use bulky, electron-rich ligands (e.g., Buchwald-type)[11][13]- Consider using boronate esters, which can be less prone to protodeboronation |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a robust and highly effective method for the synthesis of 5-aryl-2-bromonicotinates. By carefully selecting the catalyst, base, and solvent, and by adhering to a well-defined experimental protocol, researchers can achieve high yields of these valuable synthetic intermediates. This application note provides the foundational knowledge and practical guidance necessary to successfully implement this important transformation in a research and development setting.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
Royal Society of Chemistry. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
-
Journal of the American Chemical Society. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. byjus.com [byjus.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scilit.com [scilit.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Heck Coupling Reactions Involving Dibrominated Pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Dibrominated Pyridines in Synthesis
The pyridine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The ability to precisely functionalize the pyridine ring is therefore of paramount importance in the discovery and development of new chemical entities. Dibrominated pyridines serve as exceptionally versatile building blocks in this endeavor, offering two reactive handles for the strategic introduction of molecular complexity. The Mizoroki-Heck reaction, a powerful palladium-catalyzed carbon-carbon bond-forming reaction, provides an elegant and efficient method for the vinylation of these substrates, paving the way for the synthesis of complex molecules with potential therapeutic applications.[1][2]
This guide provides a comprehensive overview of Heck coupling reactions involving dibrominated pyridines, delving into the mechanistic nuances that govern selectivity, offering detailed experimental protocols, and presenting a curated collection of reaction conditions to empower researchers in their synthetic efforts.
The Heck Coupling Reaction: A Mechanistic Overview
The Heck reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the dibromopyridine, forming a Pd(II)-pyridyl intermediate.[1]
-
Olefin Coordination and Insertion: The alkene coordinates to the palladium center, followed by migratory insertion into the Pd-pyridyl bond. This step is crucial in determining the regioselectivity of the reaction.[3]
-
β-Hydride Elimination: A hydrogen atom from the alkyl-palladium intermediate is eliminated, yielding the vinylpyridine product and a palladium-hydride species.[4]
-
Reductive Elimination: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst, thus completing the catalytic cycle.[4][5]
The choice of catalyst, ligands, base, and solvent significantly influences the efficiency and selectivity of the reaction.[6]
Caption: General catalytic cycle of the Mizoroki-Heck reaction.
Controlling Regioselectivity: The Key to Synthesizing Desired Isomers
A critical challenge in the Heck coupling of dibrominated pyridines is controlling the regioselectivity to achieve either mono- or di-alkenylation, and in the case of mono-alkenylation, to direct the reaction to a specific bromine-substituted position. The reactivity of the C-Br bonds is influenced by both electronic and steric factors.
Electronic Effects
The electron-withdrawing nature of the pyridine nitrogen atom activates the ortho (C2/C6) and para (C4) positions towards oxidative addition. Consequently, C-Br bonds at these positions are generally more reactive than those at the meta (C3/C5) positions.[7]
Steric Effects
The steric hindrance around the C-Br bond can also play a significant role. Bulky ligands on the palladium catalyst can favor reaction at the less sterically hindered position.[8]
Reactivity of Dibromopyridine Isomers
-
2,6-Dibromopyridine: Both bromine atoms are in electronically activated ortho positions. Achieving selective mono-arylation can be challenging but is achievable with careful selection of ligands and reaction conditions. N-heterocyclic carbene (NHC) ligands have shown particular promise in promoting selective mono-arylation.[9]
-
2,5-Dibromopyridine: The C2-Br bond is more electronically activated than the C5-Br bond. This generally leads to preferential reaction at the 2-position. However, under certain conditions, an unexpected palladium-catalyzed dimerization can occur, leading to the formation of 5,5′-di(alkenyl)-2,2′-bipyridines.[10]
-
3,5-Dibromopyridine: Both bromine atoms are in meta positions and are electronically similar. Double Heck cross-coupling reactions with various alkenes have been reported to afford the corresponding di(alkenyl)pyridines.[10]
-
2,4-Dibromopyridine: The C2-Br bond is electronically more activated than the C4-Br bond, favoring reaction at the 2-position.
Experimental Protocols
The following protocols provide a general framework for conducting Heck coupling reactions with dibrominated pyridines. Optimization of reaction parameters may be necessary for specific substrates and desired outcomes.
Protocol 1: Selective Mono-alkenylation of 2,6-Dibromopyridine
This protocol is adapted from a procedure utilizing an N-heterocyclic carbene (NHC) ligand for selective mono-arylation, which can be extended to alkenylation.[9]
Materials:
-
2,6-Dibromopyridine
-
Alkene (e.g., styrene, butyl acrylate) (1.1-1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.1 mol%)
-
NHC ligand (e.g., IPr) (0.2 mol%)
-
Base (e.g., K₂CO₃) (2.0 equivalents)
-
Solvent system (e.g., water/acetonitrile 1:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 2,6-dibromopyridine, the base, the palladium catalyst, and the NHC ligand.
-
Seal the flask and purge with an inert gas.
-
Add the degassed solvent system and the alkene via syringe.
-
Stir the reaction mixture vigorously at ambient temperature or slightly elevated temperature (e.g., 80 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Double Heck Coupling of 3,5-Dibromopyridine
This protocol is a general procedure for the di-alkenylation of dibrominated pyridines.[10]
Materials:
-
3,5-Dibromopyridine
-
Alkene (e.g., styrene, butyl acrylate) (2.2-2.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Phosphine ligand (e.g., PPh₃) (4-10 mol%)
-
Base (e.g., Et₃N) (2.5-3.0 equivalents)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 3,5-dibromopyridine, the palladium catalyst, and the phosphine ligand in the anhydrous solvent.
-
Add the base and the alkene via syringe.
-
Heat the reaction mixture to 80-120 °C and stir for 12-48 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Generalized experimental workflow for Heck coupling reactions.
Data Presentation: A Survey of Reaction Conditions
The following table summarizes representative conditions for the Heck coupling of various dibrominated pyridines, providing a comparative overview of catalysts, ligands, bases, solvents, and reported yields.
| Dibromopyridine | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| 2,6-Dibromopyridine | Aryl boronic acid | Pd(OAc)₂ (0.1) | NHC | K₂CO₃ (2.0) | H₂O/MeCN | RT | 12 | Mono-arylated | >90 | [9] |
| 3,5-Dibromopyridine | Fluorous alkene | Pd(OAc)₂ (5) | - | NaOAc (2.4) | DMF/THF | 120 | - | Di-alkenylated | - | [11] |
| 2,5-Dibromopyridine | Various alkenes | - | - | - | - | - | - | Dimerized bipyridine | - | [10] |
| 2,3-Dibromopyridine | Various alkenes | - | - | - | - | - | - | Di-alkenylated | - | [10] |
Note: This table is a representative summary, and yields are highly substrate-dependent.
Causality Behind Experimental Choices
-
Catalyst: Palladium(II) acetate is a common and effective catalyst precursor that is reduced in situ to the active Pd(0) species.[4]
-
Ligands: The choice of ligand is crucial for controlling reactivity and selectivity.
-
Phosphine Ligands: Triphenylphosphine (PPh₃) is a standard ligand for Heck reactions. Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition.[12]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as powerful alternatives to phosphines, often providing higher catalyst stability and promoting selective mono-arylation in dihalo-substrates.[9]
-
-
Base: An inorganic or organic base is required to neutralize the HBr generated during the reaction and regenerate the Pd(0) catalyst. Common bases include triethylamine (Et₃N), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc).[4]
-
Solvent: Polar aprotic solvents such as DMF, acetonitrile, and dioxane are commonly used to facilitate the dissolution of the reactants and stabilize the charged intermediates in the catalytic cycle.[6]
Applications in Drug Development
The vinylpyridine motifs synthesized through Heck coupling of dibrominated pyridines are valuable intermediates in the synthesis of a wide range of biologically active molecules. For example, the anti-asthma agent Singulair™ features a key structural component that can be synthesized via a Heck reaction.[13] The ability to selectively introduce vinyl groups onto the pyridine ring opens up avenues for further functionalization, such as metathesis, hydrogenation, or cyclization reactions, enabling the construction of diverse molecular libraries for drug screening.
Conclusion
The Heck coupling reaction of dibrominated pyridines is a robust and versatile tool for the synthesis of functionalized pyridine derivatives. By understanding the interplay of electronic and steric effects, and by carefully selecting the catalyst, ligands, and reaction conditions, researchers can achieve high yields and selectivities for both mono- and di-alkenylated products. The protocols and data presented in this guide serve as a valuable resource for scientists engaged in the synthesis of novel compounds for pharmaceutical and materials science applications.
References
-
Request PDF. (2025). Double Heck Cross‐Coupling Reactions of Dibrominated Pyridines. [Link]
-
RSC Publishing. (n.d.). Selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands. [Link]
-
University of Glasgow. (n.d.). Regioselectivity in the Heck (Mizoroki-Heck) Reaction. [Link]
-
Odinity. (2013). Intro to Organometallics: The Heck Reaction. [Link]
-
ChemRxiv. (n.d.). Heck-type coupling of fused bicyclic vinylcyclopropanes: Synthesis of 1,2-dihydropyridines, 2,3-dihydro. [Link]
-
Semantic Scholar. (2016). The promoting effect of pyridine ligands in the Pd-catalysed Heck–Matsuda reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
ChemRxiv. (n.d.). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. [Link]
-
National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]
-
Journal of the American Chemical Society. (n.d.). Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Arylations of Alkenyl Alcohols. [Link]
-
National Center for Biotechnology Information. (2024). Ru(ii)-catalyzed regioselective oxidative Heck reaction with internal olefins that tolerated strongly coordinating heterocycles. [Link]
-
Request PDF. (2025). Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction. [Link]
-
MDPI. (n.d.). A Reusable Palladium/Cationic 2,2′-Bipyridyl System-Catalyzed Double Mizoroki-Heck Reaction in Water. [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]
-
Request PDF. (2025). Reactivity and Regioselectivity in the Heck Reaction: Hammett Study of 4-Substituted Styrenes. [Link]
-
RSC Publishing. (n.d.). Regioselective Heck reaction of aliphatic olefins and aryl halides. [Link]
-
ResearchGate. (n.d.). Convenient protocols for Mizoroki-Heck reactions of aromatic bromides and polybromides with fluorous alkenes of the formula H2C[double bond, length as m-dash]CH(CF2)n-1CF3 (n = 8, 10). [Link]
-
Semantic Scholar. (n.d.). Palladium-Catalyzed Denitrative Mizoroki–Heck Reaction. [Link]
-
Wikipedia. (n.d.). Heck reaction. [Link]
-
National Center for Biotechnology Information. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]
-
Request PDF. (2025). ChemInform Abstract: Palladium‐Catalyzed Oxidative Heck Coupling of Vinyl Pyridines with Aryl Boronic Acids.. [Link]
-
National Center for Biotechnology Information. (n.d.). Pd(II)-Catalyzed para-Selective C–H Arylation of mono-Substituted Arenes. [Link]
-
Request PDF. (2025). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. [Link]
-
RSC Publishing. (n.d.). Suzuki–Miyaura/Mizoroki–Heck coupling cascade to access 2,2′-bifunctionalized biaryls. [Link]
-
University of Groningen. (n.d.). The Heck reaction in the production of fine chemicals. [Link]
-
RSC Publishing. (n.d.). Palladium catalyzed selective mono-arylation of o-carboranes via B–H activation. [Link]
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bilder.buecher.de [bilder.buecher.de]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pure.rug.nl [pure.rug.nl]
Synthesis of Substituted Pyridines for Neurotropic Activity: Application Notes and Protocols
For: Researchers, scientists, and drug development professionals
This guide provides a comprehensive overview of the synthesis and evaluation of substituted pyridines for neurotropic activity. Pyridine scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous therapeutics targeting the central nervous system (CNS). This document offers detailed protocols for classical and modern synthetic methodologies, as well as standardized assays for assessing the neurotropic potential of the synthesized compounds. The emphasis is on providing not just procedural steps, but also the scientific rationale behind them to empower researchers in their drug discovery endeavors.
Introduction: The Significance of Pyridines in Neurotrophic Drug Discovery
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged scaffold in medicinal chemistry due to its ability to engage in a variety of non-covalent interactions with biological targets. Its derivatives have shown a wide spectrum of biological activities, including anticonvulsant, anxiolytic, antidepressant, and neuroprotective effects.[1] The quest for novel neurotropic agents is driven by the significant unmet medical need for more effective and safer treatments for a range of neurological and psychiatric disorders. The structural versatility of the pyridine nucleus allows for fine-tuning of physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for blood-brain barrier penetration and target engagement.[2]
This guide will navigate through key synthetic strategies for constructing and functionalizing the pyridine core and detail the subsequent biological evaluation to identify promising neurotropic candidates.
I. Synthetic Strategies for Substituted Pyridines
The synthesis of functionalized pyridines can be broadly categorized into two approaches: ring synthesis (construction of the pyridine core from acyclic precursors) and functionalization of a pre-existing pyridine ring. Both classical and modern methods offer a diverse toolkit for accessing a wide array of substituted pyridines.
Classical Pyridine Syntheses
The Hantzsch synthesis is a robust and widely used multicomponent reaction for the preparation of 1,4-dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.[3] This one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate is highly efficient for creating symmetrically substituted pyridines.[4]
Causality of Experimental Choices: The reaction proceeds through a series of condensations and cyclizations. The choice of β-ketoester and aldehyde directly dictates the substitution pattern at positions 3, 5, and 4 of the resulting pyridine ring, respectively. The final oxidation step is crucial for aromatization, which is the driving force for the reaction's completion.[3]
Protocol: Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate [5]
Materials:
-
Ethyl acetoacetate (2 equivalents)
-
Benzaldehyde (1 equivalent)
-
Ammonium acetate (1.2 equivalents)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add ethyl acetoacetate (2.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (1.2 mmol) in ethanol (20 mL).
-
Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with stirring for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the 1,4-dihydropyridine product.
-
(Optional Oxidation to Pyridine) Dissolve the 1,4-dihydropyridine in a suitable solvent (e.g., acetic acid) and treat with an oxidizing agent (e.g., nitric acid, ceric ammonium nitrate) at room temperature or with gentle heating until the reaction is complete (monitored by TLC). Work-up typically involves neutralization and extraction, followed by purification.
The Bohlmann-Rahtz synthesis provides a route to 2,3,6-trisubstituted pyridines through the condensation of an enamine with an ethynylketone.[6][7] This two-step process involves the initial formation of an aminodiene intermediate, followed by a heat-induced cyclodehydration.[8]
Causality of Experimental Choices: The regioselectivity of this reaction is a key advantage, providing a specific substitution pattern that can be difficult to achieve with other methods. The high temperatures required for the cyclodehydration step can be a limitation, but the use of acid catalysts can facilitate this transformation under milder conditions.[9]
Protocol: One-Pot Bohlmann-Rahtz Synthesis of Ethyl 2-methyl-6-phenylpyridine-3-carboxylate [10]
Materials:
-
Ethyl 3-aminocrotonate (1.3 equivalents)
-
1-Phenyl-2-propyn-1-one (1 equivalent)
-
Ethanol-Acetic acid (5:1)
-
Saturated aqueous sodium bicarbonate
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
Prepare a stock solution of 1-phenyl-2-propyn-1-one (1.23 mmol) and ethyl 3-aminocrotonate (1.6 mmol) in a 5:1 mixture of ethanol and acetic acid (12 mL).
-
The reaction can be performed in a continuous flow reactor or a microwave synthesizer. For a batch microwave reaction, irradiate the solution for 5 minutes at 120°C.
-
After cooling, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired pyridine.
The Guareschi-Thorpe synthesis is a versatile method for preparing 2,6-dihydroxypyridines (which exist in tautomeric equilibrium with 2,6-pyridinediones) from the condensation of a β-keto ester and cyanoacetamide in the presence of a base.[11] Modern variations of this reaction utilize green solvents and catalysts, making it an environmentally friendly approach.[12][13]
Causality of Experimental Choices: The use of ammonium carbonate in an aqueous medium serves as both the nitrogen source and a promoter for the reaction.[12][13] This multicomponent approach is highly efficient and often results in the precipitation of the product, simplifying the work-up procedure.[14]
Protocol: Guareschi-Thorpe Synthesis of 2,6-dihydroxy-3-cyano-4-methylpyridine [12][13]
Materials:
-
Ethyl acetoacetate (1 equivalent)
-
Ethyl cyanoacetate (1 equivalent)
-
Ammonium carbonate (2 equivalents)
-
Water:Ethanol (1:1 v/v)
Procedure:
-
In a round-bottom flask, combine ethyl acetoacetate (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium carbonate (2 mmol) in a 1:1 mixture of water and ethanol (2 mL).
-
Stir the mixture at 80°C. The reaction progress can be monitored by TLC.
-
Upon completion, the product often precipitates from the reaction mixture.
-
Cool the mixture and collect the solid product by filtration.
-
Wash the product with cold water and dry to obtain the desired hydroxypyridine. Further purification can be achieved by recrystallization if necessary.
Modern Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions have revolutionized the functionalization of pyridine rings, allowing for the introduction of a wide range of substituents with high efficiency and selectivity.
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds between a halopyridine and a boronic acid or ester.[15] This reaction is tolerant of a wide variety of functional groups, making it highly valuable in drug discovery.[16]
Causality of Experimental Choices: The reactivity of the halopyridine is a critical factor, with the C-Br bond being more reactive than the C-Cl bond in the rate-determining oxidative addition step.[15] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.
Protocol: Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid [15][17]
Materials:
-
2-Bromopyridine (1 equivalent)
-
Phenylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Dimethylformamide (DMF):Water (1:1 v/v)
Procedure:
-
To a reaction vessel, add 2-bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.01 mmol), and K₂CO₃ (2.0 mmol).
-
Add a 1:1 mixture of DMF and water (6 mL).
-
Heat the reaction mixture under an inert atmosphere at 120°C until the starting material is consumed (monitored by GC-MS or TLC).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
The Sonogashira coupling enables the formation of a carbon-carbon bond between a halopyridine and a terminal alkyne, providing access to alkynylpyridines which are valuable synthetic intermediates.[18][19]
Causality of Experimental Choices: The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.[20] The choice of solvent and base is important for reaction efficiency.
Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine with a Terminal Alkyne [20]
Materials:
-
2-Amino-3-bromopyridine (1 equivalent)
-
Terminal alkyne (1.2 equivalents)
-
Palladium trifluoroacetate (Pd(CF₃COO)₂) (2.5 mol%)
-
Triphenylphosphine (PPh₃) (5.0 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(CF₃COO)₂ (0.0125 mmol), PPh₃ (0.025 mmol), and CuI (0.025 mmol).
-
Add anhydrous, deoxygenated DMF (2 mL) and stir for 30 minutes.
-
Add 2-amino-3-bromopyridine (0.5 mmol), the terminal alkyne (0.6 mmol), and Et₃N (1 mL).
-
Heat the reaction mixture at 100°C for 3 hours, monitoring by TLC.
-
After completion, cool the reaction and perform an appropriate aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of aminopyridines from halopyridines and amines. This reaction is highly versatile and has broad substrate scope.[7]
Causality of Experimental Choices: The choice of ligand is critical for the success of this reaction, particularly with less reactive chloropyridines.[21] The base also plays a crucial role in the catalytic cycle. The C-Br bond is generally more reactive than the C-Cl bond.[7]
Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine with an Amine [7]
Materials:
-
3-Bromo-2-chloropyridine (1 equivalent)
-
Amine (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Xantphos (4 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 equivalents)
-
Toluene
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, combine 3-bromo-2-chloropyridine (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and Xantphos (0.04 mmol).
-
Add anhydrous toluene, followed by the amine (1.2 mmol) and LiHMDS (2.5 mmol).
-
Seal the tube and heat the reaction mixture at 65°C with stirring for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
II. Characterization of Synthesized Pyridines
The newly synthesized pyridine derivatives must be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the molecule.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups.
-
Elemental Analysis: Determines the elemental composition of the compound.
III. Biological Evaluation of Neurotropic Activity
A battery of well-established behavioral assays in rodent models is employed to screen for the desired neurotropic activities, such as anxiolytic, antidepressant, and anticonvulsant effects.
Workflow for Synthesis and Screening
The following diagram illustrates a general workflow for the synthesis and screening of substituted pyridines for neurotropic activity.
Caption: General workflow for synthesis and screening of neurotropic pyridines.
Protocols for Behavioral Assays
The open field test assesses general locomotor activity and anxiety-like behavior in a novel environment.[9][22] Anxiolytic compounds typically increase the time spent in the center of the arena.[23]
Protocol: Open Field Test in Mice [24][25]
Apparatus: A square arena (e.g., 40x40 cm) with walls, typically made of a non-reflective material. The arena is divided into a central zone and a peripheral zone by software.
Procedure:
-
Acclimatize the mice to the testing room for at least 30-60 minutes before the test.
-
Administer the test compound or vehicle at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).
-
Place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena for a set period (e.g., 5-10 minutes).
-
Record the session using a video camera mounted above the arena.
-
Analyze the video using tracking software to quantify parameters such as total distance traveled, time spent in the center and periphery, and frequency of entries into the center zone.
-
Thoroughly clean the apparatus between each animal to remove olfactory cues.
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[8] Anxiolytic compounds increase the proportion of time spent and entries into the open arms.[12]
Protocol: Elevated Plus Maze Test in Mice [14]
Apparatus: A plus-shaped maze raised above the floor, with two open arms and two enclosed arms of equal dimensions.
Procedure:
-
Acclimatize the animals to the testing room.
-
Administer the test compound or vehicle.
-
Place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session with a video camera and analyze using tracking software.
-
Key parameters measured are the number of entries into and the time spent in the open and closed arms.
-
Clean the maze thoroughly between trials.
The FST is a common screening tool for antidepressant drugs. The test is based on the assumption that an animal will cease escape-oriented behavior when placed in a stressful, inescapable situation. Antidepressants are expected to increase the duration of mobility (swimming and climbing).
Protocol: Forced Swim Test in Mice
Apparatus: A transparent cylindrical container filled with water (24-30°C) to a depth where the mouse cannot touch the bottom.
Procedure:
-
Administer the test compound or vehicle.
-
Gently place the mouse into the water-filled cylinder.
-
The test duration is typically 6 minutes. The behavior during the last 4 minutes is usually analyzed.
-
A trained observer scores the duration of immobility, swimming, and climbing, or a video recording is used for later analysis.
-
After the test, remove the mouse, dry it, and return it to its home cage.
The PTZ model is used to induce acute seizures and is a standard preclinical test for anticonvulsant drugs.[11] Effective anticonvulsants will increase the latency to seizure onset or prevent seizures altogether.
Protocol: PTZ-Induced Seizure Test in Mice
Materials:
-
Pentylenetetrazole (PTZ) solution in saline.
-
Observation chamber.
Procedure:
-
Administer the test compound or vehicle.
-
After the appropriate pre-treatment time, administer a convulsive dose of PTZ (e.g., 30-85 mg/kg, intraperitoneally or subcutaneously). The exact dose may need to be determined based on the mouse strain.
-
Immediately place the mouse in an observation chamber and observe its behavior for at least 30 minutes.
-
Record the latency to the first myoclonic jerk and the onset of generalized tonic-clonic seizures.
-
Seizure severity can be scored using a standardized scale (e.g., a revised Racine scale).
IV. Mechanism of Action and Signaling Pathways
Understanding the molecular mechanism by which a neurotropic pyridine derivative exerts its effects is crucial for lead optimization. One such pathway that has been implicated in neuropsychiatric disorders and can be modulated by small molecules is the neuregulin-1 (Nrg1)/ErbB4 signaling pathway.[5][22]
The Neuregulin-1/ErbB4 Signaling Pathway
Nrg1 is a growth factor that activates the ErbB4 receptor tyrosine kinase, playing a role in neuronal development, synaptic plasticity, and neurotransmission. Dysregulation of this pathway has been linked to conditions like schizophrenia.
The following diagram illustrates a simplified representation of the Nrg1/ErbB4 signaling pathway and a potential point of intervention for a pyridine-based inhibitor.
Caption: Inhibition of Nrg1/ErbB4 signaling by a pyridine derivative.
A synthesized pyridine derivative was identified as a potent inhibitor of the neuregulin/ErbB4 pathway, with an EC₅₀ of 0.30 µM in a cell-based assay monitoring neurite outgrowth. This demonstrates the potential of synthesized pyridines to modulate key neurotrophic signaling pathways.
V. Data Presentation
Table 1: Summary of Synthetic Methodologies for Substituted Pyridines
| Synthesis Method | Key Reactants | Typical Products | Advantages | Disadvantages |
| Hantzsch | Aldehyde, β-ketoester, Ammonia/Ammonium Acetate | 1,4-Dihydropyridines, Pyridines | One-pot, high efficiency | Limited to symmetrical substitution |
| Bohlmann-Rahtz | Enamine, Ethynylketone | 2,3,6-Trisubstituted Pyridines | High regioselectivity | Often requires high temperatures |
| Guareschi-Thorpe | β-keto ester, Cyanoacetamide, Base | 2,6-Dihydroxypyridines | Green chemistry potential | Limited to specific substitution |
| Suzuki-Miyaura | Halopyridine, Boronic Acid/Ester | Aryl/Heteroaryl Pyridines | Broad functional group tolerance | Catalyst sensitivity |
| Sonogashira | Halopyridine, Terminal Alkyne | Alkynylpyridines | Access to versatile intermediates | Requires co-catalyst |
| Buchwald-Hartwig | Halopyridine, Amine | Aminopyridines | Wide amine scope | Ligand sensitivity |
Table 2: Overview of Behavioral Assays for Neurotropic Activity
| Assay | Primary Indication | Key Parameters Measured | Expected Effect of Active Compound |
| Open Field Test | Anxiety, Locomotion | Time in center, total distance | Increased time in center (anxiolytic) |
| Elevated Plus Maze | Anxiety | Time in open arms, open arm entries | Increased time/entries in open arms |
| Forced Swim Test | Depression | Immobility time | Decreased immobility time |
| PTZ-Induced Seizure | Epilepsy/Convulsions | Seizure latency and severity | Increased latency, reduced severity |
VI. Conclusion
The synthesis of substituted pyridines with neurotropic activity is a dynamic and evolving field. This guide has provided a detailed framework, encompassing both established and contemporary synthetic protocols, alongside robust methods for biological evaluation. The causality-driven explanations for experimental choices are intended to foster a deeper understanding and facilitate the rational design of novel neurotropic pyridine derivatives. By integrating these synthetic and pharmacological approaches, researchers are well-equipped to advance the discovery of new chemical entities for the treatment of CNS disorders.
References
- Bagley, M. C., Dale, J. W., & Bower, J. (2001). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Synlett, 2001(07), 1149–1151.
- Shimada, T., et al. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of Visualized Experiments.
- Gray, B. L., Wang, X., Brown, W. C., Kuai, L., & Schreiber, S. L. (2008). Diversity Synthesis of Complex Pyridines Yields a Probe of a Neurotrophic Signaling Pathway. Organic Letters, 10(13), 2621–2624.
-
protocols.io. (2023). Elevated plus maze protocol. Retrieved from [Link]
- Tamaddon, F., & Maddah-Roodan, S. (2023).
- Medvedev, A. E., et al. (1995). Pyridine derivatives: structure-activity relationships causing parkinsonism-like symptoms. Biomedical and Environmental Sciences, 8(2), 123-134.
- Bagley, M. C., Fusillo, V., Jenkins, R. L., Lubinu, M. C., & Mason, C. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 9, 1957–1968.
- Gray, B. L., Wang, X., Brown, W. C., Kuai, L., & Schreiber, S. L. (2008). Diversity Synthesis of Complex Pyridines Yields a Probe of a Neurotrophic Signaling Pathway. Organic Letters, 10(13), 2621–2624.
- Sirakanyan, S. N., et al. (2021). Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines on the Basis of pyrano[3,4-c]pyridines. Molecules, 26(11), 3384.
- Tamaddon, F., & Maddah-Roodan, S. (2023).
- Leo, L., & Pamplona, F. A. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16), e1211.
- Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), e3638.
- Dhir, A. (2012). Pentylenetetrazol (PTZ) kindling model of epilepsy. Current protocols in neuroscience, Chapter 9, Unit9.37.
- Sarnyai, Z. (2019). The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior. Methods in molecular biology (Clifton, N.J.), 1916, 107–111.
-
Understanding Animal Research. (2020). Factsheet on the forced swim test. Retrieved from [Link]
-
NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. Retrieved from [Link]
- Castagné, V., Moser, P., & Porsolt, R. D. (2009). The mouse forced swim test. Current protocols in neuroscience, Chapter 8, Unit 8.10A.
- Gray, B. L., Wang, X., Brown, W. C., Kuai, L., & Schreiber, S. L. (2008). Diversity Synthesis of Complex Pyridines Yields a Probe of a Neurotrophic Signaling Pathway. Organic Letters, 10(13), 2621–2624.
- Kuai, L., Wang, X., Madison, J. M., Schreiber, S. L., Scolnick, E. M., & Haggarty, S. J. (2010). Chemical genetics identifies small-molecule modulators of neuritogenesis involving neuregulin-1/ErbB4 signaling. ACS chemical neuroscience, 1(4), 325–342.
- Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Seaman, J. L., & Taggart, J. J. (2015). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Journal of visualized experiments : JoVE, (96), 52434.
-
protocols.io. (2023). Open Field Test. Retrieved from [Link]
- Seaman, J. L., & Taggart, J. J. (2015). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Journal of visualized experiments : JoVE, (96), 52434.
-
protocols.io. (2023). Open Field Test. Retrieved from [Link]
- Öcal, N., & Er, M. (2011). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 16(7), 5648–5661.
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
- Sirakanyan, S. N., et al. (2021). Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines on the Basis of pyrano[3,4-c]pyridines. Molecules, 26(11), 3384.
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
Sources
- 1. Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines on the Basis of pyrano[3,4-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemical genetics identifies small-molecule modulators of neuritogenesis involving neuregulin-1/ErbB4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 6. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. jk-sci.com [jk-sci.com]
- 9. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 13. Advanced Guareschi-Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Guareschi-Thorpe Condensation [drugfuture.com]
- 15. scribd.com [scribd.com]
- 16. interchim.fr [interchim.fr]
- 17. Chemical genetics identifies small-molecule modulators of neuritogenesis involving neuregulin-1/ErbB4 signaling. | Broad Institute [broadinstitute.org]
- 18. [PDF] Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate | Semantic Scholar [semanticscholar.org]
- 19. Increase in transmitter release from motor nerve terminals induced by some pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Neuregulin 1 and ErbB4 Kinase Actively Regulate Sharp Wave Ripples in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. On the Modulatory Roles of Neuregulins/ErbB Signaling on Synaptic Plasticity [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Diversity Synthesis of Complex Pyridines Yields a Probe of a Neurotrophic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Strategic Role of Methyl 2,5-Dibromonicotinate in the Synthesis of Modern Agrochemicals: Application Notes and Protocols
Introduction: The Pyridine Scaffold and the Versatility of a Dihalogenated Building Block
The pyridine ring is a cornerstone in the development of a vast array of agrochemicals, including insecticides, fungicides, and herbicides.[1] Its presence is integral to the biological activity of numerous commercially successful products.[2][3] Within the synthetic chemist's toolbox, methyl 2,5-dibromonicotinate has emerged as a highly valuable and versatile building block. Its dihalogenated nature, with bromine atoms at the 2- and 5-positions of the pyridine ring, allows for selective and sequential functionalization through modern cross-coupling methodologies. This strategic handle enables the precise introduction of diverse molecular fragments, paving the way for the creation of novel and potent agrochemical active ingredients.
The differential reactivity of the bromine atoms—often with the 5-position being more susceptible to initial coupling—provides a pathway for controlled, stepwise synthesis.[4] This application note will provide a detailed exploration of the use of this compound in the synthesis of agrochemical compounds, focusing on two of the most powerful C-C bond-forming reactions in modern organic chemistry: the Suzuki-Miyaura coupling and the Sonogashira coupling.[5][6] We will present detailed, field-proven protocols and discuss the rationale behind the selection of catalysts, ligands, and reaction conditions.
Core Synthetic Strategies: Leveraging Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application in the agrochemical industry is widespread.[7] For a dihalogenated substrate like this compound, these reactions offer a route to selectively introduce aryl, heteroaryl, or alkynyl groups, which are often key for biological efficacy.
Regioselective Functionalization
A key consideration in the use of this compound is the regioselectivity of the cross-coupling reactions. The electronic properties of the pyridine ring, influenced by the nitrogen atom and the ester group, render the C-Br bonds at the 2- and 5-positions chemically distinct. Generally, the bromine at the 5-position is more reactive towards oxidative addition to a palladium(0) catalyst, allowing for selective initial functionalization at this site.[4] This differential reactivity can be exploited to synthesize unsymmetrical 2,5-disubstituted pyridine derivatives.
Application Protocol 1: Synthesis of a Biaryl Nicotinate via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organoboron compound (typically a boronic acid or its ester) and an organic halide.[5] This reaction is particularly valuable for creating biaryl structures, which are prevalent in many classes of agrochemicals.
Protocol Causality and Experimental Design
The following protocol details the regioselective Suzuki-Miyaura coupling of this compound with an arylboronic acid at the more reactive 5-position.
-
Catalyst System: A palladium(II) acetate/SPhos precatalyst is chosen. SPhos is a bulky, electron-rich phosphine ligand that promotes the formation of the active Pd(0) species and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.[8]
-
Base: Potassium phosphate is used as a mild inorganic base. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which is crucial for the transmetalation step.[5]
-
Solvent System: A mixture of 1,4-dioxane and water is employed. Dioxane is an excellent solvent for the organic reagents, while the presence of water is often beneficial for the solubility of the base and can accelerate the transmetalation step.[9]
Detailed Experimental Protocol: Monofunctionalization at the C5-Position
Reaction: Synthesis of Methyl 2-bromo-5-(4-methoxyphenyl)nicotinate
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 296.94 | 1.0 | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 1.2 | 1.2 |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 |
| SPhos | 410.53 | 0.04 | 0.04 |
| Potassium phosphate (K₃PO₄) | 212.27 | 2.0 | 2.0 |
| 1,4-Dioxane (anhydrous) | - | 10 mL | - |
| Water (degassed) | - | 2.5 mL | - |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in 2 mL of anhydrous 1,4-dioxane.
-
Add 8 mL of anhydrous 1,4-dioxane and 2.5 mL of degassed water to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired methyl 2-bromo-5-(4-methoxyphenyl)nicotinate.
Application Protocol 2: Synthesis of an Alkynyl Nicotinate via Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is instrumental in the synthesis of agrochemicals containing the alkynyl moiety, which can be a key pharmacophore.
Protocol Causality and Experimental Design
The following protocol describes a copper-free Sonogashira coupling of this compound with a terminal alkyne, again targeting the more reactive 5-position.
-
Catalyst System: A palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) catalyst is employed. This Pd(0) complex is a workhorse in cross-coupling chemistry and is effective for the oxidative addition of the aryl bromide.
-
Copper-Free Conditions: While the traditional Sonogashira reaction uses a copper(I) co-catalyst, copper-free conditions are often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling) and to simplify purification.[10]
-
Base: A strong amine base, such as triethylamine (Et₃N), is used. It serves to deprotonate the terminal alkyne, forming the reactive acetylide species, and also acts as a scavenger for the HBr generated during the reaction.[11]
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is used to dissolve the reagents and facilitate the reaction.
Detailed Experimental Protocol: Monofunctionalization at the C5-Position
Reaction: Synthesis of Methyl 2-bromo-5-(phenylethynyl)nicotinate
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 296.94 | 1.0 | 1.0 |
| Phenylacetylene | 102.13 | 1.1 | 1.1 |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 |
| Triethylamine (Et₃N) | 101.19 | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF, anhydrous) | - | 10 mL | - |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol).
-
Add anhydrous DMF (10 mL) to the flask and stir to dissolve the solids.
-
Add triethylamine (2.0 mmol) followed by phenylacetylene (1.1 mmol) to the reaction mixture via syringe.
-
Seal the Schlenk flask and heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours.
-
After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the methyl 2-bromo-5-(phenylethynyl)nicotinate.
Sequential Cross-Coupling: A Strategy for Disubstituted Pyridines
The monofunctionalized products obtained from the protocols above, such as methyl 2-bromo-5-arylnicotinate or methyl 2-bromo-5-alkynylnicotinate, can serve as substrates for a second, different cross-coupling reaction at the remaining C2-position. This sequential approach allows for the synthesis of unsymmetrically 2,5-disubstituted nicotinates, which can be valuable for structure-activity relationship (SAR) studies in agrochemical discovery. The conditions for the second coupling may need to be more forcing (e.g., higher temperature, different ligand) due to the altered electronic nature of the pyridine ring after the first substitution.
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel agrochemical compounds. Its dihalogenated nature, combined with the regioselectivity achievable in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings, provides a robust platform for the creation of diverse libraries of substituted pyridine derivatives. The protocols provided herein offer a solid foundation for researchers and scientists in the field of agrochemical discovery to explore the vast chemical space accessible from this strategic starting material. Careful selection of catalysts, ligands, and reaction conditions is paramount to achieving high yields and selectivities, ultimately accelerating the development of the next generation of crop protection agents.
References
- Guan, A., Liu, C., & Wang, M. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry Letters, 26(7), 1637-1644.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions of 2,5-Dichloropyridine. BenchChem.
- Synthesis and insecticidal activities of novel bridged-neonicotinoids. (n.d.). ScienceDirect.
- Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Pyridine as insecticide | Blog - Chempanda. (n.d.). Chempanda.
- Development of novel pyridine-based agrochemicals: A review. (2024).
- Agrochemical suspoemulsions. (2019).
- Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology.
- Agrochemical formulations. (2007).
- Agrochemical composition, use and method. (2020).
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Palladium-catalyzed cross-coupling reactions: a powerful tool for the synthesis of agrochemicals. (2015). CABI Digital Library.
- BenchChem. (2025). Application Notes and Protocols: Copper-Free Sonogashira Coupling of 2,5-Diiodopyrazine. BenchChem.
- Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018).
- Synthesis of a novel [125I]neonicotinoid photoaffinity probe for the Drosophila nicotinic acetylcholine receptor. (1997). PubMed.
- Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (2017). PubMed Central.
- Crystallization inhibitors in agricultural formulations. (2020).
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scirp.org.
Sources
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. depts.washington.edu [depts.washington.edu]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. AU2023263424A1 - Agrochemical formulation based on emulsion polymers - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scirp.org [scirp.org]
Experimental Procedures for C-N Bond Formation with Methyl 2,5-dibromonicotinate
An Application Guide for Researchers
Introduction: The Strategic Importance of the Nicotinate Scaffold
In the landscape of modern drug discovery and development, the pyridine ring system remains a cornerstone scaffold due to its prevalence in biologically active molecules and its capacity for diverse chemical functionalization. Methyl 2,5-dibromonicotinate, a derivative of nicotinic acid (Vitamin B3), serves as a particularly valuable starting material. Its two bromine atoms at distinct electronic environments offer a versatile platform for sequential and selective cross-coupling reactions, enabling the construction of complex molecular architectures. The formation of a carbon-nitrogen (C-N) bond is arguably the most frequent transformation undertaken in medicinal chemistry programs.[1] This guide provides a detailed technical overview and actionable protocols for the selective C-N bond formation with this compound, a critical step in synthesizing novel therapeutic agents.
The Core Challenge: Regioselective Amination
The primary synthetic challenge when working with this compound is achieving regioselective mono-amination. The two C-Br bonds possess different reactivity profiles:
-
C2-Position: This position is ortho to the ring nitrogen and meta to the electron-withdrawing methyl ester group. The proximity to the ring nitrogen makes this position significantly more electron-deficient, rendering the C2-Br bond more susceptible to oxidative addition by transition metal catalysts.
-
C5-Position: This position is meta to the ring nitrogen and ortho to the methyl ester. Its electronic environment is less activated compared to the C2 position.
Achieving selective substitution at either position requires careful tuning of the reaction conditions, particularly the choice of catalyst (Palladium vs. Copper), ligand, and base. Palladium-catalyzed systems, like the Buchwald-Hartwig amination, often show a preference for the more electronically activated C2 position.[2] In contrast, copper-catalyzed Ullmann-type couplings or reactions under catalyst-free, high-temperature conditions can sometimes favor the C5 position or lead to mixtures.[2][3]
Methodologies for C-N Cross-Coupling
Three primary catalytic systems are widely employed for the arylation of amines. Each offers distinct advantages in terms of reaction scope, conditions, and cost.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a robust and highly versatile method for forming C-N bonds.[1][4] It relies on a palladium catalyst, a phosphine ligand, and a base.[5] The choice of ligand is paramount, as it influences catalyst stability, activity, and selectivity.[6][7] For substrates like this compound, bulky, electron-rich biaryl phosphine ligands are often required to promote the crucial reductive elimination step.[8]
Causality Behind Component Selection:
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂): These are stable sources of Pd(0), the active catalytic species.[9]
-
Ligand (e.g., Xantphos, RuPhos): Sterically hindered phosphine ligands stabilize the palladium center, prevent catalyst decomposition, and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[6][10]
-
Base (e.g., NaOtBu, Cs₂CO₃): A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile without competing in the coupling reaction.[4][5]
Copper-Catalyzed Ullmann Condensation
The Ullmann reaction is a classical method for C-N bond formation that uses a more economical copper catalyst.[11][12] While traditional Ullmann conditions required harsh temperatures, modern protocols employ ligands to facilitate the reaction under milder conditions.[12][13] This method can sometimes provide complementary regioselectivity to palladium-catalyzed systems.
Causality Behind Component Selection:
-
Copper Source (e.g., CuI, Cu₂O): Copper(I) salts are typically the most effective precatalysts.[14][15]
-
Ligand (e.g., 1,10-phenanthroline, diamines, amino acids): Ligands accelerate the reaction by increasing the solubility and reactivity of the copper species, enabling lower reaction temperatures.[12][16]
-
Base (e.g., K₂CO₃, Cs₂CO₃): A moderately strong inorganic base is typically sufficient to drive the reaction.
Copper-Catalyzed Chan-Lam Coupling
The Chan-Lam coupling is an oxidative cross-coupling reaction that typically involves boronic acids but has been extended to amines.[17][18] Its main advantage is the use of mild conditions, often at room temperature and open to the air, which serves as the terminal oxidant.[17][19]
Key Features:
-
Copper Source: Often Cu(OAc)₂ is used in stoichiometric or catalytic amounts.[17]
-
Oxidant: Molecular oxygen from the air is typically sufficient to regenerate the active Cu(II) catalyst.[18]
-
Scope: While powerful, its scope with aryl halides can be more limited compared to Buchwald-Hartwig or modern Ullmann reactions.
Experimental Workflows and Protocols
The following diagram illustrates a general workflow for the selective amination of this compound.
Protocol 1: Palladium-Catalyzed Amination at the C2-Position (Buchwald-Hartwig)
This protocol is designed to favor the selective mono-amination at the more reactive C2 position using a common palladium/ligand system.
Reaction Scheme: this compound + R¹R²NH → Methyl 2-(R¹R²-amino)-5-bromonicotinate
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 294.95 | 295 mg | 1.0 | 1.0 |
| Amine (e.g., Morpholine) | 87.12 | 105 µL | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 23 mg | 0.025 | 0.025 |
| Xantphos | 578.68 | 43 mg | 0.075 | 0.075 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 mg | 1.4 | 1.4 |
| Toluene (anhydrous) | - | 5 mL | - | - |
Step-by-Step Procedure:
-
Setup: To an oven-dried Schlenk tube, add this compound (295 mg, 1.0 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), Xantphos (43 mg, 0.075 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen gas three times.
-
Solvent and Reagent Addition: Add anhydrous toluene (5 mL) via syringe, followed by the amine (e.g., morpholine, 105 µL, 1.2 mmol).
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS analysis of a small aliquot, checking for the consumption of the starting material.
-
Workup: After cooling to room temperature, quench the reaction by adding 10 mL of water. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired product, methyl 2-morpholino-5-bromonicotinate.
Protocol 2: Copper-Catalyzed Amination (Ullmann-Type Reaction)
This protocol provides an alternative, palladium-free method for C-N coupling. Regioselectivity may vary and requires experimental optimization.
Reaction Scheme: this compound + R¹R²NH → Mono-aminated Product Mixture
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 294.95 | 295 mg | 1.0 | 1.0 |
| Amine (e.g., Aniline) | 93.13 | 110 µL | 1.2 | 1.2 |
| Copper(I) Iodide (CuI) | 190.45 | 19 mg | 0.1 | 0.1 |
| N,N'-Dimethylethylenediamine | 88.15 | 21 µL | 0.2 | 0.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 mg | 2.0 | 2.0 |
| Dioxane or DMF (anhydrous) | - | 5 mL | - | - |
Step-by-Step Procedure:
-
Setup: In a sealable reaction vial, combine this compound (295 mg, 1.0 mmol), CuI (19 mg, 0.1 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Inert Atmosphere: Purge the vial with argon or nitrogen.
-
Solvent and Reagent Addition: Add anhydrous dioxane (or DMF, 5 mL), followed by N,N'-dimethylethylenediamine (21 µL, 0.2 mmol) and the amine (e.g., aniline, 110 µL, 1.2 mmol).
-
Reaction: Seal the vial tightly and place it in a preheated oil bath at 110-130 °C. Stir vigorously for 24-48 hours.
-
Monitoring: Periodically check the reaction progress by TLC or GC-MS. Note that Ullmann reactions can be slower than their palladium-catalyzed counterparts.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble copper salts and base.
-
Purification: Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography to separate the regioisomeric products.
Mechanistic Overview
Understanding the catalytic cycles is key to troubleshooting and optimizing these reactions.
Buchwald-Hartwig Catalytic Cycle
The cycle involves the alternation of palladium between the Pd(0) and Pd(II) oxidation states.[5][20]
Ullmann Condensation Catalytic Cycle
A commonly proposed mechanism involves the oxidative addition of the aryl halide to a Cu(I) species, forming a Cu(III) intermediate, followed by reductive elimination.[14]
Conclusion
The selective C-N functionalization of this compound is a highly achievable yet nuanced objective for synthetic chemists. By carefully selecting the appropriate transition metal catalyst, ligand, and base, researchers can control the regiochemical outcome of the amination reaction. The palladium-catalyzed Buchwald-Hartwig amination generally offers a reliable route to C2-aminated products due to the electronic activation at this position. Copper-catalyzed Ullmann-type reactions provide a cost-effective alternative that may offer different selectivity profiles under specific conditions. The protocols and mechanistic insights provided herein serve as a robust starting point for researchers and drug development professionals aiming to leverage this versatile building block in their synthetic campaigns.
References
-
MDPI. Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. Available at: [Link].
-
ACS Publications. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands | ACS Omega. Available at: [Link].
-
ACS Publications. Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines | ACS Omega. Available at: [Link].
-
JACS. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Available at: [Link].
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link].
-
ACS Publications. Copper(I)-Catalyzed Amination of Aryl Halides in Liquid Ammonia. Available at: [Link].
-
PubMed. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Available at: [Link].
-
ACS Publications. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions | Journal of the American Chemical Society. Available at: [Link].
-
Lookchem. Palladium-Catalyzed Amination of Aryl Halides: Mechanism and Rational Catalyst Design. Available at: [Link].
-
PubMed. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. Available at: [Link].
-
ResearchGate. Palladium‐Catalyzed Amination of Aryl Halides | Request PDF. Available at: [Link].
-
NIH. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Available at: [Link].
-
YouTube. Buchwald-Hartwig Amination Mechanism | Organic Chemistry. Available at: [Link].
-
ResearchGate. (PDF) Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. Available at: [Link].
-
NIH. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Available at: [Link].
-
PubMed. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. Available at: [Link].
-
Organic Chemistry Portal. Chan-Lam Coupling. Available at: [Link].
-
ResearchGate. Synthesis of 2-Amino-5-bromopyridine. Available at: [Link].
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link].
-
Organic Chemistry Data. Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link].
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available at: [Link].
-
University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years. Available at: [Link].
- Google Patents. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
-
NIH. Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution. Available at: [Link].
-
PrepChem.com. Preparation of 2-Amino-5-bromobenzophenone. Available at: [Link].
-
MySkinRecipes. 2-Amino-5-bromonicotinaldehyde. Available at: [Link].
-
Patsnap. Preparation method of 2-amino-5-bromopyridine. Available at: [Link].
-
ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Available at: [Link].
-
DSpace@MIT. Palladium-catalyzed C-N and C-O cross-coupling reactions. Available at: [Link].
-
SciSpace. Mechanistic Development and Recent Applications of the Chan-Lam Amination. Available at: [Link].
-
Organic Chemistry Portal. Ullmann Reaction. Available at: [Link].
-
NIH. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Available at: [Link].
-
ResearchGate. Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity | Request PDF. Available at: [Link].
-
Semantic Scholar. Palladium-Catalyzed C-N Cross-Coupling Reactions Toward the Synthesis of Drug-Like Molecules. Available at: [Link].
-
NIH. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Available at: [Link].
-
Thieme Connect. Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. Available at: [Link].
-
PubChem. 2-Amino-5-bromonicotinic acid. Available at: [Link].
-
Semantic Scholar. Mild method for Ullmann coupling reaction of amines and aryl halides. Available at: [Link].
-
NIH. Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation. Available at: [Link].
-
ResearchGate. An Ullmann Coupling of Aryl Iodides and Amines Using an Air-Stable Diazaphospholane Ligand. Available at: [Link].
Sources
- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. research.rug.nl [research.rug.nl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-catalyzed C-N and C-O cross-coupling reactions [dspace.mit.edu]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature | TCI AMERICA [tcichemicals.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Mild method for Ullmann coupling reaction of amines and aryl halides. | Semantic Scholar [semanticscholar.org]
- 17. Chan-Lam Coupling [organic-chemistry.org]
- 18. scispace.com [scispace.com]
- 19. thieme-connect.de [thieme-connect.de]
- 20. youtube.com [youtube.com]
Application Notes & Protocols: One-Pot Synthesis Strategies Involving Methyl 2,5-dibromonicotinate
Abstract
Methyl 2,5-dibromonicotinate (CAS No. 78686-82-5) is a highly versatile heterocyclic building block pivotal in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[1] Its structure, featuring two bromine atoms at positions C2 and C5 of the pyridine ring, offers differential reactivity that is ideal for programmed, sequential functionalization. This guide provides an in-depth exploration of one-pot synthesis strategies leveraging this unique reactivity, focusing on sequential cross-coupling reactions. By eliminating the need for intermediate isolation and purification, these one-pot methodologies enhance synthetic efficiency, reduce waste, and lower operational costs, aligning with the principles of green chemistry.[2] Detailed protocols, mechanistic insights, and key experimental considerations for Suzuki-Miyaura and Sonogashira cross-coupling reactions are presented for researchers in organic synthesis and drug development.
The Strategic Advantage of this compound
This compound, with the molecular formula C₇H₅Br₂NO₂, is a cornerstone intermediate in medicinal chemistry.[1][3] Its utility stems from the two bromine substituents which can be selectively addressed in cross-coupling reactions.
Key Structural & Reactivity Insights:
-
Differential Reactivity: The bromine atom at the C2 position is generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions compared to the bromine at the C5 position. This is attributed to the electron-withdrawing effect of the adjacent ring nitrogen, which polarizes the C-Br bond and facilitates catalyst insertion.
-
Programmed Synthesis: This reactivity gradient allows for a programmed, stepwise introduction of different aryl, heteroaryl, or alkynyl groups in a single reaction vessel. The first coupling is directed to the C2 position under milder conditions, and the second coupling at the C5 position can be initiated by altering the reaction conditions, such as increasing the temperature or changing the catalyst/ligand system. This approach is fundamental for building molecular complexity from a simple, commercially available starting material.[4][5]
Caption: Structure of this compound highlighting reactive sites.
Application Protocol 1: One-Pot Sequential Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between aryl halides and organoboron compounds.[6][7] A one-pot, double Suzuki coupling of this compound allows for the efficient synthesis of 2,5-diaryl nicotinates.
Principle of the One-Pot Strategy: The reaction proceeds in two sequential steps within the same flask.
-
Step 1 (C2-Arylation): A palladium catalyst selectively activates the more reactive C2-Br bond for coupling with the first arylboronic acid at a moderate temperature.
-
Step 2 (C5-Arylation): After the first coupling is complete, the second arylboronic acid is added (or was present from the start if a symmetrical product is desired), and the temperature is increased to drive the coupling at the less reactive C5-Br bond.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C7H5Br2NO2 | CID 12677293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 78686-82-5|this compound|BLD Pharm [bldpharm.com]
- 6. mdpi.com [mdpi.com]
- 7. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Scale-Up Synthesis of Methyl 2,5-dibromonicotinate Derivatives
Abstract
This document provides a comprehensive guide for the scale-up synthesis of Methyl 2,5-dibromonicotinate, a pivotal intermediate in the development of novel pharmaceuticals and agrochemicals.[1] The strategic positioning of its bromine substituents facilitates selective cross-coupling reactions, rendering it an invaluable building block for constructing complex heterocyclic systems.[1] This guide details a robust and scalable two-step synthetic pathway, commencing with a modified Sandmeyer reaction to produce 2,5-dibromonicotinic acid, followed by a classic Fischer esterification. The protocols are designed for researchers, chemists, and process development professionals, emphasizing safety, efficiency, reproducibility, and the underlying chemical principles that govern the successful transition from laboratory to pilot-plant scale.
Introduction: The Strategic Importance of Dibromonicotinates
Polyfunctional pyridine derivatives are foundational components in medicinal chemistry and materials science. Among these, this compound (CAS No. 78686-82-5) serves as a critical precursor for a wide range of biologically active molecules, including kinase inhibitors and neuroactive agents.[1] The differential reactivity of the two bromine atoms allows for sequential and site-selective functionalization, a highly desirable feature in modern drug discovery. The development of a convenient and scalable synthesis is therefore of significant interest to the pharmaceutical and chemical industries.[2]
This guide outlines a validated two-step approach designed for scalability. The initial step employs a modified Sandmeyer reaction, a cornerstone of aromatic chemistry for converting amino groups into a wide array of functionalities, including halides.[3][4][5] The subsequent esterification of the resulting 2,5-dibromonicotinic acid is achieved via the reliable and well-understood Fischer esterification method.[6][7]
Overall Synthetic Pathway
The synthesis proceeds in two distinct stages:
-
Diazotization-Bromination (Sandmeyer Reaction): Conversion of 2-Amino-5-bromonicotinic acid to 2,5-dibromonicotinic acid.
-
Esterification: Reaction of 2,5-dibromonicotinic acid with methanol to yield the target compound, this compound.
Caption: Overall two-step synthesis of this compound.
Protocol 1: Scale-Up Synthesis of 2,5-Dibromonicotinic Acid
This protocol is adapted from established Sandmeyer reaction principles, which involve the transformation of an aryl amine into a diazonium salt, followed by its displacement with a halide using a copper(I) salt catalyst.[3][4] This radical-nucleophilic aromatic substitution is highly effective for introducing halogens onto an aromatic ring in patterns not easily achieved by direct substitution.[3][4]
Materials and Equipment
Table 1: Reagent Specifications and Quantities (Based on 1.0 mol scale)
| Reagent/Material | CAS No. | Molecular Weight | Quantity | Moles | Notes |
| 2-Amino-5-bromonicotinic acid | 20790-62-9 | 217.02 g/mol | 217.0 g | 1.0 | Starting Material |
| Hydrobromic Acid (48% aq.) | 10035-10-6 | 80.91 g/mol | 625 mL | ~5.5 | Reagent and Solvent |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 g/mol | 72.5 g | 1.05 | Diazotizing Agent |
| Copper(I) Bromide (CuBr) | 7787-70-4 | 143.45 g/mol | 21.5 g | 0.15 | Catalyst |
| Deionized Water | 7732-18-5 | 18.02 g/mol | ~4 L | - | For solutions and washing |
| Saturated Sodium Bicarbonate | 144-55-8 | 84.01 g/mol | As needed | - | For neutralization |
Equipment:
-
10 L jacketed glass reactor with overhead mechanical stirrer, temperature probe, and nitrogen inlet/outlet.
-
Pressure-equalizing dropping funnel (1 L).
-
Cooling system (circulating chiller) capable of maintaining -5 °C to 10 °C.
-
Large Buchner funnel and vacuum flask (10 L).
-
Drying oven.
Experimental Workflow: Sandmeyer Reaction
Caption: Step-by-step workflow for the scale-up Fischer esterification.
Step-by-Step Protocol
-
Reactor Setup: To a 5 L flask equipped with an overhead stirrer and reflux condenser, add 2,5-dibromonicotinic acid (224.7 g) and methanol (2.5 L).
-
Catalyst Addition: Begin stirring to create a suspension. Slowly and carefully, add concentrated sulfuric acid (25 mL). Causality: This addition is exothermic; a controlled rate prevents excessive initial heating. An ice bath can be used for larger scales.
-
Reflux: Heat the mixture to reflux (approximately 65 °C) and maintain for 8-12 hours. The solid should dissolve as the reaction proceeds.
-
Reaction Monitoring: The reaction progress can be monitored by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or HPLC until the starting material is consumed.
-
Work-up - Quench and Extraction: After cooling to room temperature, reduce the volume of methanol by about half using a rotary evaporator. Pour the concentrated residue slowly into a beaker containing 2 L of ice-cold water. A solid may precipitate. Extract the aqueous mixture with ethyl acetate (3 x 750 mL).
-
Work-up - Washing: Combine the organic layers in a large separatory funnel. Wash sequentially with saturated sodium bicarbonate solution (2 x 500 mL) to neutralize any remaining acid (caution: CO₂ evolution), followed by brine (1 x 1 L).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of heptane and ethyl acetate, to afford the final product as a crystalline solid.
Expected Results
Table 4: Final Product Specifications
| Parameter | Expected Value |
| Product | This compound |
| CAS No. | 78686-82-5 [1][8] |
| Molecular Formula | C₇H₅Br₂NO₂ [1][8] |
| Molecular Weight | 294.93 g/mol [1][8] |
| Appearance | White to off-white crystalline solid |
| Typical Yield | 85-95% |
| Melting Point | 48-49 °C [1] |
| Purity (HPLC) | >98% |
Scale-Up Considerations and Process Safety
Transitioning from the bench to a pilot plant requires careful consideration of several factors:
-
Thermal Management: The diazotization in Protocol 1 is highly exothermic. A jacketed reactor with an efficient cooling system is mandatory. Uncontrolled temperature can lead to runaway reactions and decomposition of the diazonium salt, reducing yield and posing a significant safety risk.
-
Reagent Addition Control: Use of automated pumps for the dropwise addition of sodium nitrite solution is recommended for precise control over the reaction rate and temperature.
-
Gas Evolution: The Sandmeyer reaction releases a large volume of nitrogen gas. The reactor must be properly vented to a scrubber system to handle the off-gassing safely.
-
Material Handling: Both bromine-containing compounds and strong acids are corrosive and toxic. Appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, splash goggles, face shields, and lab coats, is essential. All operations should be performed in a well-ventilated area or fume hood. * Waste Disposal: Aqueous acidic waste and brominated organic waste streams must be segregated and neutralized before disposal according to institutional and local regulations. [9]
Analytical Characterization
Product identity and purity should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a dibrominated compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. [10]* Fourier-Transform Infrared Spectroscopy (FT-IR): To identify key functional groups (e.g., ester carbonyl). [10]
References
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Heterocyclic Letters. (2021). A convenient and scalable method for preparation of 2,5-dibromopyridine. Vol. 11, No. 3, 447-452.
- ChemicalBook. (n.d.). 2,5-DIBROMOISONICOTINIC ACID synthesis.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- MySkinRecipes. (n.d.). This compound.
- PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
- ACS Publications. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds. Accounts of Chemical Research.
- Santa Cruz Biotechnology. (n.d.). 2,5-Dibromonicotinic acid.
- ResearchGate. (2018). Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. Organic Syntheses, 95, 425-438.
- Google Patents. (n.d.). CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
- PubChem - NIH. (n.d.). This compound.
- Google Patents. (n.d.). CN105061301A - Synthesis method of 2,5-dibromopyridine.
- BenchChem. (n.d.). Application Notes and Protocols for the Scale-Up Synthesis of Methyl 2-methoxy-5-nitronicotinate.
- ECHEMI. (n.d.). Buy 2,5-DIBROMONICOTINIC ACID.
- MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.
- Google Patents. (n.d.). US3142701A - Preparation of 2:5-dibromoterephthalic acid.
- PMC - NIH. (2016). Fluoride-Promoted Esterification (FPE) Chemistry: A Robust Route to Bis-MPA Dendrons and Their Postfunctionalization.
- PMC - PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- ResearchGate. (n.d.). The esterification reaction of 2,5-furandicarboxylic acid with glycerol carbonate.
- SciSpace. (1939). Analytical Methods for Methyl Bromide.
- Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.
- Google Patents. (n.d.). WO2017019441A1 - Processes for preparing 2,5-furandicarboxylic acid and esters thereof.
- Google Patents. (n.d.). WO2014099438A2 - Esterification of 2,5-furan-dicarboxylic acid.
- MDPI. (n.d.). Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin.
- OUCI. (n.d.). Analytical Methods for Pectin Methylesterase Activity Determination: a Review.
- Indian Chemical Council (ICC). (2019). Bromine Safety Handbook.
Sources
- 1. This compound [myskinrecipes.com]
- 2. heteroletters.org [heteroletters.org]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound | C7H5Br2NO2 | CID 12677293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. indianchemicalcouncil.com [indianchemicalcouncil.com]
- 10. mdpi.com [mdpi.com]
Application Note: Continuous Flow Synthesis Strategies for the Functionalization of Methyl 2,5-dibromonicotinate
Abstract
Methyl 2,5-dibromonicotinate is a pivotal heterocyclic building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2] Its two distinct bromine substituents offer a scaffold for sequential, regioselective functionalization. Traditional batch-wise processing of such di-halogenated pyridines often presents challenges in controlling reaction selectivity, managing thermal excursions, and ensuring consistent product quality. This application note details robust, scalable continuous flow protocols for the selective functionalization of this compound via palladium-catalyzed cross-coupling reactions. By leveraging the inherent advantages of flow chemistry—such as precise control over reaction parameters, enhanced heat and mass transfer, and improved safety profiles—we demonstrate efficient and high-yield protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[3][4][5] These methods provide a clear pathway from laboratory-scale discovery to industrial production, highlighting the transformative potential of flow chemistry in modern drug development.[6][7]
Introduction: The Case for Flow Chemistry
The synthesis of active pharmaceutical ingredients (APIs) often involves multi-step processes where consistency, safety, and scalability are paramount.[4] this compound (CAS: 78686-82-5) is a prime example of a high-value intermediate where precise chemical modification is required.[8][9] The electronic asymmetry of the pyridine ring imparts differential reactivity to the bromine atoms at the C2 and C5 positions. The C2-bromo substituent is generally more susceptible to oxidative addition in palladium-catalyzed cycles due to the inductive effect of the adjacent ring nitrogen, enabling selective mono-functionalization.
However, achieving high selectivity in batch reactors can be difficult. Challenges include:
-
Poor Heat Transfer: Exothermic coupling reactions can lead to localized hotspots, promoting side reactions and catalyst degradation.
-
Inconsistent Mixing: In heterogeneous reactions, inconsistent mixing can lead to variable reaction rates and yields.
-
Safety Concerns: Handling hazardous reagents and pyrophoric catalysts in large volumes poses significant safety risks.[6]
-
Scalability Issues: Translating an optimized batch protocol to a larger scale often requires extensive re-optimization.[5]
Continuous flow chemistry elegantly overcomes these limitations. By performing reactions in a continuously flowing stream through a microreactor or packed-bed system, we gain superior control over stoichiometry, residence time, temperature, and pressure.[4][6] This leads to higher yields, improved purity, inherently safer processes due to small reactor volumes, and seamless scalability.[5][6] This guide provides field-proven protocols designed for direct implementation by researchers in drug development.
Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for forming C-C bonds.[10][11] In a flow chemistry setup, particularly with a packed-bed reactor, we can achieve high efficiency and simplify product purification by retaining the catalyst within the reactor.[12] This protocol targets the more reactive C2 position for selective mono-arylation.
Rationale for Experimental Design
-
Catalyst Choice: A heterogeneous palladium catalyst on a solid support (e.g., Pd on carbon or a polymer support) is chosen to facilitate easy separation from the product stream, eliminating the need for downstream filtration and preventing palladium contamination in the final product.[12][13]
-
Reactor Type: A packed-bed reactor (PBR) is ideal for heterogeneous catalysis, ensuring excellent contact between the reactant stream and the catalyst bed.
-
Solvent and Base: A biphasic solvent system like 1,4-dioxane and water is commonly used to dissolve both the organic substrates and the inorganic base.[13] An aqueous solution of potassium phosphate (K₃PO₄) is an effective base that generally avoids side reactions like boronic acid degradation.[11][13]
-
Temperature: Elevated temperatures accelerate the reaction, and the superior heat transfer in a flow reactor prevents the formation of hotspots, ensuring catalyst longevity and consistent product quality.
Experimental Workflow Diagram
Caption: Workflow for continuous Suzuki-Miyaura cross-coupling.
Detailed Protocol
-
Reagent Preparation:
-
Solution A: Prepare a 0.2 M solution of this compound and a 0.22 M solution (1.1 equivalents) of the desired arylboronic acid in 1,4-dioxane. Degas with argon for 15 minutes.
-
Solution B: Prepare a 1.0 M aqueous solution of K₃PO₄. Degas with argon for 15 minutes.
-
-
System Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram.
-
Use a commercially available packed column with a heterogeneous palladium catalyst (e.g., 10% Pd/C).
-
Set the reactor temperature to 100 °C.
-
Set the back-pressure regulator (BPR) to 10 bar (150 psi) to ensure the solvent remains in the liquid phase.
-
-
Reaction Execution:
-
Pump Solution A and Solution B at equal flow rates (e.g., 0.25 mL/min each) into a T-mixer.
-
The combined stream (0.5 mL/min) flows through the heated packed-bed reactor.
-
Allow the system to reach a steady state by running for at least three reactor volumes before collecting the product.
-
Collect the output from the BPR. The product stream will be biphasic.
-
-
Work-up and Analysis:
-
Separate the organic layer from the collected output.
-
Analyze the organic layer by HPLC or GC-MS to determine conversion and selectivity.
-
For isolation, dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify via column chromatography if necessary.
-
Representative Reaction Parameters
| Parameter | Value | Rationale |
| Substrate Conc. | 0.1 M (in combined flow) | Balances throughput with solubility. |
| Boronic Acid | 1.1 - 1.2 equivalents | A slight excess ensures complete consumption of the limiting reagent. |
| Catalyst | 10% Pd/C (packed bed) | Enables heterogeneous catalysis for easy product separation.[12] |
| Base | K₃PO₄ (1.0 M aq.) | Strong enough base for transmetalation, minimizes side reactions.[13] |
| Solvent | 1,4-Dioxane / H₂O (1:1 v/v) | Effective at dissolving both organic and inorganic reagents.[13] |
| Flow Rate | 0.5 mL/min | Corresponds to a specific residence time based on reactor volume. |
| Residence Time | 10 minutes (for a 5 mL reactor) | Optimized for high conversion; can be adjusted by altering flow rate. |
| Temperature | 100 °C | Provides sufficient thermal energy to drive the catalytic cycle efficiently. |
| Pressure | 10 bar (150 psi) | Suppresses solvent boiling, ensuring stable flow. |
Protocol 2: Copper-Free Sonogashira Coupling
The Sonogashira coupling is a powerful method for installing alkyne moieties.[14] Traditional protocols often use a copper(I) co-catalyst, which can lead to undesirable alkyne homocoupling (Glaser coupling) and complicates purification.[15] A copper-free variant in a homogeneous flow system offers a cleaner and more controlled reaction environment.[16]
Rationale for Experimental Design
-
Homogeneous System: For copper-free variants, a homogeneous catalyst system is often more efficient. A pre-formed palladium complex with a suitable phosphine ligand is used.
-
Base Selection: A strong, non-nucleophilic organic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is used. It acts as both the base for the catalytic cycle and often as a solvent or co-solvent.
-
Reactor Type: A simple coiled tube reactor (e.g., PFA or stainless steel) is sufficient for a homogeneous reaction.
-
In-situ Quenching: A scavenger resin can be introduced in a second reactor module to capture catalyst residues or unreacted reagents, simplifying the final work-up.
Experimental Workflow Diagram
Caption: Workflow for homogeneous copper-free Sonogashira coupling.
Detailed Protocol
-
Reagent Preparation:
-
In a glovebox, prepare a stock solution containing this compound (0.1 M), the terminal alkyne (1.2 equivalents), a palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), and a ligand (e.g., PPh₃, 4 mol%).
-
Dissolve the solids in a degassed solvent mixture, such as THF/DIPEA (2:1 v/v).
-
-
System Setup:
-
Prime the system with the reaction solvent.
-
Use a PFA or stainless steel tube-in-tube reactor of known volume (e.g., 4 mL).
-
Heat the reactor to the desired temperature (e.g., 80 °C).
-
Set the BPR to 7 bar (~100 psi).
-
-
Reaction Execution:
-
Pump the reagent solution through the system at a flow rate calculated to achieve the desired residence time (e.g., 0.2 mL/min for a 20-minute residence time in a 4 mL reactor).
-
After reaching steady state, collect the product.
-
Optionally, the stream can be passed through a scavenger cartridge to remove residual palladium before collection.
-
-
Work-up and Analysis:
-
The collected solution can be concentrated under reduced pressure.
-
The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove amine salts.
-
Analyze a sample by LC-MS or NMR to confirm product formation.
-
Representative Reaction Parameters
| Parameter | Value | Rationale |
| Substrate Conc. | 0.1 M | A standard concentration for homogeneous flow reactions. |
| Alkyne | 1.2 equivalents | Ensures the dibromide is the limiting reagent for mono-substitution. |
| Catalyst | Pd(OAc)₂ (2 mol%) | A common and effective palladium(II) source. |
| Ligand | PPh₃ (4 mol%) | Stabilizes the palladium catalyst and facilitates the catalytic cycle. |
| Base / Solvent | DIPEA / THF | DIPEA acts as the base and co-solvent; THF ensures solubility.[17] |
| Flow Rate | 0.2 mL/min | Tuned to achieve the target residence time. |
| Residence Time | 20 minutes | Typically sufficient for high conversion at elevated temperatures. |
| Temperature | 80 °C | Accelerates the reaction without requiring excessively high pressure. |
| Pressure | 7 bar (100 psi) | Prevents solvent outgassing and ensures stable operation. |
Protocol 3: Buchwald-Hartwig Amination with a Soluble Base
The Buchwald-Hartwig amination is a premier method for forming C-N bonds.[18][19] A major challenge in adapting this reaction to flow is the use of insoluble inorganic bases (e.g., NaOtBu, K₂CO₃), which can precipitate and clog the narrow channels of a flow reactor.[20] Using a soluble organic base like 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU) circumvents this issue, creating a fully homogeneous system ideal for continuous processing.[20][21]
Rationale for Experimental Design
-
Soluble Base: DBU is chosen because it is a strong, non-nucleophilic liquid base. The resulting halide salt byproduct (DBU·HBr) is often soluble in polar organic solvents, preventing precipitation and reactor fouling.[20]
-
Catalyst System: A palladium pre-catalyst paired with a sterically hindered, electron-rich biarylphosphine ligand (e.g., XantPhos) is highly effective for C-N coupling and provides good stability.[20][21]
-
High Temperature/Pressure: Flow reactors safely enable the use of superheated solvents. This drastically shortens reaction times from many hours in batch to mere minutes in flow.
Experimental Workflow Diagram
Caption: Workflow for Buchwald-Hartwig amination using a soluble base.
Detailed Protocol
-
Reagent Preparation (under inert atmosphere):
-
Solution A: Prepare a solution of this compound (0.125 M), the desired amine (1.1 equivalents), the palladium pre-catalyst (e.g., XantPhos Pd G3, 2 mol%) in degassed toluene.
-
Solution B: Prepare a solution of DBU (2.5 equivalents relative to substrate) in degassed toluene.
-
-
System Setup:
-
Assemble a flow system with two pumps, a T-mixer, and a stainless steel coil reactor suitable for high temperatures.
-
Heat the reactor to 140 °C.
-
Set the BPR to 15 bar (~220 psi) to maintain a liquid phase.
-
-
Reaction Execution:
-
Pump Solution A and Solution B into the T-mixer at flow rates designed to achieve the final desired concentrations and residence time (e.g., Pump A at 0.4 mL/min, Pump B at 0.1 mL/min for a final substrate concentration of 0.1 M).
-
The combined stream passes through the heated coil reactor.
-
After the system stabilizes, collect the product stream.
-
-
Work-up and Analysis:
-
Dilute the collected reaction mixture with ethyl acetate.
-
Wash the organic solution with dilute aqueous acid (e.g., 1 M HCl) to remove DBU and its salt, followed by a brine wash.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Analyze purity and yield by HPLC and NMR.
-
Representative Reaction Parameters
| Parameter | Value | Rationale |
| Substrate Conc. | 0.1 M (in combined flow) | Standard concentration for efficient reaction. |
| Amine | 1.1 equivalents | Slight excess to drive the reaction to completion. |
| Catalyst | XantPhos Pd G3 (2 mol%) | Efficient pre-catalyst for C-N coupling; XantPhos is a robust ligand.[20] |
| Base | DBU (2.5 equivalents) | Soluble organic base that prevents reactor clogging.[20][21] |
| Solvent | Toluene | High-boiling solvent suitable for high-temperature reactions. |
| Residence Time | 15 minutes | Superheating allows for dramatically reduced reaction times. |
| Temperature | 140 °C | Enables rapid catalyst turnover and high conversion. |
| Pressure | 15 bar (220 psi) | Necessary to keep toluene in the liquid state well above its boiling point. |
Conclusion
The transition from batch to continuous flow manufacturing represents a significant advancement in chemical synthesis.[3][22] The protocols detailed in this application note demonstrate that the selective functionalization of this compound can be performed with high efficiency, selectivity, and safety using commercially available flow chemistry equipment. These methods provide robust starting points for researchers and process chemists, enabling rapid access to diverse libraries of substituted nicotinates and offering a direct, scalable route for the production of pharmaceutical intermediates.
References
- ResearchGate. (n.d.). The advantages of flow chemistry for the pharmaceutical industry.
- SEQENS. (2024, January 18). Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry.
- Syrris. (n.d.). Flow Chemistry in the Pharmaceutical Industry.
- H.E.L Group. (2024, July 11). Batch Versus Flow in Pharma: The upsides of continuous chemistry.
- Beilstein Journals. (n.d.). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor.
- National Institutes of Health (NIH). (2022, February 10). Understanding flow chemistry for the production of active pharmaceutical ingredients.
- ResearchGate. (2013, September 11). (PDF) One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor.
- ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development.
- Organic Chemistry Portal. (n.d.). Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives.
- ResearchGate. (2025, August 7). Safe Palladium-Catalyzed Cross-Couplings with Microwave Heating Using Continuous-Flow Silicon Carbide Reactors | Request PDF.
- PubMed. (2013, September 30). One-step Synthesis of Pyridines and Dihydropyridines in a Continuous Flow Microwave Reactor.
- Ambeed.com. (n.d.). 78686-82-5|this compound.
- ECHEMI. (n.d.). Buy this compound from JHECHEM CO LTD.
- iris.unina.it. (2025, November 25). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview.
- (n.d.). Mizoroki-Heck cross-coupling - Palladium based catalysts and operation modes.
- ACS Publications. (2025, February 6). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview | Organic Process Research & Development.
- BLD Pharm. (n.d.). 78686-82-5|this compound|BLD Pharm.
- National Institutes of Health (NIH). (n.d.). This compound | C7H5Br2NO2 | CID 12677293 - PubChem.
- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- ResearchGate. (2025, August 7). Applications of Flow Chemistry in Drug Development – Highlights of Recent Patent Literature.
- ChemicalBook. (n.d.). methyl 2,5-dibromo-6-chloronicotinate CAS#: 2044704-93-8.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ResearchGate. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow | Request PDF.
- ResearchGate. (2025, August 7). Facile Synthesis of Nicotinic Acid Derivatives with Unsymmetrical Substitution Patterns | Request PDF.
- Wikipedia. (n.d.). Sonogashira coupling.
- MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Oriental Journal of Chemistry. (n.d.). Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst.
- ResearchGate. (n.d.). Emerging Trends in Flow Chemistry and Applications to the Pharmaceutical Industry | Request PDF.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- National Institutes of Health (NIH). (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted Nicotinic Acids.
- ResearchGate. (2025, December 6). Micro reactor and flow chemistry for industrial applications in drug discovery and development.
- MDPI. (n.d.). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications.
- (n.d.). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine.
- YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
- National Institutes of Health (NIH). (n.d.). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs.
- ACS Publications. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Der Pharma Chemica. (n.d.). Synthesis and characterization of some new twin drugs having substituted pyridines.
- YouTube. (2016, August 10). Sonogashira Coupling Reaction Mechanism.
- National Institutes of Health (NIH). (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- Organic Chemistry Portal. (n.d.). Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings.
Sources
- 1. echemi.com [echemi.com]
- 2. This compound | C7H5Br2NO2 | CID 12677293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS [seqens.com]
- 5. syrris.com [syrris.com]
- 6. helgroup.com [helgroup.com]
- 7. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 78686-82-5 | this compound | Bromides | Ambeed.com [ambeed.com]
- 9. 78686-82-5|this compound|BLD Pharm [bldpharm.com]
- 10. mdpi.com [mdpi.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. iris.unina.it [iris.unina.it]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings [organic-chemistry.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. youtube.com [youtube.com]
- 20. chemrxiv.org [chemrxiv.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of Dibromopyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling of dibromopyridines. The inherent challenges of these substrates, including issues of selectivity and catalyst deactivation, require a nuanced approach to reaction optimization. This document is designed to explain the causality behind experimental choices, providing you with the authoritative grounding to overcome common hurdles in your synthetic campaigns.
Troubleshooting Guide
This section addresses specific problems encountered during the Suzuki coupling of dibromopyridines in a direct question-and-answer format.
Question 1: Why is my Suzuki coupling of a dibromopyridine resulting in a low yield or failing completely?
Answer: Low yields with dibromopyridine substrates are a frequent issue stemming from several core problems. A systematic diagnosis is crucial.
Causality Analysis:
-
Catalyst Deactivation/Inhibition: The primary culprit is often the pyridine nitrogen itself. The lone pair of electrons on the nitrogen atom can coordinate strongly to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[1][2][3][4] This is a particularly prevalent issue in heteroaromatic chemistry.
-
Side Reactions Competing with Product Formation: Several side reactions can consume starting materials and reduce the overall yield.
-
Protodeboronation: This is the hydrolysis of the boronic acid/ester back to the corresponding arene (Ar-B(OH)₂ → Ar-H). It is a common pathway for decomposition, especially with electron-rich or heteroaryl boronic acids, and can be accelerated by strong bases and the presence of water.[3][5][6]
-
Homocoupling: The self-coupling of two boronic acid molecules to form a biaryl byproduct (2 x Ar-B(OH)₂ → Ar-Ar). This is often initiated by the presence of oxygen in the reaction mixture, which can oxidize the Pd(0) catalyst to Pd(II), promoting this unwanted pathway.[5][7][8]
-
Dehalogenation: The premature replacement of a bromine atom on the pyridine ring with a hydrogen atom. This can occur via side reactions involving the palladium-hydride species, which may form from interactions with the solvent or base.[3][5]
-
-
Poor Substrate Reactivity: While C-Br bonds are generally reactive in Suzuki couplings, the electronic properties of the pyridine ring can influence the oxidative addition step.[3] In some cases, particularly when trying to couple at a more sterically hindered or electronically deactivated position, the reaction may be sluggish.[9]
-
Low Solubility: The starting materials, intermediates, or even the final product may have poor solubility in the chosen solvent system, causing the reaction to become heterogeneous and stall. This can be a problem when forming large, rigid biaryl structures.[10][11]
Troubleshooting Workflow:
Below is a logical workflow to diagnose and solve low-yield issues.
Caption: A workflow diagram for troubleshooting low yields.
Question 2: How can I selectively synthesize the mono-arylated product instead of the di-substituted one?
Answer: Achieving selective mono-arylation is a primary challenge with dihalo-substrates and requires precise control over several reaction parameters. The key is to make the first coupling event significantly more favorable than the second.
Causality Analysis:
-
Stoichiometry: The most straightforward control element is the amount of boronic acid used. Using a slight excess (e.g., 1.05-1.2 equivalents) relative to the dibromopyridine is the first step, but often insufficient on its own.[12]
-
Ligand Choice: The structure of the phosphine ligand is critical. Bulky, electron-rich ligands (e.g., Buchwald-type biarylphosphines like SPhos) are highly effective.[12][13][14] The steric bulk around the palladium center can disfavor the oxidative addition into the second C-Br bond of the mono-arylated intermediate, which is now more sterically hindered.
-
Reaction Temperature and Time: Lowering the reaction temperature and carefully monitoring the reaction time can help stop the reaction after the first coupling has completed but before the second one begins in earnest.
Recommended Solutions:
| Parameter | For Selective Mono-Arylation | For Di-Arylation | Rationale |
| Boronic Acid | 1.05 - 1.2 equivalents | > 2.2 equivalents | Stoichiometry is the primary driver for selectivity.[12] |
| Catalyst/Ligand | Pd(OAc)₂ / SPhos or other bulky biarylphosphine | Pd(PPh₃)₄ or PdCl₂(dppf) | Bulky ligands sterically hinder the second coupling.[12][13] Less bulky ligands like PPh₃ are more likely to allow di-substitution. |
| Base | K₃PO₄ | K₂CO₃ or K₃PO₄ | A strong base like K₃PO₄ ensures the first coupling is efficient even under milder conditions.[12][15] |
| Temperature | 80-100 °C | 100-110 °C | Lower temperatures can increase selectivity by slowing the rate of the more difficult second coupling. |
| Time | Monitor closely (e.g., 4-16 h) | Drive to completion (e.g., 12-24 h) | Over-running the reaction will inevitably lead to di-substituted product formation. |
This table summarizes common starting points based on literature precedents, particularly for substrates like 2,6-dibromopyridine.[12][16]
Question 3: My mass spec shows a byproduct corresponding to protodeboronation or dehalogenation. How do I minimize this?
Answer: The presence of Ar-H (from the boronic acid) or the debrominated pyridine starting material points to specific undesired pathways that can be suppressed by adjusting the boron source and base/solvent system.
Causality Analysis:
-
Protodeboronation (Ar-B(OH)₂ → Ar-H): This occurs when the boronic acid reacts with a proton source (often water) instead of transmetalating to the palladium catalyst. It is often base-mediated.[3][5] Heteroaryl boronic acids are particularly susceptible to this side reaction.[5]
-
Dehalogenation (Py-Br → Py-H): This happens when a palladium hydride intermediate, formed from the catalyst's interaction with components like water, amine bases, or alcohol solvents, undergoes reductive elimination with the pyridine substrate instead of the desired cross-coupling product.[5]
Recommended Solutions:
-
Protect the Boron: The most robust solution for protodeboronation is to move away from the boronic acid itself.
-
Pinacol Boronate Esters (Bpin): These are significantly more stable to hydrolysis than boronic acids.[17]
-
Potassium Organotrifluoroborates (R-BF₃K): These salts act as a "slow-release" source of the boronic acid under basic, aqueous conditions, keeping the instantaneous concentration of the sensitive boronic acid low and minimizing decomposition.[18][19]
-
-
Modify the Base and Solvent:
-
Use a non-aqueous system. A combination of a strong but less nucleophilic base like K₃PO₄ in an anhydrous solvent like dioxane or toluene can significantly reduce protodeboronation.[20]
-
Avoid strong, nucleophilic bases like NaOH or alkoxides in aqueous media if protodeboronation is an issue.[16] Potassium fluoride (KF) can be a milder alternative, though it may result in slower reaction rates.[6]
-
Caption: Logic diagram for addressing debromination byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the best "go-to" catalyst system for the Suzuki coupling of dibromopyridines?
There is no single "best" system, as the optimal choice depends on the specific dibromopyridine isomer and the desired outcome (mono- vs. di-substitution). However, for a general starting point, a system composed of a Pd(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos or XPhos ) is highly recommended.[12][20] These ligands excel for heteroaromatic substrates because their bulkiness creates a coordinatively unsaturated palladium center that promotes fast oxidative addition and reductive elimination while simultaneously shielding the palladium from coordinating with the pyridine nitrogen.[4][6]
Q2: Which base should I choose, and why does it matter so much?
The base plays a crucial role in the transmetalation step of the catalytic cycle and can significantly impact yield and side reactions.
-
Potassium Phosphate (K₃PO₄): Often the base of choice for challenging couplings. It is strong enough to promote the reaction efficiently but is only sparingly soluble in many organic solvents, which can help moderate its activity and reduce base-mediated side reactions.[12][15]
-
Cesium Carbonate (Cs₂CO₃): Another very effective but more expensive base. Its high solubility and the "caesium effect" can sometimes accelerate reactions that are sluggish with other bases.[21]
-
Potassium Carbonate (K₂CO₃): A standard, cost-effective choice that works well for many routine couplings, often used in aqueous mixtures.[20] It may be less effective for more challenging or sterically hindered substrates.
Q3: How do I properly degas my reaction mixture to prevent homocoupling?
Oxygen is a major contributor to the homocoupling of boronic acids.[5][7] Proper degassing is non-negotiable for achieving high yields.
-
Sparging: Bubble an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes before adding the catalyst and temperature-sensitive reagents. This is a good, common method.
-
Freeze-Pump-Thaw: For the most rigorous oxygen removal, especially for sensitive or long-duration reactions:
-
Freeze the reaction mixture in a Schlenk flask using liquid nitrogen.
-
Apply a high vacuum for several minutes.
-
Close the flask to the vacuum and allow the mixture to thaw under a static vacuum.
-
Backfill with inert gas.
-
Repeat this cycle three times.[3]
-
Experimental Protocols
Protocol 1: Selective Mono-arylation of 2,6-Dibromopyridine
This protocol is adapted from literature procedures and is optimized for the synthesis of 2-aryl-6-bromopyridine derivatives.[12]
Materials:
-
2,6-Dibromopyridine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 equiv)
-
Toluene (anhydrous)
-
Degassed water
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,6-dibromopyridine, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous toluene and degassed water in a 4:1 ratio (e.g., for 1 mmol of dibromopyridine, use 4 mL toluene and 1 mL water).
-
Reaction Execution: Vigorously stir the mixture and heat to 100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. The reaction is typically complete within 16 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Di-arylation of 2,6-Dibromopyridine
This protocol is optimized for the synthesis of 2,6-diarylpyridine derivatives.[12]
Materials:
-
2,6-Dibromopyridine (1.0 equiv)
-
Arylboronic acid (2.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Degassed water
Procedure:
-
Vessel Preparation: In a Schlenk flask under an inert atmosphere, combine 2,6-dibromopyridine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Solvent Addition: Add 1,4-dioxane and degassed water in a 3:1 ratio (e.g., 6 mL dioxane and 2 mL water per 1 mmol of dibromopyridine).
-
Reaction Execution: Stir the mixture at 100 °C for 24 hours.
-
Monitoring: Check for the disappearance of the starting material and the mono-arylated intermediate by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
References
-
Molander, G. A., & Vedejs, E. (2011). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki−Miyaura Coupling Reaction. Accounts of Chemical Research, 44(5), 315–330. [Link]
-
Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6435-6452. [Link]
-
Lloyd-Jones, G. C., & Ball, L. T. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 133(43), 17266–17280. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2016). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 138(42), 14063–14071. [Link]
-
Ahmad, G., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(15), 3463. [Link]
-
Sereika, R., & Kliučininkas, M. (2018). Optimization of the reaction conditions for the synthesis of 3,5-diaryl-2,4,6-trimethylpyridines by the Suzuki–Miyaura cross-coupling reaction. Beilstein Journal of Organic Chemistry, 14, 2328-2334. [Link]
-
Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 6(7), 4491–4501. [Link]
-
Shang, R., & Fu, Y. (2017). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Accounts of Chemical Research, 50(5), 1180-1192. [Link]
-
Li, J., et al. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 21(12), 1951–1956. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. quora.com [quora.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 14. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. reddit.com [reddit.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Palladium Catalysis with Methyl 2,5-dibromonicotinate
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving Methyl 2,5-dibromonicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible outcomes.
This compound is a valuable building block, but its electronic properties and the presence of the nitrogen heteroatom present unique challenges in palladium-catalyzed reactions. This guide provides field-proven insights to overcome these hurdles.
Troubleshooting Guide: From Low Yields to Catalyst Deactivation
This section addresses specific issues you may encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.
Question 1: I am observing very low to no conversion of my starting material, this compound, in a Suzuki-Miyaura coupling. What are the likely causes and how can I fix it?
Answer:
Low or no conversion in a Suzuki-Miyaura reaction with this substrate often points to issues with catalyst activation or stability. The electron-deficient nature of the pyridine ring and potential coordination of the nitrogen atom to the palladium center can complicate the catalytic cycle.
Underlying Causes & Solutions:
-
Inefficient Catalyst Activation (Pd(II) to Pd(0)): The active catalyst in most cross-coupling reactions is a Pd(0) species.[1][2] If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, its reduction to Pd(0) might be inefficient under your current conditions.
-
Solution: Consider using a pre-formed, air-stable Pd(0) source like Pd₂(dba)₃ or employing a modern palladacycle precatalyst (e.g., a Buchwald G3 or G4 precatalyst).[3] These are designed for facile activation under mild conditions.[3] If using a Pd(II) source, a pre-activation step by heating the Pd(II) salt and ligand in the solvent for a short period before adding the other reagents can be beneficial.
-
-
Inappropriate Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[4] For an electron-deficient substrate like this compound, the choice of ligand is paramount.
-
Solution: Employ sterically bulky and electron-rich phosphine ligands. These ligands increase the electron density on the palladium, which promotes the oxidative addition step—often the rate-limiting step with electron-deficient aryl halides.[5] Excellent choices include Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or bulky trialkylphosphines like P(t-Bu)₃.[5]
-
-
Catalyst Inhibition by the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[6][7]
-
Solution: Using bulky ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium. Additionally, ensuring a sufficiently strong base is present can help to deprotonate any species that might coordinate to the palladium.
-
-
Oxygen Sensitivity: Pd(0) catalysts are susceptible to oxidation, which renders them inactive.[8]
-
Solution: Ensure rigorous degassing of all solvents and reagents.[8] This can be achieved by sparging with an inert gas like argon or nitrogen for at least 30 minutes. Maintaining a positive pressure of inert gas throughout the reaction is also crucial.
-
Question 2: My reaction is producing a significant amount of debrominated side product (Methyl 5-bromonicotinate) instead of the desired coupled product. How can I minimize this?
Answer:
Debromination is a common side reaction in palladium-catalyzed couplings and typically arises from a competing reaction pathway where the aryl halide is reduced.
Underlying Causes & Solutions:
-
Presence of Protic Impurities: Water or other protic species in the reaction mixture can serve as a proton source for the hydrodehalogenation side reaction.
-
Solution: Use anhydrous solvents and ensure all reagents are thoroughly dried. While some Suzuki reactions benefit from a small amount of water to dissolve the base, excessive water can be detrimental.[8]
-
-
Slow Transmetalation Step: If the transmetalation step (transfer of the organic group from the boron reagent to the palladium) is slow, the intermediate aryl-palladium-halide complex has a longer lifetime, increasing the opportunity for side reactions like debromination.[4]
-
Solution:
-
Optimize the Base: The base plays a crucial role in activating the boronic acid for transmetalation. A stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases like Na₂CO₃.[9] The base must have some solubility in the reaction medium; for inorganic bases in non-polar solvents, adding a small amount of water can be beneficial.[8]
-
Choose the Right Solvent: Aprotic polar solvents like 1,4-dioxane, THF, or DMF can facilitate the dissolution of the base and promote the transmetalation step.[8][10] Toluene is also a common choice, especially with modern bulky phosphine ligands.[8]
-
-
Question 3: I am attempting a Buchwald-Hartwig amination and observing the formation of palladium black, leading to a stalled reaction. What is causing this and how can I prevent it?
Answer:
The formation of palladium black (finely divided palladium metal) is a clear sign of catalyst decomposition.[11] This occurs when the Pd(0) species is not sufficiently stabilized by the ligand, leading to aggregation.
Underlying Causes & Solutions:
-
Insufficient Ligand-to-Palladium Ratio: An inadequate amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.
-
Solution: Increase the ligand-to-palladium ratio. For monodentate ligands, a ratio of 2:1 to 4:1 is often optimal. For bidentate ligands, a 1:1 to 1.2:1 ratio is typically sufficient.
-
-
Ligand Degradation: Some phosphine ligands can be susceptible to oxidation or other degradation pathways under the reaction conditions, especially at high temperatures.[12]
-
High Reaction Temperature: While heating is often necessary, excessively high temperatures can accelerate catalyst decomposition.
-
Solution: Optimize the reaction temperature. Try running the reaction at the lowest temperature that still provides a reasonable reaction rate. Modern catalyst systems are often highly active at lower temperatures (e.g., 80-100 °C).
-
-
Incorrect Base Choice for Amination: In Buchwald-Hartwig reactions, the choice of base is critical. Strong, non-nucleophilic bases are required.
-
Solution: Use strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). These bases are effective at deprotonating the amine nucleophile without interfering with the catalyst.
-
Frequently Asked Questions (FAQs)
Q1: Which bromine on this compound is more reactive?
The bromine at the 5-position is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions. This is due to the electronic influence of the ester group and the pyridine nitrogen, which makes the C5-Br bond more susceptible to cleavage by the Pd(0) catalyst. However, selectivity can be influenced by the choice of ligand and reaction conditions.
Q2: What is the best general-purpose palladium catalyst system to start with for reactions with this substrate?
A good starting point would be a combination of a palladacycle precatalyst, such as XPhos Pd G3, with a suitable base like K₃PO₄ in a solvent system like 1,4-dioxane/water for Suzuki couplings, or NaOtBu in toluene for Buchwald-Hartwig aminations. This combination provides a robust and highly active catalytic system for challenging substrates.
Q3: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a quick and easy way to qualitatively monitor the consumption of starting materials and the formation of the product. For more quantitative analysis, techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) are recommended. In-situ monitoring techniques like NMR spectroscopy or specialized mass spectrometry can also provide detailed mechanistic insights.[14][15]
Q4: My product is difficult to purify due to residual palladium. What are some effective methods for palladium removal?
Residual palladium can be a significant issue, especially in pharmaceutical applications.[16] Several methods can be employed for its removal:
-
Scavenging Resins: Use silica- or polymer-based scavengers functionalized with thiols or amines, which have a high affinity for palladium.
-
Activated Carbon: Treatment of the crude product solution with activated carbon can effectively adsorb palladium species.
-
Extraction: Performing an aqueous wash with a solution containing a chelating agent like EDTA or thiourea can help extract palladium salts.
-
Recrystallization: Often, multiple recrystallizations of the final product can significantly reduce palladium levels.
Experimental Protocols & Data
Optimized Conditions for Suzuki-Miyaura Coupling
The following table summarizes a set of optimized conditions for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | XPhos Pd G3 (1-2 mol%) | Air-stable precatalyst, ensures efficient generation of active Pd(0).[3] |
| Ligand | XPhos (included in precatalyst) | Bulky, electron-rich ligand to promote oxidative addition.[5] |
| Base | K₃PO₄ (2-3 equivalents) | Strong base to facilitate transmetalation. |
| Solvent | 1,4-Dioxane / H₂O (5:1) | Biphasic system to dissolve both organic and inorganic reagents.[8] |
| Temperature | 90-110 °C | Provides sufficient thermal energy for the reaction without promoting catalyst decomposition. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the Pd(0) catalyst from oxidation.[8] |
Step-by-Step Protocol: Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (3.0 eq).
-
Evacuate and backfill the vessel with argon three times.
-
Add XPhos Pd G3 (0.02 eq) to the vessel.
-
Add degassed 1,4-dioxane and degassed water (5:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.
References
- Title: Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development Source: ACS Publications URL
- Source: Organic Chemistry Frontiers (RSC Publishing)
- Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: Organic Process Research & Development - ACS Publications URL
- Title: Developing Ligands for Palladium(II)
- Title: Ligand electronic influence in Pd-catalyzed C-C coupling processes.
- Title: Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters Source: MDPI URL
- Title: Condition Optimization for Buchwald-Hartwig Reactions Source: YouTube URL
- Title: Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero)
- Title: CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings Source: Royal Society of Chemistry URL
- Title: Technical Support Center: Solvent Effects in Palladium-Catalyzed Reactions of 2-Bromo-4-methylpyridine Source: Benchchem URL
- Title: Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines Source: The Journal of Organic Chemistry - ACS Publications URL
- Title: Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery Source: University of Windsor Scholarship at UWindsor URL
- Title: In Situ Monitoring of Palladium-Catalyzed Chemical Reactions by Nanogap-Enhanced Raman Scattering using Single Pd Cube Dimers Source: PubMed URL
- Title: Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions Source: PubMed URL
- Title: Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions Source: PubMed Central URL
- Title: Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF Source: ResearchGate URL
- Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL
- Title: Cross-Coupling Reaction Manual: Desk Reference Source: Sigma-Aldrich URL
- Title: The Buchwald–Hartwig Amination After 25 Years Source: the University of Groningen research portal URL
- Title: What's the problem of Suzuki-Miyuara coupling reaction conditions?
Sources
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Situ Monitoring of Palladium-Catalyzed Chemical Reactions by Nanogap-Enhanced Raman Scattering using Single Pd Cube Dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 16. books.rsc.org [books.rsc.org]
Technical Support Center: Improving Yield and Purity in Buchwald-Hartwig Amination of Nicotinates
Welcome to the technical support center for the Buchwald-Hartwig amination of nicotinates. This guide is designed for researchers, chemists, and drug development professionals who are navigating the specific challenges associated with this powerful yet sensitive transformation. Nicotinate esters, as electron-deficient heteroaryl halides, present a unique set of obstacles, from catalyst inhibition to competing side reactions. This resource provides in-depth, field-proven insights and troubleshooting strategies to help you optimize your reactions for both yield and purity.
Frequently Asked Questions (FAQs)
Q1: Why is the Buchwald-Hartwig amination of nicotinates more challenging than with simple aryl halides? A: The primary challenge stems from the pyridine nitrogen atom within the nicotinate substrate. This nitrogen can act as a ligand, coordinating to the palladium catalyst and leading to catalyst deactivation or the formation of off-cycle, inactive complexes.[1][2] Additionally, the electron-deficient nature of the pyridine ring can slow the initial oxidative addition step, while the ester functional group is susceptible to hydrolysis under the strongly basic conditions typically required for the reaction.[3]
Q2: My reaction has stalled or shows very low conversion. What is the most likely culprit? A: The most common cause is the choice of ligand. Standard or less bulky phosphine ligands may not be sufficient to prevent catalyst inhibition by the pyridine nitrogen or to promote the crucial reductive elimination step.[2][4] Switching to a more sterically hindered and electron-rich biarylphosphine ligand is often the first and most effective troubleshooting step.
Q3: I see my desired product by LCMS, but the isolated yield is poor. What could be happening? A: Poor isolated yield despite product formation can point to several issues: 1) product volatility, 2) difficulty in purification due to the basic nature of the product, or 3) product degradation during workup or chromatography. Consider using a gentler workup, optimizing your chromatography conditions for basic compounds (e.g., using a triethylamine-doped eluent), or analyzing the crude mixture to quantify the yield before purification.
Q4: Which side products are most common in this reaction? A: The two most prevalent side products are the hydrodehalogenated nicotinate (where the halide is replaced by hydrogen) and the hydrolyzed nicotinate ester (nicotinic acid).[5][6] Hydrodehalogenation can arise from a competing β-hydride elimination pathway, while hydrolysis is a direct result of the base attacking the ester carbonyl.[3][5]
In-Depth Troubleshooting Guides
Problem 1: Low Yield or No Reaction
Q: I've set up my Buchwald-Hartwig reaction with a nicotinate substrate, but I'm observing low conversion or no product formation. What systematic steps can I take to diagnose and solve this?
A: Causality-Driven Troubleshooting
Low conversion is a classic issue rooted in the kinetics and stability of the catalytic cycle. With nicotinates, the problem is often exacerbated by catalyst inhibition.
1. The Ligand is Paramount: The electronic and steric properties of the phosphine ligand are critical for success.
- Expertise & Experience: The electron-deficient pyridine ring slows oxidative addition. Furthermore, the pyridine nitrogen can bind to the palladium center, creating an inactive or less active catalyst. A highly electron-rich and sterically bulky ligand is required to both accelerate oxidative addition and shield the palladium center, favoring the desired catalytic cycle over catalyst deactivation.[4]
- Recommended Action: Switch to a state-of-the-art biarylphosphine ligand. These ligands are designed to promote the key steps of oxidative addition and reductive elimination while resisting catalyst deactivation.[2]
Ligand Performance Comparison for Heteroaryl Halides
| Ligand Class | Example(s) | Key Advantages | Considerations |
| Bulky Biarylphosphines | RuPhos, BrettPhos, XPhos | Excellent for electron-deficient heteroaryl chlorides/bromides; promotes fast reductive elimination.[1][2] | Higher cost; can be air-sensitive. |
| Ferrocene-Based | Josiphos-type, DtBPF | Robust and effective for a range of substrates, including heteroaryl chlorides.[2][4] | May require higher catalyst loadings in some cases. |
| Chelating Bisphosphines | Xantphos | Wide bite angle can promote reductive elimination, but may be less effective for very challenging substrates.[7] | Generally less effective than bulky monophosphines for nicotinates. |
2. Base Selection and Strength: The base must be strong enough to deprotonate the amine nucleophile but not so harsh that it causes widespread ester hydrolysis.
- Expertise & Experience: Sodium tert-butoxide (NaOtBu) provides high reaction rates but is often incompatible with ester groups.[3] Weaker bases like potassium carbonate (K₂CO₃) are safer for the ester but may result in very slow or incomplete reactions.[3] A compromise is often needed.
- Recommended Action: Screen a panel of bases. Lithium bis(trimethylsilyl)amide (LHMDS) is an excellent choice as it is a strong, non-nucleophilic base that often shows better functional group tolerance.[2][3]
Base Selection Guide
| Base | pKa (Conjugate Acid) | Advantages | Disadvantages |
| NaOtBu | ~19 | High reaction rates, widely used.[3] | Often causes ester hydrolysis; incompatible with many functional groups.[3] |
| LHMDS | ~26 | Strong, non-nucleophilic; good functional group tolerance.[3] | Can be more expensive; requires strictly anhydrous conditions. |
| K₃PO₄ | ~12.3 | Milder, often compatible with sensitive groups. | May lead to slower reaction rates or require higher temperatures. |
| Cs₂CO₃ | ~10.3 | Good for base-sensitive substrates. | Often requires higher temperatures and longer reaction times.[8] |
3. Palladium Precatalyst: The choice and generation of the active Pd(0) species are crucial.
- Expertise & Experience: Using Pd(OAc)₂ or Pd₂(dba)₃ requires in-situ reduction to the active Pd(0) state, which can sometimes be inefficient. Pre-formed Pd(0) sources or modern "precatalysts" that generate the active LPd(0) species cleanly and efficiently are highly recommended.[9]
- Recommended Action: Use a G3 or G4 Buchwald precatalyst (e.g., XPhos Pd G3). These are air-stable complexes that rapidly generate the active catalyst under the reaction conditions, leading to more reproducible results.[9]
Problem 2: Significant Side Product Formation
Q: My reaction produces the desired aminonicotinate, but it's contaminated with significant amounts of side products, complicating purification. How can I identify and suppress these pathways?
A: Understanding and Mitigating Competing Reactions
Side product formation occurs when a competing reaction pathway is kinetically accessible. The key is to adjust conditions to favor the desired C-N reductive elimination.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. research.rug.nl [research.rug.nl]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. Use of base metals in Buchwald-Hartwig coupling - Wordpress [reagents.acsgcipr.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Troubleshooting Regioselectivity in the Functionalization of 2,5-Dibromopyridine
Welcome to our dedicated technical support center for navigating the complexities of regioselective functionalization of 2,5-dibromopyridine. This guide is tailored for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block in their synthetic endeavors. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and detailed, field-tested protocols to address the common challenges associated with controlling regioselectivity in reactions involving 2,5-dibromopyridine.
The functionalization of 2,5-dibromopyridine is a cornerstone of modern synthetic chemistry, pivotal in the creation of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] However, the inherent electronic and steric properties of the pyridine ring, coupled with the presence of two bromine atoms at positions C2 and C5, present a unique set of challenges in achieving desired regioselectivity. This guide is designed to demystify these challenges and provide you with the expert insights needed to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Understanding the Fundamentals of Regioselectivity in 2,5-Dibromopyridine
Q1: What are the key factors that determine which bromine atom (C2 or C5) will react in a given functionalization reaction?
The regioselectivity of reactions involving 2,5-dibromopyridine is a delicate interplay of electronic effects, steric hindrance, and the specific reaction mechanism at play.
-
Electronic Effects: The pyridine nitrogen is electron-withdrawing, which makes the entire ring electron-deficient. This effect is most pronounced at the α-positions (C2 and C6) and the γ-position (C4). Consequently, the C2-Br bond is generally more polarized and susceptible to nucleophilic attack or oxidative addition by a low-valent metal catalyst compared to the C5-Br bond.[2]
-
Steric Hindrance: The C2 position is flanked by the nitrogen atom, which can present steric challenges for bulky reagents or catalyst-ligand complexes. In contrast, the C5 position is less sterically encumbered.
-
Reaction Type: The specific functionalization method employed will have a profound impact on the regiochemical outcome. For instance, palladium-catalyzed cross-coupling reactions, lithium-halogen exchange, and nucleophilic aromatic substitution (SNAAr) reactions are all governed by different mechanistic principles, leading to varying regioselectivities.
Q2: Why do I observe preferential reaction at the C2 position in many palladium-catalyzed cross-coupling reactions?
In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the C-Br bond. The C2 position is electronically activated due to its proximity to the electron-withdrawing pyridine nitrogen, making the C2-Br bond more susceptible to oxidative addition.[2] This intrinsic electronic preference often leads to selective functionalization at the C2 position.[3]
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Q3: My Suzuki-Miyaura coupling with 2,5-dibromopyridine is giving me a mixture of C2- and C5-arylated products. How can I improve selectivity for the C5 position?
While the C2 position is electronically favored, achieving C5 selectivity is possible by carefully tuning the reaction conditions to exploit steric effects and catalyst properties.
Possible Causes of Poor Selectivity & Solutions:
| Cause | Recommended Action |
| Small, Unhindered Ligand | Small phosphine ligands (e.g., PPh₃) or running the reaction ligand-free may favor the electronically preferred C2 position. Employing sterically bulky ligands, such as N-heterocyclic carbenes (NHCs) like IPr or biarylphosphines like RuPhos, can disfavor the more sterically hindered C2 position, thus promoting reaction at C5.[2][4] |
| High Reaction Temperature | Elevated temperatures can sometimes overcome the kinetic barrier for reaction at the less reactive C5 position, but may also lead to a loss of selectivity. A systematic temperature screen is recommended to find the optimal balance between reactivity and selectivity. |
| Choice of Palladium Precatalyst | The nature of the palladium precatalyst can influence the active catalytic species and, consequently, the regioselectivity. Experiment with different precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃, or more advanced Buchwald or PEPPSI-type precatalysts). |
Experimental Protocol: C5-Selective Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,5-dibromopyridine (1.0 equiv.), the desired arylboronic acid or ester (1.1 equiv.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a sterically demanding ligand (e.g., IPr·HCl or RuPhos, 4-10 mol%).
-
Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.
Q4: I am attempting a Buchwald-Hartwig amination and observing low yield and/or catalyst deactivation. What is going wrong?
The Buchwald-Hartwig amination of halopyridines, particularly at the C2 position, is notoriously challenging due to the potential for the pyridine nitrogen to coordinate to the palladium catalyst, leading to catalyst poisoning.[5]
Troubleshooting Buchwald-Hartwig Amination:
| Issue | Possible Cause & Explanation | Recommended Solution |
| Low Yield/No Reaction | Catalyst Poisoning: The lone pair on the pyridine nitrogen can act as a ligand, binding to the palladium center and inhibiting its catalytic activity.[5] | Use a sterically bulky ligand (e.g., XPhos, RuPhos, or BrettPhos) that can effectively shield the palladium center and prevent coordination by the pyridine substrate.[6][7] |
| Mixture of Products | Competitive C2/C5 Amination: Depending on the reaction conditions, amination may occur at both positions. | To favor C5 amination, employ a bulky ligand. For C2 selectivity, less sterically demanding ligands might be effective, but catalyst poisoning remains a concern. |
| Side Product Formation | Hydrodehalogenation: A common side reaction where the bromine atom is replaced by a hydrogen atom. | Ensure an anhydrous and oxygen-free reaction environment. The choice of base can also influence this side reaction; consider screening different bases (e.g., NaOtBu, K₃PO₄, LHMDS). |
Section 3: Navigating Lithium-Halogen Exchange Reactions
Q5: I need to perform a monolithiation of 2,5-dibromopyridine. How can I selectively form 5-bromo-2-lithiopyridine or 2-bromo-5-lithiopyridine?
The regioselectivity of lithium-halogen exchange on 2,5-dibromopyridine is highly dependent on the reaction conditions, particularly the solvent and concentration.[8]
Controlling Regioselectivity in Lithiation:
| Desired Product | Key Controlling Factors | Explanation |
| 5-Bromo-2-lithiopyridine | Non-coordinating solvent (e.g., toluene or hexanes) and low concentration. [8] | In non-coordinating solvents, the more acidic proton at C6 can be abstracted by the initially formed aryllithium, but at low concentrations and low temperatures, the lithium-halogen exchange at the electronically activated C2 position is favored. |
| 2-Bromo-5-lithiopyridine | Coordinating solvent (e.g., THF or diethyl ether) and higher concentration. [8][9] | Coordinating solvents stabilize the aryllithium species. The lithium reagent (e.g., n-BuLi) can coordinate to the pyridine nitrogen, directing the exchange to the adjacent C2 position. However, the C5 position is less sterically hindered and more accessible for exchange in a coordinating solvent environment. |
Experimental Workflow for Selective Lithiation:
Caption: Decision workflow for regioselective monolithiation of 2,5-dibromopyridine.
Q6: My lithiation reaction is giving low yields and a complex mixture of products. What are the common pitfalls?
Low yields and side product formation in lithiation reactions are often due to issues with reagent quality, temperature control, or side reactions.
Troubleshooting Lithiation Reactions:
| Problem | Possible Cause & Solution |
| Low Conversion | Poor Quality n-BuLi: n-Butyllithium solutions degrade over time. Solution: Titrate your n-BuLi solution before use to determine its exact molarity. |
| Multiple Products | Di-lithiation: Using an excess of n-BuLi can lead to the formation of 2,5-dilithiopyridine. Solution: Use a stoichiometric amount (1.0-1.1 equivalents) of freshly titrated n-BuLi. |
| Reaction with Solvent: n-BuLi can react with THF, especially at temperatures above -78 °C.[10] Solution: Maintain a strict low temperature and consider using alternative solvents like diethyl ether or toluene for certain applications. | |
| Side Reactions During Quench: The quenching electrophile must be added carefully at low temperature to avoid side reactions. Solution: Add the electrophile slowly at -78 °C and allow the reaction to warm gradually. |
Concluding Remarks
Mastering the regioselective functionalization of 2,5-dibromopyridine is a valuable skill for any synthetic chemist. By understanding the fundamental principles of electronics and sterics, and by carefully controlling reaction parameters such as solvent, temperature, catalyst, and ligand, a high degree of regioselectivity can be achieved. This guide provides a solid foundation for troubleshooting common issues and optimizing your reactions. For further in-depth understanding, we encourage you to consult the cited literature.
References
- Vertex AI Search. (n.d.). Pyridine/pyrimidine groups in C−H activation.
- Vertex AI Search. (n.d.). (PDF)
- Vertex AI Search. (n.d.). Selective monolithiation of 2,5-dibromopyridine with butyllithium.
- Vertex AI Search. (n.d.). Strategies for the meta‐C−H functionalization of pyridines....
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Directing Group‐Free Regioselective meta‐C‐H Functionalization of Pyridines | Request PDF.
- Vertex AI Search. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC - NIH.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers. Benchchem.
- Vertex AI Search. (n.d.). Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines | The Journal of Physical Chemistry A*.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Recent Developments in the Catalytic Enantioselective Sakurai Reaction. MDPI.
- Vertex AI Search. (n.d.). Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines | Journal of the American Chemical Society.
- Vertex AI Search. (n.d.). Scheme 5. Regioselective functionalization of 2,5-dibromotoluene (25)....
- Vertex AI Search. (n.d.). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange.
- Vertex AI Search. (n.d.). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Suzuki coupling help. r/chemistry - Reddit.
- Vertex AI Search. (n.d.). Solvent for Lithiation?.
- Vertex AI Search. (n.d.). How can I solve my problem with Suzuki coupling?.
- Vertex AI Search. (n.d.). Diagnosing issues with a failed Suzuki coupling?. r/Chempros - Reddit.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine | The Journal of Organic Chemistry.
- Vertex AI Search. (n.d.). CN110759858A - Synthesis method of 2, 5-dibromopyridine.
- Vertex AI Search. (n.d.). CN105061301A - Synthesis method of 2,5-dibromopyridine.
- Vertex AI Search. (n.d.). 2,5-Dibromopyridine: Applications in Organic Chemistry and Green Synthesis.
- Vertex AI Search. (n.d.). Regio- and stereoselective lithiation and electrophilic substitution reactions of N-Alkyl-2,3-diphenylaziridines: solvent effect. PubMed.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Cross-coupling reactions of indium organometallics with 2,5-dihalopyrimidines: synthesis of hyrtinadine A. PubMed.
- Vertex AI Search. (n.d.). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study | Request PDF.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Preparation method of 2, 5-dibromopyridine.
- Vertex AI Search. (n.d.). On the bromination of pyridine in the gaseous phase at elevated temperatures. A new method for the preparation of 2-bromopyridine and 2,6-dibromopyridine | Request PDF.
- Vertex AI Search. (n.d.). Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. MDPI.
- Vertex AI Search. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- Vertex AI Search. (n.d.). Technical Support Center: Troubleshooting Suzuki Reactions with 2,5-Diiodopyrazine. Benchchem.
- Vertex AI Search. (n.d.). The Role of 2,5-Dibromopyridine in Modern Pharmaceutical Synthesis.
- Vertex AI Search. (n.d.). No.3|447-452| May-July|2021 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN: HLEEA - 447 Heterocyclic Letters Vol. 11.
- Vertex AI Search. (n.d.). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regiospecific carboalkoxylation of 2,5-dibromopyridine - Lookchem [lookchem.com]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regio- and stereoselective lithiation and electrophilic substitution reactions of N-Alkyl-2,3-diphenylaziridines: solvent effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Poisoning and Deactivation in Reactions of Pyyridine Derivatives
Welcome to the Technical Support Center for catalyst poisoning and deactivation in reactions involving pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the complexities of catalysis in this critical area of chemistry. Pyridine and its derivatives are fundamental building blocks in pharmaceuticals and agrochemicals, but their inherent electronic properties, particularly the lone pair of electrons on the nitrogen atom, present unique challenges in catalysis.[1] This resource provides in-depth, field-proven insights into identifying, understanding, and mitigating catalyst deactivation to ensure the efficiency and success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning in the context of pyridine derivative reactions?
A1: Catalyst poisoning is the deactivation of a catalyst's active sites by strong chemisorption of chemical species present in the reaction mixture.[2][3] In reactions involving pyridine derivatives, the pyridine nitrogen atom itself can act as a potent poison. Its lone pair of electrons can strongly coordinate to the metal active sites of heterogeneous and homogeneous catalysts, blocking access for the intended reactants and consequently decreasing or halting the catalytic activity.[2][4] This phenomenon is a primary cause of reduced reaction rates, incomplete conversions, and in some cases, altered selectivity.[4][5]
Q2: Which types of catalysts are most susceptible to poisoning by pyridine derivatives?
A2: A broad range of catalysts are vulnerable to poisoning by pyridine and its derivatives, especially those with electron-deficient metal centers. The most commonly affected catalysts include:
-
Precious Metal Catalysts: Palladium (e.g., Pd/C), Platinum (e.g., PtO₂), and Rhodium (e.g., Rh/C) are extensively used for hydrogenation and cross-coupling reactions. These are highly susceptible to poisoning by the nitrogen lone pair of both pyridine reactants and piperidine products.[2][4]
-
Nickel Catalysts: Raney Nickel and supported nickel catalysts are also prone to deactivation by nitrogen-containing heterocycles.[2]
-
Lewis Acid Catalysts: While used to activate reactants in some pyridine syntheses, Lewis acids can also be deactivated by strong coordination with the pyridine nitrogen.[6]
-
Hydrotreating Catalysts: Catalysts like Co-Mo or Ni-Mo on alumina supports, used in industrial hydrodenitrogenation (HDN), are designed to interact with and cleave the C-N bonds of pyridinic compounds but can still suffer from deactivation due to strong adsorption of these molecules.[7]
Q3: How can I distinguish between different catalyst deactivation mechanisms like poisoning, coking, and sintering?
A3: Differentiating between these deactivation mechanisms is crucial for effective troubleshooting.[5][8]
| Deactivation Mechanism | Description | Common Indicators | Reversibility |
| Poisoning | Chemical deactivation from strong adsorption of impurities (e.g., pyridine, sulfur) onto active sites.[3][8] | Rapid loss of activity, presence of known poisons in feedstock, often occurs at lower temperatures. | Can be reversible or irreversible depending on the poison's binding strength.[8] |
| Coking/Fouling | Physical blockage of active sites and pores by carbonaceous deposits (coke).[8][9] | Gradual loss of activity, often in high-temperature reactions with organic molecules, visible discoloration of the catalyst. | Typically reversible by controlled oxidation (burn-off).[5] |
| Sintering | Thermal degradation causing agglomeration of metal particles, leading to a loss of active surface area.[10][11][12] | Loss of activity after exposure to high temperatures, often irreversible.[10][11] | Generally irreversible.[13] |
| Leaching | Dissolution of the active metal species from the solid support into the reaction medium.[13][14] | Loss of catalyst mass, presence of metal ions in the reaction mixture. | Irreversible. |
A systematic approach to diagnosing the deactivation mechanism is outlined in the workflow diagram below.
Caption: Decision workflow for catalyst regeneration.
References
- Catalytic Effects of Chemisorbed Sulfur on Pyridine and Cyclohexene Hydrogenation on Pd and Pt Clusters.
- Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation.
- C
- Technical Support Center: Catalyst Poisoning in Reactions Involving Piperidine Deriv
- Technical Support Center: Overcoming Catalyst Poisoning in Pyridine Hydrogen
- Heterogeneous Catalyst Deactivation and Regener
- Electronic nature of pyridine and its deactivation via Lewis acid.
- Bypassing the Limitations of Directed C–H Functionaliz
- What Is Catalyst 'Sintering' and How Does It Relate to High Temper
-
Causes of catalyst deactivation during quinoline hydrodenitrogenation. OSTI.GOV. [Link]
- What Is "Sintering" and How Does It Reduce C
-
Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine. Journal of the Chemical Society (Resumed). [Link]
- Technical Support Center: Catalyst Deactivation and Regener
- How to Prevent Catalyst Poisoning
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. [Link]
-
Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. [Link]
- Sintering process and c
-
A Simple Modification to Prevent Side Reactions in Swern-Type Oxidations Using Py·SO3. Organic Process Research & Development. [Link]
- (PDF) Sintering process and catalysis.
- What Methods Are Available to Reactivate Deactivated C
- What are the catalysts used in the synthesis of Pyridine Series compounds?BTC.
-
What Is Catalyst Poisoning In Chemical Reactions? Chemistry For Everyone - YouTube. [Link]
- Lewis Base Catalyzed Synthesis of Sulfur Heterocycles via the C1‐Pyridinium Enolate.
-
Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. PMC - PubMed Central. [Link]
- Magnetically recoverable catalysts for the preparation of pyridine deriv
- (PDF) Deactivation of hydrotreating catalysts (A review).
-
Process and Catalyst Needs for Hydrodenitrogenation. Catalysis Reviews - Taylor & Francis. [Link]
- Magnetically recoverable catalysts for the preparation of pyridine deriv
- Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates.
- Studies of the Metal–Sulfur Bond. Complexes of the Pyridine Thiols.
- Supported Catalyst Deactivation by Decomposition into Single Atoms Is Suppressed by Increasing Metal Loading.
- Regeneration of catalysts deactivated by coke deposition: A review.Dalian Institute of Chemical Physics, Chinese Academy of Sciences.
- Metal-catalysed Pyridine Ring Synthesis.Wordpress.
-
Coke Characterization and Re-Activation Energy Dynamics of Spent FCC Catalyst in the Catalytic Pyrolysis of Polyolefins. MDPI. [Link]
-
Reducing coke formation in the catalytic fast pyrolysis of bio-derived furan with surface modified HZSM-5 catalysts. RSC Publishing. [Link]
-
Metallic ion leaching from heterogeneous catalysts: an overlooked effect in the study of catalytic ozonation processes. Environmental Science: Water Research & Technology (RSC Publishing). [Link]
- Metal complex catalysis in a synthesis of pyridine bases.
-
Exploring the characteristics of coke formation on biochar-based catalysts during the biomass pyrolysis. ResearchGate. [Link]
- Study on reaction kinetics of coke deposition and deactivation of catalysts.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Catalyst_poisoning [chemeurope.com]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. What are the catalysts used in the synthesis of Pyridine Series compounds? - Blog [m.btcpharmtech.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 10. What Is Catalyst 'Sintering' and How Does It Relate to High Temperature Damage? → Learn [pollution.sustainability-directory.com]
- 11. What Is "Sintering" and How Does It Reduce Catalyst Performance? → Learn [pollution.sustainability-directory.com]
- 12. chemisgroup.us [chemisgroup.us]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Metallic ion leaching from heterogeneous catalysts: an overlooked effect in the study of catalytic ozonation processes - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Navigating the Challenges of C-Br Bond Activation in Nicotinic Acid Esters
Welcome to the technical support center dedicated to assisting researchers, chemists, and drug development professionals in overcoming the inherent low reactivity of the carbon-bromine (C-Br) bond in nicotinic acid esters. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you to successfully functionalize this challenging yet valuable scaffold.
The Challenge: Understanding the Low Reactivity of the C-Br Bond
Nicotinic acid and its esters are fundamental building blocks in medicinal chemistry and materials science. However, the functionalization of these structures via cross-coupling reactions at the 3-position (C-Br) is often hampered by the electronic nature of the pyridine ring. The ester group, being electron-withdrawing, in conjunction with the inherent electron-deficient character of the pyridine ring, decreases the electron density of the aromatic system.[1] This electronic environment can disfavor the initial oxidative addition step in many palladium-catalyzed cross-coupling reactions, which is often the rate-limiting step.
Furthermore, the pyridine nitrogen can act as a ligand, potentially coordinating to the metal center of the catalyst. This can lead to catalyst inhibition or the formation of stable, off-cycle intermediates that are reluctant to participate in the desired catalytic cycle, ultimately resulting in low or no product yield.[2]
This guide will provide you with the necessary tools and knowledge to overcome these challenges and achieve high-yielding cross-coupling reactions with your nicotinic acid ester substrates.
Troubleshooting Guides: A Practical Approach to Common Issues
This section is designed to provide a systematic approach to diagnosing and resolving common problems encountered during the cross-coupling of 3-bromonicotinic acid esters.
Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with ethyl 3-bromonicotinate and a boronic acid, but I am observing very low conversion. What are the likely causes and how can I improve my yield?
Answer: Low yields in Suzuki-Miyaura couplings of nicotinic acid esters are a common hurdle. Here is a systematic troubleshooting workflow:
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: A stepwise approach to troubleshooting low yields in Suzuki-Miyaura coupling.
1. Reagent Integrity:
-
Boronic Acids/Esters: Boronic acids are susceptible to degradation, particularly protodeboronation and oxidation.[3] It is advisable to use freshly purchased or recently purified boronic acids. Alternatively, consider using more stable boronic esters, such as pinacol esters.[3]
-
Solvent and Base: Ensure your solvent is anhydrous and the base is of high purity. Water content can significantly impact the reaction.
2. Rigorous Inert Atmosphere:
-
Palladium(0) catalysts are highly sensitive to oxygen.[4] Ensure your reaction vessel and solvents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen) for an extended period.[5]
3. Catalyst System Optimization:
The choice of catalyst, ligand, and base is critical for activating the C-Br bond in electron-deficient systems.
| Parameter | Recommendation | Rationale |
| Palladium Source | Use a Pd(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) complex like Pd₂(dba)₃. | Pd(II) sources are often more stable but require in-situ reduction to the active Pd(0) species.[6] |
| Ligand | Electron-rich and bulky phosphine ligands are generally preferred. | These ligands promote the oxidative addition step and stabilize the catalytic species. Good starting points include SPhos, XPhos, and RuPhos.[5] |
| Base | A strong, non-nucleophilic base is often required. | K₃PO₄ or Cs₂CO₃ are commonly used. The choice of base can be critical and may require screening.[7] |
Experimental Protocol: Screening for Optimal Suzuki-Miyaura Conditions
-
Reaction Setup: In a glovebox or under a constant stream of inert gas, add the ethyl 3-bromonicotinate (1.0 equiv), arylboronic acid (1.5 equiv), and base (2.0-3.0 equiv) to a series of oven-dried reaction vials.
-
Catalyst/Ligand Addition: In separate vials, add different palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., SPhos, XPhos, RuPhos) to achieve a catalyst loading of 2-5 mol%.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, toluene/water) to each vial.
-
Reaction: Seal the vials and heat to 80-110 °C for 12-24 hours.
-
Analysis: After cooling, analyze the reaction mixtures by LC-MS or GC-MS to determine the conversion and identify the optimal conditions.[8]
Issue 2: Catalyst Deactivation in Buchwald-Hartwig Amination
Question: I am performing a Buchwald-Hartwig amination on methyl 3-bromonicotinate, and the reaction starts but then stalls, suggesting catalyst deactivation. What could be causing this and how can I prevent it?
Answer: Catalyst deactivation is a common issue in the amination of pyridine-containing substrates. The pyridine nitrogen can coordinate to the palladium center, leading to the formation of inactive complexes.[9]
Visual Cues for Catalyst Deactivation:
-
A change in the color of the reaction mixture.
-
Precipitation of a black solid (palladium black).[8]
Strategies to Mitigate Catalyst Deactivation:
Decision Tree for Mitigating Catalyst Deactivation
Caption: A decision-making workflow for preventing catalyst deactivation in Buchwald-Hartwig amination.
-
Ligand Selection: The use of bulky, electron-rich biarylphosphine ligands is crucial. These ligands create a sterically hindered environment around the palladium center, which can disfavor the coordination of the pyridine nitrogen. Ligands like BrettPhos and GPhos have been shown to be effective in preventing catalyst deactivation in the amination of heteroaromatic compounds.[9]
-
Base Selection: Strong, insoluble bases can sometimes promote catalyst decomposition. Consider using a soluble, sterically hindered base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu).[10]
-
Use of Precatalysts: Precatalysts, such as the G4-Pd precatalysts developed by the Buchwald group, are designed to generate the active Pd(0) species in a controlled manner, which can lead to more robust and reproducible catalysis.[11]
Experimental Protocol: Buchwald-Hartwig Amination with a Robust Catalyst System
-
Reaction Setup: In an inert atmosphere, combine methyl 3-bromonicotinate (1.0 equiv), the amine (1.2 equiv), and NaOtBu (1.5 equiv) in a reaction vessel.
-
Catalyst Addition: Add a G4-Pd precatalyst (e.g., XPhos Pd G4, 2 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is best suited for introducing a carbon-carbon bond to a nicotinic acid ester?
The choice of reaction depends on the nature of the carbon-carbon bond you wish to form:
-
Suzuki-Miyaura Coupling: Ideal for forming C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds using boronic acids or esters. It offers a wide range of commercially available coupling partners and generally has good functional group tolerance.[12]
-
Sonogashira Coupling: The method of choice for introducing an alkyne moiety (C(sp²)-C(sp) bond).[13]
-
Heck Reaction: Used for the arylation or vinylation of alkenes.[14]
Q2: Can I use a copper-free Sonogashira coupling for my nicotinic acid ester?
Yes, copper-free Sonogashira protocols can be advantageous as they avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[15] These reactions often require a palladium catalyst with a suitable ligand and an amine base.
Q3: How do I purify my nicotinic acid ester product after the cross-coupling reaction?
Purification can be challenging due to the polarity of the nicotinic acid ester moiety and potential impurities from the reaction.
-
Aqueous Workup: A standard aqueous workup with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) can help remove inorganic salts. A wash with a mild base like sodium bicarbonate solution can remove any unreacted boronic acid.[16]
-
Column Chromatography: Silica gel column chromatography is the most common method for purification. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is typically effective.
-
Palladium Removal: Residual palladium can be problematic, especially for pharmaceutical applications. Washing the organic layer with an aqueous solution of a chelating agent like EDTA or using a scavenger resin can help reduce palladium levels.[17]
Q4: Is it possible to perform these cross-coupling reactions on the unprotected nicotinic acid?
While some protocols exist for the Suzuki-Miyaura coupling of 5-bromonicotinic acid,[7] it is generally advisable to use the ester form. The free carboxylic acid can interfere with the catalytic cycle and the basic reaction conditions.
References
- Liu, W., et al. (2013). Pd-catalyzed oxidative C–H/C–H cross-coupling of pyridines with heteroarenes. Request PDF.
- Koszinowski, K., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.
- Various Authors. (2017).
- Various Authors. (2018).
- Fors, B. P. (2013). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
- BenchChem. (2025). A Comparative Guide to Boronic Esters vs. Acids in Suzuki-Miyaura Coupling with 3-Bromo-2-chloropyridine. BenchChem.
- Wikipedia. (n.d.). Heck reaction. Wikipedia.
- Various Authors. (2022). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of Ethyl 6-chloro-4-(methylamino)
- De Vries, J. G. (2007). Practical Aspects of Carbon−Carbon Cross−Coupling Reactions Using Heteroarenes.
- Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal.
- Koszinowski, K., et al. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Request PDF.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Bromopyridine and 1-(3-Bromopyridin-2-yl)ethanone. BenchChem.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. BenchChem.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. BenchChem.
- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
- NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling with 1-(3-Bromopyridin-2-yl)ethanone. BenchChem.
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
- Ghavan, R., et al. (2016). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC - NIH.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts.
- Thomas, A. A., et al. (2016).
- Various Authors. (2021). Palladium-Catalyzed Heck Reaction of Endocyclic Conjugated C=C Bonds of Pyrroles. Acta Chimica Sinica.
- Schneidewind, J., et al. (2018).
- Wikipedia. (n.d.).
- Google Patents. (n.d.). US4447615A - Process for the purification of nicotinic acid amide I.
- DeepMatter. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
- Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction?
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Purification of 2-Isopropylnicotinamide. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Analysis of C-Br and C-Cl Bond Reactivity in 2-Bromo-8-chloro-1-octene. BenchChem.
- Post, M. R., et al. (2015). Selective Ligand Behaviors Provide New Insights into Agonist Activation of Nicotinic Acetylcholine Receptors. PubMed Central.
- Bisson, W. H., et al. (2009).
- Dennis, J. M., et al. (2019). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. PMC - NIH.
- Blake, A. J., et al. (2022).
- Chen, G., et al. (2016). Ligand-Enabled β-C(sp3)–H Olefination of Free Carboxylic Acids. PMC - NIH.
- Various Authors. (2014). Which conditions are favorable for the efficient Suzuki coupling?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Preventing protodeboronation in Suzuki reactions with boronic acids
Technical Support Center: Suzuki-Miyaura Coupling
A Senior Application Scientist's Guide to Preventing Protodeboronation in Suzuki Reactions with Boronic Acids
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who utilize the Suzuki-Miyaura cross-coupling reaction. Our focus is to provide in-depth, actionable advice to diagnose and prevent one of the most common and frustrating side reactions: protodeboronation. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What exactly is protodeboronation and why is it a major issue?
A1: Protodeboronation, or protodeborylation, is an undesired side reaction where the carbon-boron (C-B) bond of the boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond from a proton source in the reaction medium, such as water.[1][2][3] This process consumes your nucleophilic starting material, converting it into a simple (hetero)arene byproduct. The consequences are a reduced yield of your desired coupled product and the introduction of a potentially difficult-to-remove impurity.[3][4]
Q2: How can I tell if protodeboronation is the primary cause of my low yield?
A2: The most definitive sign is the detection of the corresponding arene or heteroarene byproduct (i.e., your boronic acid starting material minus the B(OH)₂ group) in your crude reaction mixture via GC-MS or LC-MS analysis. If you observe a significant peak corresponding to this byproduct alongside unreacted aryl halide and a low yield of the target molecule, protodeboronation is a likely culprit.
Q3: Are certain types of boronic acids more susceptible to this side reaction?
A3: Yes, the stability of boronic acids varies greatly.[2] Substrates that are particularly prone to protodeboronation include:
-
Electron-deficient arylboronic acids (e.g., polyfluorophenyl boronic acids).[5][6]
-
Electron-rich heterocyclic derivatives , such as those containing furan, thiophene, and pyrrole rings.[1][5][6]
-
Basic heteroaromatic boronic acids , with 2-pyridine boronic acid being a classic example of an unstable reagent.[2][4]
-
Vinyl and cyclopropyl boronic acids are also known to be unstable.[5][7]
Q4: I've heard that for some heteroaromatic boronic acids, like 2-pyridyl, the reaction is fastest at neutral pH. This seems counterintuitive. Why is that?
A4: This is a critical and often misunderstood point. While most simple arylboronic acids undergo protodeboronation fastest at high pH (base-catalyzed), certain basic heteroaromatics, like 2-pyridine boronic acid, have a unique decomposition pathway.[2][4] At or near neutral pH, they can form a zwitterionic intermediate that is highly reactive and undergoes rapid, unimolecular fragmentation of the C-B bond.[4] In these specific cases, the addition of either acid or a strong base can actually slow protodeboronation by shifting the equilibrium away from this highly reactive zwitterionic species.[2][4]
Q5: What is a "slow-release" strategy, and how can it help?
A5: A "slow-release" strategy is an advanced technique used for notoriously unstable boronic acids.[2] It involves using a more stable boronic acid surrogate, such as an N-methyliminodiacetic acid (MIDA) boronate or a potassium organotrifluoroborate.[2][6][7][8] These reagents are designed to be stable to the reaction conditions but slowly hydrolyze in situ to release the free, active boronic acid.[6][7] This keeps the instantaneous concentration of the vulnerable boronic acid extremely low, ensuring that the rate of cross-coupling is favored over the rate of decomposition.[2][3][6]
Visualizing the Competing Reaction Pathways
To effectively troubleshoot, it is essential to visualize the competition occurring in your reaction flask. The desired Suzuki-Miyaura catalytic cycle must outpace the off-cycle protodeboronation pathway.
Caption: Competing pathways: The desired Suzuki coupling vs. undesired protodeboronation.
Troubleshooting Guide: From Symptom to Solution
This section is designed to help you diagnose the root cause of protodeboronation in your reaction and implement targeted, effective solutions.
| Symptom Observed | Probable Cause (Protodeboronation-Related) | Recommended Solution & Rationale |
| High formation of Ar-H byproduct; Low product yield. | Base-catalyzed decomposition is too fast. Strong bases (e.g., NaOH, KOH) and high pH (>10) are known to significantly accelerate protodeboronation for many boronic acids.[1][9] | Switch to a milder base. Use finely ground, anhydrous potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium fluoride (CsF).[1] These weaker bases are sufficient to promote transmetalation but reduce the rate of base-catalyzed decomposition.[4] |
| Reaction stalls; boronic acid is consumed but little product is formed. | Catalyst system is too slow. An inefficient or slow catalyst allows more time for the boronic acid to decompose before it can participate in the cross-coupling cycle.[1] | Employ a highly active catalyst system. Modern palladium precatalysts (e.g., G3 or G4 precatalysts) paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) can dramatically accelerate the productive coupling, outcompeting protodeboronation.[1][6] |
| Significant byproduct formation even at moderate temperatures. | Thermal decomposition. Elevated temperatures increase the rate of all reactions, including the undesired protodeboronation.[1][10] | Lower the reaction temperature. The use of highly active, modern catalyst systems often allows for reactions to be run at lower temperatures (e.g., 40–80 °C), which can significantly slow the rate of decomposition while still allowing the coupling to proceed efficiently.[1] |
| Inconsistent results; significant byproduct in some runs but not others. | Presence of excess water. Water is the proton source for protodeboronation. While some water is often necessary for certain base/solvent systems, excess or uncontrolled amounts can accelerate the side reaction.[10] | Use anhydrous conditions. Ensure solvents are anhydrous and reagents (especially powdered bases like K₃PO₄) are thoroughly dried. If an aqueous base is required, use degassed water and control the amount precisely. |
| Working with a notoriously unstable boronic acid (e.g., 2-thienyl, 2-pyridyl, polyfluoroaryl). | Inherent instability of the C-B bond. The electronic properties of the specific boronic acid make it intrinsically susceptible to rapid decomposition under standard Suzuki conditions.[1][5][6] | Use a boronic acid surrogate (Slow-Release Strategy). Convert the boronic acid to a more stable N-methyliminodiacetic acid (MIDA) boronate or potassium organotrifluoroborate.[2][7][11][12] These derivatives slowly release the boronic acid in situ, keeping its concentration low and minimizing decomposition.[2][6] |
Troubleshooting Workflow
When faced with a challenging Suzuki coupling, a systematic approach is key. Use this decision tree to guide your optimization efforts.
Caption: A decision-tree workflow for troubleshooting protodeboronation.
Experimental Protocol: Screening for Optimal Conditions to Mitigate Protodeboronation
This protocol provides a robust starting point for optimizing a challenging Suzuki-Miyaura coupling where protodeboronation is a suspected issue.
Objective: To identify a combination of base, solvent, and temperature that maximizes the yield of the desired product while minimizing the formation of the protodeboronated byproduct.
Materials:
-
Aryl Halide (1.0 equiv)
-
Unstable Boronic Acid (1.2–1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos G3, 1–2 mol%)
-
Bases: Anhydrous K₃PO₄, K₂CO₃, CsF
-
Solvents: Anhydrous 1,4-Dioxane, Toluene, THF
-
Reaction vessels (e.g., microwave vials or Schlenk tubes)
-
Standard laboratory glassware and inert atmosphere equipment (glovebox or Schlenk line)
Procedure:
-
Reagent Preparation:
-
In an inert atmosphere glovebox, prepare stock solutions of your aryl halide and boronic acid in the chosen anhydrous solvent if desired for easier dispensing.
-
Ensure all powdered bases are freshly dried in a vacuum oven and handled under an inert atmosphere.
-
-
Reaction Setup (Example for a single screening reaction):
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (e.g., 0.2 mmol, 1.0 equiv), the boronic acid (e.g., 0.24 mmol, 1.2 equiv), and the chosen base (e.g., K₃PO₄, 0.6 mmol, 3.0 equiv).
-
Add the palladium precatalyst (e.g., XPhos G3, 0.004 mmol, 2 mol%).
-
Add the chosen anhydrous solvent (e.g., 1,4-Dioxane, 2 mL) to achieve a 0.1 M concentration with respect to the aryl halide.
-
-
Execution of Screening Array:
-
Set up a parallel array of reactions varying one parameter at a time. A good starting array could be:
-
Reaction 1 (Baseline): K₃PO₄, Dioxane, 60 °C
-
Reaction 2 (Base Screen): K₂CO₃, Dioxane, 60 °C
-
Reaction 3 (Solvent Screen): K₃PO₄, Toluene, 60 °C
-
Reaction 4 (Temp Screen): K₃PO₄, Dioxane, 40 °C
-
-
Seal the reaction vessels tightly.
-
Place the reactions in a pre-heated aluminum block on a stirrer hotplate set to the desired temperature.
-
-
Monitoring and Analysis:
-
After a set time (e.g., 2 hours, or monitor over a time course), cool the reactions to room temperature.
-
Take a small aliquot from each reaction, dilute it with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by LC-MS or GC-MS.
-
Quantify the ratio of the desired product to the protodeboronated byproduct and remaining starting materials. This ratio is more important than absolute conversion in the early stages of optimization.
-
-
Work-up and Purification (for the optimized condition):
-
Once the optimal conditions are identified and the reaction is run to completion, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
References
- BenchChem. (2025). Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids.
- Wikipedia. (n.d.).
- Thomas, A. A., Zahrt, A., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- BenchChem. (2025).
- ResearchGate. (n.d.).
- Clayden, J., et al. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
- Johnston, C. P., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
- Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
- ResearchGate. (n.d.).
- Molander, G. A., & Gravel, M. (2002). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions.
- D'Amato, E. M., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.
- BenchChem. (2025). Preventing protodeboronation of Methylboronic acid pinacol ester-d3 in Suzuki coupling.
- BenchChem. (2025). Preventing protodeboronation in Suzuki reactions of bromo-naphthyridines.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- Sigma-Aldrich. (n.d.).
- Sigma-Aldrich. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Reducing homocoupling byproducts in cross-coupling reactions
Technical Support Center: Cross-Coupling Reactions
Welcome to the technical support center for cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with homocoupling byproducts in their experiments. As Senior Application Scientists, we have compiled this resource based on a synthesis of established literature and practical field experience to help you diagnose and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem in my cross-coupling reaction?
A: Homocoupling is a common side reaction in cross-coupling catalysis where two identical coupling partners react to form a symmetrical dimer (e.g., R-R or R'-R') instead of the desired unsymmetrical cross-coupled product (R-R'). This byproduct consumes valuable starting materials, complicates purification, and ultimately lowers the yield of your target molecule. The formation of homocoupling products often points to specific suboptimal conditions within your catalytic cycle.
Q2: What are the primary causes of homocoupling?
A: Homocoupling can arise from several factors, often related to the delicate balance of the catalytic cycle's elementary steps: oxidative addition, transmetalation, and reductive elimination. Key causes include:
-
Slow Transmetalation: If the transmetalation step (transfer of the R' group from the organometallic reagent to the metal center) is slow relative to other processes, the catalyst can undergo side reactions.
-
Oxidative Addition of a Second Electrophile: Before transmetalation can occur, a second molecule of the electrophile (R-X) can oxidatively add to the catalyst, leading to R-R homocoupling.
-
Competing Reductive Elimination Pathways: The catalyst intermediate may favor a pathway that leads to the elimination of a homocoupled product.
-
Decomposition of Reagents: The organometallic reagent (R'-M) can be unstable and decompose, leading to the formation of R'-R' homocoupling products.
-
Oxygen/Air Sensitivity: The presence of oxygen can initiate side reactions that promote homocoupling, particularly with organoboron reagents.
Q3: Can my choice of catalyst and ligand influence the extent of homocoupling?
A: Absolutely. The ligand plays a crucial role in modulating the steric and electronic properties of the metal center. Bulky, electron-rich ligands can accelerate reductive elimination and stabilize the catalytic intermediates, often favoring the desired cross-coupling pathway over homocoupling. For instance, in Suzuki couplings, sterically hindered biarylphosphine ligands are known to be effective in minimizing homocoupling.
In-Depth Troubleshooting Guides
This section provides a systematic approach to diagnosing and mitigating homocoupling in your cross-coupling reactions.
Issue 1: Significant Formation of Aryl-Aryl Homocoupling from an Aryl Halide
This is a common issue in reactions like Suzuki, Stille, and Negishi couplings.
The formation of an aryl-aryl dimer (Ar-Ar) from an aryl halide (Ar-X) typically points to a disruption in the catalytic cycle, as illustrated below.
Figure 1: Competing pathways of cross-coupling and homocoupling.
-
Optimize the Reaction Temperature: Lowering the reaction temperature can often slow down the rate of competing side reactions, including homocoupling, more than the desired cross-coupling pathway.
-
Adjust the Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the organometallic reagent (Ar'-M) can help to ensure that transmetalation is fast enough to outcompete the second oxidative addition that leads to homocoupling.
-
Screen Different Ligands: The choice of ligand is critical. For many cross-coupling reactions, bulky, electron-donating phosphine ligands can promote the desired reductive elimination step and prevent side reactions. Consider ligands like SPhos, XPhos, or RuPhos.
-
Change the Base: In reactions like the Suzuki coupling, the choice of base can significantly impact the outcome. A weaker base may slow down the formation of the active boronate species, leading to a higher chance of homocoupling. Conversely, a base that is too strong can cause degradation of the starting materials or catalyst. It is often beneficial to screen a range of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
-
Use a Different Pre-catalyst: Some palladium pre-catalysts are designed to be more active and stable, which can lead to cleaner reactions with fewer byproducts. Consider using a G3 or G4 palladium pre-catalyst.
Issue 2: Homocoupling of the Organometallic Reagent
The formation of R'-R' dimers is often observed, particularly with organoboron and organozinc reagents.
This type of homocoupling often arises from the instability of the organometallic reagent itself or from oxygen-induced side reactions. For organoboron compounds, the presence of trace oxygen can lead to the formation of radical species that dimerize.
-
Ensure Rigorous Inert Atmosphere: The most critical step is to thoroughly degas all solvents and reagents and to maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration. Several freeze-pump-thaw cycles are recommended for sensitive reactions.
-
Use High-Purity Reagents: Ensure that the organometallic reagent is of high purity and has not degraded during storage. If possible, use freshly prepared or newly purchased reagents.
-
Add a Radical Inhibitor: In some cases, adding a radical inhibitor like TEMPO can suppress homocoupling pathways that proceed through radical intermediates. This should be done judiciously, as it can also inhibit the desired reaction.
-
Modify the Organometallic Reagent: For Suzuki couplings, converting the boronic acid to a boronate ester (e.g., a pinacol ester) can increase its stability and reduce homocoupling.
Figure 2: Freeze-Pump-Thaw degassing workflow.
Summary of Troubleshooting Strategies
| Problem | Potential Cause | Recommended Action | Priority |
| Ar-Ar Homocoupling | Slow Transmetalation | Increase concentration of Ar'-M, change ligand, lower temperature. | High |
| Second Oxidative Addition | Use a more electron-rich, bulky ligand. | High | |
| Ar'-Ar' Homocoupling | Oxygen Contamination | Rigorously degas solvents and reagents. | Critical |
| Reagent Instability | Use fresh, high-purity reagents; consider boronate esters. | High | |
| General Low Yield | Catalyst Deactivation | Screen different pre-catalysts or ligands. | Medium |
References
Technical Support Center: Ligand Selection for Efficient Cross-Coupling of Methyl 2,5-dibromonicotinate
Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the cross-coupling of Methyl 2,5-dibromonicotinate. This document provides field-proven insights, troubleshooting guides, and detailed protocols in a direct question-and-answer format to navigate the complexities of achieving high efficiency and selectivity in your reactions.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses fundamental questions regarding the reactivity of this compound and the principles governing ligand selection.
Q1: What are the primary challenges in the cross-coupling of this compound?
Answer: The primary challenges stem from two key aspects of the substrate's structure:
-
Regioselectivity: The molecule possesses two distinct bromine atoms at the C2 and C5 positions. The electronic environment of these positions is different, leading to a difference in reactivity. Typically, the C-Br bond at the C2 position, being alpha to the electron-withdrawing pyridine nitrogen, is more electron-deficient and thus more susceptible to oxidative addition by a Pd(0) catalyst.[1][2] Achieving selective coupling at one site without reacting at the other is the principal challenge.
-
Catalyst Inhibition: The pyridine nitrogen contains a lone pair of electrons that can coordinate to the palladium catalyst. This coordination can lead to catalyst deactivation or the formation of less reactive species, thereby hindering the catalytic cycle.[3] This is a common issue for coupling reactions involving 2-halopyridines.[4]
Q2: Which bromine (C2 or C5) is generally more reactive, and why?
Answer: The C2-Br bond is conventionally more reactive in palladium-catalyzed cross-coupling reactions.[1] The underlying reasons are electronic and energetic:
-
Electronic Effect: The pyridine nitrogen is electronegative, creating a dipole that renders the C2 carbon more electrophilic (positively charged) compared to the C5 carbon. This increased electrophilicity facilitates the initial, often rate-determining, oxidative addition step with the electron-rich Pd(0) catalyst.[1][5]
-
Bond Dissociation Energy: The C-X bond alpha to the nitrogen is generally weaker, further favoring its cleavage during oxidative addition.[1]
This intrinsic reactivity bias allows for the straightforward synthesis of C2-functionalized regioisomers under standard conditions.[1]
Q3: How does ligand selection influence the outcome of the reaction?
Answer: Ligand selection is the most critical parameter for controlling both reactivity and selectivity. The ligand's electronic and steric properties directly modulate the behavior of the palladium catalyst:
-
Steric Bulk: Bulky ligands, such as the Buchwald biarylphosphines (e.g., XPhos, SPhos), promote the formation of a monoligated, 12-electron PdL species.[1] This low-coordinate species is highly reactive and can accelerate the oxidative addition step, which is particularly beneficial for less reactive C-Cl bonds or sterically hindered substrates. Furthermore, bulky ligands can physically shield the palladium center, preventing deactivation by the pyridine nitrogen.[3]
-
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which enhances the rate of oxidative addition into the C-X bond.[6] This is crucial for activating the relatively strong C-Br bonds.
-
Bite Angle (for bidentate ligands): For ligands like dppf or Xantphos, the "bite angle" influences the geometry around the metal center, which in turn affects the rate of reductive elimination, the final step that forms the desired product.
The interplay of these factors determines the catalyst's efficacy and can even be used to influence or, in some advanced cases, reverse the inherent regioselectivity of the substrate.[1]
Part 2: Troubleshooting Guides for Specific Cross-Coupling Reactions
This section is dedicated to common problems encountered during specific reaction types and provides actionable solutions.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile C-C bond-forming reaction between the dibromonicotinate and an organoboron reagent.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst2. Poor Reagent Quality3. Ineffective Base4. Presence of Oxygen | 1. Use a pre-catalyst (e.g., XPhos Pd G3) for reliable generation of Pd(0). Ensure the ligand has not degraded.[3]2. Use fresh boronic acid/ester; they are prone to protodeboronation.[3][7] Consider using more stable MIDA or pinacol boronates.[8]3. The base is crucial for activating the boronic acid.[3] Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure adequate solubility.4. Thoroughly degas the solvent and maintain a strict inert atmosphere (Argon or Nitrogen).[7] |
| Significant Protodeboronation | 1. Presence of Water2. Harsh Basic Conditions | 1. Use anhydrous solvents and reagents.[7] While some Suzuki reactions tolerate water, it can be detrimental for sensitive substrates.2. K₃PO₄ is often a good choice as it is strong enough for transmetalation but can be less harsh than aqueous hydroxides. |
| Homocoupling of Boronic Acid | Presence of Oxygen | Improve the degassing procedure. Oxygen can cause oxidative coupling of the boronic acid. Using a direct Pd(0) source (e.g., Pd(PPh₃)₄) may also reduce this side reaction.[7] |
| Mixture of C2 and C5 isomers | Sub-optimal Ligand/Conditions | To favor C2 selectivity, standard conditions with ligands like PPh₃ or dppf are often sufficient. If C5-coupling is observed, lowering the temperature or using a less active catalyst may improve C2 selectivity. Achieving high C5 selectivity is challenging and often requires specialized catalyst systems.[9][10] |
| Diarylation Product Formed | Highly Active Catalyst System | This is common when using bulky biarylphosphine ligands.[1] Reduce catalyst loading (e.g., from 2 mol% to 1 mol%), lower the reaction temperature, or ensure slow addition of the boronic acid. |
B. Buchwald-Hartwig Amination
This reaction is used to form a C-N bond between the dibromonicotinate and an amine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Ligand/Catalyst Choice2. Inappropriate Base3. Catalyst Deactivation | 1. This reaction is highly sensitive to the ligand. Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) specifically designed for aminations.[7][11] Using a pre-catalyst is highly recommended for reproducibility.[7]2. A strong, non-nucleophilic base is required. NaOtBu, KOtBu, or LHMDS are common choices. The base's solubility and steric bulk are critical.[7]3. The pyridine nitrogen can inhibit the catalyst. Using a sufficiently bulky ligand helps prevent this. |
| Significant Hydrodehalogenation | 1. Presence of Moisture2. Base-Promoted Side Reaction | 1. Ensure all reagents (especially the amine and solvent) are scrupulously dry, as water can be a proton source.[7]2. The choice of base can influence this side reaction. Screen different strong bases (e.g., NaOtBu vs. LHMDS) to find the optimal one for your specific amine.[7] |
| Only C2-Coupling is Observed | Inherent Substrate Reactivity | This is the expected outcome. The C2 position is significantly more reactive. Selective C5 amination would require prior functionalization of the C2 position. |
C. Sonogashira Coupling
This reaction couples the dibromonicotinate with a terminal alkyne to form a C(sp²)-C(sp) bond.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst System2. Inappropriate Base/Solvent | 1. Ensure both the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and the copper(I) co-catalyst (typically CuI) are active.[12][13]2. An amine base like Et₃N or DIPEA is typically used, often acting as both the base and part of the solvent system.[12] DMF is a common solvent.[12] |
| Alkyne Homocoupling (Glaser Coupling) | Copper-Mediated Dimerization in the Presence of Oxygen | 1. Rigorously degas the reaction mixture and maintain it under an inert atmosphere to exclude oxygen.[14]2. Consider a "copper-free" Sonogashira protocol. These often use a more active palladium/ligand system and an organic base in a solvent like DMF or DMSO, completely avoiding the homocoupling issue.[15] |
| Reaction Stalls | Catalyst Decomposition | High temperatures can lead to catalyst decomposition. Try running the reaction at the lowest effective temperature. For challenging substrates, a more robust ligand may be required.[7] |
Part 3: Visualization & Workflow Diagrams
Visual aids to understand the core mechanistic principles and troubleshooting logic.
Diagram 1: General Palladium Cross-Coupling Cycle
Caption: Decision-making workflow for achieving regioselective coupling.
Diagram 3: Troubleshooting Workflow for Low Yield
Sources
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Effect of base and solvent on the outcome of reactions with dibromopyridines
A Senior Application Scientist's Guide to Optimizing Outcomes Through Base and Solvent Selection
Welcome to the technical support center for chemists and researchers working with dibromopyridines. This guide is designed to provide in-depth, field-proven insights into the critical role of bases and solvents in dictating the outcome of your reactions. Whether you are performing cross-coupling reactions or nucleophilic aromatic substitutions, understanding the interplay between your substrate, base, and solvent is paramount for achieving high yields, selectivity, and reproducibility.
This resource is structured in a question-and-answer format to directly address common challenges and frequently asked questions encountered in the laboratory.
I. Palladium-Catalyzed Cross-Coupling Reactions: A Deep Dive
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of dibromopyridines. However, the success of these transformations is highly dependent on the careful selection of reaction parameters.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling of a dibromopyridine giving low yields and a mixture of products?
A1: Low yields and product mixtures in Suzuki-Miyaura couplings of dibromopyridines often stem from a combination of factors related to catalyst deactivation, suboptimal base and solvent choice, and competing side reactions.
-
Catalyst Deactivation: Palladium(0) catalysts are susceptible to oxidation, which renders them inactive. It is crucial to use thoroughly degassed solvents to minimize the presence of oxygen.[1]
-
Base Selection: The base is not merely a proton scavenger; it plays a critical role in the transmetalation step.[2][3] For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) are often more effective than weaker ones like potassium carbonate (K₂CO₃).[4] However, strong bases, particularly hydroxides, can promote protodeboronation, a common side reaction where the boronic acid is consumed.[4] The choice of base can therefore be a delicate balance.
-
Solvent System: The polarity and composition of the solvent are critical.[1] For many Suzuki couplings of bromopyridines, a biphasic system consisting of an organic solvent (like 1,4-dioxane, THF, or toluene) and water is optimal.[1][5] The water is believed to facilitate the dissolution of the inorganic base and assist in the transmetalation step. However, the choice of organic solvent can influence selectivity in dihalo-substrates.[6]
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, is a frequent issue, especially with electron-rich or heteroaromatic boronic acids.[4] To mitigate this, consider using more stable boronic esters (e.g., pinacol esters), ensuring anhydrous conditions if water is not essential for your specific system, and using weaker bases or non-aqueous bases like cesium fluoride (CsF).[4]
Q2: How do I achieve regioselective mono-functionalization of a dibromopyridine in a cross-coupling reaction?
A2: Achieving regioselective mono-functionalization hinges on exploiting the inherent differences in reactivity between the two carbon-bromine bonds. The position of the bromine atoms on the pyridine ring significantly influences their electrophilicity and steric accessibility.
Generally, the order of reactivity for halogens in palladium-catalyzed cross-coupling is C-I > C-Br > C-Cl.[7] When dealing with two bromine atoms on a pyridine ring, the relative reactivity is determined by the electronic and steric environment of each C-Br bond. For instance, in 2,4-dibromopyridine, the C4 position is often more reactive towards Suzuki-Miyaura cross-coupling under certain conditions, while other catalyst systems can favor the C2 position.[8]
To promote mono-functionalization, you can employ several strategies:
-
Control Stoichiometry: Use a slight deficiency of the coupling partner (e.g., 0.8-0.95 equivalents of boronic acid).
-
Lower Reaction Temperature: Running the reaction at a lower temperature can often enhance selectivity by favoring the more reactive site.
-
Choice of Catalyst and Ligand: The steric and electronic properties of the phosphine ligand on the palladium catalyst can significantly influence which C-Br bond is activated. Bulky, electron-rich ligands can favor reaction at the less sterically hindered position.[9][10]
Q3: My Buchwald-Hartwig amination of a dibromopyridine is sluggish. What are the key parameters to optimize?
A3: Sluggish Buchwald-Hartwig aminations are a common challenge. The success of this reaction is highly sensitive to the choice of base, solvent, and ligand.
-
Base Strength and Solubility: A base that is strong enough to deprotonate the amine or the palladium-amine complex is essential.[11][12][13] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[13][14] The solubility of the base in the reaction solvent is also critical; a poorly soluble base can lead to inconsistent results.[13]
-
Solvent Polarity: The solvent plays a crucial role in stabilizing intermediates in the catalytic cycle.[11][12] In nonpolar solvents like toluene, an anionic base is required to deprotonate the neutral palladium-amine complex.[11][12] In polar solvents like DMF, dissociation of the halide from the palladium center is more facile.[11][12] However, the base can also coordinate to the palladium, potentially forming a stable, unreactive "resting state."[11][12]
-
Ligand Choice: Sterically hindered and electron-rich phosphine ligands are often necessary for efficient C-N bond formation.[9][14] These ligands promote the formation of a monoligated palladium species, which accelerates the key steps of oxidative addition and reductive elimination.[9]
Troubleshooting Guide: Cross-Coupling Reactions
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion | 1. Inactive catalyst (oxidation).2. Insufficient base strength or poor solubility.3. Inappropriate solvent. | 1. Ensure all solvents are thoroughly degassed. Use a fresh palladium source.2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or NaOtBu). Choose a solvent where the base is more soluble.[13]3. Screen different solvents (e.g., dioxane, toluene, DMF), including aqueous mixtures for Suzuki couplings.[1][15] |
| Formation of Side Products (e.g., Protodehalogenation, Homocoupling) | 1. Presence of oxygen leading to homocoupling of boronic acids.2. Slow reaction kinetics allowing for side reactions.3. Certain solvents or bases promoting dehalogenation.[16] | 1. Rigorously exclude oxygen by using degassed solvents and maintaining an inert atmosphere.[1][16]2. Optimize the reaction rate by using a more active catalyst system or a higher temperature.3. Change the solvent or use a non-coordinating base.[16] |
| Poor Regioselectivity in Mono-functionalization | 1. Insufficient differentiation in the reactivity of the two C-Br bonds under the chosen conditions.2. Over-reaction due to excess coupling partner or high temperature. | 1. Screen different palladium catalysts with varying ligands to exploit steric and electronic differences.2. Carefully control the stoichiometry of the limiting reagent. Lower the reaction temperature and monitor the reaction closely. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Dibromopyridine
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the dibromopyridine (1.0 equiv.), the arylboronic acid (1.1 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), the palladium precatalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv.), and the ligand (if required).[4]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[4]
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[1][5]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualization: Key Factors in Cross-Coupling
Caption: Interplay of reactants and conditions on reaction outcomes.
II. Nucleophilic Aromatic Substitution (SNAAr): An Alternative Pathway
Nucleophilic Aromatic Substitution (SNAr) offers a metal-free alternative for the functionalization of electron-deficient pyridines. The success of these reactions is highly dependent on the electronic nature of the pyridine ring and the reaction conditions.
Frequently Asked Questions (FAQs)
Q4: Under what conditions is Nucleophilic Aromatic Substitution (SNAr) a viable strategy for functionalizing dibromopyridines?
A4: SNAr is most effective when the pyridine ring is activated by electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex).[17][18] The presence of the nitrogen atom in the pyridine ring already makes it more electron-deficient than benzene, facilitating nucleophilic attack.
For SNAr to be efficient, the following conditions are generally required:
-
Activated Substrate: The presence of additional electron-withdrawing groups (e.g., nitro, cyano) ortho or para to the leaving group (bromine) will significantly accelerate the reaction.[18]
-
Strong Nucleophile: A potent nucleophile is necessary to attack the electron-deficient ring. Common nucleophiles include alkoxides, thiolates, and amines.
-
Appropriate Solvent: Polar aprotic solvents like DMF, DMSO, or THF are typically used to dissolve the reactants and stabilize the charged intermediate.
Q5: Can base selection influence the regioselectivity of nucleophilic substitution on dibromopyridines?
A5: Yes, base selection can have a profound and sometimes non-intuitive effect on regioselectivity, particularly through mechanisms like the "halogen dance" or pyridyne intermediates.
In a fascinating example, the use of a strong base with 3-bromopyridines can lead to isomerization to 4-bromopyridines via a pyridyne intermediate.[19][20] This isomerized intermediate can then undergo a more facile SNAr reaction, leading to the 4-substituted product, a result not predicted by direct substitution on the starting material.[19][20] This highlights that the base is not always a passive component and can open up unexpected reaction pathways.
Troubleshooting Guide: Nucleophilic Aromatic Substitution
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No Reaction | 1. Insufficiently activated pyridine ring.2. Nucleophile is not strong enough.3. Inappropriate solvent. | 1. If possible, introduce an electron-withdrawing group to the pyridine ring.2. Use a stronger nucleophile or increase the reaction temperature.3. Switch to a more polar aprotic solvent like DMSO. |
| Low Yield | 1. Competing side reactions.2. Reversible reaction. | 1. Lower the reaction temperature to minimize side reactions.2. Use an excess of the nucleophile to drive the reaction to completion. |
Visualization: SNAr Decision Workflow
Caption: Decision workflow for choosing between SNAr and cross-coupling.
References
-
Biscoe, M. R., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link]
-
Biscoe, M. R., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. National Institutes of Health. [Link]
-
Majumdar, P., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Organic & Biomolecular Chemistry. [Link]
-
Nalivela, K. S., et al. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science. [Link]
-
Nalivela, K. S., et al. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. National Institutes of Health. [Link]
-
J. C. D., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. [Link]
-
Li, J., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SCIRP. [Link]
-
Dander, J. E., et al. (2021). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]
-
Vechambre, C., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]
-
Vechambre, C., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]
-
Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Budnikova, Y., et al. (2020). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. MDPI. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. [Link]
-
Wang, Y., et al. (2025). Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. PubMed. [Link]
-
Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. ResearchGate. [Link]
-
Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Gros, P. C., et al. (2006). Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine. Efficient Usage in Selective Bromine-Substitution under Palladium-Catalysis. ResearchGate. [Link]
-
ResearchGate. (n.d.). Pyridine‐Pyridine cross‐coupling and it's mechanistic pathway. [Link]
-
Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [Link]
-
Roughley, S. D., & Jordan, A. M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. National Institutes of Health. [Link]
-
Szabó, L. S., et al. (2022). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. MDPI. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction a. [Link]
-
Tondreau, A. M., et al. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. [Link]
-
Tundel, R. E., et al. (2006). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). National Institutes of Health. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (n.d.). Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6). [Link]
-
Reen, M. T., et al. (2021). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central. [Link]
-
Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
ACS Publications. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
-
Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
YouTube. (2012). The Buchwald-Hartwig Amination Reaction. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
YouTube. (2019). Nucleophilic Aromatic Substitution. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products [mdpi.com]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 11. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02689A [pubs.rsc.org]
- 20. Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Products of Methyl 2,5-dibromonicotinate
Welcome to the technical support center for the purification of reaction products derived from Methyl 2,5-dibromonicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this versatile building block. Here, we synthesize technical accuracy with field-proven insights to provide robust troubleshooting guides and frequently asked questions.
Introduction: The Chemistry and Challenges of this compound Derivatives
This compound is a key intermediate in the synthesis of a wide array of complex molecules, particularly through palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings. The presence of two bromine atoms at positions 2 and 5 of the pyridine ring offers the potential for selective mono- or di-functionalization, leading to a diverse range of products. However, this reactivity also presents unique purification challenges, including the separation of regioisomers, removal of catalyst residues, and isolation from closely related byproducts. This guide will provide a systematic approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with products from Suzuki or Sonogashira reactions of this compound?
A1: In addition to unreacted starting materials, several byproducts are commonly observed. In Suzuki couplings, be prepared for homo-coupled products of the boronic acid, dehalogenated starting material, and boronic acid oxidation products.[1][2] The presence of oxygen can particularly promote the undesired homo-coupling of the boronic acid.[2] For Sonogashira reactions, a common side product is the homo-coupling of the terminal alkyne (Glaser coupling), especially when a copper co-catalyst is used.[3] In both reaction types, residual palladium catalyst is a critical impurity to remove.[4][5][6]
Q2: How can I control the selectivity of my reaction to favor mono-substitution over di-substitution?
A2: Achieving selective mono-substitution on a di-halogenated substrate like this compound is a common challenge. The relative reactivity of the two bromine atoms can be influenced by steric and electronic factors. Generally, the bromine at the 2-position is more sterically hindered. To favor mono-substitution, you can often use a stoichiometric amount of the coupling partner (e.g., 1.0-1.2 equivalents of boronic acid or alkyne). Lowering the reaction temperature and catalyst loading can also enhance selectivity. Careful reaction monitoring by TLC or LC-MS is crucial to stop the reaction once the desired mono-substituted product is maximized.
Q3: My purified product appears to be a mixture of regioisomers. How can I separate them?
A3: The separation of regioisomers (e.g., 2-substituted vs. 5-substituted products) can be challenging due to their similar polarities. High-performance column chromatography with a shallow solvent gradient is often the most effective method. Experiment with different solvent systems; a mixture of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (such as ethyl acetate or dichloromethane) is a good starting point. In some cases, derivatization of the mixture to introduce a more significant polarity difference can facilitate separation, followed by removal of the derivatizing group.
Q4: I'm struggling with low recovery after column chromatography. What are the likely causes?
A4: Low recovery from column chromatography can stem from several factors. Highly polar compounds can irreversibly adsorb to the silica gel. If your product is basic, such as many pyridine derivatives, it can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and poor recovery.[6] To mitigate this, you can add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent. Another possibility is that your compound is unstable on silica gel. In such cases, switching to a more inert stationary phase like alumina or a polymer-based resin may be beneficial.
Q5: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A5: "Oiling out" typically occurs when the compound's melting point is lower than the boiling point of the solvent, or when significant impurities are present, depressing the melting point. To resolve this, try re-dissolving the oil in a bit more hot solvent and allowing it to cool more slowly. Scratching the inside of the flask with a glass rod can provide nucleation sites for crystal growth.[4] If these methods fail, consider using a different solvent or a co-solvent system (a "good" solvent for dissolving and a "poor" solvent to induce precipitation).[4]
Troubleshooting Guides
Issue 1: Persistent Palladium Contamination in the Final Product
Symptoms:
-
A faint grey or black color in your otherwise pure, colorless product.
-
Detection of palladium by analytical techniques such as ICP-MS.
Root Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Removal by Standard Chromatography | Palladium catalysts, especially those with phosphine ligands, can be relatively non-polar and co-elute with the product. A simple filtration through a pad of celite before chromatography can remove some of the precipitated palladium black.[5] |
| Soluble Palladium Species | Soluble palladium complexes may not be effectively removed by simple filtration or standard silica gel chromatography. In these cases, the use of palladium scavengers is highly recommended. |
| Inappropriate Scavenger Choice | The effectiveness of a scavenger depends on the nature of the palladium species and the solvent system. |
Experimental Protocol: Palladium Scavenging
-
Initial Workup: After the reaction is complete, perform your standard aqueous workup.
-
Solvent Exchange: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or toluene).
-
Scavenger Addition: Add a palladium scavenger such as a silica-bound thiol, an isocyanide-functionalized resin, or activated carbon.[4] The amount of scavenger will depend on the specific product and the initial palladium loading. A good starting point is 5-10 weight equivalents relative to the theoretical amount of palladium.
-
Stirring: Stir the mixture at room temperature for 2-4 hours, or as recommended by the scavenger manufacturer.
-
Filtration: Filter off the scavenger through a pad of celite.
-
Analysis: Concentrate the filtrate and analyze a small sample for residual palladium content.
-
Further Purification: Proceed with column chromatography or recrystallization as needed.
Caption: Workflow for effective palladium removal.
Issue 2: Difficulty in Separating Mono- and Di-substituted Products
Symptoms:
-
NMR and LC-MS analysis show a mixture of the desired mono-substituted product and the di-substituted byproduct.
-
The two spots/peaks are very close in polarity/retention time.
Root Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Similar Polarity | The addition of a second substituent may not significantly alter the overall polarity of the molecule, making chromatographic separation difficult. |
| Suboptimal Chromatographic Conditions | The chosen solvent system may not be providing adequate resolution. |
Experimental Protocol: High-Resolution Column Chromatography
-
TLC Optimization: Systematically screen different solvent systems using TLC. Test various ratios of a non-polar solvent (e.g., heptane, toluene) and a polar solvent (e.g., ethyl acetate, acetone, diethyl ether). The goal is to maximize the difference in Rf values between the two products.
-
Column Packing: Use a high-quality silica gel with a small particle size for better resolution. Ensure the column is packed evenly to prevent channeling.
-
Loading: Dissolve the crude mixture in a minimal amount of a non-polar solvent and load it onto the column. A dry-loading technique can sometimes improve separation.
-
Elution: Start with a low-polarity mobile phase and gradually increase the polarity (gradient elution). A very slow, shallow gradient is often key to separating closely related compounds.
-
Fraction Collection: Collect small fractions and analyze them by TLC before combining.
Caption: Strategy for separating mono- and di-substituted products.
Issue 3: Product Hydrolysis During Workup or Purification
Symptoms:
-
Presence of the corresponding nicotinic acid derivative in the NMR or LC-MS of the purified product.
-
Lower than expected yield of the desired ester.
Root Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Basic Hydrolysis | The methyl ester is susceptible to hydrolysis under basic conditions, which are often employed in Suzuki and Sonogashira couplings (e.g., Na2CO3, K2CO3, Et3N). Prolonged heating in the presence of a base and water can lead to saponification. |
| Acidic Hydrolysis | While less common during the reaction itself, acidic conditions during workup (e.g., an acid wash to remove a basic coupling partner) can also catalyze ester hydrolysis. |
Mitigation Strategies:
-
Minimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions at elevated temperatures.
-
Use Milder Bases: If the reaction allows, consider using a milder base.
-
Careful Workup: When performing an aqueous workup, keep the temperature low. If an acidic wash is necessary, perform it quickly and at a low temperature, and immediately follow with a wash with a neutral aqueous solution (e.g., brine).
-
Avoid Protic Solvents on Silica Gel: While uncommon, prolonged exposure to acidic silica gel with a protic eluent (like methanol) could potentially lead to some transesterification or hydrolysis, though this is generally a slow process at room temperature.
References
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
-
ResearchGate. (2017). How to remove palladium catalyst from reaction mixture?. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
-
SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Purification of Chlorinated Heterocyclic Compounds.
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Retrieved from [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]
-
ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Retrieved from [Link]
-
RSC Publishing. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. Retrieved from [Link]
-
RSC Publishing. (n.d.). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling reaction of arylboronic acids and aryl halides catalyzed by Au-Ag-Pd:CTAB catalyst. Retrieved from [Link]
-
John Abbott College Departments. (n.d.). Classify each of the following alkenes as mono-substituted, di-substituted, tri-substituted, or tetra-substituted. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Retrieved from [Link]
-
PMC. (2021). Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]
-
ResearchGate. (2010). Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Retrieved from [Link]
-
ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. Retrieved from [Link]
Sources
Identifying byproducts in the synthesis of Methyl 2,5-dibromonicotinate derivatives
Welcome to the technical support center for the synthesis and purification of Methyl 2,5-dibromonicotinate and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you navigate the complexities of this synthesis and ensure the integrity of your results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis of this compound. Each question details the issue, explores the underlying chemical principles, and provides actionable solutions.
Q1: My reaction is incomplete. The crude NMR shows a significant amount of mono-brominated starting material. What went wrong?
A1: Root Cause Analysis & Rectification
Incomplete bromination is a frequent issue, typically stemming from insufficient electrophilic character of the brominating agent or deactivation of the pyridine ring. The primary byproducts are often Methyl 2-bromonicotinate and Methyl 5-bromonicotinate.
Underlying Chemistry: The pyridine ring is electron-deficient, making electrophilic aromatic substitution (like bromination) more challenging than for a benzene ring. The reaction requires potent brominating agents and carefully controlled conditions to drive the reaction to completion.
Troubleshooting Steps:
-
Choice of Brominating Agent: If you are using a milder agent like N-Bromosuccinimide (NBS) alone, it may be insufficient. Consider using a more potent system. A combination of NBS and a strong acid catalyst (e.g., H₂SO₄) or using neat bromine (Br₂) in oleum or sulfuric acid can enhance reactivity.
-
Reaction Temperature & Time: Ensure the reaction temperature is optimal. Some direct brominations require elevated temperatures to proceed at a reasonable rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Extending the reaction duration may drive it to completion.
-
Stoichiometry: Verify the stoichiometry of your brominating agent. You will need at least two equivalents to achieve dibromination. A slight excess (e.g., 2.2-2.5 equivalents) can help push the reaction to completion, but be cautious as a large excess can lead to over-bromination.
Q2: I'm seeing a third bromine atom added to my product in the mass spectrum (M+Br peak). How can I prevent this over-bromination?
A2: Controlling Reaction Selectivity
The formation of a tribromo- derivative indicates that the reaction conditions are too harsh or the reaction was allowed to proceed for too long.
Underlying Chemistry: While the pyridine ring is generally deactivated, the existing bromo-substituents and the ester group direct the position of further substitution. Overly aggressive conditions can overcome the deactivation and lead to the formation of undesired byproducts.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the amount of the brominating agent. Use no more than 2.1-2.2 equivalents.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. It may be beneficial to add the brominating agent slowly at a lower temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature or be gently heated.
-
Reduced Reaction Time: Monitor the reaction closely. As soon as the starting material and mono-brominated intermediates are consumed (as judged by TLC or LC-MS), quench the reaction immediately to prevent further bromination.
Q3: My synthesis involves a Sandmeyer reaction starting from Methyl 5-aminonicotinate. I am isolating a significant amount of Methyl 5-hydroxynicotinate. What is the cause?
A3: Managing Diazonium Salt Side Reactions
The formation of a hydroxylated byproduct is a classic side reaction in Sandmeyer chemistry, resulting from the reaction of the diazonium salt intermediate with water.[1][2]
Underlying Chemistry: The diazonium salt is a highly reactive intermediate. In an aqueous acidic environment, water can act as a nucleophile, displacing the diazonium group to form a phenol (or in this case, a pyridinol).[1][2] This reaction is often catalyzed by the presence of copper salts and can compete with the desired bromide substitution.[1][3]
Troubleshooting Steps:
-
Temperature Control: Maintain a low temperature (typically 0-5 °C) throughout the diazotization and the subsequent Sandmeyer reaction. Higher temperatures accelerate the undesired reaction with water.
-
Minimize Water Content: While some water is necessary for the diazotization step with NaNO₂, using a highly concentrated acid (e.g., 48% HBr) for both diazotization and as the bromide source can minimize the relative concentration of water available for the side reaction.
-
Order of Addition: Add the aqueous solution of sodium nitrite slowly to the acidic solution of the amine. This ensures that the nitrous acid is formed in situ and reacts immediately, minimizing its decomposition and side reactions.
Q4: My final product is difficult to purify by column chromatography. It co-elutes with a persistent impurity. What are my options?
A4: Advanced Purification Strategies
When standard silica gel chromatography fails, alternative purification methods are necessary. The nature of the impurity will dictate the best approach.
Troubleshooting Steps:
-
Recrystallization: This is often the most effective method for removing closely eluting impurities if your product is a solid. Screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, dichloromethane/hexanes) to find one where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in the mother liquor.
-
Alternative Stationary Phases: If recrystallization is not feasible, consider a different stationary phase for chromatography.
-
Alumina (neutral or basic): Can offer different selectivity compared to silica, especially for basic compounds like pyridines.[4]
-
Reverse-Phase Chromatography (C18): Separates compounds based on polarity in reverse order to normal phase. This is particularly useful if the impurity has a significantly different polarity profile.
-
-
Chemical Treatment: In some cases, an impurity can be selectively removed by chemical means. For example, if you have an acidic impurity (like nicotinic acid from ester hydrolysis), a simple wash of the organic solution with a mild base (e.g., aqueous sodium bicarbonate) can remove it.[5]
Byproduct Identification Workflow
A systematic approach is crucial for identifying unknown byproducts. The following workflow outlines the key analytical steps.
Sources
Technical Support Center: Reaction Monitoring for Halo-Pyridine Cross-Coupling
Navigating the complexities of palladium-catalyzed cross-coupling reactions involving halo-pyridines requires precision, insight, and robust analytical oversight. The inherent electronic properties of the pyridine ring—specifically the Lewis basic nitrogen atom—can lead to catalyst inhibition, sluggish reactions, and a host of unwanted side products.[1] Effective reaction monitoring is not merely a quality control step; it is an essential tool for mechanistic understanding, process optimization, and troubleshooting.
This guide provides field-proven insights and solutions to common challenges encountered when monitoring these critical transformations. It is designed to empower researchers, chemists, and drug development professionals to move beyond simple endpoint analysis and toward a more profound understanding of their reaction dynamics.
Choosing the Right Monitoring Technique: A Strategic Overview
The selection of an analytical technique is the first critical decision in establishing a reaction monitoring workflow. Each method offers a unique window into the reaction mixture, with distinct advantages and limitations. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Technique | Pros | Cons | Best Suited For |
| HPLC / LC-MS | Highly versatile for a wide range of polarities and molecular weights. Excellent for quantitative analysis with proper standards. MS detection provides mass information for byproduct identification. | Requires sample quenching and preparation. Can be slower than other techniques. Mobile phase compatibility with all reaction components is necessary. | Most Suzuki, Buchwald-Hartwig, and Heck couplings where reagents and products are not highly volatile. Ideal for complex reaction mixtures. |
| GC / GC-MS | Excellent separation for volatile and thermally stable compounds. Fast analysis times. Highly sensitive. | Not suitable for non-volatile or thermally labile compounds (e.g., many boronic acids, salts, catalysts). Potential for on-column degradation. | Reactions where all starting materials and products are volatile and stable at high temperatures (e.g., certain Sonogashira or Kumada couplings with smaller substrates). |
| NMR Spectroscopy | Provides rich structural information. Truly quantitative without the need for response factors (with an internal standard). Enables in situ (real-time) monitoring without sampling.[2] Non-destructive. | Lower sensitivity compared to chromatography. Signal overlap can be a major issue in complex mixtures. Paramagnetic species can broaden signals. | Kinetic studies and mechanistic investigations.[3] Ideal for identifying intermediates and quantifying all components (reactants, products, byproducts) simultaneously. |
Workflow: Selecting Your Monitoring Technique
Use the following decision tree to determine the most appropriate starting point for your specific reaction.
Caption: A decision tree to guide the selection of an appropriate reaction monitoring technique.
Troubleshooting Guide
This section addresses specific issues encountered during reaction analysis, categorized by technique.
General Reaction Issues Affecting Monitoring
Problem: My reaction shows low or no conversion across all analytical techniques.
This is a common and multifaceted problem. A systematic approach is required to diagnose the root cause.[4][5]
Possible Causes & Solutions:
-
Catalyst Inactivation: The pyridine nitrogen can coordinate to the palladium center, inhibiting the catalytic cycle.[4][6]
-
Poor Reagent Quality: Boronic acids, in particular, can degrade during storage, leading to the formation of inactive boroxines.
-
Inefficient Pre-catalyst Reduction: Many reactions use a Pd(II) source that must be reduced in situ to the active Pd(0) species. This step can be inefficient.[10]
-
Solution: Consider using a well-defined Pd(0) source (e.g., Pd(PPh₃)₄) or a modern pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) that generates the active species more reliably.
-
-
Inappropriate Base or Solvent: The base is critical for the transmetalation step in Suzuki couplings and plays a key role in other cross-couplings.[9][11] Its strength and solubility are paramount.
Troubleshooting Workflow for Low-Yield Reactions
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Magritek [magritek.com]
- 3. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies for Selective Mono-functionalization of Methyl 2,5-dibromonicotinate
Welcome to the technical support center for the selective mono-functionalization of Methyl 2,5-dibromonicotinate. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of regioselective synthesis using this versatile building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered in the lab.
Understanding the Challenge: The Regioselectivity of this compound
This compound presents a classic regioselectivity challenge in cross-coupling chemistry. The molecule features two distinct bromine atoms at the C2 and C5 positions of the pyridine ring. The electronic properties of the pyridine ring inherently favor reactions at the C2 position. The C2 carbon, being α to the nitrogen, is more electron-deficient and thus more susceptible to oxidative addition by a Pd(0) catalyst, which is often the rate-determining step in cross-coupling reactions.[1] However, achieving high selectivity for either the C2 or the more sterically accessible C5 position requires careful control over reaction parameters. This guide will help you navigate these nuances to achieve your desired mono-functionalized product.
Frequently Asked Questions (FAQs)
Q1: Which position on this compound is intrinsically more reactive in palladium-catalyzed cross-coupling reactions? A: The C2 position is generally more reactive. The electron-withdrawing nature of the adjacent pyridine nitrogen atom creates a more electrophilic carbon center at C2, facilitating the initial oxidative addition step with the palladium catalyst.[1] This makes the C2-Br bond weaker and more prone to cleavage.
Q2: What are the most common methods for the mono-functionalization of this substrate? A: The most prevalent and versatile methods are palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids or esters.[2][3]
-
Sonogashira Coupling: For C-C bond formation with terminal alkynes.[4][5]
-
Buchwald-Hartwig Amination: For C-N bond formation with primary or secondary amines.[6][7]
Q3: How can I favor mono-substitution over di-substitution? A: Achieving mono-selectivity is a primary challenge. Key strategies include:
-
Stoichiometric Control: Use a precise molar ratio of your coupling partner, typically between 1.0 and 1.1 equivalents relative to the dibromonicotinate.
-
Reaction Monitoring: Closely monitor the reaction's progress using TLC or LC-MS and quench it as soon as the starting material is consumed to prevent the second coupling event.
-
Lower Temperature: Running the reaction at a lower temperature can often enhance selectivity by slowing the rate of the second, less favorable coupling. Undesired "overarylation" or diarylation is a common side reaction, especially with highly active catalyst systems.[1]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format to help you troubleshoot your reactions effectively.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Inactive Catalyst: The active Pd(0) species is not forming from the Pd(II) precatalyst.[8] 2. Ineffective Base: The base is too weak, insoluble, or not sufficiently dried. 3. Reagent Decomposition: The organoboron reagent (for Suzuki) may be degrading (protodeborylation).[9] | 1. Use a Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable precatalyst (e.g., G3/G4 palladacycles) that reliably forms the active catalyst.[8] 2. Screen bases. For Suzuki, try K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, use a strong, non-nucleophilic base like NaOtBu or LHMDS. Ensure the base is a fine, anhydrous powder.[8][10] 3. Use fresh reagents. Consider using more stable boronic esters (e.g., pinacol, MIDA) instead of boronic acids.[2] |
| Poor Regioselectivity | 1. Inappropriate Ligand: The ligand's steric and electronic properties are not optimized to differentiate between the C2 and C5 positions.[11][12] 2. Incorrect Pd:Ligand Ratio: This can alter the active catalytic species, impacting selectivity.[13][14] | 1. Ligand Screening is Crucial. For conventional C2 selectivity, standard ligands like PPh₃ or dppf often suffice. To achieve unconventional C5 selectivity, sterically demanding ligands (e.g., bulky biarylphosphines like XPhos or NHC ligands) may be required to disfavor the more hindered C2 position.[1] 2. Optimize the Pd:Ligand ratio. For monodentate ligands, ratios from 1:2 to 1:4 are common. Investigate the effect of varying this ratio on your specific transformation.[13] |
| Di-substituted Product Formation | Over-reaction: The reaction was allowed to proceed for too long, at too high a temperature, or with excess coupling partner. | Control Reaction Parameters. Use ≤1.1 equivalents of the coupling partner. Monitor the reaction hourly by TLC/LC-MS and quench immediately upon consumption of the starting material. Consider reducing the reaction temperature. |
| Hydrolysis of Methyl Ester | Harsh Basic Conditions: Using strong aqueous bases (e.g., NaOH, KOH) at elevated temperatures can saponify the ester group.[9] | Use Milder Bases. Employ bases like K₂CO₃, K₃PO₄, or KF, which are less prone to causing hydrolysis.[9] If possible, use anhydrous solvents like dioxane or toluene to minimize water's presence. |
| Glaser Homocoupling (Sonogashira) | Presence of Copper(I) and Oxygen: The Cu(I) co-catalyst can promote the oxidative homocoupling of terminal alkynes to form diynes.[4][15] | Employ Copper-Free Conditions. Use a catalyst system such as Pd(PPh₃)₄ with an amine base (e.g., Et₃N, DIPEA) in a solvent like THF or DMF.[5] Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere. |
| Purification Difficulties | Similar Polarity: The starting material, C2-isomer, C5-isomer, and di-substituted product often have very similar Rf values, making chromatographic separation challenging. | Optimize Chromatography. Use a high-performance silica gel and a shallow solvent gradient (e.g., starting with 100% Hexane and slowly increasing the percentage of Ethyl Acetate). If ester hydrolysis occurred, perform an acid/base liquid-liquid extraction to separate the resulting carboxylic acid from neutral organic compounds.[16] |
Experimental Protocols & Workflows
Visualizing the Regioselectivity Challenge
The primary goal is to control the reaction pathway to favor one mono-substituted product over the other.
Caption: Regioselective functionalization pathways for this compound.
General Experimental Workflow
A successful cross-coupling reaction relies on a meticulous and standardized workflow to ensure reproducibility.
Caption: Standard workflow for a palladium-catalyzed cross-coupling experiment.
Protocol 1: Selective C2-Arylation via Suzuki-Miyaura Coupling
This protocol is optimized for the electronically favored C2 position.
-
Reagents & Materials:
-
This compound (1.0 eq.)
-
Arylboronic Acid (1.1 eq.)
-
Pd(PPh₃)₄ (0.05 eq.)
-
K₂CO₃ (3.0 eq., finely powdered)
-
1,4-Dioxane and Water (4:1 mixture)
-
Schlenk flask, magnetic stirrer, condenser, inert gas line (N₂ or Ar)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (Hexane/Ethyl Acetate gradient) to yield the desired methyl 2-aryl-5-bromonicotinate.
-
Protocol 2: Selective C5-Alkynylation via Copper-Free Sonogashira Coupling
This protocol aims for the C5 position and avoids copper to prevent alkyne homocoupling.[4][5]
-
Reagents & Materials:
-
This compound (1.0 eq.)
-
Terminal Alkyne (1.2 eq.)
-
PdCl₂(PPh₃)₂ (0.03 eq.)
-
Triethylamine (Et₃N) (3.0 eq.)
-
Anhydrous THF
-
Schlenk flask, magnetic stirrer, inert gas line (N₂ or Ar)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound and PdCl₂(PPh₃)₂.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous THF, followed by Et₃N and the terminal alkyne via syringe.
-
Stir the reaction at room temperature or heat gently to 50 °C if necessary.
-
Monitor the reaction by TLC. This reaction is often faster at C5 due to lower steric hindrance for some substrates, but selectivity depends heavily on the catalyst system.
-
Once complete, filter the reaction mixture through a pad of Celite to remove palladium black and the amine salt.
-
Rinse the pad with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 3: Selective C2-Amination via Buchwald-Hartwig Amination
This protocol uses a specialized ligand system for the challenging C-N bond formation at the C2 position.[6]
-
Reagents & Materials:
-
This compound (1.0 eq.)
-
Amine (primary or secondary) (1.2 eq.)
-
XPhos Pd G3 Precatalyst (0.02 eq.)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq.)
-
Anhydrous Toluene
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
-
Procedure:
-
Inside a glovebox, add this compound, XPhos Pd G3 precatalyst, and NaOtBu to a dry Schlenk flask.
-
Seal the flask, remove it from the glovebox, and attach it to a Schlenk line.
-
Add anhydrous toluene and the amine via syringe.
-
Heat the mixture to 100-110 °C.
-
Monitor the reaction progress carefully.
-
Upon completion, cool to room temperature and quench by adding saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
References
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available at: [Link]
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. ACS Publications. Available at: [Link]
-
Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. Available at: [Link]
-
How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit. Available at: [Link]
-
Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Semantic Scholar. Available at: [Link]
-
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling in Practice. Yoneda Labs. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes. PubMed. Available at: [Link]
-
Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. MDPI. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Available at: [Link]
Sources
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Reaction Products from Methyl 2,5-dibromonicotinate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the pyridine nucleus is a cornerstone of molecular design. Methyl 2,5-dibromonicotinate, with its strategically placed bromine atoms, offers a versatile platform for the synthesis of a diverse array of substituted nicotinic acid derivatives. However, the successful synthesis of novel compounds is only half the battle; rigorous validation of the reaction products is paramount to ensure the integrity of subsequent research and development.
This guide provides an in-depth technical comparison of common palladium-catalyzed cross-coupling reactions utilizing this compound. We will delve into the nuances of product validation using modern analytical techniques and explore alternative synthetic strategies. Our focus will be on not just the "what" but the "why," offering insights born from experience in the field to empower you in your experimental design and analysis.
The Strategic Importance of Regioselectivity
This compound presents two distinct reaction sites for cross-coupling reactions. Understanding the inherent reactivity of the C-Br bonds at the 2- and 5-positions is crucial for predicting and controlling the reaction outcome. Generally, in palladium-catalyzed reactions of 2,5-dibromopyridines, the bromine at the 2-position is more susceptible to oxidative addition. This is attributed to the electron-withdrawing nature of the pyridine nitrogen, which renders the C2 position more electrophilic.
A Comparative Analysis of Key Cross-Coupling Reactions
The transformation of this compound into more complex molecules is often achieved through palladium-catalyzed cross-coupling reactions. Here, we compare three of the most powerful and widely used methods: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide. When applied to this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents.
Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Synthesis of Methyl 2-aryl-5-bromonicotinate
-
To a reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling, the reaction mixture is worked up by extraction and purified by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is an indispensable tool for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[1] This reaction is particularly valuable in drug discovery for introducing amine functionalities that can modulate the physicochemical properties and biological activity of a molecule.
Reaction Scheme:
Caption: General scheme of the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of Methyl 2-(arylamino)-5-bromonicotinate
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 5 mol%).[2]
-
Add a strong, non-nucleophilic base, such as sodium tert-butoxide (1.4 mmol).
-
Add a dry, aprotic solvent like toluene or dioxane.
-
Seal the reaction vessel and heat to 80-110 °C, monitoring the reaction progress by LC-MS.
-
Upon completion, the reaction is quenched, and the product is isolated and purified.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted aromatic compounds.[3] This reaction typically employs a dual catalytic system of palladium and copper.
Reaction Scheme:
Caption: General scheme of the Sonogashira coupling reaction.
Experimental Protocol: Synthesis of Methyl 2-(alkynyl)-5-bromonicotinate
-
To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (3 mol%) and a copper(I) co-catalyst like CuI (5 mol%).[4][5]
-
Add an amine base, typically triethylamine or diisopropylethylamine, which also serves as a solvent in some cases.
-
Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until completion.
-
The reaction mixture is then filtered, concentrated, and the product purified.
Comparative Performance
The choice of reaction depends on the desired product and the functional group tolerance of the substrates.
| Reaction | C-C/C-N Bond Formed | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Suzuki-Miyaura | C(sp²)-C(sp²), C(sp²)-C(sp³) | Boronic acids/esters | Good to Excellent | Stable, non-toxic reagents; wide substrate scope. | Requires a base which can be problematic for base-sensitive substrates. |
| Buchwald-Hartwig | C(sp²)-N | Amines | Good to Excellent | Broad amine scope; high functional group tolerance.[1] | Requires careful exclusion of air and moisture; phosphine ligands can be expensive. |
| Sonogashira | C(sp²)-C(sp) | Terminal alkynes | Good to Excellent | Mild reaction conditions; direct introduction of alkynyl groups.[3] | Potential for alkyne homocoupling (Glaser coupling). |
Validation of Reaction Products: A Multi-faceted Approach
Confirming the structure of your reaction product is a critical step that requires a combination of analytical techniques. Relying on a single method can be misleading.
Workflow for Product Validation
Caption: A typical workflow for the synthesis, purification, and validation of a reaction product.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy is the most powerful tool for unambiguously determining the structure of an organic molecule.
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. For a successful monosubstitution at the 2-position of this compound, you would expect to see the disappearance of one of the pyridine proton signals and the appearance of new signals corresponding to the coupled group.
-
¹³C NMR: Complements the ¹H NMR data by providing information about the carbon skeleton of the molecule.
Hypothetical ¹H NMR Data Comparison:
| Compound | H-4 Signal (ppm) | H-6 Signal (ppm) |
| This compound | ~8.3 | ~8.7 |
| Methyl 2-phenyl-5-bromonicotinate | ~8.4 | ~8.8 |
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry is essential for determining the molecular weight of the product and, with high-resolution mass spectrometry (HRMS), its elemental composition.
-
Low-Resolution MS (e.g., LC-MS): Used for rapid monitoring of reaction progress and confirming the molecular weight of the product.
-
High-Resolution MS (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the molecular formula. The characteristic isotopic pattern of bromine is a key signature to look for in the mass spectrum.[6]
Expected Mass Spectrometry Data:
| Compound | Expected [M+H]⁺ (m/z) | Key Isotopic Pattern |
| Methyl 2-phenyl-5-bromonicotinate | 292.0/294.0 | Presence of Br isotopes (~1:1 ratio) |
| Methyl 2-(phenylamino)-5-bromonicotinate | 307.0/309.0 | Presence of Br isotopes (~1:1 ratio) |
Alternative Synthetic Strategies
While palladium-catalyzed cross-coupling reactions are powerful, it is important to consider alternative synthetic routes, especially when dealing with cost, scalability, or specific functional group incompatibilities.
-
Nucleophilic Aromatic Substitution (SₙAr): For certain nucleophiles, direct substitution of the bromine atom, particularly at the more activated 2-position, may be possible, especially with electron-withdrawing groups on the nucleophile or under forcing conditions.
-
Synthesis from Alternative Starting Materials: Instead of starting with a di-brominated pyridine, one could envision building the substituted pyridine ring from acyclic precursors. For example, 2-methylnicotinate derivatives can be synthesized from the reaction of 1,1,3,3-tetramethoxypropane and β-aminocrotonic acid ester.[7]
Conclusion
The validation of reaction products from this compound is a critical process that demands a meticulous and multi-technique approach. As demonstrated, a combination of NMR spectroscopy and mass spectrometry provides the necessary data to confirm the structure, purity, and elemental composition of the synthesized compounds. By understanding the principles behind the common cross-coupling reactions and their validation, researchers can confidently advance their synthetic campaigns and contribute to the development of novel molecules with significant potential in medicine and materials science.
References
-
Zhu, Q., Liao, L.C., Cheng, G., Yang, W., Deng, Y.Y. and Yang, D.Q. (2017) Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6 , 121-133. [Link]
-
Rizwan, K., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 49. [Link]
-
Ullah, H., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]
-
Wikipedia contributors. (2024, January 7). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Huy, P. H. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Journal of Chemical Education, 98(3), 996-1000. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
ChemRxiv. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
Al-dujaili, J. H., & Al-Zuhairi, A. J. (2018). Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors. BMC chemistry, 12(1), 1-11. [Link]
-
Attar, A. M., & Al-dujaili, J. H. (2015). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal, 11(1), 1-7. [Link]
-
Zhu, Q., Liao, L. C., Cheng, G., Yang, W., Deng, Y. Y., & Yang, D. Q. (2017). Palladium-catalyzed Sonogashira coupling reaction of 2-amino-3-bromopyridines with terminal alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]
-
Chen, J., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. [Link]
-
Zhang, Y., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5853. [Link]
-
Fomina, M., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology, 11(20), 6776-6785. [Link]
-
D'Agostino, M., et al. (2021). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Catalysts, 11(11), 1335. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
Wikipedia contributors. (2023, December 14). Fragmentation (mass spectrometry). In Wikipedia, The Free Encyclopedia. [Link]
-
James, T. L., et al. (2018). Solvent-Free Synthesis of Core-Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. Chemistry–A European Journal, 24(41), 10432-10437. [Link]
-
Cera, G., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein journal of organic chemistry, 10, 433–443. [Link]
-
Sheng, J., & Yee, N. K. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 26(22), 6899. [Link]
-
Sheng, J., & Yee, N. K. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. [Link]
-
Li, A., & Alaee, M. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Analytical and bioanalytical chemistry, 406(10), 2415–2425. [Link]
-
Anderson, M. O., & Kurti, L. (2010). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. The Journal of organic chemistry, 75(15), 5299–5302. [Link]
- Google Patents. (2021).
-
LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC advances, 11(52), 32963-32967. [Link]
-
University of Arizona. Mass Spectrometry: Fragmentation. [Link]
-
Ullah, H., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]
-
Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
-
Reich, H. J. Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Preprints.org. (2024). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents [patents.google.com]
A Comparative Guide to the Biological Activity of Methyl 2,5-dibromonicotinate Derivatives and Their Analogs
In the landscape of medicinal chemistry, the pyridine scaffold, a core component of nicotinic acid (niacin or vitamin B3), remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] A key strategy in optimizing the therapeutic potential of these molecules is the introduction of halogen substituents, which can significantly modulate their physicochemical properties and biological efficacy. This guide provides a comparative analysis of the biological activity of Methyl 2,5-dibromonicotinate derivatives against their non-halogenated and mono-halogenated analogs, offering insights for researchers and drug development professionals.
The Influence of Halogenation on Biological Activity: A Structure-Activity Relationship Perspective
The introduction of halogen atoms, particularly bromine, into a pharmacophore can profoundly impact its biological activity. This is attributed to several factors, including:
-
Increased Lipophilicity: Halogens can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes and reach its target.
-
Modulation of Electronic Properties: The electron-withdrawing nature of halogens can alter the electron distribution within the pyridine ring, influencing binding interactions with biological targets.
-
Steric Effects: The size of the halogen atom can influence the conformation of the molecule and its fit within a receptor's binding pocket.
Studies on various heterocyclic compounds have demonstrated that halogenation can lead to enhanced antimicrobial and anticancer activities.[4][5] For instance, the presence of bromine in certain flavonoid and benzofuran derivatives has been correlated with increased cytotoxicity against cancer cell lines.[4][5] This principle suggests that the dibromo-substitution in this compound could be a critical determinant of its biological profile.
Comparative Biological Activity: A Synthesis of Available Data
Antimicrobial and Antifungal Activity
Nicotinic acid derivatives have been extensively investigated for their antimicrobial properties.[1][2][3][6] The data suggests that the nature and position of substituents on the pyridine ring play a crucial role in determining the spectrum and potency of their activity.
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Nicotinic Acid Acylhydrazone Derivatives (Non-halogenated) | Staphylococcus epidermidis ATCC 12228 | 1.95 | [6] |
| Staphylococcus aureus ATCC 6538 | 3.91 | [6] | |
| Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | [6] | |
| 1,3,4-Oxadiazoline Derivatives of Nicotinic Acid (Non-halogenated) | Bacillus subtilis ATCC 6633 | 7.81 | [6] |
| Staphylococcus aureus ATCC 6538 | 7.81 | [6] | |
| Staphylococcus aureus ATCC 43300 (MRSA) | 15.62 | [6] | |
| Halogenated Naphthoquinone Derivatives | Staphylococcus aureus | 16 | [7] |
| Candida krusei | 2 | [7] |
Note: The data presented in this table is compiled from different studies and should be interpreted with caution as experimental conditions may vary.
The available data on nicotinic acid derivatives indicates promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6] While specific data for this compound is limited, studies on other halogenated heterocyclic compounds, such as naphthoquinones, have shown potent antimicrobial and antifungal activity.[7] The presence of a bromine atom in these structures was found to be a significant contributor to their efficacy. This suggests that the dibromo-substitution in this compound could potentially enhance its antimicrobial and antifungal potency compared to non-halogenated analogs.
Anticancer Activity
The cytotoxic potential of nicotinic acid derivatives against various cancer cell lines is an active area of research.[5][8] Halogenation has been a key strategy in the development of potent anticancer agents based on other heterocyclic scaffolds.[5]
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Halogenated Benzofuran Derivatives (Compound 7 - chloro) | A549 (Lung) | 6.3 ± 2.5 | [5] |
| HepG2 (Liver) | 11 ± 3.2 | [5] | |
| Halogenated Benzofuran Derivatives (Compound 8 - bromo) | HepG2 (Liver) | 3.8 ± 0.5 | [5] |
| A549 (Lung) | 3.5 ± 0.6 | [5] | |
| SW620 (Colon) | 10.8 ± 0.9 | [5] |
Note: The data presented in this table is compiled from a study on benzofuran derivatives and is intended to illustrate the potential impact of halogenation on anticancer activity. Direct data for this compound derivatives was not available.
A study on halogenated benzofuran derivatives demonstrated that a dibromo-substituted compound (compound 8) exhibited stronger anticancer potential than a dichloro-substituted analog (compound 7) against several cancer cell lines.[5] This highlights the potential of bromine substitution to enhance cytotoxicity. While this data is not on nicotinic acid derivatives, it provides a strong rationale for investigating the anticancer properties of this compound derivatives, as the dibromo-substitution may confer significant cytotoxic advantages over non-halogenated or mono-halogenated analogs.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.
MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effect of a compound on cancer cell lines.
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives and analogs) in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control.
Broth Microdilution Assay for Antimicrobial Susceptibility
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent. Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism to be tested, adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
The available evidence, primarily from structure-activity relationship studies of related heterocyclic compounds, suggests that this compound derivatives hold significant potential as antimicrobial and anticancer agents. The presence of two bromine atoms on the nicotinic acid scaffold is likely to enhance their biological activity compared to non-halogenated or mono-halogenated analogs.
To definitively establish the comparative efficacy of these compounds, direct, head-to-head studies are essential. Future research should focus on synthesizing a focused library of this compound derivatives and their corresponding non-brominated and mono-brominated analogs. These compounds should then be evaluated in parallel using standardized antimicrobial and cytotoxicity assays. Such studies will provide invaluable quantitative data to elucidate the precise contribution of the dibromo-substitution to the biological activity and will guide the rational design of more potent and selective therapeutic agents.
References
-
Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. ([Link])
-
Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. ([Link])
-
Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes. ([Link])
-
Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. ([Link])
-
Structure Activity Relationships. ([Link])
-
Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. ([Link])
-
Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. ([Link])
-
Efficient Antibacterial/Antifungal Activities: Synthesis, Molecular Docking, Molecular Dynamics, Pharmacokinetic, and Binding Free Energy of Galactopyranoside Derivatives. ([Link])
-
Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. ([Link])
-
Cytotoxicity of compounds on different cell lines. ([Link])
-
Development of methylated cobalt–alkyne complexes with selective cytotoxicity against COX‐positive cancer cell lines. ([Link])
-
Structure-activity relationship in halogen and alkyl substituted allyl and allylic compounds: correlation of alkylating and mutagenic properties. ([Link])
-
This compound | C7H5Br2NO2 | CID 12677293. ([Link])
-
Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. ([Link])
-
Antifungal activity against Candida albicans of methyl 3,5-dinitrobenzoate loaded nanoemulsion. ([Link])
-
Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. ([Link])
-
Enzyme Inhibition. ([Link])
-
Synthesis, antibacterial and antifungal activities of naphthoquinone derivatives: a structure–activity relationship study. ([Link])
-
Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. ([Link])
-
Qualitative and quantitative structure activity relationships for the inhibitory effects of cationic head groups, functionalised side chains and anions of ionic liquids on acetylcholinesterase. ([Link])
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. ([Link])
-
Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. ([Link])
-
Mixed and non-competitive enzyme inhibition: underlying mechanisms and mechanistic irrelevance of the formal two-site model. ([Link])
Sources
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT (Assay protocol [protocols.io]
- 6. clyte.tech [clyte.tech]
- 7. study.com [study.com]
- 8. bio-protocol.org [bio-protocol.org]
Comparative Guide to the Structure-Activity Relationship (SAR) of Kinase Inhibitors Derived from Substituted Nicotinates
Authored by a Senior Application Scientist
This guide provides a detailed comparative analysis of kinase inhibitors derived from the substituted nicotinate and nicotinamide scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the critical structure-activity relationships (SAR) that govern the potency and selectivity of these compounds against various kinase targets. We will explore the causal links between specific structural modifications and inhibitory activity, supported by experimental data and detailed protocols.
Introduction: The Versatility of the Nicotinate Scaffold in Kinase Inhibition
Protein kinases are a pivotal class of enzymes that regulate the majority of cellular signaling pathways. Their dysregulation is a well-established driver of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1] The development of small-molecule kinase inhibitors has transformed the landscape of oncology and inflammation treatment.[1][2]
The pyridine ring, particularly in the form of nicotinate or nicotinamide derivatives, serves as a privileged scaffold in kinase inhibitor design.[3] Its nitrogen atom can act as a key hydrogen bond acceptor, mimicking the adenine hinge-binding motif of ATP, the natural substrate for kinases. This interaction anchors the inhibitor in the ATP-binding pocket, providing a foundation for achieving high potency.[3] The substitutable positions on the pyridine ring (positions 2, 4, 5, and 6) offer vast chemical space for modification, allowing for the fine-tuning of properties such as selectivity, potency, and pharmacokinetics.
This guide will focus on comparing derivatives targeting several key kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), p38 MAP Kinase, and Cyclin-Dependent Kinases (CDKs), to elucidate the SAR principles guiding their design.
The Kinase Inhibitor Discovery Workflow: An SAR-Centric Approach
The path from a hit compound to a clinical candidate is an iterative cycle of design, synthesis, and testing. The core objective is to understand how molecular structure relates to biological activity—the essence of SAR.
Caption: A typical workflow for a Structure-Activity Relationship (SAR) study in kinase inhibitor development.
SAR Analysis of Nicotinate Derivatives as VEGFR-2 Inhibitors
VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[4] Consequently, inhibiting VEGFR-2 is a validated anti-cancer strategy.[5] The nicotinate/nicotinamide scaffold has been extensively explored for this target, often using the FDA-approved drug Sorafenib as a reference.[3][6]
The general pharmacophore for these inhibitors involves key interactions within the VEGFR-2 active site:
-
Hinge Region: The pyridine nitrogen forms a crucial hydrogen bond with the backbone amide of Cys919.[3]
-
DFG Motif: A urea or amide linker interacts with Glu885 and Asp1046 of the conserved DFG motif.[3]
-
Hydrophobic Pockets: Aromatic substituents occupy hydrophobic regions to enhance binding affinity.[5]
Comparative Performance Data
The following table summarizes the inhibitory activities of representative nicotinamide derivatives against VEGFR-2 and cancer cell lines.
| Compound ID | Key Structural Features | VEGFR-2 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | Reference |
| Sorafenib | Reference Compound | 0.054 | 7.28 | 5.28 | [3][5] |
| Compound 8 | Nicotinamide with a terminal hydrophobic tail | 0.077 | 5.4 | 7.1 | [5] |
| Compound 16c | Nicotinamide with a distinct urea linker and terminal phenyl group | 0.24 | - | - | [6] |
| Compound D-1 | Modified pyridine scaffold with urea linker and trifluoromethylphenyl group | 0.15 | 3.08 | 4.09 | [3] |
| Compound 7a | Hybrid of nicotinamide and a thiadiazole moiety | 0.095 | 4.64 (MDA-MB-231) | 7.09 (MCF-7) | [4] |
SAR Insights:
-
The Amide/Urea Linker is Critical: Compounds that maintain a linker capable of hydrogen bonding with the DFG motif, such as the urea moiety in Sorafenib, 16c, and D-1, consistently show high potency.[3][6] This interaction is crucial for stabilizing the inhibitor in the active site.
-
Terminal Hydrophobic Groups Enhance Potency: The presence of a terminal hydrophobic group, often a substituted phenyl ring, is essential for occupying the allosteric hydrophobic pocket.[5] For instance, the trifluoromethylphenyl group in Sorafenib and compound D-1 contributes significantly to their high affinity.[3]
-
Scaffold Modification: Hybridizing the nicotinamide scaffold with other heterocyclic rings, like the thiadiazole in compound 7a, can yield highly potent inhibitors.[4] This strategy can improve binding interactions and modulate physicochemical properties. Compound 7a's potency is comparable to Sorafenib, demonstrating the success of this approach.[4]
-
Correlation of Enzymatic and Cellular Activity: A strong correlation is often observed between VEGFR-2 enzyme inhibition and anti-proliferative activity in cancer cell lines that overexpress VEGF, such as HCT-116 and HepG2.[3] For example, compound D-1, a potent VEGFR-2 inhibitor, showed superior cytotoxicity against HCT-116 cells compared to Sorafenib.[3]
VEGF/VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and the mechanism of action for nicotinate-derived inhibitors.
SAR Analysis of Nicotinate Derivatives as p38 and CDK Inhibitors
The versatility of the nicotinate scaffold extends to other kinase families, including p38 MAP kinases, which are involved in inflammatory responses, and Cyclin-Dependent Kinases (CDKs), which regulate the cell cycle.[7][8]
-
p38 MAP Kinase Inhibitors: Nicotinamide derivatives have been developed as potent p38 kinase inhibitors for treating inflammatory diseases.[7][9] The SAR for these compounds often focuses on substituents that can access specific pockets within the p38 active site, leading to both potency and selectivity over other kinases.[10]
-
CDK Inhibitors: Dysregulation of CDKs, particularly CDK4/6, is a hallmark of many cancers, leading to uncontrolled cell proliferation.[8] Third-generation, highly selective CDK4/6 inhibitors like Palbociclib, which features a pyridopyrimidine core (related to the nicotinate scaffold), have been approved for treating certain breast cancers.[11][12] The SAR of these inhibitors is driven by modifications that enhance selectivity for CDK4/6 over other CDKs (like CDK1/2), thereby reducing toxicity.[11][13]
| Compound Class | Target Kinase | Key SAR Observation | Representative Drug | Reference |
| Nicotinamides | p38 | Substitutions at the 6-position of the pyridine ring are critical for potent p38 inhibition. | N/A (Patented) | [7][9] |
| Pyridopyrimidines | CDK4/6 | A 2-aminopyridine moiety is crucial for hinge binding, while larger groups at C-6 enhance selectivity for CDK4/6. | Palbociclib | [8][12] |
| Nicotinamides | Aurora A/B | A 4-anilino substitution is key for activity, with further modifications on the amide portion tuning potency. | Compound 10l | [14] |
Experimental Protocols: A Guide to Key Assays
The validation of SAR claims rests on robust and reproducible experimental data. Below are step-by-step methodologies for core assays used in the evaluation of kinase inhibitors.
Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
-
Principle: This assay quantifies the phosphorylation of a substrate peptide by the kinase. Inhibition is measured as a decrease in the phosphorylation signal. Formats like ELISA or fluorescence-based assays are common.[15]
-
Methodology:
-
Plate Preparation: Add 10 µL of recombinant human VEGFR-2 enzyme solution to the wells of a 96-well plate.
-
Compound Addition: Add 10 µL of the test compound (nicotinate derivative) at various concentrations (typically a serial dilution). Include a positive control (e.g., Sorafenib) and a negative control (DMSO vehicle).
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the ATP/substrate peptide solution to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plate for 30-60 minutes at 30°C.
-
Detection: Stop the reaction and add detection reagents according to the manufacturer's protocol (e.g., a phosphospecific antibody for ELISA or a fluorescent readout).
-
Data Analysis: Measure the signal (e.g., absorbance or fluorescence). Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[15]
-
-
Causality: This direct enzymatic assay confirms that the compound's activity is due to the inhibition of the target kinase itself, independent of cellular factors. The IC₅₀ value is a critical quantitative measure of potency.
Protocol 2: MTT Anti-Proliferative Assay
This cell-based assay assesses the cytotoxic or cytostatic effect of a compound on cancer cell lines.
-
Principle: The MTT assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase in viable cells reduces the yellow tetrazolium salt MTT to purple formazan crystals, the amount of which is proportional to the number of living cells.
-
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116 or HepG2) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell proliferation.[3]
-
-
Causality: This assay provides crucial information on whether the enzymatic inhibition observed in biochemical assays translates into a functional anti-cancer effect in a cellular context. It accounts for factors like cell permeability and off-target effects.
Conclusion and Future Directions
The substituted nicotinate and nicotinamide scaffold is a remarkably fertile ground for the discovery of potent and selective kinase inhibitors. The SAR studies reviewed here demonstrate a clear and logical relationship between specific structural modifications and inhibitory activity against key oncology and inflammation targets like VEGFR-2, p38, and CDKs.
The most successful inhibitors effectively utilize the pyridine nitrogen for hinge binding while deploying carefully selected substituents to engage with specific hydrophobic and allosteric pockets in the kinase active site. The convergence of enzymatic potency and cellular anti-proliferative activity is a strong validator of this design strategy.
Future efforts will likely focus on developing derivatives with improved selectivity profiles to minimize off-target effects and enhance safety. Furthermore, exploring novel substitutions to overcome acquired resistance mechanisms, a common challenge with kinase inhibitors, remains a critical avenue for research. The integration of computational methods, such as molecular dynamics simulations and free energy calculations, will continue to refine the rational design of the next generation of nicotinate-based kinase inhibitors.[3]
References
-
Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. (n.d.). MDPI. Retrieved from [Link]
-
Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers. (n.d.). PubMed Central. Retrieved from [Link]
- Nicotinamide derivates useful as P38 inhibitors. (n.d.). Google Patents.
-
Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
New nicotinamide–thiadiazol hybrids as VEGFR-2 inhibitors for breast cancer therapy: design, synthesis and in silico and in vitro evaluation. (n.d.). PubMed Central. Retrieved from [Link]
-
p38 inhibition data for a set of nipecotate and isonipecotate derived pyrazoles. (n.d.). ResearchGate. Retrieved from [Link]
-
Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. (2022). PubMed. Retrieved from [Link]
-
Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). (n.d.). MDPI. Retrieved from [Link]
-
Arecoline. (n.d.). Wikipedia. Retrieved from [Link]
-
Optimization and biological evaluation of nicotinamide derivatives as Aurora kinase inhibitors. (2019). PubMed. Retrieved from [Link]
-
Nicotinamide derivative used as a p38 kinase inhibitor. (2007). SciSpace. Retrieved from [Link]
-
Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. (n.d.). PubMed. Retrieved from [Link]
-
Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. (n.d.). MDPI. Retrieved from [Link]
-
Discovery of N-substituted pyridinones as potent and selective inhibitors of p38 kinase. (2009). PubMed. Retrieved from [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from [Link]
-
Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. (1996). PubMed. Retrieved from [Link]
-
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (n.d.). PubMed Central. Retrieved from [Link]
-
Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. (2018). PubMed. Retrieved from [Link]
-
Synthesis and Nicotinic Binding Studies on Enantiopure Diazine Analogues of the Novel (2-Chloro-5-pyridyl)-9-azabicyclo[4.2.1]non-2-ene UB-165. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and kinase inhibitory activity of novel substituted indigoids. (n.d.). PubMed. Retrieved from [Link]
-
Recent Progress in CDK4/6 Inhibitors and PROTACs. (2023). MDPI. Retrieved from [Link]
-
Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy. (n.d.). PubMed Central. Retrieved from [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (n.d.). RSC Publishing. Retrieved from [Link]
-
Structure-activity relationship (SAR) studies of synthetic glycogen synthase kinase-3β inhibitors: A critical review. (2019). PubMed. Retrieved from [Link]
-
Third-generation CDK inhibitors: A review on the synthesis and binding modes of Palbociclib, Ribociclib and Abemaciclib. (n.d.). ResearchGate. Retrieved from [Link]
-
A Comprehensive Review of Clinical Cardiotoxicity Incidence of FDA-Approved Small-Molecule Kinase Inhibitors. (n.d.). Frontiers. Retrieved from [Link]
-
CDK4/6 inhibitors in breast cancer therapy: Current practice and future opportunities. (n.d.). National Institutes of Health. Retrieved from [Link]
-
CDK4/6 Inhibitors. (n.d.). Susan G. Komen®. Retrieved from [Link]
-
A Systematic Review of Recently Reported Marine Derived Natural Product Kinase Inhibitors. (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | A Comprehensive Review of Clinical Cardiotoxicity Incidence of FDA-Approved Small-Molecule Kinase Inhibitors [frontiersin.org]
- 3. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New nicotinamide–thiadiazol hybrids as VEGFR-2 inhibitors for breast cancer therapy: design, synthesis and in silico and in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP2258687B1 - Nicotinamide derivates useful as P38 inhibitors - Google Patents [patents.google.com]
- 8. Recent Progress in CDK4/6 Inhibitors and PROTACs | MDPI [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. Discovery of N-substituted pyridinones as potent and selective inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CDK4/6 inhibitors in breast cancer therapy: Current practice and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization and biological evaluation of nicotinamide derivatives as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
A Senior Application Scientist's Guide to Cross-Coupling on 2,5-Dibromopyridines: A Comparative Analysis of Suzuki, Sonogashira, and Buchwald-Hartwig Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 2,5-Dibromopyridine
In the landscape of medicinal chemistry and materials science, the pyridine scaffold is a cornerstone, appearing in numerous blockbuster pharmaceuticals and functional materials. 2,5-Dibromopyridine, in particular, serves as a versatile and highly valuable building block. Its two bromine atoms offer orthogonal handles for sequential, site-selective functionalization through transition-metal-catalyzed cross-coupling reactions.[1] This allows for the rapid construction of complex molecular architectures and the exploration of vast chemical space, a critical advantage in drug discovery.[1]
However, the inherent electronic asymmetry of the pyridine ring presents a significant challenge: controlling the regioselectivity of these coupling reactions. Understanding the nuances of different catalytic systems is paramount to predictably functionalize either the C2 or C5 position. This guide provides an in-depth comparison of three powerhouse cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—as applied to 2,5-dibromopyridine, grounded in mechanistic principles and supported by experimental data.
The Core Challenge: Regioselectivity in Dihalopyridines
The two C-Br bonds in 2,5-dibromopyridine are not electronically equivalent. The C2 position is directly adjacent to the electron-withdrawing nitrogen atom, making it more electron-deficient and generally more susceptible to oxidative addition by a low-valent palladium catalyst.[2][3] Consequently, many standard cross-coupling conditions show a strong preference for reaction at the C2 position.[4]
Achieving selective coupling at the C5 position is a more formidable challenge and often requires unconventional strategies, such as the use of highly sterically hindered ligands or exploiting different catalyst speciation (e.g., multinuclear palladium clusters), which can alter the selectivity-determining step.[2][3][5] For the purposes of this guide, we will focus on the more common C2-selective reactions, which provide a reliable foundation for synthetic planning.
The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating carbon-carbon bonds, celebrated for the stability, low toxicity, and commercial availability of its organoboron reagents.[6][7]
Mechanistic Rationale
The catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9] A Pd(0) species first undergoes oxidative addition into the C-Br bond of 2,5-dibromopyridine (preferentially at C2). The organoboron reagent, activated by a base to form a more nucleophilic "ate" complex, then transfers its organic group to the palladium center in the transmetalation step.[6][7] The final reductive elimination step expels the new biaryl product and regenerates the active Pd(0) catalyst.[8]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Performance on 2,5-Dibromopyridine
The choice of ligand and base is critical for achieving high yields and selectivity. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.
| Parameter | Experimental Data | Source |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | [2][5] |
| Ligand | PPh₃, P(tBu)₃, SPhos | [2][5] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | [10] |
| Solvent | Dioxane/H₂O, Toluene, DME | [10] |
| Temperature | 80-110 °C | [10] |
| Typical Yield (C2) | 75-95% | [2][5] |
| Selectivity | High for C2 mono-arylation | [2][5] |
Experimental Protocol: C2-Selective Suzuki Coupling
This protocol is a representative example for the mono-arylation of 2,5-dibromopyridine at the C2 position.
-
Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add 2,5-dibromopyridine (1.0 eq.), the desired arylboronic acid (1.1-1.2 eq.), and cesium carbonate (2.5 eq.).[10]
-
Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.05 eq.), to the flask.[11]
-
Solvent Addition: Add anhydrous 1,4-dioxane and water (e.g., a 4:1 mixture) via syringe. The solution should be sparged with argon for 10-15 minutes to ensure anaerobic conditions.[10]
-
Reaction: Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-bromopyridine product.
The Sonogashira Coupling: Introducing Alkynyl Scaffolds
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, forming C(sp²)-C(sp) bonds.[12][13] This reaction is invaluable for creating rigid, linear extensions to the pyridine core, often used in materials science and as precursors for more complex heterocycles.
Mechanistic Rationale
The Sonogashira coupling involves two interconnected catalytic cycles.[14][15] In the palladium cycle, oxidative addition of the aryl halide to Pd(0) occurs first. In the copper cycle, a copper(I) salt reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate.[16] This acetylide then undergoes transmetalation with the Pd(II) complex. Subsequent reductive elimination releases the alkynylated product and regenerates the Pd(0) catalyst.[14]
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
Performance on 2,5-Dibromopyridine
The reaction is typically robust for C2-alkynylation. A key consideration is the potential for Glaser-Hay homocoupling of the terminal alkyne, which can be minimized by running the reaction under strictly anaerobic conditions and at the lowest effective temperature.[17]
| Parameter | Experimental Data | Source |
| Pd Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | [18][19] |
| Cu Co-catalyst | CuI | [18] |
| Ligand | PPh₃, XPhos | [18] |
| Base | Et₃N, i-Pr₂NH (often as solvent) | [18][20] |
| Solvent | THF, DMF | [18][20] |
| Temperature | Room Temp. to 100 °C | [18] |
| Typical Yield (C2) | 70-96% | [4][18] |
| Selectivity | High for C2 mono-alkynylation | [4] |
Experimental Protocol: C2-Selective Sonogashira Coupling
This protocol details a standard procedure for introducing an alkynyl group at the C2 position.[18]
-
Vessel Preparation: To a Schlenk flask under argon, add 2,5-dibromopyridine (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.025 eq.), and CuI (0.05 eq.).
-
Solvent and Reagents: Add anhydrous, deoxygenated THF as the solvent, followed by the terminal alkyne (1.2 eq.).
-
Base Addition: Add triethylamine (Et₃N, ~3.0 eq.) via syringe. The amine acts as both the base and an acid scavenger for the HBr byproduct.[12]
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitored by TLC/LC-MS).
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by flash chromatography to isolate the 2-alkynyl-5-bromopyridine.
The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for forming C(sp²)-N bonds from aryl halides and a wide range of nitrogen nucleophiles.[21][22][23]
Mechanistic Rationale
The mechanism is similar in principle to other cross-coupling reactions. After oxidative addition of the aryl halide to Pd(0), the amine coordinates to the palladium(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[24] This key intermediate undergoes reductive elimination to form the C-N bond and the desired arylamine product, regenerating the Pd(0) catalyst.[21] The choice of a bulky, electron-rich phosphine ligand is crucial to promote the challenging reductive elimination step.[23]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Performance on 2,5-Dibromopyridine
This reaction requires a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), to facilitate the deprotonation of the amine.[24] The use of specialized biarylphosphine ligands (e.g., Xantphos, Josiphos) is often necessary for high efficiency, especially with less reactive amines or aryl chlorides.[23][25]
| Parameter | Experimental Data | Source |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | |
| Ligand | Xantphos, BINAP, Josiphos-type | [23][25] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | [26] |
| Solvent | Toluene, Dioxane | [26] |
| Temperature | 90-120 °C | [26] |
| Typical Yield (C2) | 70-90% | [25][26] |
| Selectivity | High for C2 mono-amination | [26] |
Experimental Protocol: C2-Selective Buchwald-Hartwig Amination
This protocol outlines a general method for the mono-amination of 2,5-dibromopyridine.[25]
-
Vessel Preparation: In a glovebox or under a strict argon atmosphere, add the base (e.g., NaOtBu, 1.4 eq.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 eq.), the ligand (e.g., Xantphos, 0.04 eq.), and 2,5-dibromopyridine (1.0 eq.).
-
Solvent and Nucleophile: Add anhydrous toluene, followed by the amine nucleophile (1.2 eq.).
-
Reaction: Seal the tube tightly and heat the mixture in an oil bath at 110 °C with stirring. Monitor the reaction's progress.
-
Workup: After cooling, quench the reaction by adding water. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude material by flash chromatography to obtain the 2-amino-5-bromopyridine derivative.
Comparative Summary and Strategic Selection
Choosing the optimal cross-coupling reaction depends entirely on the synthetic goal. The table below provides a direct comparison to guide this decision-making process.
| Feature | Suzuki-Miyaura Coupling | Sonogashira Coupling | Buchwald-Hartwig Amination |
| Bond Formed | C(sp²)-C(sp²) | C(sp²)-C(sp) | C(sp²)-N |
| Key Reagent | Organoboron compounds | Terminal alkynes | Primary/Secondary Amines |
| Regioselectivity | High for C2 | High for C2 | High for C2 |
| Catalyst System | Pd catalyst, Ligand, Base | Pd catalyst, Cu co-catalyst, Base | Pd catalyst, Ligand, Strong Base |
| Key Strengths | Broad substrate scope, stable reagents | Creates rigid linear linkers | Direct C-N bond formation |
| Potential Issues | Boronic acid decomposition | Alkyne homocoupling (Glaser) | Base-sensitive functional groups |
| Typical Base | K₂CO₃, Cs₂CO₃ (Moderate) | Et₃N, i-Pr₂NH (Mild/Amine) | NaOtBu, K₃PO₄ (Strong) |
General Experimental Workflow
The workflow for all three reactions shares a common foundation, emphasizing the need for an inert atmosphere to protect the sensitive Pd(0) catalyst.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions are indispensable tools for the functionalization of 2,5-dibromopyridine. For the synthesis of biaryl compounds, the Suzuki coupling is the method of choice due to its reliability and the stability of the required boronic acids. When the goal is to introduce a linear, unsaturated linker, the Sonogashira coupling provides a direct and efficient route. For the synthesis of arylamines, which are critical pharmacophores, the Buchwald-Hartwig amination is unparalleled. A thorough understanding of their respective mechanisms and reaction requirements empowers the modern chemist to strategically and predictably construct complex pyridine-containing molecules, accelerating the pace of discovery in both medicine and materials.
References
- Current time information in Denbighshire, GB. (n.d.). Google.
-
The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. (2021). Angewandte Chemie International Edition, 60(21), 11068-11083. Available from: [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). Journal of Heterocyclic Chemistry. Available from: [Link]
-
Buchwald–Hartwig amination. (2023). In Wikipedia. Available from: [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2022). Accounts of Chemical Research, 55(17), 2413-2427. Available from: [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available from: [Link]
-
Sonogashira coupling. (2023). In Wikipedia. Available from: [Link]
-
Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. (2018). Inorganics, 6(1), 18. Available from: [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (2014). Tetrahedron, 70(36), 6256-6264. Available from: [Link]
-
Sonogashira coupling. (n.d.). Chemeurope.com. Available from: [Link]
-
Pyridine-Pyridine cross-coupling and it's mechanistic pathway. (2022). ResearchGate. Available from: [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. Available from: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Available from: [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Available from: [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available from: [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). Molecules, 25(15), 3469. Available from: [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Modern Research in Catalysis, 6(3), 135-146. Available from: [Link]
-
Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. (2013). European Journal of Organic Chemistry, 2013(24), 5345-5355. Available from: [Link]
-
Sonogashira Coupling Reaction Mechanism. (2016). YouTube. Available from: [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available from: [Link]
-
Suzuki reaction. (2023). In Wikipedia. Available from: [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction. (2020). ChemRxiv. Available from: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (2020). Angewandte Chemie International Edition, 59(2), 596-614. Available from: [Link]
-
Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. (2006). Tetrahedron, 62(47), 11063-11072. Available from: [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). Chemical Reviews, 107(3), 874-922. Available from: [Link]
-
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. (2021). Journal of the American Chemical Society, 143(24), 8936-8942. Available from: [Link]
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (2016). Synlett, 27(11), 1629-1641. Available from: [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. (2002). The Journal of Organic Chemistry, 67(20), 7142-7145. Available from: [Link]
-
Double Heck Cross-Coupling Reactions of Dibrominated Pyridines. (2004). Synlett, 2004(11), 1953-1955. Available from: [Link]
-
Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. (2023). Nature Communications, 14, 7173. Available from: [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2022). Journal of the American Chemical Society, 144(18), 8018-8027. Available from: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2022). YouTube. Available from: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2014). Beilstein Journal of Organic Chemistry, 10, 2963-2969. Available from: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2021). The Journal of Organic Chemistry, 86(1), 17-49. Available from: [Link]
-
The Suzuki Reaction. (2014). Columbia University. Available from: [Link]
Sources
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Sonogashira_coupling [chemeurope.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. depts.washington.edu [depts.washington.edu]
- 18. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 23. research.rug.nl [research.rug.nl]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Reaction Kinetics of Foundational Cross-Coupling Methods
For researchers, scientists, and professionals in drug development, mastering the intricacies of carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation is paramount. Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures that are central to pharmaceuticals, agrochemicals, and advanced materials.[1][2] However, achieving optimal efficiency, yield, and scalability requires more than simply mixing reagents; it demands a profound understanding of the underlying reaction kinetics.
This guide provides an in-depth comparative analysis of the reaction kinetics for three of the most powerful and widely utilized cross-coupling methodologies: the Suzuki-Miyaura coupling, the Mizoroki-Heck reaction, and the Buchwald-Hartwig amination. By dissecting the factors that govern the speed of these transformations, we can move from empirical trial-and-error to rational, mechanism-driven process optimization.
The Heart of the Matter: The Catalytic Cycle and its Rate-Determining Step
At their core, these palladium-catalyzed reactions proceed via a catalytic cycle, a sequence of elementary steps that regenerate the active catalyst. While specifics vary, three fundamental steps are common:
-
Oxidative Addition: The low-valent Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl halide), oxidizing to a high-valent Pd(II) species.
-
Transmetalation / Migratory Insertion: The organic moiety from the nucleophilic partner is transferred to the palladium center (Transmetalation, as in Suzuki coupling), or an alkene coordinates and inserts into the Pd-carbon bond (Migratory Insertion, as in Heck coupling).
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst.
Within this cycle, one step is invariably slower than all others. This is the Rate-Determining Step (RDS) , which acts as the kinetic bottleneck for the entire reaction. Identifying and accelerating the RDS is the primary goal of kinetic analysis and catalyst system design. The choice of ligand, substrate, base, and solvent all exert profound influence on the energy barriers of these steps, often leading to a shift in the RDS from one reaction to another.[3]
The Suzuki-Miyaura Coupling: A Tale of Two Steps
The Suzuki-Miyaura reaction, which forges a C-C bond between an organoboron species and an organic halide, is a workhorse of the pharmaceutical industry.[4] Its kinetic profile is arguably the most straightforward of the three, yet it holds crucial lessons in catalyst control.
Kinetic Profile and the Rate-Determining Step
The generally accepted mechanism involves oxidative addition, transmetalation, and reductive elimination.[5][6] For most of the reaction's scope, particularly with less reactive aryl chlorides and bromides, oxidative addition is the rate-determining step .[5][7] This is reflected in the common reactivity trend for the halide leaving group: I > OTf > Br >> Cl.[5][8]
However, this is not an immutable rule. When using highly reactive electrophiles, such as aryl iodides, the oxidative addition can become so fast that transmetalation emerges as the new RDS .[9] This kinetic pivot is a critical consideration. Furthermore, recent detailed mechanistic investigations have shown that the choice of base can also shift the RDS between oxidative addition and transmetalation, fundamentally altering the process requirements.[10]
Causality Behind Experimental Choices
-
Ligand Selection: To accelerate the common RDS of oxidative addition, the palladium center must be sufficiently electron-rich to facilitate its insertion into the C-X bond. This is the primary reason for the development of sterically bulky, electron-donating phosphine ligands (e.g., biarylphosphines) and N-heterocyclic carbenes (NHCs).[7][11] These ligands increase the electron density on the palladium, promoting oxidative addition while their bulk favors the formation of highly active monoligated Pd(0) species, which are often the true catalytic players.[12][13]
-
Base Function: The base in a Suzuki coupling does more than neutralize the leaving group. It is mechanistically involved in the transmetalation step, activating the organoboron species to form a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.[5] The choice of base can therefore dramatically impact the rate of what might become the reaction's RDS.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle, highlighting oxidative addition as the common RDS.
The Mizoroki-Heck Reaction: A Shifting Bottleneck
The Mizoroki-Heck reaction couples aryl or vinyl halides with alkenes. Its kinetic behavior is notably more complex, with the RDS being highly sensitive to the reaction conditions, particularly the nature of the halide and the concentration of the supporting ligand.[14][15]
Kinetic Profile and the Rate-Determining Step
The catalytic cycle proceeds through oxidative addition, alkene coordination, migratory insertion (carbopalladation), and β-hydride elimination.[14]
-
For less reactive electrophiles like aryl bromides and chlorides, oxidative addition is typically rate-determining , similar to the Suzuki coupling.[14][16]
-
However, for reactive aryl iodides, oxidative addition is fast. The RDS can then shift to a subsequent step, often migratory insertion or the preceding alkene coordination .[17][18][19]
This variability is a crucial distinction. Assuming the RDS is always oxidative addition can lead to flawed optimization strategies.
Causality Behind Experimental Choices
-
Ligand-to-Metal Ratio: The concentration of the phosphine ligand is a critical parameter with a non-intuitive effect. While the ligand is necessary to stabilize the catalyst, an excess can be detrimental. High phosphine concentrations can inhibit the reaction by outcompeting the alkene for a coordination site on the Pd(II) intermediate.[17] This competition makes the already slow migratory insertion step even slower, effectively creating a kinetic bottleneck. This explains why a 1:1 or 2:1 ligand-to-palladium ratio is often optimal, whereas a large excess can shut the reaction down.
-
Alkene Electronics: The electronic nature of the alkene also plays a key role. Electron-deficient alkenes (like acrylates) generally react faster than electron-rich ones (like simple alkyl-substituted olefins). This is because the electron-deficient nature of the alkene strengthens its coordination to the electrophilic Pd(II) center and facilitates the subsequent migratory insertion step.
Visualizing the Mizoroki-Heck Catalytic Cycle
Caption: The Heck catalytic cycle, illustrating the potential shift in the RDS.
The Buchwald-Hartwig Amination: The Ligand is Everything
The Buchwald-Hartwig amination forms a C-N bond between an aryl halide and an amine. Kinetically, it is a masterclass in how ligand architecture can dictate the entire reaction mechanism and, consequently, the RDS.[20]
Kinetic Profile and the Rate-Determining Step
The mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[21][22] Unlike the previous examples where the substrate had the primary influence on the RDS, here the ligand is the dominant factor .
Groundbreaking computational and experimental studies have shown that different "generations" of Buchwald's biarylphosphine ligands steer the reaction through different kinetic landscapes:[21][22][23]
-
With BrettPhos , a modern, highly effective ligand, oxidative addition is the rate-determining step .[21][23][24]
-
Conversely, with RuPhos , another powerful ligand, reductive elimination is rate-determining .[21][22][23]
This ligand-induced shift of the RDS is a profound concept. It means that strategies to optimize a reaction with one ligand may be completely ineffective, or even counterproductive, with another.
Causality Behind Experimental Choices
-
Ligand Architecture: The steric and electronic properties of the biarylphosphine ligands are meticulously tuned. The extreme bulk of ligands like BrettPhos and RuPhos facilitates the final, product-forming reductive elimination step.[25] However, their electronic structures differ. The properties of BrettPhos create a situation where the initial oxidative addition has the highest energy barrier. In contrast, the RuPhos system facilitates an easier oxidative addition, but the subsequent C-N bond-forming reductive elimination becomes the kinetic bottleneck.[21][22] This understanding allows chemists to select a ligand based on the specific challenge posed by the substrates. For a particularly unreactive aryl chloride (where oxidative addition is difficult), a ligand that lowers the barrier to that step would be chosen.
Visualizing the Buchwald-Hartwig Amination Cycle
Caption: The Buchwald-Hartwig cycle, showing how the RDS depends on the ligand.
Quantitative Data Summary: A Comparative Overview
The following table summarizes the key kinetic characteristics of the three cross-coupling methods.
| Feature | Suzuki-Miyaura Coupling | Mizoroki-Heck Reaction | Buchwald-Hartwig Amination |
| Typical RDS | Oxidative Addition (for ArCl, ArBr)[5][7]; Transmetalation (for ArI)[9] | Oxidative Addition (for ArCl, ArBr)[14]; Migratory Insertion (for ArI)[17] | Ligand Dependent: Oxidative Addition (BrettPhos) or Reductive Elimination (RuPhos)[21][22][23] |
| Ar-X Reactivity | I > OTf > Br >> Cl[8] | I > Br > Cl[16] | Br > Cl (Iodides can be problematic)[26] |
| Key Kinetic Influences | Ligand electronics, Base choice, Solvent[10][27] | Ligand:Pd ratio, Alkene electronics, Solvent[17][28] | Ligand architecture (sterics & electronics), Base strength[23][29] |
| Common Challenge | Sluggish kinetics with aryl chlorides; ensuring efficient transmetalation. | Catalyst inhibition by excess ligand; slow reaction with electron-rich alkenes. | Selecting the correct ligand for the substrate combination; catalyst decomposition. |
Experimental Protocols for Kinetic Analysis
Acquiring reliable kinetic data is crucial. The protocols described below represent self-validating systems for monitoring reaction progress, essential for mechanism elucidation and process optimization.
Protocol 1: Reaction Monitoring by GC/HPLC with an Internal Standard
This method provides discrete data points over time, allowing for the determination of initial rates and reaction orders.
-
System Setup: To a clean, oven-dried reaction vessel equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 equiv), palladium precatalyst (e.g., 1-5 mol%), and ligand.
-
Internal Standard: Add a specific, weighed amount of an inert, non-volatile internal standard (e.g., dodecane, decane) that has a distinct retention time from all reactants and products.
-
Reagent Addition: Add the solvent, followed by the base. Allow the mixture to stir for 5-10 minutes at room temperature.
-
Initiation (t=0): Add the coupling partner (organoboron reagent, alkene, or amine). If the reaction is to be run at an elevated temperature, place the vessel in a pre-heated oil bath. Start the timer immediately.
-
Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 min), withdraw a small aliquot (~0.1 mL) from the reaction mixture using a syringe.
-
Quenching: Immediately quench the aliquot in a vial containing a suitable solvent (e.g., ethyl acetate) and a small amount of water or dilute acid to stop the reaction.
-
Analysis: Analyze the quenched samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Data Processing: Determine the concentration of the starting material and product at each time point by comparing their peak areas to that of the internal standard. Plot concentration versus time to generate the kinetic profile.
Protocol 2: In Situ Reaction Monitoring by ¹H NMR Spectroscopy
This technique provides continuous, real-time data without disturbing the reaction.[8]
-
Sample Preparation: In an NMR tube, carefully combine the aryl halide (1.0 equiv), coupling partner, base, and a known concentration of a solvent with a distinct, non-interfering signal (e.g., 1,3,5-trimethoxybenzene in a deuterated solvent like toluene-d₈).
-
t=0 Spectrum: Acquire an initial ¹H NMR spectrum at room temperature to serve as the t=0 reference.
-
Initiation: Using a syringe, inject the palladium catalyst solution into the NMR tube, mix thoroughly but gently, and immediately place the tube into the pre-heated NMR probe set to the desired reaction temperature.
-
Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals using an automated sequence.
-
Data Processing: In each spectrum, integrate the signals corresponding to a unique proton on the starting material and the product. Plot the relative integral values versus time to monitor the reaction progress and determine the kinetics.[8]
Conclusion and Future Outlook
The kinetic behavior of Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig reactions is a complex interplay of catalyst, ligand, substrate, and conditions. While oxidative addition is a common rate-determining step, this guide demonstrates that this is a significant oversimplification. The RDS can shift to transmetalation in fast Suzuki couplings, to migratory insertion in Heck reactions, and is fundamentally dictated by ligand choice in Buchwald-Hartwig aminations.
Understanding these nuances is essential for the modern chemist. It allows for the rational selection of ligands to accelerate a specific mechanistic step, the optimization of reagent ratios to avoid catalyst inhibition, and the diagnosis of poorly performing reactions. As the field evolves, the synergy between high-throughput experimentation, advanced in situ monitoring techniques, and computational density functional theory (DFT) calculations will continue to provide unprecedented insight, enabling the design of ever more efficient and selective cross-coupling methods.[3][21]
References
- ResearchGate. (2025). The Heck reaction: Mechanistic insights and novel ligands | Request PDF.
- Wikipedia. (n.d.). Suzuki reaction.
- Alfa Chemistry. (n.d.). Heck Reaction.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- BenchChem. (2025). A Comparative Guide to the Kinetics of Cyclopropyl Moieties in Cross-Coupling Reactions.
- BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction.
- ACS Publications. (n.d.). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands | Organometallics.
- ACS Publications. (n.d.). Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle.
- Tian, J., Wang, G., Qi, Z. H., & Ma, J. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21385-21391.
- ResearchGate. (2025). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions | Request PDF.
- PubMed. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald-Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure.
- Asian Journal of Advanced Basic Sciences. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review.
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- National Institutes of Health. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Semantic Scholar. (n.d.). Kinetic studies of Heck coupling reactions using palladacycle catalysts: experimental and kinetic modeling of the role of dimer species.
- (n.d.).
- Tian, J., Wang, G., Qi, Z. H., & Ma, J. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure.
- (n.d.). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
- Semantic Scholar. (2020).
- SciSpace. (2008). Mechanisms of the Mizoroki–Heck Reaction.
- ResearchGate. (n.d.). Ligands and/or Catalysts Used in Coupling Reactions. (Ref. 25).
- RSC Publishing. (2025).
- ResearchGate. (2025). Prominent Ligand Types in Modern Cross-Coupling Reactions | Request PDF.
- PubMed Central. (2025). Application of statistical design of experiment to identify key factors in cross coupling reactions.
- ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- University of Groningen. (n.d.).
- The Royal Society of Chemistry. (2022). CHAPTER 11: Heck Reactions.
- ACS Publications. (2023). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture─What a Difference a Base Makes | Organic Process Research & Development.
- ResearchGate. (n.d.). A comparison of time and yield for standard protocols of various coupling reactions.
- Chemistry LibreTexts. (2023).
Sources
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Application of statistical design of experiment to identify key factors in cross coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. byjus.com [byjus.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ajabs.org [ajabs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. books.rsc.org [books.rsc.org]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. orbit.dtu.dk [orbit.dtu.dk]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald-Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. research.rug.nl [research.rug.nl]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. theses.enscm.fr [theses.enscm.fr]
- 28. Kinetic studies of Heck coupling reactions using palladacycle catalysts: experimental and kinetic modeling of the role of dimer species. | Semantic Scholar [semanticscholar.org]
- 29. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalyzing Reactions with Methyl 2,5-dibromonicotinate: Benchmarking New and Established Catalysts
For researchers, scientists, and professionals in drug development, the selective functionalization of polysubstituted heteroaromatics is a critical step in the synthesis of novel molecular entities. Methyl 2,5-dibromonicotinate is a versatile building block, offering two reactive sites for the introduction of diverse functionalities. The choice of catalyst is paramount in controlling the regioselectivity and efficiency of cross-coupling reactions. This guide provides an in-depth comparison of established and novel catalytic systems for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, leveraging experimental data from analogous dihaloheterocyclic systems to provide actionable insights for your research.
The Challenge of Regioselectivity in Dihalopyridines
The electronic properties of the pyridine ring and the differential reactivity of the bromine atoms at the C2 and C5 positions of this compound present a significant challenge in achieving selective functionalization. Generally, the C2 position is more electron-deficient and sterically hindered, which can influence the outcome of catalytic transformations. The choice of catalyst, ligand, and reaction conditions can be strategically employed to favor substitution at either position, or to achieve difunctionalization.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of C(sp²)–C(sp²) bond formation, prized for its functional group tolerance and relatively mild conditions.[1] When functionalizing this compound, the selection of the palladium catalyst and ligand is crucial for achieving high yields and controlling selectivity.
Established Catalyst Systems
Traditional palladium catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) acetate (Pd(OAc)₂) with phosphine ligands have been widely used. For dihaloheteroarenes, these systems can be effective, though they may require higher catalyst loadings and temperatures.
Next-Generation Catalysts: The Power of Buchwald Ligands
The development of bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), has revolutionized palladium-catalyzed cross-coupling reactions.[2] These ligands promote the formation of monoligated palladium(0) species, which are highly active catalytic intermediates.[3] For challenging substrates like dihalopyridines, these advanced catalysts often provide superior performance.
Performance Comparison: Suzuki-Miyaura Catalysts
| Catalyst System | Substrate Analogue | Coupling Partner | Base | Solvent | Temp (°C) | Yield (%) | C2:C5 Ratio | Reference |
| Pd(PPh₃)₄ | 2,5-Dichloropyridine | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 85 | 1:1.5 | [4] |
| Pd(OAc)₂ / SPhos | 2,5-Dichloropyridine | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 95 | >20:1 | [4] |
| PdCl₂(dppf) | 2,5-diiodopyrazine | Phenylboronic acid | K₂CO₃ | DME | 80 | High | N/A | [5] |
Causality Behind Experimental Choices: The data suggests that for achieving high regioselectivity, particularly for C2 functionalization, catalyst systems employing bulky phosphine ligands like SPhos are superior. The steric bulk of the ligand is thought to favor oxidative addition at the less hindered C5 position, but the electronic effects of the ligand can also play a significant role in modulating the reactivity of the palladium center, leading to preferential reaction at the more electron-deficient C2 position in some cases. The choice of base and solvent system is also critical for efficient transmetalation and catalyst stability.[6]
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol is a general starting point for the selective Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 eq)
-
Toluene/H₂O (10:1 v/v)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Workflow for Selective Suzuki-Miyaura Coupling
Caption: Workflow for a selective Suzuki-Miyaura coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a powerful method for the formation of C(sp²)–C(sp) bonds, enabling the introduction of alkynyl groups.[7] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[8]
Catalyst Systems for Sonogashira Coupling
Traditional systems like Pd(PPh₃)₂Cl₂/CuI are effective for many substrates. However, for dihaloheterocycles, issues such as Glaser homocoupling of the alkyne can be problematic. Copper-free Sonogashira protocols have been developed to address this issue, often utilizing palladium catalysts with specialized ligands.[9]
Performance Comparison: Sonogashira Catalysts
| Catalyst System | Substrate Analogue | Coupling Partner | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | 2,5-diiodopyrazine | Phenylacetylene | Et₃N | THF | RT | High | [5] |
| Pd(PPh₃)₄ / CuI | 6-bromo-3-fluoro-2-cyanopyridine | Various alkynes | Et₃N | THF | RT | 85-93 | [10] |
| [DTBNpP]Pd(crotyl)Cl (Copper-free) | 1-bromo-3,5-dimethoxybenzene | 3-ethynylpyridine | TMP | DMSO | RT | 75 | [11] |
Causality Behind Experimental Choices: The classic Pd/Cu system is often efficient for Sonogashira couplings. The copper(I) co-catalyst is believed to facilitate the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[12] In cases where homocoupling is a concern, copper-free conditions with a highly active palladium precatalyst can be advantageous. The choice of a strong amine base is crucial for the deprotonation of the terminal alkyne.
Experimental Protocol: Copper-Free Sonogashira Coupling
This protocol provides a starting point for a copper-free Sonogashira coupling of this compound.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
[DTBNpP]Pd(crotyl)Cl (2.5 mol%)
-
2,2,6,6-Tetramethylpiperidine (TMP) (2.0 eq)
-
DMSO
Procedure:
-
In a glovebox, to a vial add this compound, the palladium precatalyst, and a stir bar.
-
Add DMSO, followed by the terminal alkyne and TMP.
-
Seal the vial and stir at room temperature.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Catalytic Cycle for Sonogashira Coupling
Caption: Generalized catalytic cycle for the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[13] The development of specialized ligands has greatly expanded the scope of this reaction.[3]
Catalyst Systems for Buchwald-Hartwig Amination
For the amination of dihaloheterocycles, catalyst systems composed of a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) are generally the most effective.[14] The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) being commonly used.
Performance Comparison: Buchwald-Hartwig Catalysts
| Catalyst System | Substrate Analogue | Amine | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / XPhos | 2,4-dichloropyridine | Morpholine | NaOtBu | Toluene | 100 | 92 (C4-amination) | |
| Pd(OAc)₂ / SPhos | o-bromoaldimine | o-bromoaniline | Cs₂CO₃ | THF | 100 | 85 | [15] |
| Pd₂(dba)₃ / XPhos | 2,5-diiodopyrazine | Aniline | K₃PO₄ | Toluene | 110 | High | [5] |
Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination relies on a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[13] Bulky phosphine ligands facilitate the reductive elimination step, which is often rate-limiting. The strong base is required to deprotonate the amine, forming the active nucleophile. The choice of solvent can influence catalyst solubility and stability.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
NaOtBu (1.4 eq)
-
Toluene
Procedure:
-
In a glovebox, add this compound, Pd(OAc)₂, XPhos, and NaOtBu to a dry Schlenk tube.
-
Add dry, degassed toluene.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash chromatography.
Logical Relationship in Catalyst Selection for Buchwald-Hartwig Amination
Caption: Key components for a successful Buchwald-Hartwig amination.
Conclusion
The selective functionalization of this compound is a challenging yet rewarding endeavor for the synthesis of novel compounds. This guide has provided a comparative overview of catalytic systems for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. While established catalysts can be effective, the use of modern, bulky phosphine ligands often leads to superior yields, selectivities, and milder reaction conditions. The provided experimental protocols and mechanistic insights serve as a valuable starting point for researchers to develop robust and efficient synthetic routes. The continued exploration of novel catalysts will undoubtedly further expand the synthetic utility of this versatile building block.
References
- Pan, Z., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine.
- BenchChem. (2025). A Head-to-Head Comparison of Palladium Catalysts for Cross-Coupling Reactions of 2,5-Diiodopyrazine.
- Ali, A., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central.
- Curini, M., et al. (2019). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI.
- Willans, C. E., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. JACS.
- Willans, C. E., et al. (2022).
- Ali, A., et al. (2018). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. PubMed Central.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
- Willans, C. E., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online.
- Baati, R., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
- Organ, M. G., et al. (2018).
- Chutia, R., et al. (2025). A green and sustainable approach for Suzuki and Sonogashira cross-coupling reaction using Pd/CuFe2O4 magnetic nanoparticles.
- Beller, M., et al. (2005). A New Efficient Palladium Catalyst for the Amination of Aryl Chlorides.
- Ayub, K., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Lynam, J. M., et al. (2023). Preformed Pd(II)
- Gower, N. J., et al. (2022). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. NIH.
- BenchChem. (2025). Application Notes and Protocols: Copper-Free Sonogashira Coupling of 2,5-Diiodopyrazine.
- Aydemir, M., et al. (2014). Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
- Buchwald, S. L., et al. (2018).
- Feringa, B. L., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions of 2,5-Dichloropyridine.
- LibreTexts. (2023).
- The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Ananikov, V. P., et al. (2021). Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study. RSC Publishing.
- BenchChem. (2025). Technical Support Center: Suzuki Coupling with Bromopyridines.
- BenchChem. (2025).
- Knochel, P., et al. (2010). Regioselective functionalization of 2,5-dibromotoluene.
- Kanwal, I., et al. (2020).
- de la Cruz, P., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI.
- Alonso, F., et al. (2011). Recent advances in Sonogashira reactions.
- Sarpong, R., et al. (2019). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. PubMed Central.
- Moodley, K., et al. (2015).
- Hocek, M., et al. (2007). The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives.
- Len, C., et al. (2017).
- Moody, C. J., et al. (2010). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Organic & Biomolecular Chemistry (RSC Publishing).
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. research.rug.nl [research.rug.nl]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration - RSC Advances (RSC Publishing) [pubs.rsc.org]
In vitro and in vivo evaluation of compounds synthesized from Methyl 2,5-dibromonicotinate
A Senior Application Scientist's Guide to In Vitro and In Vivo Performance
In the landscape of modern drug discovery, the strategic selection of a core chemical scaffold is paramount. A scaffold that offers synthetic versatility and multiple points for chemical modification can unlock a diverse array of novel compounds with significant therapeutic potential. Methyl 2,5-dibromonicotinate stands out as such a scaffold. Its di-halogenated pyridine ring provides two reactive sites, primarily for carbon-carbon bond formation, enabling the systematic development of compound libraries for biological screening. This guide provides an in-depth comparison of bioactive compounds synthesized from this versatile starting material, focusing on their in vitro and in vivo performance as anti-inflammatory and anticancer agents. We will delve into the causality behind the experimental designs and present the data with the scientific integrity required for professional researchers.
The Synthetic Keystone: Suzuki-Miyaura Cross-Coupling
The journey from the starting scaffold to a biologically active molecule hinges on robust and versatile chemical synthesis. For halogenated aromatic compounds like this compound, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a method of choice.[1][2] Its popularity stems from its high tolerance for a wide range of functional groups, mild reaction conditions, and the commercial availability of a vast library of boronic acids and esters.[1][2][3]
The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species.[1][4] The key steps are the oxidative addition of the palladium catalyst to the aryl bromide, followed by transmetalation with the boronic acid derivative (activated by a base), and concluding with reductive elimination to form the new C-C bond and regenerate the catalyst.[1][4] The differential reactivity of the bromine atoms at the 2- and 5-positions of the nicotinate ring can also be exploited for selective or sequential couplings, further expanding synthetic possibilities.[3]
Caption: General workflow for synthesizing nicotinate derivatives.
Part 1: In Vitro and In Vivo Evaluation as Anti-inflammatory Agents
A significant number of nicotinic acid derivatives have been investigated for their anti-inflammatory properties.[5][6][7] The primary molecular targets for many non-steroidal anti-inflammatory drugs (NSAIDs) are the cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[5] Therefore, the development of selective COX-2 inhibitors is a key strategy to achieve potent anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[5]
Featured Compounds: A Comparative Analysis
From a series of synthesized nicotinate derivatives, compounds 4c and 4f emerged as particularly potent and selective COX-2 inhibitors.[5] These compounds were selected for further in vivo evaluation based on their promising in vitro profile.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol describes a common method to determine the inhibitory potency (IC50) of test compounds against COX-1 and COX-2 enzymes.
Principle: The assay measures the ability of a compound to inhibit the peroxidase activity of the COX enzyme. The peroxidase activity is quantified by monitoring the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) at a specific wavelength.
Step-by-Step Methodology:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are prepared in a Tris-HCl buffer (pH 8.0) containing a heme cofactor. The inclusion of heme is critical as it is a necessary prosthetic group for COX peroxidase activity.
-
Compound Incubation: The test compounds (e.g., 4c , 4f ) and reference drugs (Celecoxib, Diclofenac) are pre-incubated with the respective enzymes (COX-1 or COX-2) for a defined period (e.g., 15 minutes) at room temperature. This allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: The reaction is initiated by adding a solution containing arachidonic acid (the natural substrate for the cyclooxygenase reaction) and the colorimetric substrate TMPD.
-
Data Acquisition: The absorbance is measured kinetically over several minutes using a microplate reader at approximately 610 nm. The rate of reaction is determined from the slope of the absorbance curve.
-
Calculation: The percentage of inhibition is calculated relative to a control reaction containing no inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the percent inhibition against a range of inhibitor concentrations.
Comparative In Vitro Performance Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) |
| 4c | 12.5 | 0.07 | 178.6 |
| 4f | 13.2 | 0.07 | 188.6 |
| Celecoxib (Ref.) | 7.6 | 0.07 | 108.6 |
| Diclofenac (Ref.) | 0.9 | 0.5 | 1.8 |
| Indomethacin (Ref.) | 0.1 | 1.6 | 0.06 |
| Data synthesized from literature values.[5] |
Interpretation: The data clearly demonstrates that compounds 4c and 4f are highly potent inhibitors of COX-2, with IC50 values equipotent to the standard selective inhibitor, Celecoxib.[5] More importantly, their selectivity indices are significantly higher than that of Celecoxib, indicating a much greater preference for inhibiting COX-2 over COX-1.[5] This superior selectivity profile suggests a potentially lower risk of gastrointestinal side effects.
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard and widely used animal model to evaluate the in vivo efficacy of acute anti-inflammatory agents.[5][6]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory activity.
Caption: Workflow for the Carrageenan-Induced Paw Edema model.
Step-by-Step Methodology:
-
Animal Handling: Male Wistar rats are acclimatized and fasted overnight before the experiment. This ensures uniformity in drug absorption.
-
Compound Administration: Animals are divided into groups (n=5-10).[8] One group receives the vehicle (control), others receive reference drugs (e.g., Celecoxib), and the test groups receive the synthesized compounds (e.g., 4f ) at a specified dose, typically via oral gavage.
-
Baseline Measurement: One hour after drug administration, the initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Inflammation Induction: A 0.1 mL injection of 1% w/v carrageenan solution in saline is administered into the subplantar region of the right hind paw.
-
Post-Induction Measurement: Paw volume is measured again at several time points, typically 3 hours post-carrageenan injection, which corresponds to the peak edema phase.
-
Calculation: The volume of edema is the difference between the final and initial paw volumes. The percentage inhibition of edema is calculated using the formula: [(Vc - Vt) / Vc] * 100, where Vc is the average edema volume in the control group and Vt is the average edema volume in the treated group.
Comparative In Vivo Performance Data
| Compound (Dose) | Mean Increase in Paw Volume (mL) | % Inhibition of Edema |
| Control (Vehicle) | 0.85 ± 0.04 | - |
| 4f (10 mg/kg) | 0.28 ± 0.03 | 67.1% |
| Celecoxib (10 mg/kg) | 0.31 ± 0.02 | 63.5% |
| Data synthesized from literature values.[5] |
Interpretation: Compound 4f exhibited the most potent in vivo anti-inflammatory activity, which was comparable to or even slightly better than the reference drug Celecoxib at the same dose.[5] These results validate the in vitro findings and confirm the compound's efficacy in a living system. Furthermore, ancillary studies on ulcerogenic activity showed no ulceration for compound 4f , implying a safe gastric profile, which is a direct and highly desirable consequence of its high COX-2 selectivity.[5]
Part 2: In Vitro Evaluation as Anticancer Agents
The pyridine nucleus is a common feature in many anticancer drugs, and derivatives of nicotinic acid have also shown promise as antiproliferative agents.[9] Their mechanism can be varied, but often involves the inhibition of key enzymes or pathways crucial for cancer cell growth and survival.
Experimental Protocol: MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[9][10]
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cell lines (e.g., HCT-116 human colon cancer, HepG-2 human liver cancer) are seeded into 96-well plates at a specific density and allowed to adhere overnight in a CO2 incubator.
-
Compound Treatment: The next day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group receives only the vehicle, and a positive control group is treated with a standard anticancer drug like Doxorubicin.
-
Incubation: The plates are incubated for a set period (e.g., 48 hours) to allow the compounds to exert their effects.
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to each well to dissolve the insoluble formazan crystals, resulting in a colored solution.
-
Data Acquisition: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting cell viability against compound concentration.
Comparative In Vitro Antiproliferative Activity
| Compound | HCT-116 IC50 (µM) | HepG-2 IC50 (µM) |
| Compound 3b | 7.8 | 9.2 |
| Compound 4c | 5.4 | 6.1 |
| Compound 7b | 6.5 | 7.3 |
| Doxorubicin (Ref.) | 0.8 | 1.1 |
| Data represents a selection of active compounds synthesized from nicotinamide precursors, demonstrating the potential of the scaffold.[9] |
Interpretation: Several synthesized nicotinamide derivatives showed interesting antitumor activity against colon and liver cancer cell lines.[9] While not as potent as the broad-spectrum chemotherapy agent Doxorubicin, these compounds provide a promising starting point for optimization. Importantly, many of these compounds demonstrated low cytotoxicity against non-tumor fibroblast cell lines, indicating a good potential safety profile and selectivity for cancer cells.[9]
Conclusion
This compound has proven to be an exceptionally valuable and versatile scaffold for the synthesis of novel, biologically active compounds. Through strategic application of modern synthetic methods like the Suzuki-Miyaura coupling, a diverse range of derivatives can be efficiently generated.
The comparative data presented herein demonstrates the successful development of potent and highly selective COX-2 inhibitors. Compounds such as 4f not only show in vitro selectivity superior to established drugs like Celecoxib but also translate this into potent in vivo anti-inflammatory efficacy coupled with an excellent gastric safety profile.[5] Furthermore, the nicotinic acid framework shows clear potential in the oncology space, with derivatives exhibiting selective antiproliferative activity against human cancer cell lines.[9]
Future research should focus on further optimization of these lead compounds to enhance potency and explore their mechanisms of action in greater detail. The collective evidence strongly supports the continued exploration of the chemical space around the nicotinate scaffold for the development of next-generation therapeutics.
References
-
El-Dash, Y., Khalil, N. A., & El-Kerdawy, A. M. (2021). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. Bioorganic Chemistry, 107, 104610. [Link]
-
Elnaggar, D. H., Mohamed, A. M., Abdel Hafez, N. A., Azab, M. E., Elasasy, M. E. A., Awad, H. M., Farghaly, T. A., & Amr, A. E.-G. E. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10735–10751. [Link]
-
Abdel-Gawad, N. M., George, R. F., & El-Sayed, M. A.-H. (2022). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 128, 106093. [Link]
-
Wülfroth, P., & Grünwald, J. (1989). Differential Effect of Nicotinic Acid Derivatives on Smooth Muscle and Endothelial Cell Proliferation. Basic Research in Cardiology, 84(3), 291–297. [Link]
-
Khalil, N. A., Ahmed, E. M., Mohamed, K. O., & Zaitone, S. A. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical & Pharmaceutical Bulletin, 61(9), 933–940. [Link]
-
Kamal, A., & Dastagiri, D. (2009). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. ResearchGate. [Link]
-
Saeed, A., Channar, P. A., & Shehzadi, S. A. (2018). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 23(10), 2539. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Creative Animodel. (n.d.). In vivo Efficacy Testing. [Link]
-
Stoyanova, M., & Stoyanov, N. (2021). Synthesis, Biological Activity and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. Molecules, 26(11), 3291. [Link]
-
Rizwan, K., Kumar, A., & Singh, P. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 49. [Link]
-
Rizwan, K., Kumar, A., & Singh, P. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. ResearchGate. [Link]
-
Kurbangalieva, A., Tursyn, A., & Nurkenov, O. (2023). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 28(15), 5780. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Khosa, T. T., Ntushelo, K., & Dube, A. (2022). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. Molecules, 27(21), 7578. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
O. A. Bezuglov, V. V., & Shchekotikhin, A. E. (2024). Special Issue “Development and Synthesis of Biologically Active Compounds”. Pharmaceuticals, 17(4), 484. [Link]
-
Uddin, N., & Khan, A. (2022). In-Vitro, In-Vivo, Molecular Docking and ADMET Studies of 2-Substituted 3,7-Dihydroxy-4H-chromen-4-one for Oxidative Stress, Inflammation and Alzheimer's Disease. Molecules, 27(23), 8569. [Link]
-
de la Torre, M. C., & Sierra, M. A. (2018). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 23(3), 616. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. | Semantic Scholar [semanticscholar.org]
- 8. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 9. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Suzuki Coupling: A Comparative Study of Boronic Acids with Methyl 2,5-dibromonicotinate
Introduction: The Enduring Power of the Suzuki-Miyaura Coupling in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of organic synthesis, a Nobel Prize-winning methodology that has revolutionized the construction of carbon-carbon bonds.[1] Its broad functional group tolerance, mild reaction conditions, and the use of generally stable and less toxic organoboron reagents have made it an indispensable tool in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[2] This guide is intended for researchers, scientists, and drug development professionals seeking a deeper, practical understanding of how the choice of a key reagent—the boronic acid—can profoundly influence the outcome of the Suzuki coupling, particularly with challenging heteroaromatic substrates.
We will delve into a comparative study of various boronic acids in reaction with Methyl 2,5-dibromonicotinate, a dihalogenated pyridine derivative of significant interest in medicinal chemistry. The presence of two bromine atoms at different positions on the pyridine ring, coupled with an electron-withdrawing ester group, presents a fascinating case study in regioselectivity and reactivity. This guide will provide not only a theoretical framework but also practical, field-proven insights to help you navigate the nuances of this powerful reaction.
The Catalytic Heart of the Reaction: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed process that follows a well-established catalytic cycle.[3][4] A fundamental understanding of this cycle is crucial for troubleshooting and optimizing your reactions. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (in our case, this compound), forming a Pd(II) intermediate. The reactivity of the halide is a critical factor here, with the general trend being I > Br > Cl.[2]
-
Transmetalation: This is the step where the organic group from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species.[5]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle.
Sources
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Novel Therapeutics Derived from Methyl 2,5-dibromonicotinate
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of drug discovery and development, a candidate's metabolic stability is a pivotal parameter that significantly influences its pharmacokinetic profile and, ultimately, its clinical success.[1][2] Metabolic stability refers to a drug's susceptibility to biotransformation by the body's enzymatic machinery, primarily located in the liver.[1][2][3] A compound that is metabolized too rapidly will be cleared from the body quickly, potentially failing to maintain therapeutic concentrations, leading to a short duration of action and poor oral bioavailability.[1][2] Conversely, an overly stable compound might accumulate, leading to potential toxicity. Therefore, a well-balanced metabolic profile is essential.
This guide focuses on a specific, yet increasingly important, chemical scaffold: Methyl 2,5-dibromonicotinate . This starting material is valuable for constructing complex heterocyclic systems, often used in the development of kinase inhibitors and neuroactive agents. Its structure presents a unique combination of metabolic features: a pyridine ring, known to be a substrate for various metabolic enzymes, and two bromine atoms, which can significantly alter metabolic fate.[4][5][6] The pyridine moiety can enhance biochemical potency and cell permeability, while halogenation is a common strategy to improve binding affinity and, in some cases, metabolic stability.[4][5][7]
This document provides a comparative framework for assessing the metabolic stability of drug candidates derived from this scaffold. We will delve into the causality behind experimental choices, present detailed, self-validating protocols for the two cornerstone in vitro assays—the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay—and discuss the interpretation of data in the context of the unique structural attributes of these compounds.
Part 1: The First Pass - The Liver Microsomal Stability Assay
The initial assessment of metabolic stability is often performed using liver microsomes.[8] This is a pragmatic and cost-effective first step.
Expertise & Causality: Why Microsomes?
Liver microsomes are vesicles of the endoplasmic reticulum isolated from hepatocytes.[9] Their primary value lies in their high concentration of Phase I metabolic enzymes, most notably the Cytochrome P450 (CYP) superfamily.[9][10][11] CYPs are responsible for the oxidative metabolism of a vast majority of drugs.[11][12] By incubating a compound with liver microsomes in the presence of the necessary cofactor, NADPH, we can specifically probe its susceptibility to Phase I metabolism in a simplified, cell-free environment.[9][13] This assay is an excellent tool for initial screening and ranking of compounds based on their intrinsic clearance by these key enzymes.[14]
Experimental Protocol: Human Liver Microsome (HLM) Stability Assay
This protocol is designed to be a self-validating system by including controls and specific reaction conditions.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Test Compounds and Control Compounds (e.g., Verapamil - high clearance, Verapamil - low clearance)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[15]
-
Ice-cold Acetonitrile with an appropriate internal standard (for reaction termination and protein precipitation)
-
96-well plates, incubator, centrifuge
Step-by-Step Methodology:
-
Preparation: Thaw pooled HLMs at 37°C and dilute them in 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[9][18] Keep the microsomal solution on ice.
-
Compound Preparation: Prepare a working solution of the test compound at a final concentration of 1 µM in the incubation mixture.[9] The final organic solvent concentration should be kept low (e.g., <1%) to avoid inhibiting enzymatic activity.[9]
-
Reaction Initiation: In a 96-well plate, combine the microsomal solution and the test compound. Pre-incubate this mixture at 37°C for 5-10 minutes.
-
Initiating Metabolism: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.[13][18] For negative controls, add an equal volume of buffer instead of the NADPH system to measure non-enzymatic degradation.[9]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a separate plate containing ice-cold acetonitrile with the internal standard.[13][15] This action simultaneously stops the reaction and precipitates the microsomal proteins.
-
Sample Processing: Once all time points are collected, centrifuge the plate at high speed (e.g., >3000 x g) to pellet the precipitated proteins.[16]
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.[13][16]
Data Analysis and Interpretation
The primary output of this assay is the rate of disappearance of the parent drug.
-
Quantification: The concentration of the parent compound is determined by the peak area ratio of the compound to the internal standard.
-
Calculating Percent Remaining: The percent of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
Determining Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining against time. The slope of this line is the elimination rate constant (k). The half-life is then calculated as: t½ = 0.693 / k .[13]
-
Calculating Intrinsic Clearance (CLint): The in vitro intrinsic clearance, a measure of the inherent ability of the liver enzymes to metabolize a drug, is calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount) [19]
Visualization: Microsomal Stability Workflow
Caption: Workflow for the in vitro liver microsomal stability assay.
Part 2: The Complete Picture - The Hepatocyte Stability Assay
While microsomes are excellent for assessing Phase I metabolism, they lack the complete metabolic machinery of a liver cell.[17] Hepatocyte stability assays provide a more holistic and physiologically relevant model.
Expertise & Causality: Why Hepatocytes?
Hepatocytes are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs), along with their necessary cofactors in their natural cellular environment.[3][17][20] Crucially, this assay also accounts for cellular uptake; a compound must first cross the cell membrane to be metabolized, which can be a rate-limiting step for certain molecules.[17] Therefore, data from hepatocyte assays can provide a more accurate prediction of a drug's overall hepatic clearance in vivo.[17][21]
Experimental Protocol: Cryopreserved Hepatocyte Stability Assay
This protocol uses cryopreserved hepatocytes, which offer convenience and retain enzymatic activities similar to fresh hepatocytes.[22]
Materials:
-
Cryopreserved Human Hepatocytes
-
Hepatocyte Incubation Medium (e.g., Williams' Medium E)[23][24]
-
Test Compounds and Control Compounds
-
Ice-cold Acetonitrile with internal standard
-
Multi-well plates (e.g., 12- or 24-well), CO2 incubator with orbital shaker
-
LC-MS/MS system
Step-by-Step Methodology:
-
Hepatocyte Preparation: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath. Gently resuspend the cells in pre-warmed incubation medium. Perform a cell count and viability assessment (e.g., using Trypan Blue); viability should be high (>80%).
-
Cell Seeding: Dilute the hepatocyte suspension to the desired final cell density (e.g., 0.5-1.0 x 10^6 viable cells/mL).[23]
-
Compound Addition: In a multi-well plate, add the test compound to pre-warmed medium to achieve the final desired concentration (e.g., 1 µM).[22]
-
Reaction Initiation: Start the incubation by adding the hepatocyte suspension to the wells containing the test compound.[23] Place the plate in a CO2 incubator at 37°C on an orbital shaker to keep the cells in suspension.[23]
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), sample the incubation mixture and immediately quench the reaction by adding it to ice-cold acetonitrile with an internal standard.[23][25]
-
Sample Processing & Analysis: Process the samples by centrifugation to pellet cell debris and precipitated proteins. Analyze the supernatant by LC-MS/MS for the remaining parent compound.[25]
Data Analysis and Interpretation
The data analysis is similar to the microsomal assay but is expressed per number of cells.
-
Half-Life (t½): Determined by plotting the ln(% remaining) versus time, as described previously.
-
Intrinsic Clearance (CLint): The in vitro intrinsic clearance is calculated and normalized to the number of cells: CLint (µL/min/10^6 cells) = (0.693 / t½) * (Incubation Volume / Cell Number in 10^6) [22]
This value can then be scaled to predict in vivo hepatic blood clearance (CLh) using models like the "well-stirred" model, which incorporates factors like liver blood flow and plasma protein binding.[21]
Visualization: Hepatocyte Stability Workflow
Caption: Workflow for the in vitro hepatocyte stability assay.
Part 3: Comparative Analysis & Structural Insights for this compound Derivatives
The true power of these assays lies in comparing the data for your novel compounds against benchmarks and understanding how their chemical structure dictates their metabolic fate.
Anticipated Metabolic Pathways
For a drug derived from this compound, several metabolic "soft spots" can be hypothesized:
-
Pyridine Ring Oxidation: The pyridine ring is susceptible to oxidation by CYP enzymes, which can lead to the formation of N-oxides or hydroxylated pyridines.[26] This is a common metabolic pathway for many pyridine-containing drugs.[5]
-
Ester Hydrolysis: The methyl ester group is a prime target for hydrolysis by carboxylesterases, which are present in both microsomes and hepatocytes, to form the corresponding carboxylic acid.
-
Oxidative Dehalogenation: While halogen atoms can sometimes block metabolism at a particular site, they can also be sites of metabolism themselves.[27] CYP enzymes can catalyze oxidative dehalogenation, replacing a bromine atom with a hydroxyl group.[28]
-
Phase II Conjugation: In hepatocytes, the products of Phase I metabolism (e.g., hydroxylated or carboxylate metabolites) can be further conjugated with polar molecules like glucuronic acid or sulfate, facilitating their excretion.[3]
Visualization: Potential Metabolic Fates
Caption: Potential metabolic pathways for a drug candidate.
Comparative Data Interpretation
To guide medicinal chemistry efforts, it is invaluable to compare your lead compounds against alternatives.
Table 1: Hypothetical Comparative Metabolic Stability Data
| Compound ID | Description | HLM t½ (min) | HLM CLint (µL/min/mg) | Hepatocyte t½ (min) | Hepatocyte CLint (µL/min/10^6 cells) |
| MDBN-01 | Lead candidate from this compound | 25 | 27.7 | 40 | 34.7 |
| MDBN-01-DeBr | Analogue of MDBN-01 with Br removed | 12 | 57.8 | 15 | 92.4 |
| MDBN-01-Block | Analogue with metabolism-blocking group | > 60 | < 11.6 | > 120 | < 11.6 |
| Verapamil | High Clearance Control | < 10 | > 69.3 | < 15 | > 92.4 |
| Carbamazepine | Low Clearance Control | > 60 | < 11.6 | > 120 | < 11.6 |
Analysis of Hypothetical Data:
-
MDBN-01 vs. MDBN-01-DeBr: The significantly faster clearance of the de-brominated analogue suggests the bromine atoms in MDBN-01 are acting as "metabolic blockers," hindering enzymatic attack on an adjacent position. This is a crucial insight for structure-activity relationship (SAR) studies.
-
Microsomes vs. Hepatocytes for MDBN-01: The clearance is slightly higher in hepatocytes. This could indicate some contribution from Phase II metabolism or that cellular uptake is efficient and not a limiting factor.
-
MDBN-01-Block: This rationally designed analogue shows high stability, confirming that the targeted metabolic "soft spot" was successfully addressed.
Part 4: The Next Step - Metabolite Identification
Determining the rate of metabolism is only part of the story. Understanding the structure of the metabolites formed is critical for elucidating biotransformation pathways and identifying potentially active or toxic species.[29][30] Following the stability assays, samples (particularly from a single, longer time point) can be analyzed using high-resolution mass spectrometry (HRMS), such as LC-Q-TOF MS.[31] This powerful technique provides accurate mass measurements, enabling the prediction of elemental compositions for the metabolites and fragmentation data to help pinpoint the site of metabolic modification.[29][31]
Conclusion
Assessing the metabolic stability of drug candidates derived from this compound requires a systematic and comparative approach. By starting with the targeted Phase I assessment in liver microsomes and progressing to the more comprehensive model of intact hepatocytes, researchers can build a detailed picture of a compound's likely pharmacokinetic behavior. The key is not just to generate data, but to interpret it in the context of the molecule's unique chemical features—the pyridine core, the ester linkage, and the influential bromine atoms. This metabolism-guided approach allows for the rational design of next-generation compounds with optimized stability, ultimately increasing the probability of advancing a safe and effective therapeutic to the clinic.
References
-
Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved from [Link]
-
Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved from [Link]
-
Emerging Trends In Bioanalytical Methods For Drug Metabolism Studies. (2025). ManTech Publications. Retrieved from [Link]
-
Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec. Retrieved from [Link]
-
Hepatocyte Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec. Retrieved from [Link]
-
Recent advances in metabolite identification and quantitative bioanalysis by LC–Q-TOF MS. (n.d.). Bioanalysis Zone. Retrieved from [Link]
-
Hepatocyte Stability Assay. (n.d.). Domainex. Retrieved from [Link]
-
Hepatocyte Stability Assay Test. (n.d.). AxisPharm. Retrieved from [Link]
-
The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review. (2024). Frontiers in Pharmacology. Retrieved from [Link]
-
ADME Hepatocyte Stability Assay. (n.d.). BioDuro. Retrieved from [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io. Retrieved from [Link]
-
Microsomal Stability - In Vitro Assay. (n.d.). Charnwood Discovery. Retrieved from [Link]
-
Bioanalytical Methods – An Overview. (2022). Bio-Analysis Centre. Retrieved from [Link]
-
Analytical strategies for identifying drug metabolites. (2025). ResearchGate. Retrieved from [Link]
-
Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. (2020). MDPI. Retrieved from [Link]
-
Halogenases: A Biotechnological Alternative for the Synthesis of Halogenated Pharmaceuticals. (2016). PubMed. Retrieved from [Link]
-
In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Gibco. Retrieved from [Link]
-
Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. Retrieved from [Link]
-
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (2004). Springer Nature Experiments. Retrieved from [Link]
-
Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. (2005). PubMed. Retrieved from [Link]
-
Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery. (2023). NIH. Retrieved from [Link]
-
What is the importance of metabolic stability in drug design? (2025). Patsnap Synapse. Retrieved from [Link]
-
Mitigating Heterocycle Metabolism in Drug Discovery. (2017). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Effect of pyridine on the expression of cytochrome P450 isozymes in primary rat hepatocyte culture. (1995). PubMed. Retrieved from [Link]
-
Metabolic Stability for Drug Discovery and Development. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. (2002). PubMed. Retrieved from [Link]
-
Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. Retrieved from [Link]
-
The role of cytochrome p450 in drug metabolism. (2024). World Journal of Pharmaceutical Research. Retrieved from [Link]
-
Biohalogenation: nature's way to synthesize halogenated metabolites. (2009). PubMed. Retrieved from [Link]
-
Metabolism of halogenated ethylenes. (1977). PMC - NIH. Retrieved from [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2022). PMC - PubMed Central. Retrieved from [Link]
-
Human Cytochromes P450 and Their Role in Metabolism-Based Drug-Drug Interactions. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Examples of top-selling halogen-containing pharmaceuticals,... (n.d.). ResearchGate. Retrieved from [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). PMC. Retrieved from [Link]
-
A Brief View on Pyridine Compounds. (2024). Open Access Journals. Retrieved from [Link]
-
Role of cytochrome P450 in drug interactions. (2008). springermedizin.de. Retrieved from [Link]
-
Drug metabolism in drug discovery and development. (2018). PMC - NIH. Retrieved from [Link]
-
This compound. (n.d.). PubChem - NIH. Retrieved from [Link]
-
Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. (n.d.). NEDMDG. Retrieved from [Link]
-
This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. (2022). PMC - NIH. Retrieved from [Link]
-
Metabolism-guided drug design. (2012). MedChemComm (RSC Publishing). Retrieved from [Link]
Sources
- 1. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 2. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. The role of cytochrome p450 in drug metabolism [wisdomlib.org]
- 11. researchgate.net [researchgate.net]
- 12. Role of cytochrome P450 in drug interactions | springermedizin.de [springermedizin.de]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. nuvisan.com [nuvisan.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 17. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 18. researchgate.net [researchgate.net]
- 19. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 20. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 21. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 22. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 23. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 24. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - SG [thermofisher.com]
- 25. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 26. Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Drug metabolism in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Metabolism-guided drug design - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 31. bioanalysis-zone.com [bioanalysis-zone.com]
A Comparative Guide to Predicting the Reactivity of Methyl 2,5-dibromonicotinate Using Quantum Chemical Calculations
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating Reactivity in Medicinal Chemistry
In the intricate world of drug discovery and development, the ability to predict how a molecule will behave in a chemical reaction is paramount. Complex heterocyclic scaffolds, such as substituted pyridines, form the backbone of countless pharmaceuticals. Methyl 2,5-dibromonicotinate is a prime example of such a scaffold—a versatile building block whose reactivity is governed by a delicate interplay of electronic effects from its pyridine nitrogen, ester group, and two distinct bromine substituents. Predicting which of the two bromine atoms will preferentially react in a cross-coupling reaction, or where an incoming electrophile will attack the ring, is a non-trivial challenge that directly impacts synthetic strategy and efficiency.
While classical organic chemistry principles provide a valuable qualitative framework, they often fall short when multiple competing factors are at play. This is where quantum chemical calculations, particularly those rooted in Conceptual Density Functional Theory (CDFT), offer a powerful, quantitative lens to dissect and predict molecular reactivity with remarkable accuracy.[1][2] This guide, written from the perspective of a senior application scientist, provides an in-depth, practical comparison of computational methods to forecast the chemical reactivity of this compound. We will move beyond a simple list of steps, explaining the causality behind methodological choices and demonstrating how to translate raw computational data into actionable chemical insights, thereby bridging the gap between theoretical chemistry and practical application in the pharmaceutical sciences.[3][4]
Part 1: The Theoretical Toolkit - Decoding Reactivity with Conceptual DFT
At its core, a molecule's reactivity is dictated by its electronic structure. Density Functional Theory (DFT) is a computational method that allows us to solve the electronic structure of a molecule, based on the fundamental principle that the system's total energy is a unique functional of its electron density.[5] However, raw energy values and orbital diagrams are not always chemically intuitive. Conceptual DFT is the framework that transforms this data into familiar chemical concepts, providing a robust toolkit for reactivity prediction.[1][2]
Global Reactivity Descriptors: Gauging Overall Stability
Global descriptors provide a snapshot of the molecule's overall stability and reactivity towards charge transfer. They are calculated from the molecule's ionization potential (I) and electron affinity (A).
-
Ionization Potential (I): The energy required to remove an electron. Calculated as I = E(N-1) - E(N).
-
Electron Affinity (A): The energy released when an electron is added. Calculated as A = E(N) - E(N+1).
-
Chemical Potential (μ): Measures the "escaping tendency" of an electron. A higher (less negative) chemical potential indicates a greater propensity to donate electrons. It is approximated as μ ≈ -(I+A)/2.[6]
-
Chemical Hardness (η): Represents the resistance to a change in electron distribution. A larger HOMO-LUMO gap is indicative of a "harder," more stable, and less reactive molecule. It is approximated as η ≈ (I-A)/2.[7]
-
Global Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is defined as ω = μ²/2η.[8]
Local Reactivity Descriptors: Pinpointing the Site of Reaction
While global descriptors tell us if a molecule is reactive, local descriptors tell us where it is reactive.
-
Molecular Electrostatic Potential (MEP): This is a 3D map of the electrostatic potential on the molecule's surface. It provides a simple, visual guide to reactivity:
-
Electron-rich regions (negative potential, colored red/yellow): Prone to attack by electrophiles.
-
Electron-poor regions (positive potential, colored blue): Prone to attack by nucleophiles.[8]
-
-
Fukui Functions (f(r)): These functions describe the change in electron density at a specific point when the total number of electrons in the system changes.[9] When condensed to individual atoms (f_k), they predict site selectivity:
-
f_k^+ = q_k(N+1) - q_k(N): For nucleophilic attack (attack by an electron donor). The site with the highest f_k^+ value is the most susceptible.
-
f_k^- = q_k(N) - q_k(N-1): For electrophilic attack (attack by an electron acceptor). The site with the highest f_k^- value is the most susceptible.[10][11]
-
-
Dual Descriptor (Δf(r)): The dual descriptor is a more powerful and often less ambiguous tool, defined as the difference between the nucleophilic and electrophilic Fukui functions (Δf(r) = f^+(r) - f^-(r)).[12] It simultaneously reveals both the nucleophilic and electrophilic sites on a molecule:
-
Δf(r) > 0: The site is electrophilic and susceptible to nucleophilic attack.
-
Δf(r) < 0: The site is nucleophilic and susceptible to electrophilic attack. A key advantage of the dual descriptor is its ability to provide a clearer picture of reactivity, as it is considered less affected by certain computational approximations than the Fukui functions alone.[13][14]
-
Part 2: A Practical Guide to Predicting the Reactivity of this compound
The complexity of this compound, with its electron-withdrawing ester and ring nitrogen alongside the inductively withdrawing but resonance-donating bromine atoms, makes it an ideal candidate for a detailed computational analysis. We will now walk through a step-by-step protocol to predict its reactivity towards both electrophilic and nucleophilic attack.
Computational Workflow
The overall process involves optimizing the molecule's geometry, performing single-point energy calculations on the neutral, anionic, and cationic forms, and finally, analyzing the resulting data to derive the reactivity descriptors.
Sources
- 1. Conceptual density functional theory in drug discovery: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems: An Overview [ouci.dntb.gov.ua]
- 5. learningbreeze.com [learningbreeze.com]
- 6. Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes: Doped Graphene, Graphane, Fluorographene, Graphene Oxide, Graphyne, and Graphdiyne [scielo.org.mx]
- 9. Fukui Functions and Dual Descriptors Explained: An Advanced Scientific Analysis | HackerNoon [hackernoon.com]
- 10. scm.com [scm.com]
- 11. op.niscpr.res.in [op.niscpr.res.in]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchers.unab.cl [researchers.unab.cl]
Comparative Cross-Reactivity Profiling of Kinase Inhibitors Derived from Methyl 2,5-dibromonicotinate: A Technical Guide
In the landscape of modern oncology drug discovery, the development of selective kinase inhibitors is of paramount importance. Kinases, being central regulators of cellular signaling, are attractive therapeutic targets. However, the high degree of homology within the human kinome presents a significant challenge: achieving inhibitor selectivity to minimize off-target effects and associated toxicities. This guide provides an in-depth technical comparison of the cross-reactivity profiles of kinase inhibitors conceptually derived from the versatile starting material, Methyl 2,5-dibromonicotinate. We will explore the synthetic rationale, a detailed protocol for comprehensive profiling, and a comparative analysis of a representative inhibitor's selectivity against the broader kinome.
The Strategic Advantage of the Nicotinamide Scaffold
The pyridine ring, a core component of nicotinamide, is a privileged scaffold in medicinal chemistry, frequently appearing in approved kinase inhibitors.[1][2] Its ability to form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket makes it an ideal anchor for inhibitor design.[3] this compound, with its two reactive bromine atoms, offers a strategic platform for introducing diverse chemical moieties through well-established cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][4] This allows for the systematic exploration of the chemical space around the nicotinamide core to optimize potency and selectivity.
Synthesis of a Representative VEGFR-2 Inhibitor
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis.[5][6] Consequently, inhibiting VEGFR-2 is a clinically validated anti-cancer strategy. Here, we outline a plausible synthetic route for a hypothetical VEGFR-2 inhibitor, Compound-X , starting from this compound. This synthesis is based on established methodologies for creating 2,5-disubstituted pyridine derivatives.
Experimental Protocol: Synthesis of Compound-X
Step 1: Selective Suzuki-Miyaura Coupling at the 5-position
The bromine at the 5-position of this compound is generally more reactive in palladium-catalyzed cross-coupling reactions than the bromine at the 2-position. This differential reactivity allows for a stepwise functionalization.
-
To a solution of this compound (1.0 eq) in a 3:1 mixture of dioxane and water, add the desired arylboronic acid (1.1 eq), sodium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 80°C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 5-aryl-2-bromonicotinate intermediate.
Step 2: Second Suzuki-Miyaura Coupling at the 2-position
-
To a solution of the 5-aryl-2-bromonicotinate intermediate (1.0 eq) in a 3:1 mixture of dioxane and water, add the second desired heteroarylboronic acid (1.2 eq), potassium phosphate (2.5 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (0.1 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction to 100°C and stir for 16 hours under an argon atmosphere.
-
Monitor the reaction by TLC.
-
Work-up and purify as described in Step 1 to obtain the di-substituted methyl nicotinate.
Step 3: Amide Formation
-
Hydrolyze the methyl ester of the di-substituted nicotinate using lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF), methanol, and water.
-
Acidify the reaction mixture to precipitate the carboxylic acid.
-
Couple the resulting carboxylic acid with a desired amine using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in dimethylformamide (DMF) to yield the final inhibitor, Compound-X .
Cross-Reactivity Profiling: A Deep Dive into Kinase Selectivity
To understand the therapeutic potential and potential liabilities of Compound-X , a comprehensive cross-reactivity profile is essential. The KINOMEscan™ platform from Eurofins Discovery is an industry-standard, competition-based binding assay that quantitatively measures the interactions of a compound against a large panel of human kinases.[7]
Experimental Protocol: KINOMEscan™ Profiling
-
Assay Principle: The assay is based on a competitive binding format where the test compound is incubated with a specific kinase that is tagged with a DNA label. This mixture is then applied to a solid support immobilized with a broad-spectrum kinase inhibitor. The amount of kinase that binds to the immobilized inhibitor is inversely proportional to its affinity for the test compound.
-
Compound Preparation: Dissolve Compound-X in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.
-
Screening: Perform an initial screen at a single high concentration (e.g., 1 µM) against a broad panel of kinases (e.g., the scanMAX panel of 468 kinases).[7] The results are typically reported as percent of control, where a lower percentage indicates stronger binding.
-
Kd Determination: For kinases that show significant binding in the primary screen (e.g., <% of control), perform a dose-response experiment by serially diluting Compound-X and measuring the binding at each concentration. The dissociation constant (Kd), a measure of binding affinity, is then calculated.
Comparative Analysis of Kinase Inhibitor Selectivity
For the purpose of this guide, we will use a representative dataset for a well-characterized nicotinamide-based VEGFR-2 inhibitor, Sorafenib, to illustrate the data analysis and comparison. Sorafenib is a multi-kinase inhibitor known to target VEGFR, PDGFR, and Raf kinases.
Data Presentation: Kinome Selectivity of Sorafenib
| Kinase Target | Kd (nM) | Primary Pathway |
| VEGFR2 (KDR) | 90 | Angiogenesis |
| VEGFR3 (FLT4) | 20 | Angiogenesis, Lymphangiogenesis |
| PDGFRβ | 57 | Cell Growth, Proliferation |
| BRAF | 22 | MAPK Signaling |
| c-RAF | 6 | MAPK Signaling |
| c-KIT | 68 | Cell Survival, Proliferation |
| FLT3 | 59 | Hematopoiesis |
| RET | 4 | Cell Growth, Differentiation |
This data is illustrative and compiled from public sources.
Interpretation and Comparison
The KINOMEscan™ data reveals the polypharmacology of Sorafenib. While it potently inhibits its intended targets in the VEGFR and PDGFR families, it also demonstrates significant activity against RAF kinases and other important oncogenic drivers like c-KIT and FLT3. This broad activity profile contributes to its clinical efficacy but also to its side-effect profile.
A truly selective inhibitor derived from this compound would ideally show high affinity for VEGFR2 and VEGFR3 with significantly lower affinity (higher Kd values) for other kinases, including those within the same family (e.g., VEGFR1) and across different families. The goal of a medicinal chemistry campaign would be to modify the substituents at the 2- and 5-positions of the nicotinamide core to enhance interactions with the unique features of the VEGFR2 active site while minimizing interactions with the active sites of other kinases.
Visualizing the Path to a Selective Inhibitor
To conceptualize the workflow and the biological context of our target, the following diagrams are provided.
Kinase Inhibitor Discovery Workflow
Caption: A streamlined workflow for the discovery of selective kinase inhibitors.
Simplified VEGFR Signaling Pathway
Caption: Inhibition of VEGFR-2 by Compound-X blocks downstream signaling.
Conclusion: The Path Forward
This guide has outlined a comprehensive, albeit partially illustrative, approach to the design and evaluation of kinase inhibitors derived from this compound. The strategic use of this starting material allows for the creation of a diverse library of nicotinamide-based compounds. The ultimate success of such a program hinges on rigorous cross-reactivity profiling to identify candidates with the optimal balance of on-target potency and overall kinome selectivity. The methodologies and comparative data presented herein provide a robust framework for researchers and drug development professionals to navigate the complexities of kinase inhibitor discovery and optimization. The continuous refinement of structure-activity relationships, guided by comprehensive profiling data, remains the cornerstone of developing safer and more effective targeted therapies.
References
- Alqahtani, A. S., & Bayazeed, A. A. (2020).
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]
- Green, J., Cao, J., Bandarage, U. K., Gao, H., Court, J., Marhefka, C., Jacobs, M., Taslimi, P., Newsome, D., Nakayama, T., Shah, S., & Rodems, S. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medical Chemistry, 58(12), 5028–5037.
- Joisa, C., Gomez, S. L. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PLoS ONE, 18(11), e0294267.
-
LINCS Project. (2018). KINOMEscan data. Retrieved from [Link]
- Mahmoud, M. A., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Pharmaceuticals, 15(10), 1188.
- Sakr, H. M., et al. (2022). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2269-2284.
- Sakr, H. M., et al. (2022). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1389-1403.
- Wang, X., et al. (2011). Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a novel anticancer agent. Journal of Medicinal Chemistry, 54(7), 2127-2142.
- Zhang, C., et al. (2014). Synthesis and evaluation of novel 1,2,6-thiadiazinone kinase inhibitors as potent inhibitors of solid tumors. Molecules, 19(8), 12592-12607.
- Zhang, Y., et al. (2016). Discovery of Bifunctional Oncogenic Target Inhibitors against Allosteric Mitogen-Activated Protein Kinase (MEK1) and Phosphatidylinositol 3-Kinase (PI3K). Journal of Medicinal Chemistry, 59(8), 3744-3758.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Cross-Coupling - Always Being Your Research Support! [bldpharm.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Safety Operating Guide
Definitive Guide to the Safe Disposal of Methyl 2,5-dibromonicotinate
For the diligent researcher engaged in the complex landscape of pharmaceutical and agrochemical synthesis, the responsible management of chemical reagents is paramount. Methyl 2,5-dibromonicotinate, a key heterocyclic building block, demands a protocol-driven approach not only in its application but, just as critically, in its disposal. This guide provides a comprehensive framework for the safe handling and proper disposal of this compound, ensuring the protection of laboratory personnel and the environment. Our focus is to instill a deep understanding of the "why" behind each procedural step, fostering a culture of intrinsic safety and regulatory adherence.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a halogenated aromatic compound. Its reactivity and potential hazards are primarily dictated by the dibrominated pyridine ring structure. A thorough risk assessment is the foundational step before any handling or disposal procedure.
1.1. GHS Hazard Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications necessitate stringent adherence to personal protective equipment protocols and handling within a controlled environment to mitigate exposure risks.
1.2. Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below. Understanding these properties is crucial for safe handling and in the event of a spill.
| Property | Value | Source |
| Molecular Formula | C₇H₅Br₂NO₂ | PubChem[1] |
| Molecular Weight | 294.93 g/mol | PubChem[1] |
| Appearance | Solid | MySkinRecipes[2] |
| Melting Point | 48-49 °C | MySkinRecipes[2] |
1.3. Thermal Decomposition Hazards
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles. A face shield may be necessary for splash-prone activities. | To protect against splashes and airborne particles that can cause serious eye irritation[1][6]. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat, impervious clothing, or a chemical-resistant apron must be worn. | To prevent skin contact that can lead to irritation. Contaminated clothing should be removed immediately and washed before reuse[1][6]. |
| Respiratory Protection | To be used when ventilation is inadequate or if dust/aerosols are generated. Options include a NIOSH/MSHA-approved particle respirator (e.g., N95). For higher concentrations, a self-contained breathing apparatus may be required. | To protect against the inhalation of dust or vapors that may cause respiratory irritation[1]. |
Spill Response Procedures: Preparedness is Key
In the event of a spill, a swift and informed response is critical to minimize exposure and environmental contamination.
3.1. Immediate Actions
-
Alert and Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area[7][8].
-
Attend to Injured Personnel: If there is personal contact, remove contaminated clothing and flush the affected skin or eyes with copious amounts of water for at least 15 minutes[5][9]. Seek immediate medical attention.
-
Control Ignition Sources: If the spilled material is near a source of ignition, and it is safe to do so, remove the ignition source or extinguish the flame[8].
3.2. Spill Cleanup Protocol
-
Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section 2.
-
Contain the Spill: For solid spills, carefully scoop or sweep the material, avoiding dust generation, and place it into a designated, labeled hazardous waste container[8]. For liquid spills, use an inert absorbent material to contain and absorb the spill.
-
Decontaminate the Area: Once the bulk of the spill has been removed, decontaminate the area with a suitable solvent or detergent solution, followed by a water rinse.
-
Dispose of Cleanup Materials: All materials used for cleanup, including absorbents and contaminated PPE, must be placed in a sealed, labeled hazardous waste container for proper disposal[7].
Waste Collection and Segregation: A Critical Step for Proper Disposal
Proper segregation of chemical waste at the source is fundamental to a safe and compliant disposal process. As a halogenated organic compound, this compound waste must be handled with specific care.
4.1. Waste Container Selection
-
Use only chemically compatible containers for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure containers are in good condition, with no cracks or leaks, and have a secure, tight-fitting lid[10].
4.2. Segregation Protocol
-
Halogenated Organic Waste Stream: this compound waste should be collected in a designated "Halogenated Organic Waste" container[11].
-
Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste. This is crucial as the disposal methods for these two streams are different and mixing can increase disposal costs and environmental impact[5].
-
Incompatible Materials: Do not mix with incompatible materials such as strong oxidizing agents, strong bases, or other reactive chemicals that could lead to a dangerous reaction within the waste container.
4.3. Labeling Requirements
-
All waste containers must be clearly labeled with the words "Hazardous Waste"[1].
-
The label must also include the full chemical name, "this compound," and the associated hazards (e.g., "Irritant")[10].
-
Keep a log of the contents and their approximate quantities.
Final Disposal Protocol: Ensuring Environmental Responsibility
The final disposal of this compound must be conducted by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.
5.1. Regulatory Framework
-
As a halogenated pyridine, the disposal of this compound falls under the regulations for hazardous waste. The U.S. Environmental Protection Agency (EPA) has specific guidelines for the disposal of such materials[11].
-
The primary disposal method for halogenated organic compounds is high-temperature incineration in a specially designed hazardous waste incinerator equipped with afterburners and scrubbers to neutralize the resulting acidic gases (such as hydrogen bromide).
5.2. Step-by-Step Disposal Procedure
-
Waste Accumulation: Accumulate the properly segregated and labeled halogenated waste in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Container Management: Keep the waste container closed at all times except when adding waste.
-
Arrange for Pickup: Once the container is full, or in accordance with your institution's waste pickup schedule, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal vendor.
-
Documentation: Ensure all necessary waste disposal paperwork is completed accurately and retained for your records.
Disposal Decision Workflow
Caption: Waste Disposal Workflow for this compound.
By adhering to this comprehensive guide, researchers can ensure the safe handling and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and regulatory compliance.
References
-
Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. PubMed. [Link]
-
Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. ScienceDirect. [Link]
-
Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. National Library of Medicine. [Link]
-
This compound | C7H5Br2NO2 | CID 12677293. PubChem. [Link]
-
Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. ResearchGate. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]
-
This compound. MySkinRecipes. [Link]
-
Pyridine - Substance Details. U.S. EPA. [Link]
-
Chemical Compatibility Chart. Sterlitech Corporation. [Link]
-
Hazardous Waste Listings. U.S. EPA. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]
-
Chemical Spill Procedures. Princeton EHS. [Link]
-
Chemical Compatibility Chart. U.S. EPA. [Link]
-
Chemical Exposure and Spill Response Procedures. New Mexico State University. [Link]
-
Chemical Compatibility Chart. Cole-Parmer. [Link]
-
Chemical Spill Response Procedure. University of Manitoba. [Link]
-
Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. [Link]
-
MSDS of Methyl 2,5-dibromofuran-3-carboxylate. Capot Chemical. [Link]
Sources
- 1. This compound | C7H5Br2NO2 | CID 12677293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 4. Research Portal [researchportal.murdoch.edu.au]
- 5. fishersci.com [fishersci.com]
- 6. chemscene.com [chemscene.com]
- 7. epa.gov [epa.gov]
- 8. 50995-48-7 Cas No. | Methyl 2,5-dibromopentanoate | Apollo [store.apolloscientific.co.uk]
- 9. cetjournal.it [cetjournal.it]
- 10. 40 CFR § 721.8675 - Halogenated pyridines. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 11. epa.gov [epa.gov]
Definitive Guide to Personal Protective Equipment for Handling Methyl 2,5-dibromonicotinate
A Senior Application Scientist's Procedural Blueprint for Safe Laboratory Operations
This guide provides essential, immediate safety and logistical information for the handling and disposal of Methyl 2,5-dibromonicotinate. As your partners in research, we are committed to providing value beyond the product itself, building a foundation of trust through expert guidance on laboratory safety and chemical handling. This document is designed for researchers, scientists, and drug development professionals, offering a procedural, step-by-step framework to ensure your safety.
Hazard Analysis: Understanding the Intrinsic Risks
This compound (CAS No. 78686-82-5) is a halogenated pyridine derivative. Its hazard profile, as defined by the Globally Harmonized System (GHS), dictates the necessity of stringent protective measures. The primary routes of exposure are inhalation, skin contact, and eye contact.
According to GHS classifications, this compound presents the following hazards[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The causality is clear: the bromine substituents on the pyridine ring contribute to the compound's reactivity and irritant properties. Direct contact with skin or mucous membranes can lead to inflammation, redness, and discomfort. Inhalation of the dust or aerosolized particles can irritate the respiratory tract[2]. Therefore, the selection of Personal Protective Equipment (PPE) must directly counteract these specific threats.
The Hierarchy of Controls: PPE as the Final Safeguard
Before detailing PPE, it is crucial to recognize its place within the Hierarchy of Controls . PPE is the last line of defense. The primary and most effective safety measures are:
-
Elimination/Substitution: Not applicable when the compound is required for synthesis.
-
Engineering Controls: These are physical changes to the workspace to isolate the hazard. For this compound, a certified chemical fume hood is the most critical engineering control to prevent respiratory exposure[3][4].
-
Administrative Controls: These are work practices and procedures, such as specialized training and restricting access to the handling area.
Only after these controls are in place should we rely on PPE to protect against residual risk.
Mandatory PPE Protocol for this compound
The following table summarizes the minimum required PPE based on the compound's hazards.
| Hazard Classification | GHS Code | Required PPE | Rationale |
| Skin Irritation | H315 | Chemical-resistant gloves (Nitrile), Flame-resistant lab coat | Prevents direct contact of the solid/solution with the skin, mitigating irritation[1][2]. |
| Serious Eye Irritation | H319 | Chemical splash goggles or a face shield worn over safety glasses | Protects eyes from airborne particles and accidental splashes, which can cause severe irritation[1][5]. |
| Respiratory Tract Irritation | H335 | Use within a chemical fume hood. Respirator may be required for spills or inadequate ventilation. | A fume hood contains dust and vapors at the source. A respirator provides direct protection for the user's airway[1][4]. |
Detailed PPE Specifications
-
Body Protection: A flame-resistant lab coat is mandatory. It should be fully buttoned to protect the torso and arms. For operations with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended[5][6].
-
Hand Protection: Nitrile gloves are the standard recommendation for handling halogenated organic compounds like this one[3]. Latex gloves offer poor chemical resistance and should not be used[7]. Always double-check your institution's glove selection chart. For extended operations, consider wearing two pairs of nitrile gloves (double-gloving).
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against dust and splashes[6][8]. If there is a significant splash risk, a full-face shield must be worn in addition to safety goggles[6].
-
Respiratory Protection: All handling of solid this compound should occur inside a certified chemical fume hood to prevent inhalation of airborne particles[3][7]. If a fume hood is not available or in the event of a large spill outside of containment, a NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and a P100 particulate filter is necessary[5][9].
Operational and Disposal Plans: A Step-by-Step Guide
This section provides a direct, procedural workflow for safely handling this compound, from preparation to disposal.
Visual Workflow: Safe Handling Protocol
Caption: Workflow for handling this compound.
Pre-Handling Procedure
-
Verify Engineering Controls: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble Materials: Gather the chemical container, spatulas, weigh paper, glassware, and necessary solvents.
-
Prepare Waste Containers: Label designated waste containers for solid waste, liquid waste (halogenated), and contaminated sharps.
Handling Protocol (Inside Fume Hood)
-
Don PPE: Put on your lab coat, chemical splash goggles, and nitrile gloves as detailed above.
-
Weighing: Carefully open the container. Use a clean spatula to transfer the solid to weigh paper or a tared container. Avoid creating dust.
-
Transfer: Gently add the compound to your reaction vessel or solvent.
-
Post-Use: Securely close the main container. Decontaminate the spatula and any non-disposable equipment used. Wipe down the work surface within the fume hood.
Post-Handling and PPE Doffing
-
Segregate Waste: Place all contaminated disposables (weigh paper, gloves, wipes) into the designated solid waste container.
-
Doffing Sequence: Remove PPE in an order that minimizes cross-contamination. A common sequence is:
-
Remove outer gloves (if double-gloved).
-
Remove lab coat.
-
Remove face shield/goggles.
-
Remove inner gloves.
-
-
Hygiene: Immediately wash hands and forearms thoroughly with soap and water[2].
Emergency Protocols
In Case of Exposure, Act Immediately:
-
Skin Contact: Remove all contaminated clothing at once. Immediately wash the affected area with plenty of soap and water for at least 15 minutes[2][3]. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[2]. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[2][4].
-
Spill: Evacuate non-essential personnel. Wearing appropriate PPE (including respiratory protection), cover the spill with an inert absorbent material. Sweep up carefully, avoiding dust generation, and place it into a sealed container for disposal.
Disposal Plan
All waste generated from handling this compound is considered hazardous.
-
Contaminated PPE: Used gloves, weigh paper, and wipes must be disposed of in a designated solid hazardous waste container.
-
Chemical Waste: Unused chemical and reaction residues must be disposed of according to institutional and local regulations for halogenated organic waste. This may involve collection by a certified waste disposal company for incineration in a unit equipped with an afterburner and scrubber[2]. Do not pour down the drain.
References
-
SAFETY DATA SHEET - Airgas. (2025-04-22). Airgas.[Link]
-
This compound | C7H5Br2NO2. PubChem, National Institutes of Health.[Link]
-
12 Safety Precautions To Follow When Handling Pyridine. (2024-10-01). Post Apple Scientific.[Link]
-
Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM).[Link]
-
SAFETY DATA SHEET - Greenbook.net. Greenbook.net.[Link]
-
Handling Pyridine: Best Practices and Precautions. (2024-03-12). Post Apple Scientific.[Link]
-
Methyl Bromide Quarantine Fumigant. Hawaii.gov.[Link]
-
Personal Protective Equipment in Chemistry. Environmental Health and Safety, Dartmouth College.[Link]
-
Discover the Various Types of PPE for Optimal Chemical Safety. (2024-04-25). Certified Safety.[Link]
-
METHYL BROMIDE HAZARD SUMMARY. New Jersey Department of Health.[Link]
Sources
- 1. This compound | C7H5Br2NO2 | CID 12677293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. chemscene.com [chemscene.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. nj.gov [nj.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
